molecular formula C8H8ClNO B1360146 4-chloro-N-methylbenzamide CAS No. 6873-44-5

4-chloro-N-methylbenzamide

Katalognummer: B1360146
CAS-Nummer: 6873-44-5
Molekulargewicht: 169.61 g/mol
InChI-Schlüssel: DYDRCANRNSAYJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406901. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDRCANRNSAYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218859
Record name Benzamide, 4-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6873-44-5
Record name Benzamide, 4-chloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6873-44-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 4-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-chloro-N-methylbenzamide (CAS Number: 6873-44-5)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-chloro-N-methylbenzamide, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, potential applications, and safe handling.

Introduction and Significance

This compound (CAS: 6873-44-5) is a substituted benzamide that serves as a crucial building block in organic synthesis.[1] Its molecular structure, featuring a chlorinated benzene ring and an N-methylated amide group, provides a reactive scaffold for the construction of more complex molecules.[1] This compound is of particular interest in medicinal chemistry as the benzamide moiety is a common feature in a variety of biologically active compounds. Benzamide derivatives have shown a wide range of activities, including antibacterial, antifungal, and as inhibitors of key enzymes in cellular signaling pathways.[1]

The strategic importance of this compound lies in its utility as a fragment for the design and synthesis of novel drug candidates and agrochemicals.[2][3] Its proper characterization and the understanding of its reactivity are paramount for its effective use in research and manufacturing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 6873-44-5[4]
Molecular Formula C₈H₈ClNO[5]
Molecular Weight 169.61 g/mol [1]
Appearance White to off-white solid[6]
Melting Point 158-161 °C[7]
Purity Typically ≥98%[8]
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone. Limited solubility in water.[6]
Canonical SMILES CNC(=O)C1=CC=C(Cl)C=C1[8]
InChI Key DYDRCANRNSAYJA-UHFFFAOYSA-N[8]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with methylamine. This is a robust and well-established method in organic chemistry.

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride reaction_mixture Reaction Mixture (Ice Bath, Stirring) 4-chlorobenzoyl_chloride->reaction_mixture Added to methylamine Methylamine (40% aq. solution) methylamine->reaction_mixture dichloromethane Dichloromethane (Solvent) dichloromethane->reaction_mixture filtration Filtration reaction_mixture->filtration 2 hours stirring extraction Solvent Evaporation filtration->extraction Crude product crystallization Crystallization (Methanol) extraction->crystallization product This compound crystallization->product Pure product cluster_targets Potential Cellular Targets cluster_effects Downstream Cellular Effects Benzamide_Derivative This compound (and other derivatives) Enzymes Enzymes - Histone Deacetylases (HDACs) - Protein Kinases Benzamide_Derivative->Enzymes Inhibition Receptors Receptors - Dopamine Receptors Benzamide_Derivative->Receptors Antagonism Chromatin_Remodeling Chromatin Remodeling (HDAC Inhibition) Enzymes->Chromatin_Remodeling Signal_Transduction Altered Signal Transduction (Kinase Inhibition) Enzymes->Signal_Transduction Neurotransmission Modulation of Neurotransmission (Receptor Blockade) Receptors->Neurotransmission

Caption: Potential mechanisms of action for benzamide derivatives.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [9][10][11]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [9][10]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [6]Avoid contact with skin and eyes. [6]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [9]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly in the fields of medicinal chemistry and agrochemical development. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the creation of novel compounds with a wide range of potential biological activities. This guide has provided a comprehensive overview of its properties, synthesis, analytical characterization, potential applications, and safe handling. Further research into the specific mechanism of action of this compound and its derivatives will undoubtedly uncover new opportunities for its application in addressing challenges in human health and agriculture.

References

  • PrepChem. Synthesis of 4-chloro-N-methyl-benzamide. [Link]

  • CymitQuimica. Safety Data Sheet for this compound. 2024-12-19.
  • TCI Chemicals. SAFETY DATA SHEET: this compound. 2024-11-29.
  • Fisher Scientific. SAFETY DATA SHEET: 4-Chloro-N,N-diethylbenzamide. 2025-12-26.
  • Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-N-methylbenzamide. 2024-03-31.
  • Abdizadeh, H., et al.
  • Royal Society of Chemistry.
  • ChemicalBook. 4-chloro-N,N-dimethylbenzamide synthesis.
  • ChemicalBook. 4-Chlorobenzamide(619-56-7) 1H NMR spectrum.
  • ChemBK. 4-CHLORO-N-METHOXY-N-METHYLBENZAMIDE.
  • Supporting Inform
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
  • PubChem. Compound Summary for CID 139083282.
  • Al-Ostoot, F. H., et al. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. 2021-11-25.
  • PubChem. Compound Summary for CID 346696.
  • BenchChem.
  • Yuan, J., & Liu, Y. J. This compound. Acta crystallographica. Section E, Structure reports online. 2012.
  • BenchChem.
  • Fluorochem. This compound.
  • Kazankov, M. V., & Zotova, O. A. Method for preparing 4-chlor-n-(2-morpholinoethyl)benzamide.
  • Hosseini Zare, M. S., et al. c. 1 H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide (Scheme 2, 2h).
  • NIST. Benzamide, 4-chloro-. NIST Chemistry WebBook.
  • NIST. Benzamide, 4-chloro- Mass Spectrum. NIST Chemistry WebBook.
  • BioC
  • Matrix Scientific. This compound.
  • Smolecule. 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. 2023-08-15.
  • BenchChem. Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-sulfamoylbenzoic Acid.
  • Chemistry LibreTexts.
  • ChemicalBook. 4-Chloro-3-methylbenzoic acid(7697-29-2) 13C NMR spectrum.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-N-methoxy-N-methylbenzamide in Modern Synthesis.

Sources

4-chloro-N-methylbenzamide physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-chloro-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. Intended for an audience of researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It offers synthesized insights into the practical application of these properties, grounded in established scientific principles. The causality behind experimental choices for characterization is explained, and all presented data is supported by authoritative, citable sources to ensure scientific integrity.

Introduction: Strategic Importance in Synthesis and Research

This compound, a substituted benzamide derivative, serves as a crucial intermediate in various synthetic pathways. Its structural motifs are of significant interest in medicinal chemistry and materials science. The presence of a chlorine atom on the aromatic ring and the N-methyl amide functionality imparts specific reactivity and physical characteristics that are leveraged in the design of novel molecules. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring reproducibility, optimizing reaction conditions, and maintaining safety. Benzamide derivatives, in general, are known to exhibit a range of biological activities, including antibacterial and antifungal effects.[1] The specific substitution pattern of this compound makes it a valuable building block in the synthesis of more complex molecules, including potential drug candidates.[2][3]

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. The following table summarizes the key physical and chemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₈H₈ClNO[1][4][5]
Molecular Weight 169.61 g/mol [5]
Appearance White to off-white solid[4]
Melting Point 158-161 °C[6]
Boiling Point Not readily available (decomposes)
Solubility Soluble in organic solvents such as ethanol and acetone; limited solubility in water. Soluble in chloroform and methanol (slightly).[4][7]
CAS Number 6873-44-5[5][8]

The relatively high melting point is indicative of a stable crystal lattice structure, a fact corroborated by crystallographic studies.[1] The limited solubility in water is expected due to the hydrophobic nature of the chlorophenyl group, while the amide functionality provides some polarity, allowing for solubility in polar organic solvents.

Molecular Structure

The structural arrangement of this compound is key to its properties and reactivity.

Caption: Chemical structure of this compound.

Crystallographic Data

X-ray crystallography has revealed detailed information about the solid-state structure of this compound. The asymmetric unit of the crystal structure contains two independent molecules. These molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains along the b-axis. The benzene rings in the two independent molecules are nearly planar.[1]

Crystal SystemTriclinic
Space Group P-1
a 3.9420 (8) Å
b 9.2250 (18) Å
c 21.864 (4) Å
α 96.46 (3)°
β 90.34 (3)°
γ 90.99 (3)°
V 789.9 (3) ų
Z 4

Data from Yuan, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937.[1]

Analytical Characterization: A Methodological Approach

The definitive identification and purity assessment of this compound relies on a suite of spectroscopic techniques. The choice of these methods is dictated by the specific structural features of the molecule.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Crystallization Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Purified Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Confirmation Structure & Purity Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: A typical workflow for the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amide proton. The aromatic protons will appear as a set of doublets due to the para-substitution pattern. The N-methyl group will be a singlet, and the amide proton will also likely be a singlet or a broad signal, depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbonyl carbon of the amide, and the N-methyl carbon. The number of distinct aromatic signals will confirm the para-substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H stretch: A sharp to moderately broad absorption in the region of 3300-3500 cm⁻¹.

  • C=O stretch (Amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹.

  • N-H bend (Amide II band): An absorption in the region of 1510-1570 cm⁻¹.

  • C-Cl stretch: An absorption in the fingerprint region, typically around 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis Protocol: A Validated Approach

A common and reliable method for the synthesis of this compound involves the reaction of 4-chlorobenzoyl chloride with methylamine.[6]

Materials:

  • 4-chlorobenzoyl chloride

  • 40% aqueous solution of methylamine

  • Methylene chloride

  • Methanol

Procedure:

  • A mixture of a 40% aqueous solution of methylamine and methylene chloride is cooled in an ice bath.

  • A solution of 4-chlorobenzoyl chloride in methylene chloride is added dropwise with stirring.

  • After the addition is complete, the mixture is stirred for an additional 2 hours.

  • The resulting white precipitate is filtered and air-dried.

  • The methylene chloride layer of the filtrate is separated, dried, and evaporated to yield the crude product.

  • The crude this compound is then purified by crystallization from methanol.[6]

This protocol is a self-validating system as the purity of the final product can be readily assessed using the analytical techniques described above, with the melting point serving as a quick and effective preliminary check.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. The following guidelines are based on the safety data sheet (SDS) for this compound.[5]

  • Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[5]

  • Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5]

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[5]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[9]

Conclusion

This compound is a compound of significant utility in chemical synthesis and research. This guide has provided a detailed examination of its physical properties, underpinned by experimental data and established analytical methodologies. By understanding the interplay of its structure and properties, researchers can more effectively and safely utilize this versatile molecule in their endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-N-methoxy-N-methylbenzamide in Modern Synthesis. Retrieved from [Link]

  • LabSolutions. (n.d.). 4-Chloro-N-methoxy-N-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-chlorophenyl)-4-methylbenzamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-N,N-dimethylbenzamide. Retrieved from [Link]

  • MSDS of 4-Chloro-N-methoxybenzamide. (2025, December 30). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 4-chloro-. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 4-chloro-. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloro-2-hydroxy-N-methoxy-N-methylbenzamide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-N,N-diethylbenzamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Retrieved from [Link]

  • Solubility of Things. (n.d.). N-Methylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). Retrieved from [Link]

  • ResearchGate. (n.d.). c. 1 H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide (Scheme 2, 2h). Retrieved from [Link]

  • Yuan, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937. [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure and Applications of 4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 4-chloro-N-methylbenzamide, a versatile chemical intermediate with significant applications in research and development, particularly within the pharmaceutical and agrochemical sectors. This document delves into the molecule's structural characteristics, spectroscopic profile, synthesis, reactivity, and known biological significance, providing researchers, scientists, and drug development professionals with a detailed resource to support their work.

Molecular Structure and Physicochemical Properties

This compound (C₈H₈ClNO) is an aromatic amide characterized by a benzamide core structure with a chlorine atom substituted at the para-position (C4) of the benzene ring and a methyl group attached to the amide nitrogen.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₈ClNO[1]
Molecular Weight 169.61 g/mol [1]
CAS Number 6873-44-5
Appearance White to off-white solid[2]
Melting Point 158-161 °C[3]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[2]

The structural arrangement of this compound has been elucidated through X-ray crystallography. The crystal structure reveals that the molecule exists in a triclinic system.[1] The asymmetric unit contains two independent molecules, which are linked by intermolecular N—H···O hydrogen bonds, forming chains along the b-axis.[1] The benzene ring is planar, and the dihedral angle between the plane of the benzene ring and the amide group is relatively small, indicating a high degree of planarity.[1]

Caption: 2D Chemical Structure of this compound.

Spectroscopic Characterization

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the N-methyl protons. The aromatic protons will appear as a pair of doublets in the downfield region (typically δ 7.0-8.0 ppm) due to the para-substitution pattern. The N-methyl protons will present as a singlet or a doublet (if coupled to the amide proton) in the upfield region (around δ 2.8-3.0 ppm). For comparison, the aromatic protons of 4-chlorobenzamide in DMSO-d₆ appear at approximately δ 7.54 and δ 7.93 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the aromatic carbons, the carbonyl carbon, and the N-methyl carbon. The carbonyl carbon will be the most downfield signal (around 165-170 ppm). The aromatic carbons will resonate in the δ 125-140 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The N-methyl carbon will appear in the upfield region (around 26-30 ppm).

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for its functional groups. Key expected vibrational frequencies include:

  • N-H stretch: A sharp band around 3300-3400 cm⁻¹.

  • C=O stretch (Amide I): A strong absorption band in the region of 1640-1680 cm⁻¹.

  • N-H bend (Amide II): A band around 1550 cm⁻¹.

  • C-Cl stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹. The IR spectrum for the related 4-chlorobenzamide shows characteristic peaks that can be used for comparison.[5]

2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at m/z 169, with a characteristic [M+2]⁺ peak at m/z 171 of approximately one-third the intensity, confirming the presence of a single chlorine atom. The fragmentation pattern would likely involve the loss of the methyl group (CH₃), the chlorine atom (Cl), and cleavage of the amide bond, leading to characteristic fragment ions.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acylation of methylamine with 4-chlorobenzoyl chloride. This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound [3]

  • Reaction Setup: A solution of 4-chlorobenzoyl chloride in a suitable organic solvent (e.g., methylene chloride) is prepared.

  • Amine Addition: The solution is cooled in an ice bath, and an aqueous solution of methylamine is added dropwise with stirring.

  • Reaction Progression: The reaction mixture is stirred for a specified period to ensure complete conversion.

  • Workup: The resulting precipitate is filtered. The organic layer of the filtrate is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization, typically from methanol, to yield pure this compound.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product 4-chlorobenzoyl chloride 4-chlorobenzoyl chloride Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution 4-chlorobenzoyl chloride->Nucleophilic Acyl Substitution Methylamine Methylamine Methylamine->Nucleophilic Acyl Substitution This compound This compound Nucleophilic Acyl Substitution->this compound

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications as a Synthetic Intermediate

The chemical reactivity of this compound is primarily dictated by the amide functionality and the chloro-substituted aromatic ring.

  • Amide Group Reactivity: The amide bond can undergo hydrolysis under acidic or basic conditions to yield 4-chlorobenzoic acid and methylamine. The N-H proton can be deprotonated by a strong base, allowing for further functionalization at the nitrogen atom.

  • Aromatic Ring Reactivity: The chlorine atom is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution. However, the conditions required for such reactions are often harsh. More commonly, the chloro-substituent can be displaced via nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups or through transition-metal-catalyzed cross-coupling reactions.

4.1. Role in Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules with desired biological activities. Its utility lies in its ability to introduce the 4-chlorobenzoyl moiety into a target structure.

Derivatives of 4-chlorobenzamide have shown a wide range of biological activities, including anticancer and antimicrobial properties.[6] The 4-chlorobenzamide scaffold is a key component in the design of compounds that can inhibit tubulin polymerization, act as PARP-1 inhibitors in DNA damage response, and function as HDAC inhibitors.[6] For instance, N-(4-Bromophenyl)-4-chlorobenzamide derivatives have been investigated for their antiproliferative effects against breast cancer cell lines.[6]

While specific examples detailing the direct use of this compound in the synthesis of commercial drugs are not extensively documented in publicly available literature, its structural motif is present in various pharmacologically active compounds. For example, the related compound 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide (indapamide) is a well-known antihypertensive drug, highlighting the importance of the 4-chlorobenzamide core in medicinal chemistry.[7]

Furthermore, the N-methoxy-N-methyl derivative, 4-chloro-N-methoxy-N-methylbenzamide, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, underscoring the synthetic utility of this class of compounds.[8]

Biological Activity and Pharmacological Potential

Benzamide derivatives are a well-established class of compounds with diverse pharmacological activities. The introduction of a chlorine atom at the para-position can significantly influence the biological profile of the molecule.

Studies on various 4-chlorobenzamide derivatives have revealed potential as:

  • Anticancer Agents: As mentioned, these compounds can interfere with key cellular processes in cancer cells, leading to antiproliferative effects.[6]

  • Antimicrobial Agents: Derivatives of 4-chlorobenzamide have demonstrated activity against microbial pathogens, including Gram-positive bacteria.[6][9]

The specific biological activity of this compound itself is not extensively reported. However, its structural similarity to other biologically active benzamides suggests its potential as a lead compound or a key intermediate for the synthesis of novel therapeutic agents.[10] Further research is warranted to fully elucidate its pharmacological profile.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a synthetically valuable molecule with a well-defined chemical structure. Its straightforward synthesis and the reactivity of its functional groups make it a versatile intermediate in the development of new chemical entities, particularly in the fields of medicinal chemistry and agrochemicals. The established biological activities of the broader class of 4-chlorobenzamide derivatives provide a strong rationale for its continued use in drug discovery and development programs. This technical guide provides a solid foundation of its chemical properties, synthesis, and potential applications, serving as a valuable resource for the scientific community.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 4-Chloro-N-methoxy-N-methylbenzamide in Modern Synthesis. [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • PrepChem.com. Synthesis of 4-chloro-N-methyl-benzamide. [Link]

  • MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

  • ResearchGate. (PDF) Synthesis, Antibacterial and Lipoxygenase Activities of N-[(Dimethyl substituted)phenyl]-N-(4-chlorophenyl)-4-chlorobenzenesulfonamides. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

  • Google Patents. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl).
  • NIST. Benzamide, 4-chloro-. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database; CID=139083282. [Link]

Sources

An In-Depth Technical Guide to the Molecular Weight and Characterization of 4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of 4-chloro-N-methylbenzamide, a key chemical intermediate in various research and development sectors. The document moves beyond a simple statement of molecular weight to detail the fundamental calculations, synthesis protocols, and robust analytical methodologies required for its definitive characterization. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's properties and the causality behind its scientific validation. The guide emphasizes the principles of self-validating protocols, where a combination of orthogonal analytical techniques provides unequivocal structural and purity data, ensuring the reliability of experimental outcomes.

Core Molecular Properties and Identity

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. For this compound, this begins with its elemental composition and resulting molecular weight.

Chemical Identity
  • Systematic Name: this compound

  • CAS Number: 6873-44-5[1][2][3]

  • Molecular Formula: C₈H₈ClNO[1][4]

Calculation of Molecular Weight

The molecular weight is a critical parameter derived from the molecular formula and the atomic weights of its constituent elements. It is essential for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. The calculation is based on the standard atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH81.0088.064
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO115.99915.999
Total 169.611

The calculated average molecular weight is 169.61 g/mol .[1][4] This value is crucial for preparing solutions and calculating molar equivalents in reaction chemistry. It is distinct from the monoisotopic mass (the mass of a molecule with the most abundant isotopes), which is used for high-resolution mass spectrometry analysis.

compound This compound Formula: C₈H₈ClNO Molecular Weight: 169.61 g/mol CAS: 6873-44-5

Caption: Core identity of this compound.

Key Physicochemical Properties
PropertyValueSource
AppearanceWhite solid/precipitate[5]
Melting Point158-161 °C[5]
PurityTypically >98%[3][6]

Synthesis and Purification: A Validated Approach

The reliable synthesis of this compound is most commonly achieved via the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with methylamine. This method is favored for its high efficiency and straightforward execution.

Rationale for Synthetic Route Selection

The reaction between an acid chloride and an amine is a classic, robust method for amide bond formation. The high reactivity of the acid chloride ensures that the reaction proceeds readily, often at low temperatures, minimizing the formation of side products. The use of an aqueous solution of methylamine in combination with an organic solvent like methylene chloride creates a biphasic system that facilitates both the reaction and the subsequent separation of the product.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established laboratory procedures.[5]

  • Reaction Setup: Prepare a mixture of 1250 mL of a 40% aqueous methylamine solution and 1250 mL of methylene chloride in a suitable reaction vessel. Cool the mixture in an ice bath to 0-5 °C. The cooling is critical to manage the exothermic nature of the reaction and prevent side reactions.

  • Reagent Addition: While stirring vigorously, slowly add a solution of 500 g of 4-chlorobenzoyl chloride dissolved in 625 mL of methylene chloride. The slow addition, typically over 50 minutes, maintains temperature control.[5]

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours in the ice bath to ensure the reaction goes to completion.[5]

  • Initial Product Isolation: A white precipitate of this compound will form. Isolate this solid by filtration and allow it to air dry.

  • Workup: Separate the layers of the filtrate. Dry the methylene chloride layer over an anhydrous drying agent (e.g., Na₂SO₄) and evaporate the solvent under reduced pressure to yield additional crude product.

  • Purification: Combine all crude product and perform recrystallization from approximately 1200 mL of methanol. This step is crucial for removing unreacted starting materials and byproducts, yielding a product with a sharp melting point (158°-161°C).[5]

Visualization of the Synthetic Pathway

cluster_reactants Reactants cluster_product Product r1 4-chlorobenzoyl chloride p1 This compound r1->p1 + r2 Methylamine r2->p1

Caption: Synthesis of this compound.

Analytical Characterization and Quality Control

A single analytical technique is insufficient to confirm the identity and purity of a compound. A self-validating system employs multiple, orthogonal methods to provide a comprehensive and trustworthy characterization.

The Principle of Orthogonal Validation
Workflow for Structural Elucidation and Purity Assessment

cluster_analysis Analytical Characterization start Synthesized Product purification Purification (Recrystallization) start->purification ms Mass Spectrometry (Confirms MW) purification->ms Orthogonal Methods nmr NMR Spectroscopy (Confirms Structure) purification->nmr Orthogonal Methods ftir FTIR Spectroscopy (Confirms Functional Groups) purification->ftir Orthogonal Methods purity Purity Assessment (HPLC) ms->purity nmr->purity ftir->purity final Characterized Compound (>98% Purity) purity->final

Caption: Analytical workflow for compound validation.

Spectroscopic Analysis Protocols

Spectroscopy provides the foundational data for structural confirmation.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

  • Objective: To confirm the carbon-hydrogen framework and the specific arrangement of protons and carbons.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]

    • ¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz (or higher) spectrometer. The resulting spectrum should show distinct signals for the aromatic protons, the N-methyl protons, and the amide N-H proton, with appropriate chemical shifts and splitting patterns.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of the eight unique carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons.[7]

3.3.2 Mass Spectrometry (MS) MS directly verifies the molecular weight of the compound.

  • Objective: To confirm the calculated molecular weight of 169.61 g/mol .

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analysis: Introduce the sample into the mass spectrometer (e.g., via GC-MS or direct infusion ESI-MS).

    • Data Interpretation: The resulting mass spectrum should display a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the compound's molecular weight. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) provides definitive confirmation of its presence.

3.3.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Objective: To confirm the presence of the amide functional group.

  • Protocol:

    • Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

    • Analysis: Acquire the IR spectrum.

    • Data Interpretation: The spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1640 cm⁻¹), and C-Cl stretch in the fingerprint region.

Structural Confirmation by X-ray Crystallography

For unambiguous proof of structure, single-crystal X-ray diffraction is the gold standard. The crystal structure of this compound has been reported in the literature, providing definitive confirmation of its molecular geometry and intermolecular interactions, such as hydrogen bonding.[4][8] This data serves as an ultimate reference point for validation.

Safety and Handling

Professional diligence requires adherence to strict safety protocols when handling any chemical reagent.

  • Hazards: this compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][11] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing or reducing agents.[9]

Conclusion

The molecular weight of this compound (169.61 g/mol ) is a fundamental constant, but its true scientific value is only realized through a comprehensive and rigorous process of synthesis and characterization. By employing validated protocols and a suite of orthogonal analytical techniques, researchers can ensure the identity, purity, and quality of this important chemical intermediate. This diligent approach underpins the integrity of subsequent research and development activities, from academic discovery to pharmaceutical applications.

References

  • Synthesis of 4-chloro-N-methyl-benzamide. PrepChem.com. [Link]

  • 4-Chloro-N-methoxy-N-methylbenzamide. LabSolutions. [Link]

  • This compound-6873-44-5. Thoreauchem. [Link]

  • This compound, 99% Purity, C8H8ClNO, 1 gram. CP Lab Safety. [Link]

  • The Role of 4-Chloro-N-methoxy-N-methylbenzamide in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound. National Center for Biotechnology Information (PMC). [Link]

  • 4-chloro-N,N-diethylbenzamide. National Center for Biotechnology Information (PubChem). [Link]

  • CID 139083282. National Center for Biotechnology Information (PubChem). [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]

  • 4-Chloro-N-methylbenzenamine. National Center for Biotechnology Information (PubChem). [Link]

  • 4-Chloro-N-methyl-benzamide. PubMed. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the solubility of 4-chloro-N-methylbenzamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical and practical aspects of solubility, offering a robust framework for understanding and determining this critical physicochemical property. By synthesizing established scientific principles with detailed, field-proven experimental methodologies, this guide aims to empower users to generate accurate and reliable solubility data.

Introduction to this compound and its Solubility

This compound (C₈H₈ClNO) is a benzamide derivative with a molecular structure that lends itself to a variety of chemical syntheses. Its utility as a building block in the creation of more complex molecules, including potential pharmaceutical compounds, makes a thorough understanding of its physical properties essential. Among these, solubility is a cornerstone parameter that dictates its handling, reaction conditions, formulation, and ultimately, its bioavailability in potential therapeutic applications.

This guide provides a detailed exploration of the factors governing the solubility of this compound and presents a standardized, authoritative protocol for its experimental determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical characteristics. The following table summarizes the known and estimated properties of this compound.

PropertyValueSource
Molecular Formula C₈H₈ClNOPubChem[1]
Molecular Weight 169.61 g/mol Yuan, J., & Liu, Y.-J. (2012)[2]
Melting Point 158-161 °CPrepChem[3]
logP (Predicted) ~2.0 - 2.5Estimated based on similar structures[4][5]
pKa (Predicted) Not readily ionizableInferred from structure
Appearance White crystalline solidPrepChem[3]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the fundamental concept governing solubility. This principle is a reflection of the intermolecular forces between the solute (this compound) and the solvent. The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

This compound possesses a moderately polar structure. The key functional groups influencing its solubility are:

  • Amide group (-CONHCH₃): This group is polar and can act as both a hydrogen bond donor (from the N-H bond) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen).

  • Chlorophenyl group (C₆H₄Cl): The aromatic ring contributes to the molecule's nonpolar character through van der Waals forces, while the chlorine atom adds to its polarity.

Based on this structure, the following solubility behavior can be predicted:

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the amide group of this compound, leading to favorable interactions and likely good solubility. The synthesis protocol mentioning crystallization from methanol supports this prediction.[3]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, ethyl acetate): These solvents can act as hydrogen bond acceptors and have significant dipole moments, which should allow for effective solvation of the polar regions of the molecule, resulting in moderate to good solubility.

  • Nonpolar Solvents (e.g., hexane, toluene): The energy required to break the crystal lattice of this compound is unlikely to be compensated by the weak van der Waals interactions with nonpolar solvents, leading to poor solubility.

  • Water: As a highly polar protic solvent, water can interact with the amide group. However, the nonpolar chlorophenyl ring will likely limit its aqueous solubility.

The following diagram illustrates the relationship between the physicochemical properties of this compound and its expected solubility.

G cluster_solute This compound Properties cluster_solvents Solvent Types Amide Group Amide Group Polar Protic Polar Protic Amide Group->Polar Protic H-bonding (Donor/Acceptor) High Solubility Polar Aprotic Polar Aprotic Amide Group->Polar Aprotic Dipole-Dipole & H-bond Acceptor Good Solubility Water Water Amide Group->Water H-bonding Limited by Nonpolar Part Chlorophenyl Group Chlorophenyl Group Chlorophenyl Group->Polar Protic Repulsive forces Reduces Solubility Nonpolar Nonpolar Chlorophenyl Group->Nonpolar van der Waals Favorable but weak Chlorophenyl Group->Water Hydrophobic Effect Lowers Solubility Crystal Lattice Crystal Lattice Crystal Lattice->Polar Protic Overcome by Solvation Energy Crystal Lattice->Nonpolar Not overcome Low Solubility

Caption: Interplay of molecular features and solvent types on solubility.

Predicted and Known Solubility of this compound

SolventSolvent TypePredicted/Known SolubilityRationale
MethanolPolar ProticSoluble Known to be soluble from crystallization protocols.[3] Strong hydrogen bonding potential.
EthanolPolar ProticHighSimilar to methanol, strong hydrogen bonding.
AcetonePolar AproticMedium to HighGood hydrogen bond acceptor and polar interactions.
Ethyl AcetatePolar AproticMediumModerate polarity and hydrogen bond accepting capability.
Dimethyl Sulfoxide (DMSO)Polar AproticHighHighly polar aprotic solvent, excellent for dissolving amides.
WaterPolar ProticLowThe nonpolar chlorophenyl group limits solubility despite the polar amide.
HexaneNonpolarLowMismatch in polarity, insufficient solute-solvent interactions.
TolueneNonpolarLowAromatic but still predominantly nonpolar.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This method is recommended by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP).[6] The following protocol is a self-validating system designed to produce accurate and reproducible results.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker or incubator shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Vials: Add an excess amount of solid this compound to several glass vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

  • Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is generally recommended. To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent samples does not significantly change.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe. To prevent precipitation due to temperature changes, the syringe can be pre-warmed to the equilibration temperature. Immediately filter the sample through a syringe filter into a clean vial. The filter material should be chosen to be compatible with the solvent and to not adsorb the analyte.

  • Dilution and Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

The following diagram outlines the experimental workflow for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solid This compound to vial B Add known volume of solvent A->B C Seal and place in temperature-controlled shaker B->C D Agitate for 24-72 hours C->D E Allow solid to settle D->E F Withdraw supernatant with pre-warmed syringe E->F G Filter through 0.22 µm syringe filter F->G H Accurately dilute filtrate G->H I Quantify concentration by HPLC-UV H->I J Calculate solubility I->J

Caption: Experimental workflow for the shake-flask solubility determination.

Quantitative Analysis by HPLC-UV

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and reliable technique for quantifying the concentration of this compound.

Recommended HPLC Conditions
ParameterRecommended Condition
HPLC System HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength ~240 nm (based on 4-chlorobenzoic acid)

Note: The optimal detection wavelength should be experimentally determined by obtaining a UV spectrum of this compound in the mobile phase.

Calibration
  • Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Standard Solutions: Prepare a series of at least five standard solutions by serial dilution of the stock solution to cover the expected concentration range of the diluted samples.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration. The resulting calibration curve should be linear (R² > 0.999).

  • Sample Analysis: Inject the diluted, filtered sample from the solubility experiment and determine its peak area. The concentration of the diluted sample can be calculated from the linear regression equation of the calibration curve. The final solubility is then calculated by taking the dilution factor into account.

Alternative Method: Potentiometric Titration

For compounds with ionizable functional groups, potentiometric titration can be a faster alternative to the shake-flask method for determining pH-dependent solubility. While this compound is not expected to be readily ionizable, this method is valuable for other benzamide derivatives with acidic or basic moieties. The method involves titrating a solution of the compound and monitoring the pH. The point at which the compound precipitates can be used to calculate the intrinsic solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with a detailed, authoritative experimental protocol based on the shake-flask method, researchers are equipped to generate the high-quality solubility data essential for advancing their work in chemical synthesis and drug development. Adherence to the described methodologies will ensure the production of reliable and reproducible results, forming a solid foundation for subsequent research and development activities.

References

  • PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Retrieved from [Link]

  • United States Pharmacopeia. (2023). General Chapter, 〈1236〉 Solubility Measurements. USP-NF.
  • Yuan, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • Cheméo. (n.d.). Benzamide, 4-chloro-N,N-diethyl- - Chemical & Physical Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Benzamide, 4-chloro-N-ethyl-N-methyl- - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzamide. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • Yuan, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o937. [Link]

  • PubChem. (n.d.). CID 139083282. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 4-chloro-N-methylbenzamide: Elucidating Structure Through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-chloro-N-methylbenzamide is a chemical compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. As with any compound destined for high-stakes applications, rigorous structural characterization is not merely a procedural step but a foundational requirement for ensuring purity, predicting reactivity, and understanding its biological and material properties. This in-depth technical guide provides a comprehensive overview of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a thorough interpretation of the spectral data, drawing upon both direct information and comparative analysis with structurally related molecules.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with the chemical formula C₈H₈ClNO, forms the basis for interpreting its spectral data. The key structural features include a para-substituted benzene ring, an amide linkage, and an N-methyl group. Each of these components will give rise to characteristic signals in the various spectra, allowing for a complete and unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain insights into the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

¹H NMR Spectral Data and Interpretation

Predicted ¹H NMR Spectrum of this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.7 - 7.8Doublet2HAromatic protons (ortho to C=O)
~ 7.4 - 7.5Doublet2HAromatic protons (ortho to Cl)
~ 6.1 - 6.5 (broad)Singlet1HN-H proton
~ 2.9 - 3.0Doublet3HN-CH₃ protons

Interpretation:

  • Aromatic Protons: The para-substitution pattern of the benzene ring will result in a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group are expected to be deshielded and appear further downfield (~7.7-7.8 ppm) compared to the protons ortho to the chlorine atom (~7.4-7.5 ppm). The coupling constant between these adjacent aromatic protons is typically in the range of 8-9 Hz.

  • N-H Proton: The amide proton signal is often broad due to quadrupole broadening and chemical exchange. Its chemical shift can be highly variable depending on the solvent and concentration. It is expected to appear in the range of 6.1-6.5 ppm.

  • N-CH₃ Protons: The methyl group attached to the nitrogen will exhibit a signal that is coupled to the N-H proton, resulting in a doublet. The chemical shift is anticipated to be around 2.9-3.0 ppm.

¹³C NMR Spectral Data and Interpretation

Predicted ¹³C NMR Spectrum of this compound:

Chemical Shift (δ, ppm)Assignment
~ 167C=O (Amide)
~ 138Aromatic C-Cl
~ 133Aromatic C-C=O
~ 129Aromatic CH (ortho to C=O)
~ 128Aromatic CH (ortho to Cl)
~ 27N-CH₃

Interpretation:

  • Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon and will appear at the downfield end of the spectrum, typically around 167 ppm.

  • Aromatic Carbons: The aromatic region will show four signals due to the symmetry of the para-substituted ring. The quaternary carbons attached to the chlorine and the carbonyl group will have distinct chemical shifts. The carbon attached to the chlorine is expected around 138 ppm, while the carbon attached to the carbonyl group will be around 133 ppm. The two sets of protonated aromatic carbons will appear at approximately 129 ppm and 128 ppm.

  • N-CH₃ Carbon: The N-methyl carbon is the most shielded carbon and will appear at the upfield end of the spectrum, around 27 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation and Acquisition Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)VibrationDescription
~ 3300N-H stretchAmide N-H bond stretching
~ 3050-3100Aromatic C-H stretchAromatic C-H bond stretching
~ 2950Aliphatic C-H stretchN-CH₃ C-H bond stretching
~ 1640C=O stretch (Amide I)Amide carbonyl bond stretching
~ 1540N-H bend (Amide II)In-plane N-H bending coupled with C-N stretching
~ 1480, 1600C=C stretchAromatic ring stretching
~ 1100C-Cl stretchCarbon-chlorine bond stretching

Interpretation:

  • N-H Stretch: A prominent peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.

  • Amide I and II Bands: The strong absorption around 1640 cm⁻¹ (Amide I) is due to the C=O stretching, while the band around 1540 cm⁻¹ (Amide II) arises from N-H bending. These two bands are characteristic of secondary amides.

  • Aromatic C-H and C=C Stretches: Absorptions in the 3050-3100 cm⁻¹ region correspond to the aromatic C-H stretches, and the peaks around 1600 and 1480 cm⁻¹ are due to the C=C stretching vibrations within the benzene ring.

  • C-Cl Stretch: A moderate to strong absorption around 1100 cm⁻¹ is expected for the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It also offers structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Instrumentation and Acquisition Parameters:

  • Mass Spectrometer: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

  • Mass Range: m/z 50-500.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

Expected Mass Spectrum of this compound:

m/zIonDescription
169/171[M]⁺˙ (Molecular Ion)Molecular ion with ³⁵Cl and ³⁷Cl isotopes
139/141[M - CH₂NH]⁺˙Loss of the methylamino group
111/113[C₆H₄Cl]⁺Chlorophenyl cation
75[C₆H₃]⁺Benzyne cation

Interpretation:

  • Molecular Ion Peak: The molecular ion peak will appear as a pair of peaks at m/z 169 and 171, with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

  • Fragmentation Pattern:

    • A common fragmentation pathway for benzamides is the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of the chlorobenzoyl cation at m/z 139/141.

    • Subsequent loss of carbon monoxide (CO) from this fragment would yield the chlorophenyl cation at m/z 111/113.

    • Another possible fragmentation is the loss of the methylamino group, resulting in a fragment at m/z 139/141.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound is best achieved by integrating the data from NMR, IR, and MS.

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information cluster_2 Final Confirmation NMR NMR Spectroscopy (¹H & ¹³C) Framework Carbon-Hydrogen Framework NMR->Framework IR IR Spectroscopy FuncGroups Functional Groups (C=O, N-H, C-Cl) IR->FuncGroups MS Mass Spectrometry MolWeight Molecular Weight & Fragmentation MS->MolWeight Structure Confirmed Structure of This compound Framework->Structure FuncGroups->Structure MolWeight->Structure

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural confirmation of this compound. While direct, experimentally verified spectra from a single source are not always readily available, a combination of predictive analysis based on established chemical principles and comparative data from closely related compounds allows for a robust and scientifically sound characterization. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and utilize this compound in their research and development endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the Biological Activity of 4-chloro-N-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to 4-chloro-N-methylbenzamide and its Derivatives

The benzamide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including anticancer, antimicrobial, and insecticidal properties.[2][3][4] The this compound core, in particular, serves as a versatile scaffold for the development of novel therapeutic and agrochemical agents.[5] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, offering insights for the design and development of new, potent molecules.

Section 2: Synthesis and Characterization

The synthesis of this compound derivatives is typically achieved through straightforward and high-yielding reactions. A common and effective method involves the reaction of 4-chlorobenzoyl chloride with methylamine.[6]

General Synthetic Scheme:

A solution of 4-chlorobenzoyl chloride in a suitable solvent, such as methylene chloride, is added to an aqueous solution of methylamine, often under cooled conditions to manage the exothermic nature of the reaction.[6] The resulting mixture is stirred for a period to ensure complete reaction. The product, this compound, precipitates and can be isolated by filtration. Further purification is typically achieved by recrystallization from a solvent like methanol.[6]

Derivatization to create a library of compounds can be achieved by using substituted anilines or other amines in place of methylamine, or by modifying the 4-chlorobenzoyl chloride starting material.[7]

Characterization: The synthesized compounds are routinely characterized using a suite of analytical techniques to confirm their structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl and N-H bonds.

  • Elemental Analysis: To determine the elemental composition.

  • X-ray Crystallography: To determine the precise three-dimensional structure of crystalline compounds.[8]

Section 3: Diverse Biological Activities

This compound derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for further investigation in various fields.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzamide derivatives. These compounds have shown efficacy against a variety of cancer cell lines, often through mechanisms that induce apoptosis (programmed cell death).[2]

One study highlighted a series of novel benzamide derivatives, with compound BJ-13 showing potent antiproliferative activity against multiple cancer cell lines, especially gastric cancer cells.[2] Mechanistic investigations revealed that BJ-13 induces an accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent caspase-dependent apoptosis.[2] Another study on N-benzylbenzamide derivatives identified them as tubulin polymerization inhibitors, which bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[9] Furthermore, some N-substituted benzamides have been shown to inhibit the activity of nuclear factor-κB (NF-κB), a key transcription factor involved in cancer cell survival and proliferation.[1]

Table 1: Anticancer Activity of Selected Benzamide Derivatives

Compound ID Cancer Cell Line IC50 (µM) Mechanism of Action Reference
BJ-13 Gastric Cancer Potent (specific value not stated) ROS-mediated mitochondrial dysfunction, apoptosis [2]
Compound 20b Various (e.g., H22) 0.012 - 0.027 Tubulin polymerization inhibitor [9]
Compound 18 HOP-62 (Non-small cell lung) 0.05 Not specified [10]
Compound 7 HL-60 (Leukemia) 1.42 Protein kinase inhibitor [11]

| Compound 10 | K562 (Leukemia) | 2.53 | Protein kinase inhibitor |[11] |

Antimicrobial and Antifungal Activity

The benzamide scaffold is also a key feature in many antimicrobial agents.[8] Derivatives of 4-chloro-2-hydroxy-N-substituted benzamides have shown significant in vitro activity against various bacterial and fungal strains, with some compounds exhibiting potency comparable or superior to standard drugs like ciprofloxacin and fluconazole.[12]

Specifically, certain 4-chloro and 5-chloro-2-hydroxy-N-substituted benzamides have demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[13] The mechanism of action for some salicylanilides (a related class of compounds) is thought to involve the inhibition of bacterial two-component regulatory systems.[13]

Insecticidal and Herbicidal Activity

Benzamide derivatives have also found applications in agriculture as insecticides. Some novel N,N'-substituted benzamide derivatives have shown significant toxicity against the mango mealybug, Aonidiella tubercularis.[4] The insecticidal activity is influenced by the nature of the substituents on the benzamide core. For instance, the presence of 2,4-dichloro phenyl and ortho-methyl moieties in one derivative was found to enhance its toxicity against both nymphs and adult females of the pest.[4]

Section 4: Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies provide crucial insights for optimizing the potency and selectivity of these compounds.

  • Substituents on the Benzamide Ring: Electron-withdrawing groups, such as additional halogens, on the benzamide core can influence activity. For example, in a series of Mycobacterium tuberculosis inhibitors, electron-rich smaller substitutions at the C-5 position of the benzamide ring were found to be more potent.[14]

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen plays a critical role. For instance, in a study of acetylcholinesterase inhibitors, picolinamide derivatives (where the benzene ring is replaced by a pyridine ring) were more potent than the corresponding benzamide derivatives.[15][16]

  • Linker Groups: The type and length of any linker connecting the benzamide core to other chemical moieties can significantly impact biological activity.

Section 5: Mechanisms of Action

The diverse biological activities of this compound derivatives are a result of their interaction with various molecular targets.

  • Anticancer Mechanisms:

    • Induction of Apoptosis: As mentioned, a primary mechanism is the induction of apoptosis through the generation of ROS and subsequent mitochondrial dysfunction.[2] This pathway involves the modulation of key apoptotic proteins like Bax and Bcl-2.[2]

    • Tubulin Polymerization Inhibition: Certain derivatives disrupt the formation of microtubules, which are essential for cell division, by binding to tubulin.[9]

    • Enzyme Inhibition: Benzamide derivatives have been identified as inhibitors of various enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs) and protein kinases.[11][17] The benzimidazole scaffold, structurally similar to the benzamide core, is known to interact with targets like topoisomerase and tubulin.[18][19]

  • Antimicrobial Mechanisms: The precise mechanisms are still under investigation for many derivatives, but inhibition of bacterial two-component regulatory systems and enzymes involved in cell wall biosynthesis are proposed targets.[13]

Diagram 1: Proposed Workflow for Synthesis and Screening of this compound Derivatives

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Analysis & Optimization A 4-chlorobenzoyl chloride + Substituted Amine B Crude Product A->B Amidation Reaction C Purified Derivative B->C Recrystallization / Chromatography D Anticancer Assays (e.g., MTT, Apoptosis) C->D E Antimicrobial Assays (e.g., MIC, MBC) C->E F Insecticidal Assays C->F G Structure-Activity Relationship (SAR) D->G E->G F->G H Lead Optimization G->H

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Diagram 2: Simplified Apoptosis Pathway Induced by Benzamide Derivatives

G A Benzamide Derivative B Increased ROS Production A->B C Mitochondrial Dysfunction B->C D Release of Cytochrome c C->D E Caspase Activation (e.g., Caspase-3) D->E F Apoptosis E->F

Caption: A simplified signaling pathway illustrating the induction of apoptosis by certain benzamide derivatives.

Section 6: Experimental Protocols

This section provides an overview of standard protocols for evaluating the biological activity of this compound derivatives.

Protocol 1: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2 x 10⁵ cells per well and incubate for 24 hours.[20]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzamide derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the benzamide derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[13]

Section 7: Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with a wide range of biological activities. Their straightforward synthesis and the potential for diverse structural modifications make them attractive candidates for drug discovery and development. Future research should focus on:

  • Lead Optimization: Synthesizing and screening new derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways to better understand their biological effects.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in animal models.[21]

  • Development of Combination Therapies: Investigating the potential of these derivatives to be used in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

The continued exploration of the this compound scaffold holds significant promise for the development of novel and effective therapeutic agents and agrochemicals.

Section 8: References

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

  • PubMed. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Retrieved from [Link]

  • ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of benzimidazole derivatives as Anticancer agent. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Retrieved from [Link]

  • PubMed. (2023). Recent advances of benzimidazole as anticancer agents. Retrieved from [Link]

  • PubMed Central. (n.d.). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Retrieved from [Link]

  • PubMed. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). Retrieved from [Link]

  • PubMed Central. (n.d.). 4-Chloro-N-m-tolylbenzamide. Retrieved from [Link]

  • PubMed Central. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • Growing Science. (2023). Design and synthesis of novel N, N'-substituted benzamide derivatives as potential insecticidal agent. Retrieved from [Link]

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Territory of a Benzamide Derivative

To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of molecular medicine, this guide serves as a comprehensive roadmap. The compound 4-chloro-N-methylbenzamide, a member of the vast benzamide family, presents a compelling yet largely uncharacterized profile. While the broader class of benzamides is known for a range of biological activities, including antibacterial, antifungal, and even anticancer effects, the specific molecular interactions and cellular consequences of this compound remain an open question.[1]

This document, therefore, deviates from a standard summary of a known mechanism. Instead, it adopts a first-principles approach, leveraging established knowledge of related compounds to propose and rigorously test potential mechanisms of action. As your partner in discovery, I will guide you through the logical formulation of hypotheses, the design of robust experimental workflows, and the interpretation of data to illuminate the true biological function of this molecule. Our investigation will be grounded in the principles of scientific integrity, ensuring that each step is a self-validating component of a larger, cohesive research strategy.

Part 1: Foundational Hypotheses - Inferring Action from Structure and Precedent

Given the structural simplicity of this compound, its mechanism is likely to be fundamental. The existing literature on related benzamides points toward two primary, plausible avenues of investigation.

Hypothesis 1: Inhibition of Poly(ADP-ribose) Polymerase (PARP) Family Enzymes

The benzamide scaffold is a classic structural motif found in numerous inhibitors of PARP enzymes. These enzymes are critical for DNA repair and cellular stress responses. Their inhibition can lead to synthetic lethality in cancers with specific DNA repair defects (e.g., BRCA mutations). It is therefore a primary and logical hypothesis that this compound may exert its biological effects through the modulation of PARP activity.[2]

Hypothesis 2: Modulation of Protein Kinase Activity

More complex derivatives of benzamides have been successfully developed as protein kinase inhibitors, a cornerstone of modern targeted cancer therapy.[3] While this compound lacks the complexity of molecules like imatinib, its core structure could still interact with the ATP-binding pocket of certain kinases. This hypothesis warrants a broad screening approach to identify potential kinase targets.

Part 2: Experimental Blueprint for Mechanistic Discovery

This section provides detailed, field-proven protocols to systematically test our primary hypotheses. The causality behind each step is explained to empower the researcher with a deep understanding of the experimental design.

Initial Assessment: General Cytotoxicity Profiling

Before delving into specific mechanisms, it is crucial to determine if this compound exhibits any biological activity in a cellular context. A broad cytotoxicity screen across a panel of cancer cell lines is the logical starting point.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], K562 [leukemia]) to identify potential tissue-specific sensitivities.

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve a final concentration range (e.g., 0.1 µM to 100 µM).

  • Treatment: Replace the culture medium in the cell plates with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.[4]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each cell line.

Data Presentation: Cytotoxicity Profile

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT116Colon CancerExperimental Value
K562LeukemiaExperimental Value

Logical Workflow for Initial Biological Screening

G cluster_0 Phase 1: Activity Confirmation cluster_1 Phase 2: Hypothesis Testing start Synthesize/Acquire This compound prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock viability_assay Perform MTT Assay (48-72h incubation) prep_stock->viability_assay cell_panel Select Diverse Cancer Cell Line Panel cell_panel->viability_assay calc_ic50 Calculate IC50 Values viability_assay->calc_ic50 decision IC50 < 100 µM? calc_ic50->decision parp_assay Hypothesis 1: PARP Inhibition Assay decision->parp_assay Yes kinase_assay Hypothesis 2: Kinase Panel Screen decision->kinase_assay Yes no_activity Conclusion: Biologically Inactive Under Test Conditions decision->no_activity No

Caption: Workflow for initial screening and hypothesis direction.

Investigating PARP Inhibition

If the compound demonstrates cytotoxicity, a direct biochemical assay is the next logical step to test the PARP inhibition hypothesis.

Experimental Protocol: In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

  • Reagent Preparation: Prepare serial dilutions of this compound. A known PARP inhibitor (e.g., Olaparib) should be used as a positive control.

  • Reaction Setup: In a 96-well white plate, add the reaction buffer, biotinylated NAD+, activated DNA, and recombinant PARP1 enzyme.

  • Inhibitor Addition: Add the diluted test compound or controls to the appropriate wells.

  • Reaction Initiation: Incubate the plate at room temperature for 1 hour to allow the PARP enzyme to poly(ADP-ribosyl)ate itself and other proteins.

  • Detection: Add streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose chains. After incubation and washing steps, add a chemiluminescent HRP substrate.[4]

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Analysis: A decrease in signal indicates inhibition of PARP activity. Calculate the percentage of inhibition and determine the IC50 value.

Probing for Protein Kinase Inhibition

A broad-spectrum kinase screen is an efficient method to test our second hypothesis without bias toward a specific kinase family.

Experimental Protocol: Kinase Inhibitor Profiling Panel

  • Service Selection: Engage a commercial service (e.g., Eurofins, Promega) that offers a large panel of recombinant human kinases (e.g., >400 kinases).

  • Compound Submission: Submit this compound for screening at one or two fixed concentrations (typically 1 µM and 10 µM).

  • Assay Principle: The service will perform radiometric or fluorescence-based assays for each kinase. The principle involves quantifying the phosphorylation of a specific substrate by each kinase in the presence of the test compound.

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase at the tested concentrations. Hits are identified as kinases that are inhibited by more than a certain threshold (e.g., >50% at 10 µM).

Follow-up on Hits: If significant hits are identified, dose-response experiments must be performed for those specific kinases to determine their IC50 values, confirming the potency and selectivity of the compound.

Part 3: Data Synthesis and Pathway Elucidation

The data from the preceding experiments will converge to form a coherent mechanistic narrative.

  • Scenario A: Potent PARP Inhibition (Low µM or nM IC50) If this compound is a potent PARP inhibitor, its cytotoxic effects are likely mediated through the disruption of DNA damage repair. This would suggest that the compound is a promising candidate for further investigation in cancers with DNA repair deficiencies.

Hypothetical Signaling Pathway: PARP Inhibition

G cluster_pathway Cellular Response DNA_damage DNA Single-Strand Break (e.g., from ROS or chemotherapy) PARP1 PARP1 Activation DNA_damage->PARP1 PARP_inhibition PARP1 Inhibition BER Base Excision Repair (BER Pathway) PARP1->BER recruits repair factors Compound 4-chloro-N- methylbenzamide Compound->PARP_inhibition Stalled_Fork Replication Fork Stalls During S-Phase PARP_inhibition->Stalled_Fork prevents repair Repair_Success DNA Repair & Cell Survival BER->Repair_Success DSB Double-Strand Break (DSB) Formation Stalled_Fork->DSB Apoptosis Apoptosis & Cell Death DSB->Apoptosis if unrepaired (e.g., in BRCA-mutant cells)

Caption: Potential pathway of apoptosis induction via PARP1 inhibition.

  • Scenario B: Selective Kinase Inhibition If the compound inhibits a specific protein kinase or a small family of kinases, its mechanism is tied to the signaling pathways regulated by those enzymes (e.g., cell cycle progression, proliferation, apoptosis). The identity of the kinase will immediately provide a rich biological context for further studies.

  • Scenario C: Broad Cytotoxicity without Specific Targets If the compound shows cytotoxicity but does not potently inhibit PARP or any specific kinases, its mechanism may be less specific. Possibilities include mitochondrial toxicity, membrane disruption, or inhibition of other enzyme classes. This would necessitate a new round of hypothesis generation and broader, unbiased screening approaches (e.g., chemical proteomics).

Conclusion: From Uncharacterized Molecule to Validated Lead

This guide provides a structured, hypothesis-driven framework for moving this compound from a chemical entity to a tool compound with a defined mechanism of action. By systematically evaluating its effects on cell viability and its potential as a PARP or kinase inhibitor, researchers can efficiently and rigorously uncover its biological function. This foundational work is the essential first step in determining whether this molecule holds promise for future therapeutic development.

References

  • BenchChem. (n.d.). Potential Biological Activity of 4-Chlorobenzamide Derivatives: A Technical Guide.
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central.
  • Yuan, J., & Liu, Y. J. (2012). This compound. PMC - NIH.
  • Huntington, J. A., et al. (1985). Specificity of inhibitors of poly(ADP-ribose) synthesis. Effects on nucleotide metabolism in cultured cells. PubMed.

Sources

Unlocking Therapeutic Potential: A Technical Guide to Investigating 4-Chloro-N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of the benzamide scaffold have emerged as a versatile class of molecules in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on 4-chloro-N-methylbenzamide, a compound of interest for which the specific therapeutic targets remain largely unexplored. By examining the well-established activities of structurally related benzamide analogues, we delineate a strategic, evidence-based approach for identifying and validating its potential therapeutic targets. This document provides researchers, scientists, and drug development professionals with a comprehensive resource, including detailed experimental protocols and data interpretation strategies, to unlock the therapeutic promise of this compound and its derivatives.

Introduction: The Benzamide Scaffold as a Privileged Structure

The benzamide core is a recurring motif in a multitude of clinically successful drugs, underscoring its status as a "privileged structure" in drug discovery. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have made it a foundational element in the design of inhibitors for various enzyme families and ligands for a range of receptors. The introduction of a chloro-substituent at the 4-position and a methyl group on the amide nitrogen of the benzamide scaffold, as in this compound, can significantly influence its pharmacokinetic and pharmacodynamic properties. While direct biological data for this compound is limited, the extensive research on related compounds provides a robust framework for predicting and validating its potential therapeutic applications. This guide will explore the most promising of these, focusing on targets implicated in oncology, inflammation, and neurodegenerative disorders.

Potential Therapeutic Target I: Poly(ADP-ribose) Polymerase (PARP)

The benzamide moiety is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1, which plays a critical role in DNA damage repair.[1][2] Many clinically approved PARP inhibitors share this core structure.[1] The mechanism of action involves competitive inhibition at the NAD+ binding site, leading to the accumulation of single-strand DNA breaks, which in cells with deficient homologous recombination repair (such as those with BRCA1/2 mutations), results in synthetic lethality.

Signaling Pathway: PARP in DNA Single-Strand Break Repair

PARP_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) chain synthesis PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits DNA_Repair DNA Repair (Base Excision Repair) XRCC1->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis failure leads to Benzamide This compound (Potential Inhibitor) Benzamide->PARP1

Figure 1: Simplified PARP-1 signaling pathway in DNA repair.
Experimental Protocol: In Vitro PARP-1 Inhibition Assay

This colorimetric assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[3][4]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • This compound (test compound)

  • Olaparib or similar known PARP inhibitor (positive control)

  • DMSO (vehicle control)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: To the histone-coated wells, add the assay buffer, activated DNA, and the test compound or controls.

  • Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Biotinylated NAD+ Addition: Add biotinylated NAD+ to each well and incubate for another hour at 37°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Streptavidin-HRP Addition: Add Streptavidin-HRP to each well and incubate at room temperature for 30 minutes.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the HRP substrate and incubate until sufficient color development.

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anticipated Results and Interpretation

A dose-dependent decrease in the absorbance signal in the presence of this compound would indicate PARP-1 inhibition. The IC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited, will provide a quantitative measure of its potency.

Compound Target Reported IC₅₀ (nM) Reference
OlaparibPARP-1~1.5[5]
RucaparibPARP-1~7[1]
Novel Benzamide Derivative 13fPARP-10.25[5]
This compound PARP-1 To be determined

Table 1: Comparative PARP-1 inhibitory activities of known inhibitors.

Potential Therapeutic Target II: Protein Kinases

The benzamide scaffold is a common feature in many protein kinase inhibitors, targeting the ATP-binding site of these enzymes.[6][7] Given the central role of kinases in cell signaling and their frequent dysregulation in diseases like cancer, this represents a significant area of investigation for this compound.

Sub-family Focus: Bcr-Abl Tyrosine Kinase

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Several benzamide-containing drugs, such as Imatinib, are effective Bcr-Abl inhibitors.[8]

Signaling Pathway: Bcr-Abl and Downstream Proliferation

BcrAbl_Pathway BcrAbl Bcr-Abl (Constitutively Active) Substrate Downstream Substrates BcrAbl->Substrate phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation SignalTransduction Signal Transduction (e.g., RAS/MAPK, PI3K/AKT) Phosphorylation->SignalTransduction activates Proliferation Uncontrolled Cell Proliferation & Survival SignalTransduction->Proliferation Benzamide This compound (Potential Inhibitor) Benzamide->BcrAbl COX_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX substrate PGH2 Prostaglandin H2 (PGH2) COX->PGH2 converts to Prostaglandins Prostaglandins PGH2->Prostaglandins isomerized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Benzamide This compound (Potential Inhibitor) Benzamide->COX

Figure 3: Simplified COX pathway for prostaglandin synthesis.
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This fluorometric assay measures the peroxidase activity of COX-2, which is coupled to the conversion of a probe into a fluorescent product. [9][10] Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Hemin (cofactor)

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Celecoxib (positive control)

  • DMSO (vehicle control)

  • Black 96-well microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in DMSO, then dilute in assay buffer.

  • Reaction Mixture: In the wells, combine the COX-2 enzyme, hemin, and the fluorometric probe in the assay buffer.

  • Inhibitor Addition: Add the diluted test compound or controls to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Start the reaction by adding arachidonic acid.

  • Data Acquisition: Immediately measure the fluorescence kinetically for 5-10 minutes using a microplate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Determine the initial reaction rates (slopes of the kinetic curves). Calculate the percentage of inhibition and the IC₅₀ value.

Anticipated Results and Interpretation

A reduction in the rate of fluorescence increase in the presence of this compound will indicate COX-2 inhibition. The IC₅₀ value will determine its inhibitory potency.

Compound Target Reported IC₅₀ (µM) Reference
CelecoxibCOX-2~0.05[11]
4-Chloro-5-(3-fluoro-4-methoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-1H-imidazoleCOX-20.004[12]
This compound COX-2 To be determined

Table 3: Comparative COX-2 inhibitory activities.

Other Potential Therapeutic Targets and Future Directions

The versatility of the benzamide scaffold suggests several other potential targets for this compound that warrant investigation:

  • Tubulin Polymerization: Assays monitoring the turbidity or fluorescence of polymerizing tubulin can be employed. [13][14][15]* Histone Deacetylases (HDACs): Fluorogenic assays using acetylated peptide substrates are available to screen for HDAC inhibitory activity. [16][17]* Cannabinoid Receptors (CB1 and CB2): Radioligand binding assays can determine the affinity of the compound for these G protein-coupled receptors. [18][19][20]* NF-κB Signaling Pathway: Reporter gene assays, where the expression of a reporter like luciferase is driven by NF-κB activity, can be used to assess the inhibitory potential of the compound on this inflammatory pathway. [2][5][21]

Conclusion

While this compound remains a molecule with an uncharacterized biological profile, its structural similarity to a wide range of pharmacologically active benzamide derivatives provides a strong foundation for a targeted and efficient investigation of its therapeutic potential. The experimental frameworks and potential targets outlined in this guide offer a clear path forward for researchers to elucidate its mechanism of action and to determine its promise as a lead compound in the development of novel therapeutics for a variety of diseases. A systematic evaluation against the targets discussed herein will be instrumental in defining the future trajectory of this intriguing molecule.

References

  • BenchChem. (2025). Measuring COX-2 Inhibition with 2-(Phenylamino)
  • Guthrie, J. P. (1978). Tautomerization equilibria for amides. A method for estimating the free energy of hydrolysis of a tetrahedral intermediate. Journal of the American Chemical Society, 100(19), 5892-5906.
  • BenchChem. (2025). A Comparative Analysis of Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for NF-κB Reporter Assay Using DRI-C21045.
  • Swinney, D. C. (2004). Biochemical mechanisms of drug action: what does it take for success?. Nature reviews Drug discovery, 3(9), 801-808.
  • Suzuki, T., Ando, T., Tsuchiya, K., Fukazawa, N., Saito, A., Mariko, Y., ... & Nakanishi, O. (2001). Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of medicinal chemistry, 44(19), 3049-3057.
  • Sum, C. S., Nickischer, D., Lei, M., Weston, A., Zhang, L., & Schweizer, L. (2014). Establishing a high-content analysis method for tubulin polymerization to evaluate both the stabilizing and destabilizing activities of compounds.
  • Cre
  • Beckers, T., Burkhardt, C., Hieke, M., Lisurek, M., Reimer, D., & Schmuck, C. (2025). Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. European Journal of Medicinal Chemistry, 296, 116639.
  • Li, H., Liu, Z., Wang, J., Zhang, Y., Wang, Y., & Li, Y. (2019).
  • MedChemExpress. (n.d.). Benzamide (Benzenecarboxamide) | PARP Inhibitor.
  • Kalgutkar, A. S., Marnett, L. J., Crews, B. C., Remmel, R. P., & Rowlinson, S. W. (2000). Design and in Vitro/in Vivo Evaluation of a Benzamide-Type Cyclooxygenase-1 Selective Inhibitor. Journal of medicinal chemistry, 43(15), 2860-2870.
  • Cytoskeleton, Inc. (n.d.).
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • Wang, Y., Li, J., Wang, Y., Li, Y., & Zou, Y. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European journal of medicinal chemistry, 252, 115243.
  • R&D Systems. (n.d.). PARP Universal Colorimetric Assay.
  • Butler, K. V., Kalin, J. H., & Cole, P. A. (2014). Benzamide inhibitors of HDAC1 and 2. Bioorganic & medicinal chemistry letters, 24(21), 4859-4863.
  • Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices.
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • Al-Ghorbani, M., El-Gazzar, M. G., & El-Gendy, M. A. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1, 2, 3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(19), 6245.
  • Kalinichenko, E., Faryna, A., Bozhok, T., Panibrat, A., Shish, A., Shcharbin, D., ... & Shadyro, O. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2, 6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Gurova, K. V., Hill, J. E., Guo, C., Prokvolit, A., Kondratov, R. V., Budanov, A. V., ... & Gudkov, A. V. (2005). Small molecules that reactivate p53 in renal cell carcinoma reveal a role for p53 in regulating Bcr-Abl expression. Proceedings of the National Academy of Sciences, 102(48), 17448-17453.
  • Li, H., Liu, Z., Wang, J., Zhang, Y., Wang, Y., & Li, Y. (2019).
  • Liao, J. J. (2007). Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors. Journal of medicinal chemistry, 50(4), 409-424.
  • BenchChem. (2025). The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery.
  • Wang, J., Lindstrom, M., & Cannon, J. R. (2013). Design of thiazolamide–benzamide derivatives as novel Bcr-Abl inhibitors. Bioorganic & medicinal chemistry letters, 23(13), 3747-3751.
  • BioVision, Inc. (n.d.). Cyclooxygenase (COX)
  • Di Marzo, V., & De Petrocellis, L. (2016). Assay of CB1 Receptor Binding. In Cannabinoid Receptors (pp. 43-55). Humana Press, New York, NY.
  • Chen, Y., Gellibert, F., Gelin, M., Gout, E., Lu, Y., Malingue, F., ... & Zhu, J. (2020). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of medicinal chemistry, 63(23), 14591-14611.
  • Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools.
  • Sum, C. S., Nickischer, D., Lei, M., Weston, A., Zhang, L., & Schweizer, L. (2014). Establishing a high-content analysis method for tubulin polymerization to evaluate both the stabilizing and destabilizing activities of compounds.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Li, H., Liu, Z., Wang, J., Zhang, Y., Wang, Y., & Li, Y. (2019).
  • Di Marzo, V., & De Petrocellis, L. (2016). Assay of CB1 Receptor Binding. Methods in molecular biology (Clifton, N.J.), 1412, 43-55.
  • Tautz, L., He, H., & Gray, N. S. (2013). Electrophilic fragment-based design of reversible covalent kinase inhibitors. Future medicinal chemistry, 5(5), 535-548.
  • BMG LABTECH. (n.d.). Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1).
  • BenchChem. (2025). Navigating the Structure-Activity Landscape of 4-Aminobenzamide Analogs as Potential Kinase Inhibitors.
  • Sari, Y., & Hidayat, M. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl) benzamide derivatives as anticancer drug candidates. Journal of Molecular Structure, 1290, 135919.
  • Kneuttinger, A. C., Schwalbe, H., & Sreeramulu, S. (2025). Photoswitchable Inhibitors to Optically Control Specific Kinase Activity. Journal of the American Chemical Society, 147(38), 13456-13465.
  • Meggers, E., & Atilla-Gokcumen, G. E. (2011). Inhibition of protein kinases by [b]-annulated chloroindoles. European Journal of Inorganic Chemistry, 2011(3), 329-335.
  • Kawamura, K., Yui, J., Hatori, A., Yamasaki, T., Wakizaka, H., Ogawa, M., ... & Fujinaga, M. (2012). Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity—A Critical Update. International journal of molecular sciences, 13(12), 16462-16483.
  • Roy, K., & Leonard, J. T. (2006). Comparative QSAR analysis of cyclo-oxygenase-2 inhibiting drugs.
  • PubChem. (n.d.). 4-Chlorobenzamide.

Sources

An In-Depth Technical Guide to 4-chloro-N-methylbenzamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-chloro-N-methylbenzamide, a halogenated aromatic amide, serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. While not extensively studied as a standalone therapeutic agent, its structural motif is integral to a variety of biologically active compounds. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and, most significantly, the biological activities and mechanisms of action of its derivatives. By exploring the structure-activity relationships of related compounds, we illuminate the potential of the this compound scaffold in the development of novel therapeutics, particularly in the realms of antimicrobial and anticancer research. This document is intended to be a valuable resource for professionals in drug discovery and development, offering foundational knowledge and practical insights into the utility of this versatile chemical entity.

Physicochemical Properties and Synthesis

This compound is a white to off-white solid organic compound. Its core structure consists of a benzene ring substituted with a chlorine atom at the para-position and an N-methyl-substituted amide group. This arrangement of functional groups imparts specific electronic and steric properties that influence its reactivity and potential biological interactions.

PropertyValue
Molecular Formula C₈H₈ClNO
Molecular Weight 169.61 g/mol
CAS Number 6873-44-5
Melting Point 158-161 °C[1]
Solubility Soluble in organic solvents like methanol and methylene chloride[1]
Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of methylamine with 4-chlorobenzoyl chloride. This nucleophilic acyl substitution reaction is a robust and efficient method for forming the amide bond.

G cluster_reactants Reactants cluster_product Product 4-chlorobenzoyl_chloride 4-chlorobenzoyl chloride reaction_center Acylation 4-chlorobenzoyl_chloride->reaction_center methylamine Methylamine methylamine->reaction_center This compound This compound reaction_center->this compound caption Synthesis of this compound

A simplified diagram illustrating the synthesis of this compound.
Experimental Protocol: Synthesis of this compound[1]
  • Reaction Setup: In a suitable reaction vessel, a mixture of a 40% aqueous solution of methylamine and methylene chloride is prepared and cooled in an ice bath.

  • Addition of Acyl Chloride: A solution of 4-chlorobenzoyl chloride in methylene chloride is added dropwise to the cooled methylamine mixture with constant stirring. The addition is typically carried out over a period of approximately 50 minutes.

  • Reaction: The reaction mixture is stirred for an additional 2 hours after the completion of the addition.

  • Isolation of Product: The resulting white precipitate is collected by filtration and air-dried. The methylene chloride layer of the filtrate is separated, dried, and the solvent is evaporated to yield crude this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol, to obtain the final product with a melting point of 158°-161°C.[1]

Biological Activities and Therapeutic Potential of Derivatives

While this compound itself is primarily utilized as a chemical intermediate, its structural framework is a key component in a variety of molecules with significant biological activities. The following sections explore the therapeutic potential of derivatives, providing insights into how the 4-chlorobenzamide moiety contributes to their mechanism of action.

Antimicrobial Activity

Derivatives of 4-chlorobenzamide have demonstrated notable antibacterial and antifungal properties. The presence of the chlorine atom on the aromatic ring is often crucial for this activity.

A study on 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides revealed their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism of action for these diamides is the inhibition of transglycosylases, enzymes essential for bacterial cell wall biosynthesis. This disruption of cell wall integrity leads to bacterial cell death.

Table 1: In Vitro Bactericidal Activity of a 4-chlorobenzamide Derivative against MRSA

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamideMRSA15.63-31.2531.25-62.5

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is representative of the activity of this class of compounds.

Anticancer Activity

The benzamide scaffold is a well-established pharmacophore in the design of anticancer agents. Derivatives of 4-chlorobenzamide have been investigated for their cytotoxic effects against various cancer cell lines.

For instance, a study on N-(phenylcarbamothioyl)-4-chloro-benzamide demonstrated its potential as an anticancer agent. In silico studies suggested that this compound could act as an inhibitor of checkpoint kinase 1 (Chk1), a crucial enzyme in the DNA damage response pathway of cancer cells.

Table 2: In Vitro Cytotoxic Activity of a 4-chlorobenzamide Derivative

CompoundCell LineIC₅₀ (µM)
N-(phenylcarbamothioyl)-4-chloro-benzamideT47D (Breast Cancer)0.44

IC₅₀: Half-maximal inhibitory concentration.

The mechanism of action for some benzamide derivatives as anticancer agents involves the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[2] This leads to the depletion of GTP and dGTP pools, which are essential for DNA and RNA synthesis, ultimately arresting cell proliferation.[2]

G cluster_pathway Potential Anticancer Mechanism Benzamide_Derivative 4-chlorobenzamide Derivative IMPDH IMPDH Inhibition Benzamide_Derivative->IMPDH Guanine_Depletion Guanine Nucleotide Depletion IMPDH->Guanine_Depletion Synthesis_Arrest Inhibition of DNA/RNA Synthesis Guanine_Depletion->Synthesis_Arrest Apoptosis Apoptosis Synthesis_Arrest->Apoptosis caption Inhibition of IMPDH by Benzamide Derivatives

A diagram illustrating the potential anticancer mechanism of benzamide derivatives via IMPDH inhibition.
Other Potential Therapeutic Applications

The versatility of the benzamide scaffold suggests that derivatives of this compound may have other therapeutic applications. Benzamides are known to act as dopamine receptor antagonists, with some being used as antipsychotic medications.[1][3] Additionally, some benzamide derivatives have been investigated for their potential as analgesics and anti-inflammatory agents.[1]

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of compounds such as this compound and its derivatives.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (no microbe) controls.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Start Start Prepare_Compound Prepare Compound Stock Solution Start->Prepare_Compound Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Compound->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End caption Workflow for Broth Microdilution Assay

A workflow diagram for the broth microdilution antimicrobial susceptibility test.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion

This compound is a valuable and versatile chemical building block. While its own biological activity profile is not extensively documented, the diverse and potent activities of its derivatives highlight the importance of the 4-chlorobenzamide scaffold in medicinal chemistry. From disrupting bacterial cell wall synthesis to inhibiting key enzymes in cancer cell proliferation, this structural motif continues to be a fruitful starting point for the design and development of new therapeutic agents. Further exploration of the structure-activity relationships of this compound derivatives holds significant promise for addressing unmet medical needs in infectious diseases and oncology.

References

  • PrepChem. Synthesis of 4-chloro-N-methyl-benzamide. Available at: [Link]

  • Yuan, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o937.
  • Jayaram, H. N., Cooney, D. A., Grusch, M., & Gharehbaghi, K. (1995). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase.
  • Sławiński, J., Żołnowska, B., Pirska, D., Kędzia, A., & Kwapisz, E. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 28(1), 41–51.
  • Puech, A. J., Lecrubier, Y., & Simon, P. (1984). Pharmacological classification of benzamides. L'Encephale, 10(1), 33–38.
  • RASĀYAN Journal of Chemistry. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available at: [Link]

Sources

The Chemistry and Application of 4-Chloro-N-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-N-methylbenzamide is a substituted benzamide that serves as a valuable intermediate in organic synthesis. Its structure, featuring a chlorinated phenyl ring and an N-methylated amide group, provides a versatile scaffold for the construction of more complex molecules. This guide offers an in-depth exploration of the discovery, synthesis, characterization, and applications of this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. While not a household name in chemistry, this compound plays a crucial role in the synthesis of a variety of biologically active molecules and functional materials.[1][2] This guide will delve into the causality behind the synthetic choices, provide detailed experimental protocols, and offer insights into its practical applications.

Historical Context and Discovery

The discovery of this compound is not marked by a singular, groundbreaking publication but is rather a testament to the systematic exploration of amide bond formation in organic chemistry. The synthesis of this compound is a direct application of the well-established Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in 1883.[3][4] This reaction provides a robust method for the acylation of amines with acyl chlorides in the presence of a base.

The historical significance of this compound, therefore, lies in its embodiment of a reliable and versatile synthetic transformation that has been a cornerstone of organic chemistry for over a century. Its emergence in the scientific literature is a result of the broader investigation into the synthesis and properties of substituted benzamides, a class of compounds known for a wide range of biological activities.[5]

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is the reaction of 4-chlorobenzoyl chloride with methylamine. This is a classic example of nucleophilic acyl substitution, where the nucleophilic methylamine attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Principle: The Schotten-Baumann Reaction

The synthesis of this compound from 4-chlorobenzoyl chloride and methylamine is a classic example of the Schotten-Baumann reaction.[3][4][6] This reaction is typically performed in a two-phase system, consisting of an organic solvent and an aqueous solution containing a base.[4] The base, often sodium hydroxide, serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the product, and it can also deprotonate the amine, increasing its nucleophilicity.[3]

The mechanism proceeds through a nucleophilic attack of the methylamine on the carbonyl carbon of 4-chlorobenzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group to form the stable amide product.[7][8]

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 4-Chlorobenzoyl chloride

  • Aqueous solution of methylamine (e.g., 40%)

  • Dichloromethane (CH₂Cl₂) or another suitable organic solvent

  • Methanol (for crystallization)

  • Ice bath

  • Stirring apparatus

  • Standard laboratory glassware

Procedure: [9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine a 40% aqueous solution of methylamine and an equal volume of dichloromethane. Cool the mixture in an ice bath to 0-5 °C with constant stirring.

  • Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride in a minimal amount of dichloromethane. Slowly add this solution to the cooled and stirred methylamine mixture. The addition should be controlled to maintain the temperature of the reaction mixture below 10 °C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. The formation of a white precipitate (the product) should be observed.

  • Work-up and Isolation:

    • Filter the reaction mixture to collect the white precipitate.

    • Separate the organic layer from the filtrate.

    • Wash the organic layer with water, then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Combine the filtered precipitate and the crude product from the organic layer.

    • Recrystallize the combined crude product from methanol to yield pure this compound as a white crystalline solid.[9]

Causality Behind Experimental Choices:

  • Use of a Two-Phase System: The biphasic system (water and dichloromethane) is a hallmark of the Schotten-Baumann reaction conditions.[4] The reactants (4-chlorobenzoyl chloride in the organic phase and methylamine in the aqueous phase) are brought into contact at the interface, and the product partitions into the organic phase. This setup facilitates easy separation of the product and helps to control the reaction rate.

  • Excess Amine and Base: An excess of the methylamine solution is used to ensure the complete conversion of the 4-chlorobenzoyl chloride and to act as a base to neutralize the HCl formed during the reaction.[3]

  • Low-Temperature Control: The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions, such as the hydrolysis of the acyl chloride by water.

  • Recrystallization: Methanol is an excellent solvent for the recrystallization of this compound, as the compound is soluble in hot methanol and sparingly soluble in cold methanol, allowing for the formation of well-defined crystals upon cooling.[9]

Visualizing the Synthesis

Synthesis_of_4_Chloro_N_methylbenzamide cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride product This compound 4-chlorobenzoyl_chloride->product + methylamine Methylamine methylamine->product conditions Dichloromethane/Water Base (excess methylamine) 0-5 °C conditions->product

Caption: Synthesis of this compound.

Physicochemical Properties and Characterization

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

PropertyValueReference
Molecular Formula C₈H₈ClNO[5]
Molecular Weight 169.61 g/mol [5]
Appearance White to light yellow crystalline powder[10]
Melting Point 158-161 °C[9]
Solubility Soluble in common organic solvents like ethanol, acetone, and dimethylformamide[10]
Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the N-methyl protons, and the amide proton. The aromatic protons typically appear as a set of doublets in the region of 7.4-7.8 ppm. The N-methyl group shows a singlet around 2.9 ppm, and the amide proton (N-H) appears as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon (around 166 ppm), the aromatic carbons (in the 128-137 ppm range), and the N-methyl carbon (around 26 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretching of the amide group around 1630-1660 cm⁻¹. The N-H stretching vibration is observed as a sharp peak in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 169 and an M+2 peak at m/z 171 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[11][12]

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction.[5][13] The molecule crystallizes in the triclinic space group P-1.[13] The crystal structure reveals that the molecules are linked into chains by N-H···O hydrogen bonds.[5] The dihedral angle between the benzene ring and the amide group is a key structural parameter.[5]

Applications in Research and Industry

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][10]

Pharmaceutical Synthesis

Substituted benzamides are a well-known class of compounds with a broad range of biological activities, including antiemetic, antipsychotic, and anticancer properties. This compound provides a key building block for the synthesis of various pharmaceutical agents. While specific drug names directly synthesized from this compound are not always publicly disclosed in detail, its structural motif is present in numerous patented compounds with potential therapeutic applications.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound serves as a precursor for the development of new pesticides, including herbicides, insecticides, and fungicides.[1] The presence of the chloro- and N-methylbenzamide moieties can be crucial for the biological efficacy of the final agrochemical product.

Visualizing the Role as an Intermediate

Applications start This compound pharma Pharmaceuticals start->pharma Further Synthesis agro Agrochemicals start->agro Further Synthesis materials Functional Materials start->materials Incorporation

Caption: Role as a chemical intermediate.

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory or industrial setting.

  • Hazards: It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[15][16]

  • Handling: Use only in a well-ventilated area and avoid breathing dust.[15][17] Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[16]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[15][16][17][18]

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its synthesis, rooted in the historic and reliable Schotten-Baumann reaction, is a straightforward and efficient process. A thorough understanding of its synthesis, characterization, and safe handling is essential for chemists and researchers who utilize this compound in their synthetic endeavors. As the demand for novel and effective bioactive molecules continues to grow, the importance of foundational building blocks like this compound remains undiminished.

References

  • PrepChem.com. Synthesis of 4-chloro-N-methyl-benzamide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-N-methoxy-N-methylbenzamide in Modern Synthesis. [Link]

  • BYJU'S. Schotten Baumann Reaction. [Link]

  • ChemBK. 4-CHLORO-N-METHOXY-N-METHYLBENZAMIDE. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Chemistry Learner. Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]

  • NIST WebBook. Benzamide, 4-chloro-. [Link]

  • National Center for Biotechnology Information. This compound. [Link]

  • PubChem. 4-chloro-N,N-diethylbenzamide. [Link]

  • NIST WebBook. Benzamide, 4-chloro-. [Link]

  • PubMed. 4-Chloro-N-methyl-benzamide. [Link]

  • Index Copernicus. FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. [Link]

  • ResearchGate. c. 1 H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide (Scheme 2, 2h). [Link]

  • ResearchGate. a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). [Link]

  • CP Lab Safety. This compound, 99% Purity, C8H8ClNO, 1 gram. [Link]

  • SpectraBase. 4-chloro-N-(4-morpholinyl)benzamide - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. CID 139083282. [Link]

  • Curia Global. Selected Publications and Patents from 2005–2019. [Link]

  • PubChem. Antimicrobial superabsorbent compositions - Patent US-12225905-B2. [Link]

Sources

Part 1: Navigating the Supplier Landscape for 4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Procurement and Quality Assessment of 4-chloro-N-methylbenzamide

For researchers, scientists, and drug development professionals, the integrity of chemical starting materials is a foundational pillar of successful and reproducible research. This compound, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] Its purity and the absence of critical impurities directly influence reaction yields, downstream purification efforts, and the toxicological profile of final compounds. This guide provides a senior application scientist's perspective on sourcing this crucial intermediate, emphasizing supplier evaluation, pricing considerations, and robust in-house quality control.

The procurement of a chemical intermediate like this compound transcends a simple cost analysis. It involves a strategic assessment of supplier reliability, product consistency, and the quality of accompanying documentation.

Supplier Tiers and Selection Criteria

Suppliers for specialty chemicals can be broadly categorized into large-scale manufacturers, specialized synthesis labs, and catalog distributors. For drug development professionals, sourcing from a supplier with a transparent and robust quality management system is non-negotiable.

Key Evaluation Points:

  • Manufacturing vs. Distribution: Ascertain whether the vendor is the primary manufacturer or a reseller. Direct manufacturers often provide more comprehensive technical support and have greater control over the synthesis process, which can be critical when troubleshooting impurity issues.

  • Documentation and Transparency: A reputable supplier will readily provide a comprehensive Certificate of Analysis (CoA) with detailed testing results (not just "conforms"), a Safety Data Sheet (SDS), and information on the synthesis route upon request.

  • Purity Grades and Consistency: The required purity grade is application-dependent. While a >95% purity might suffice for early-stage discovery, GMP-regulated development phases demand >99% purity with stringent impurity characterization. Consistency between batches is paramount to ensure reproducible results.

Market Survey: Suppliers and Indicative Pricing

The following table summarizes publicly available information for suppliers of this compound. It is critical to note that for many specialty chemicals, particularly in bulk, pricing is quote-based and subject to negotiation based on volume and required specifications.

SupplierPurity SpecificationAvailable QuantitiesIndicative Pricing (USD)CAS Number
Fluorochem 98%Not specifiedQuote-based6873-44-5[2]
CymitQuimica 98%100mg - 10g€115.00 (100mg) - €589.00 (5g)6873-44-5[3]
Matrix Scientific Not specified500mg - 5g$265.00 (500mg) - $2,116.00 (5g)6873-44-5[4]
Aaron Chemicals Not specifiedNot specifiedQuote-based6873-44-5[1]
Thoreauchem >95%Not specifiedQuote-based6873-44-5
CP Lab Safety 99%1 gramNot specified6873-44-5[5]

Note: Prices are for informational purposes only and are subject to change. Always contact the supplier for a formal quotation.

Part 2: Scientific Integrity & In-House Quality Verification

The Certificate of Analysis from a supplier is a starting point, not the final word on quality. Independent, in-house verification is a cornerstone of scientific integrity and a mandatory step in regulated drug development. The choice of analytical methods should be guided by an understanding of the synthetic route, as this predicts potential impurities. A common synthesis involves the reaction of 4-chlorobenzoyl chloride with methylamine.[6] This can lead to unreacted starting materials or by-products from side reactions.

Core Analytical Protocols for Qualification

A multi-pronged analytical approach is essential for unambiguously confirming the identity, purity, and stability of a new batch of this compound.

  • Identity Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. The proton NMR should show distinct signals for the N-methyl group, the two sets of aromatic protons, and the amide N-H proton. The carbon NMR will confirm the number of unique carbon environments.

    • Mass Spectrometry (MS): Confirms the molecular weight (169.61 g/mol ).[2] Techniques like GC-MS or LC-MS are invaluable for simultaneously separating and identifying trace impurities.

    • FTIR Spectroscopy: Confirms the presence of key functional groups (N-H stretch, C=O amide stretch, aromatic C-H, and C-Cl stretch), serving as a molecular fingerprint.

  • Purity Assessment:

    • HPLC with UV Detection: This is the workhorse for purity analysis. A well-developed reverse-phase HPLC method can accurately quantify the main peak and separate it from related substances.

    • Melting Point: A sharp melting point range that aligns with literature values (approx. 158-161°C) is a good indicator of high purity.[6] A broad or depressed melting range suggests the presence of impurities.

Experimental Protocol: HPLC Purity Assay

Objective: To determine the purity of this compound and quantify any related impurities using a gradient reverse-phase HPLC method.

Methodology:

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

    • Mobile Phase B: 0.1% Acetonitrile (HPLC Grade)

    • Diluent: 50:50 Acetonitrile:Water

    • Standard Solution: Accurately prepare a 0.5 mg/mL solution of a certified reference standard of this compound in the diluent.

    • Sample Solution: Prepare a 0.5 mg/mL solution of the test sample in the diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • UV Detection: 240 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 90
      25.0 90
      25.1 20

      | 30.0 | 20 |

  • Analysis and Calculation:

    • Inject the diluent (as a blank), the standard solution, and the sample solution.

    • The purity is calculated based on the area percent of the main peak in the sample chromatogram relative to the total area of all observed peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Causality: A gradient method is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected. The use of a certified reference standard allows for unambiguous peak identification and system suitability checks.

Part 3: Visualization of Workflows

Visualizing the procurement and quality control processes helps in standardizing operations and ensuring no critical steps are missed.

Procurement and Qualification Workflow cluster_sourcing Sourcing & Procurement cluster_qc Receiving & Quality Control A Define Specs (Purity, Quantity) B Identify & Screen Suppliers A->B C Request Quotes & CoA B->C D Supplier Audit & Selection C->D E Place Purchase Order D->E F Receive & Quarantine Material E->F G Perform Identity Tests (NMR, MS, FTIR) F->G H Perform Purity Assay (HPLC, Melting Point) G->H I Compare Results to CoA & Specs H->I J Release Material to R&D I->J Pass K Reject Batch (Contact Supplier) I->K Fail

Caption: A comprehensive workflow from defining material specifications to final quality control release.

Analytical Verification Cascade Center Test Sample This compound Identity Identity Confirmation Center->Identity Purity Purity & Impurity Profile Center->Purity NMR NMR (¹H, ¹³C) Structural Integrity Identity->NMR MS Mass Spec Correct Molecular Weight Identity->MS FTIR FTIR Functional Group Fingerprint Identity->FTIR HPLC HPLC Quantitative Purity (%) Purity->HPLC MP Melting Point Impurity Indication Purity->MP

Caption: A logical diagram illustrating the cascade of analytical tests for material verification.

References

  • PrepChem. Synthesis of 4-chloro-N-methyl-benzamide.[Link]

  • Aaron Chemicals. 6873-44-5 | MFCD00774485 | this compound.[Link]

  • Thoreauchem. this compound-6873-44-5.[Link]

  • CP Lab Safety. this compound, 99% Purity, C8H8ClNO, 1 gram.[Link]

Sources

ordering 4-chloro-N-methylbenzamide for research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Procurement and Handling of 4-chloro-N-methylbenzamide for Research Applications

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement, validation, and safe handling of this compound (CAS No. 6873-44-5). Moving beyond a simple purchasing checklist, this document elucidates the critical thinking and causality behind each step, ensuring scientific integrity and experimental reproducibility.

Introduction to this compound: A Versatile Benzamide Derivative

This compound is a substituted benzamide derivative with the molecular formula C₈H₈ClNO[1][2]. Its structure is characterized by a benzene ring substituted with a chlorine atom at the para-position and an N-methylamido group. This compound serves as a valuable intermediate and building block in organic synthesis. Benzamide derivatives, as a class, are known to exhibit a range of biological activities, including antibacterial and antifungal effects, making them of significant interest in medicinal chemistry and drug discovery pipelines[1]. Its utility is also noted in the development of novel crop protection agents and other fine chemicals[3].

Chemical and Physical Properties

A thorough understanding of the compound's properties is the foundation of its effective use and safe handling. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 6873-44-5[2][4]
Molecular Formula C₈H₈ClNO[1][2]
Molecular Weight 169.61 g/mol [1][2]
Appearance White to light yellow crystal or crystalline powder[5]
Melting Point 158-161 °C[6]
Purity (Typical) ≥98%[4]

The Scientific Procurement Workflow: From Need to Benchtop

Ordering a chemical is not a clerical task but the first step of an experiment. The quality of the starting material dictates the reliability of the results. This workflow ensures that the this compound you use is the right material, at the right quality, for your specific application.

ProcurementWorkflow cluster_pre Part A: Pre-Procurement cluster_order Part B: Ordering & Receiving cluster_post Part C: Validation & Management Define 1. Define Research Needs (Purity, Quantity, Application) RiskAssess 2. Conduct Risk Assessment (Review SDS, Green Chemistry) Define->RiskAssess Input for safety evaluation SupplierVet 3. Vet Potential Suppliers (Reputation, Documentation) RiskAssess->SupplierVet Defines handling requirements PlaceOrder 4. Place Order (Request CoA, Confirm Lead Time) SupplierVet->PlaceOrder Select best-fit supplier Receive 5. Receive Shipment (Inspect Packaging, Verify Labels) PlaceOrder->Receive Shipment initiated QC 6. Incoming Quality Control (Perform Identity & Purity Checks) Receive->QC Critical validation step QC->SupplierVet If Fail (Contact Supplier) Inventory 7. Update Inventory (Log Receipt Date, Quantity, Lot No.) QC->Inventory If Pass Store 8. Safe Storage (Segregate, Follow SDS) Inventory->Store Documented & ready for use

Caption: The integrated workflow for procuring research-grade chemicals.

Part A: Pre-Procurement Phase

1. Define Research Needs: Clearly outline your experimental requirements before searching for suppliers.[7]

  • Purity: For sensitive applications like kinase screening or in-vivo studies, the highest possible purity (e.g., >99%) is paramount. Impurities could have confounding biological activity. For routine synthetic modifications, a purity of 98% may be acceptable. Always request a Certificate of Analysis (CoA) to verify purity.[8]

  • Quantity: Purchase only the amount necessary for your planned experiments to minimize waste and storage hazards.[9][10] Consider that buying in bulk to save costs can lead to disposal costs later if the material is not used.[9]

  • Application: The intended use dictates the required quality. A compound used as a non-critical starting material has different quality constraints than one used as an analytical standard.

2. Conduct Risk Assessment: The procurement of a hazardous chemical is the first entry of that hazard into the workplace.[9]

  • Review the Safety Data Sheet (SDS): Before ordering, obtain and thoroughly review the SDS from a potential supplier.[7][9] For this compound, key hazards include being harmful if swallowed and being a suspected mutagen.[11]

  • Consider Alternatives: In line with Green Chemistry principles, investigate if a less hazardous chemical could be substituted for your intended purpose.[9][10]

  • Plan for Handling and Disposal: Ensure your facility has the necessary engineering controls (e.g., fume hood), personal protective equipment (PPE), and disposal procedures in place.[8][12]

3. Vet Potential Suppliers: Partner with reputable suppliers who prioritize quality and transparency.[7]

  • Reputation: Choose suppliers with a proven track record in the industry, such as those frequently cited in peer-reviewed literature or recommended by colleagues.

  • Documentation: A reliable supplier will readily provide a comprehensive SDS and a lot-specific CoA with every order.[8][9] Be wary of suppliers who cannot provide this documentation.

  • Technical Support: The ability to speak with a technical expert at the supplier company can be invaluable for resolving any product-related queries.

Part B: Ordering & Receiving

4. Place the Order: When placing the order, ensure all necessary information is clearly communicated.

  • Provide a complete shipping address, including building and room number, to facilitate direct delivery.[13]

  • Explicitly request that the lot-specific CoA be included with the shipment.

  • If the project is grant-funded, include the relevant grant number as required by your institution.[13]

5. Receive the Shipment: Upon delivery, perform an immediate inspection.

  • Check that the packaging is intact and free from contamination or damage.[9]

  • Verify that the label on the container matches your order details, including the chemical name, CAS number, and quantity.[9]

  • Write the date of receipt on the chemical container. This is crucial for tracking chemical age and adhering to a "first-in, first-out" usage policy.[9][10]

Part C: Validation and Management

This phase is the core of a self-validating procurement system. You must independently verify that the material received is correct and meets the required purity.

6. Incoming Quality Control (QC): Do not assume the label is sufficient.

  • Documentation Review: Scrutinize the CoA. Check the analytical methods used for purity assessment (e.g., HPLC, qNMR) and ensure the reported purity meets your requirements. Quantitative 1H NMR (qNMR) is a highly reliable method for purity determination.[8]

  • Physical & Chemical Verification: Perform at least two simple, in-house checks to confirm identity and approximate purity. A detailed protocol is provided in Section 3.

QC_Workflow Start Chemical Received ReviewDocs Review Supplier CoA and SDS Start->ReviewDocs MeltingPoint Perform Melting Point Determination ReviewDocs->MeltingPoint TLC Perform Thin-Layer Chromatography (TLC) MeltingPoint->TLC Compare Compare Results to Literature/CoA Values TLC->Compare Decision Pass/Fail? Compare->Decision Pass Accept Lot, Update Inventory Decision->Pass Results Match Fail Quarantine Lot, Contact Supplier Decision->Fail Discrepancy Found

Caption: In-house quality control workflow for validating incoming chemicals.

7. Update Chemical Inventory: Maintain an accurate, centralized chemical inventory.[9][10]

  • Log the chemical name, CAS number, supplier, lot number, quantity received, and date of receipt.

  • Ensure the corresponding SDS is accessible, either as a hard copy or digitally, in the location where the chemical is stored and used.[9]

8. Safe Storage: Proper storage is critical for safety and maintaining chemical integrity.[8]

  • Store this compound in a well-ventilated, locked area.[4][11][12]

  • Keep the container tightly closed.[4][12]

  • Segregate from incompatible materials. Check the SDS for specific incompatibilities.

  • Avoid storing chemicals on the floor or in excessive quantities in a single laboratory space.[10]

Experimental Protocols: Validation and Preparation

Protocol: Incoming Quality Control Verification

Objective: To verify the identity and assess the purity of a newly received lot of this compound using melting point determination and Thin-Layer Chromatography (TLC).

Materials:

  • Received this compound

  • Melting point apparatus

  • Capillary tubes

  • TLC plate (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: 7:3 Hexane:Ethyl Acetate (v/v)

  • UV lamp (254 nm)

  • Analytical balance, spatulas, vials

Methodology:

Part A: Melting Point Determination

  • Carefully load a small, dry sample of the compound into a capillary tube to a height of 2-3 mm.

  • Place the tube in the melting point apparatus.

  • Heat the sample rapidly to about 140 °C, then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

  • Validation Check: Compare the observed melting range to the literature value (158-161 °C)[6]. A sharp melting range close to the literature value suggests high purity. A broad or depressed melting range indicates the presence of impurities.

Part B: Thin-Layer Chromatography (TLC)

  • Prepare a small amount of the developing solvent (mobile phase). Add it to the developing chamber to a depth of ~0.5 cm, cover, and let it saturate for 10-15 minutes.

  • Prepare a dilute solution of the compound by dissolving a few crystals in a suitable solvent like ethyl acetate.

  • Using a capillary spotter, carefully spot the solution onto the baseline of the TLC plate.

  • Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline. Cover the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry completely.

  • Visualize the plate under a UV lamp (254 nm) and circle any visible spots.

  • Validation Check: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. Calculate the Retention Factor (Rf) for the main spot and record it in your lab notebook for future lot-to-lot comparisons.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a standard 10 mM stock solution of this compound in DMSO for use in biological assays.

Safety: Perform all weighing and solvent addition steps inside a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[8][11]

Materials:

  • Validated this compound (MW: 169.61 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • A-grade volumetric flask (e.g., 10 mL)

  • Micropipettes

  • Amber glass storage vials

Methodology:

  • Calculation: To make 10 mL of a 10 mM solution:

    • Mass (mg) = (Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )) * 1000 (mg/g)

    • Mass (mg) = (0.010 mol/L * 0.010 L * 169.61 g/mol ) * 1000 = 1.696 mg

  • Carefully weigh out approximately 1.70 mg of this compound and record the exact mass.

  • Transfer the weighed solid into the 10 mL volumetric flask.

  • Add approximately 7 mL of anhydrous DMSO to the flask. Gently swirl to dissolve the solid completely. A brief sonication may be used if necessary.

  • Once fully dissolved, add DMSO to the 10 mL calibration mark on the flask.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculate the precise concentration based on the actual mass weighed.

  • Aliquot the stock solution into smaller, single-use volumes in labeled amber vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20 °C or as determined by the compound's stability profile.

Conclusion

The successful procurement of this compound, like any research chemical, is a systematic process rooted in due diligence and scientific validation. By integrating risk assessment, supplier vetting, and mandatory incoming quality control into the standard ordering procedure, researchers can significantly enhance the reliability and reproducibility of their experimental outcomes. This guide provides the framework and the causal logic to empower scientists to treat chemical procurement with the same rigor as the experiments themselves.

References

  • Synthesis of 4-chloro-N-methyl-benzamide. PrepChem.com. [Link]

  • GUIDELINES OF PROCUREMENT - CHEMICALS FOR RESEARCH. CHEMICAL MANAGEMENT CENTRE. [Link]

  • Ultimate Guide to Purchasing the Right Chemical Products. Chemical Express. [Link]

  • Ordering Guidelines for Research Chemicals and Controlled Substances. National Institute on Drug Abuse (NIDA). [Link]

  • Guideline for the Safe and Sustainable Procurement of Chemicals. Griffith University. [Link]

  • The Role of 4-Chloro-N-methoxy-N-methylbenzamide in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • MSDS of 4-Chloro-N-methoxybenzamide. ChemSrc. [Link]

  • This compound. NIH National Center for Biotechnology Information. [Link]

  • CID 139083282 | C16H16Cl2N2O2. PubChem, National Center for Biotechnology Information. [Link]

  • 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696. PubChem, National Center for Biotechnology Information. [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. NIH National Center for Biotechnology Information. [Link]

  • 4-Chloro-N-methyl-benzamide. PubMed, National Center for Biotechnology Information. [Link]

  • 4-CHLORO-N-METHOXY-N-METHYLBENZAMIDE. ChemBK. [Link]

Sources

Foreword: The Benzamide Scaffold as a Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Derivatization, and Application of 4-Chloro-N-methylbenzamide Analogs

In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as the foundation for a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a variety of biological targets. The benzamide moiety is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its structural and chemical properties: the amide bond is relatively stable in biological systems, and it can participate in crucial hydrogen bonding interactions with protein targets.[3][4]

This guide focuses on a specific, highly versatile subset of this class: This compound and its derivatives. The introduction of a chloro group at the para-position of the benzene ring and a methyl group on the amide nitrogen provides a unique starting point for chemical exploration. These modifications significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, creating a platform for developing potent and selective agents across diverse therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[2][5][6]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the causality behind synthetic choices, the rationale for analog design, and the validation of biological activity.

Section 1: Core Synthesis and Derivatization Strategies

The foundation of any drug discovery program based on a specific scaffold is the robust and flexible synthesis of the core molecule and its analogs. The synthesis of this compound is a straightforward yet illustrative example of amide bond formation, a reaction that is one of the most frequently used in medicinal chemistry.[7]

Synthesis of the this compound Core

The most common and efficient method for preparing the this compound core is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[8][9]

Reaction Scheme:

4-Chlorobenzoyl Chloride + Methylamine → this compound + HCl

The hydrochloric acid byproduct is neutralized by a base, driving the reaction to completion.[9]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, where the rationale behind each step is clarified to ensure reproducibility and understanding.

  • Objective: To synthesize this compound from 4-chlorobenzoyl chloride and methylamine.

  • Materials:

    • 4-chlorobenzoyl chloride

    • 40% aqueous solution of methylamine

    • Dichloromethane (DCM)

    • Methanol (for recrystallization)

    • Standard laboratory glassware, magnetic stirrer, ice bath

  • Step-by-Step Procedure:

    • Reaction Setup: In a round-bottom flask, combine a 40% aqueous solution of methylamine (2.5 L) with dichloromethane (2.5 L). The use of a biphasic system (water/DCM) is a hallmark of the Schotten-Baumann reaction, allowing the reactants to meet at the interface while the product dissolves in the organic layer.

    • Cooling: Place the flask in an ice bath and cool the mixture to 0-5 °C. This step is critical. The reaction between an acid chloride and an amine is highly exothermic.[10] Cooling prevents potential side reactions and ensures the stability of the reactants and product.

    • Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1 kg) in dichloromethane (1.25 L). Add this solution dropwise to the cooled, vigorously stirred methylamine solution over approximately 50-60 minutes.[11] Vigorous stirring is essential to maximize the surface area between the two phases, thereby increasing the reaction rate. Slow, dropwise addition helps to control the exotherm.

    • Reaction Progression: Once the addition is complete, allow the mixture to continue stirring for an additional 2 hours.[11] This ensures the reaction proceeds to completion. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the organic layer.

    • Work-up and Isolation: A white precipitate of the product will form. Filter the solid product and air dry it. Separate the filtrate layers and dry the dichloromethane layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Evaporate the solvent under reduced pressure to recover additional crude product.[11]

    • Purification: Combine all crude product and recrystallize from methanol.[11] Recrystallization is a purification technique that leverages the difference in solubility of the product and impurities in a given solvent at different temperatures to yield high-purity crystalline material. The melting point of the purified product should be in the range of 158-161 °C.[11]

Strategies for Analog and Derivative Synthesis

The true power of the this compound scaffold lies in its amenability to diversification. New analogs are generated to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Key Diversification Points:

  • Varying the Amine: Replacing methylamine with other primary or secondary amines is the most direct way to create derivatives. This allows for the introduction of different alkyl, aryl, or heterocyclic groups at the N-position to probe interactions with the target protein.

  • Modifying the Benzoyl Chloride: Using substituted 4-chlorobenzoyl chlorides allows for modification of the aromatic ring. For example, introducing additional substituents can alter the electronic nature of the ring or provide new vectors for target interaction.

  • Post-Synthesis Functionalization: The core structure can be further modified after its initial synthesis. For instance, if the N-substituent contains a reactive handle (e.g., a terminal alkyne or azide), it can be used in "click chemistry" reactions to attach larger fragments. The chloro group itself can sometimes be replaced via nucleophilic aromatic substitution, although this often requires harsh conditions.[12]

G cluster_start Starting Materials cluster_rxn Core Reaction cluster_core Core Scaffold cluster_eval Evaluation & Optimization A 4-Chlorobenzoyl Chloride (or analogs) C Amide Bond Formation (e.g., Schotten-Baumann) A->C B Methylamine (or other amines) B->C D 4-Chloro-N-Alkyl/Aryl-Benzamide Core Structure C->D Crude Product E Purification (Crystallization, Chromatography) D->E F Structural Characterization (NMR, MS, X-Ray) E->F Purified Compound G Biological Evaluation (e.g., Cytotoxicity, Receptor Binding) F->G H SAR Analysis & Lead Optimization G->H H->A Design New Analogs H->B

Caption: General workflow for the synthesis and optimization of benzamide analogs.

Section 2: Therapeutic Applications and Mechanistic Insights

Derivatives of this compound have shown promise in a variety of therapeutic contexts. This section explores some of the most significant applications, linking structural modifications to biological activity.

Anticancer Activity

The benzamide scaffold is a well-established pharmacophore in oncology.[1] Derivatives of this compound have been investigated as potential anticancer agents, often acting as inhibitors of key cellular signaling pathways.[13][14]

  • Mechanism of Action - Protein Kinase Inhibition: Many cancers are driven by aberrant activity of protein kinases. The design of kinase inhibitors often involves creating molecules that can mimic ATP and bind to the kinase's active site. 4-methylbenzamide derivatives, where the methyl group is further functionalized, have been designed to act as protein kinase inhibitors.[13] For example, linking purine derivatives to the 4-methyl position of a benzamide core creates hybrid molecules that can target the ATP-binding pocket of kinases like PDGFRα and PDGFRβ.[13] The 4-chloro substituent can contribute to binding by forming halogen bonds or occupying hydrophobic pockets within the enzyme.

G RTK Receptor Tyrosine Kinase (e.g., PDGFR) P1 Downstream Signaling Cascade (e.g., RAS/MAPK) RTK->P1 Phosphorylation P2 Cell Proliferation, Survival, Angiogenesis P1->P2 Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->RTK Blocks ATP Binding Site

Caption: Simplified pathway showing inhibition of a receptor tyrosine kinase.
  • Quantitative Data: Cytotoxicity of Benzamide Derivatives

The efficacy of potential anticancer compounds is initially assessed by their ability to inhibit the growth of cancer cell lines, typically measured as an IC50 value (the concentration required to inhibit 50% of cell growth).

Compound Class/NameCancer Cell LineIC50 (µM)Reference
N-(3-(trifluoromethyl)phenyl)-4-((2,6-dichloro-9H-purin-9-yl)methyl)benzamideK562 (Leukemia)2.27[13]
N-(3-(trifluoromethyl)phenyl)-4-((2,6-dichloro-9H-purin-9-yl)methyl)benzamideHL-60 (Leukemia)1.42[13]
N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-((2,6-dichloro-9H-purin-9-yl)methyl)benzamideK562 (Leukemia)2.53[13]
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4, a related N-phenylbenzamide analog)B16-F0 (Melanoma)5 ± 1[14]
4-(4-cyanophenoxy)benzamide (PARP10 Inhibitor)HeLa (Cervical Cancer)Not specified, but inhibits PARP10 with IC50 of 230-710 nM in vitro[15]

This table demonstrates that modifications to the core benzamide structure can yield compounds with low micromolar to nanomolar potency against various cancer types.

Central Nervous System (CNS) Activity

Benzamide derivatives have been successfully developed as CNS agents. The 4-chloro substitution is a common feature in this class, influencing blood-brain barrier penetration and receptor affinity.

  • Sigma-1 Receptor (S1R) Ligands: S1R is a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders. A study on benzamide derivatives found that compounds with a chloro group at the 4-position of the benzamide ring showed excellent affinity for S1R (Ki = 1.2-3.6 nM) and high selectivity over the S2R subtype.[5] This highlights the importance of the 4-chloro substituent for achieving potent and selective S1R binding.

  • Serotonin 5-HT₄ Receptor Agonists: 5-HT₄ receptor agonists are used to treat gastrointestinal motility disorders. Research into benzamide derivatives has shown that modifications to the N-substituent are critical for receptor affinity. While the core 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide structure is a known 5-HT₄ agonist, even small variations of the piperidin-4-ylmethyl moiety can lead to a decrease in binding affinity, demonstrating a very specific SAR for this target.[16]

Section 3: Structure-Activity Relationship (SAR) Analysis

Synthesizing the findings from various studies allows us to build a preliminary SAR model for the this compound scaffold. This model helps guide the design of future analogs with improved properties.

G cluster_0 A Position 4 (Cl): - Crucial for activity in some targets (e.g., S1R) - Occupies hydrophobic pockets - Can form halogen bonds B Amide Linker: - H-bond donor/acceptor - Provides structural rigidity C N-Substituent (R): - Major point of diversification - Governs target selectivity - Influences solubility and PK properties D Positions 2, 3, 5, 6: - Sites for secondary modification - Can fine-tune electronics and sterics Core

Caption: Key pharmacophoric features and SAR summary for the 4-chloro-benzamide scaffold.
  • The 4-Chloro Group: The presence of an electron-withdrawing group like chlorine at the para-position significantly influences the electronic distribution of the aromatic ring. It often enhances binding affinity by participating in hydrophobic or halogen-bonding interactions within the target protein's active site.[5][17]

  • The Amide Linker: The N-H group of a secondary amide (like this compound) can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.[4] These interactions are often critical for anchoring the molecule to its biological target. Maintaining at least one hydrogen on the amide nitrogen appears crucial for some activities, as replacing both with methyl groups can lead to a significant loss of potency.[18]

  • The N-Substituent: This is the most versatile position for modification. The size, shape, and chemical nature of the N-substituent largely dictate the compound's target selectivity and overall pharmacological profile. For kinase inhibitors, this position is often extended with larger fragments to reach deeper into the ATP binding pocket.[13] For CNS targets, the substituent is tailored to achieve the right balance of lipophilicity and polarity for blood-brain barrier penetration.[5]

Section 4: Standard Biological Evaluation Protocol

To create a self-validating discovery workflow, newly synthesized compounds must be reliably tested for biological activity. The MTT assay is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[14]

Detailed Protocol: MTT Cytotoxicity Assay
  • Objective: To determine the IC50 value of a synthesized this compound analog against a cancer cell line.

  • Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cancer cells (e.g., K562, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium in the wells with medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[14]

    • Incubation: Incubate the plate for a set period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

    • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals, resulting in a purple solution.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Caption: Standard workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold is a proven and highly adaptable starting point for drug discovery. Its straightforward synthesis allows for the rapid generation of diverse chemical libraries. Research has demonstrated the potential of its derivatives in critical therapeutic areas, particularly oncology and neuroscience, by targeting key proteins like kinases and receptors.

The causality is clear: specific substitutions on the benzamide core directly influence interactions with biological targets, leading to measurable differences in activity. The 4-chloro group often serves as a potent anchor, while modifications at the amide nitrogen are the primary drivers of selectivity and pharmacological function.

Future research should focus on:

  • Exploring Novel Targets: Applying libraries of these analogs to new biological screens may uncover unexpected activities and mechanisms of action.

  • Structure-Based Design: As more crystal structures of benzamide derivatives in complex with their targets become available, computational tools can be used to design next-generation analogs with enhanced potency and selectivity.

  • Pharmacokinetic Optimization: A systematic investigation into how different substituents affect ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for advancing promising hits into viable clinical candidates.

By integrating robust synthesis, rational design based on SAR, and validated biological testing, the full potential of this compound and its derivatives as next-generation therapeutics can be realized.

References

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem Source: HepatoChem URL: [Link]

  • Title: Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators Source: PubMed URL: [Link]

  • Title: 21.7: Chemistry of Amides Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists Source: PubMed URL: [Link]

  • Title: Amide Formation Explained: Definition, Examples, Practice & Video Lessons Source: Pearson URL: [Link]

  • Title: Amide Source: Wikipedia URL: [Link]

  • Title: Amides Preparation and Reactions Summary Source: Chemistry Steps URL: [Link]

  • Title: Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands Source: PubMed URL: [Link]

  • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL: [Link]

  • Title: Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of 4-chloro-N-methyl-benzamide Source: PrepChem.com URL: [Link]

  • Title: Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide | Land of Chemistry Source: YouTube URL: [Link]

  • Title: Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania Source: PMC - NIH URL: [Link]

  • Title: Preparation of N-methyl-N-benzoylbenzamide Source: PrepChem.com URL: [Link]

  • Title: 4-Chloro-N-m-tolylbenzamide Source: PMC - NIH URL: [Link]

  • Title: AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Source: I. K. International Publishing House URL: [Link]

  • Title: The Role of 4-Chloro-N-methoxy-N-methylbenzamide in Modern Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: this compound Source: PMC - NIH URL: [Link]

  • Title: Structure activity relationship of the synthesized compounds Source: ResearchGate URL: [Link]

  • Title: 4-Chloro-N-methyl-benzamide Source: PubMed URL: [Link]

  • Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: Preprints.org URL: [Link]

  • Title: Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 Source: NIH URL: [Link]

Sources

Methodological & Application

Synthesis of 4-chloro-N-methylbenzamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the synthesis of 4-chloro-N-methylbenzamide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.

Introduction: The Significance of this compound

This compound serves as a crucial building block in organic synthesis. The presence of the chloro-substituted phenyl ring and the N-methylamide functionality makes it a versatile precursor for a variety of more complex molecules with potential biological activities. Its derivatives have been explored in medicinal chemistry, highlighting the importance of reliable and well-characterized synthetic routes to this compound.

Underlying Chemical Principles: The Schotten-Baumann Reaction

The synthesis of this compound from 4-chlorobenzoyl chloride and methylamine is a classic example of the Schotten-Baumann reaction. This robust and widely used method involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is removed from the nitrogen atom, yielding the stable amide product.

A key aspect of the Schotten-Baumann reaction is the use of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3] In this specific protocol, an excess of the methylamine solution serves a dual purpose: it acts as the nucleophile and as the base to scavenge the HCl, driving the reaction to completion.

Reaction Mechanism Workflow

reaction_mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 4-chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride nucleophilic_attack Nucleophilic Attack 4-chlorobenzoyl_chloride->nucleophilic_attack Electrophile methylamine Methylamine (Nucleophile) methylamine->nucleophilic_attack Nucleophile tetrahedral_intermediate Tetrahedral Intermediate Formation nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Chloride tetrahedral_intermediate->elimination deprotonation Deprotonation elimination->deprotonation product This compound deprotonation->product byproduct Methylammonium Chloride deprotonation->byproduct

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
4-Chlorobenzoyl Chloride175.01500 g2.86
40% Aqueous Methylamine31.061250 mL~16.1
Methylene Chloride84.931875 mL-
Methanol32.04~1200 mL-
Procedure
  • Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer and a dropping funnel, combine 1250 mL of a 40% aqueous solution of methylamine and 1250 mL of methylene chloride.

  • Cooling: Cool the mixture in an ice bath to maintain a low temperature during the addition of the acyl chloride, as the reaction is exothermic.

  • Addition of 4-Chlorobenzoyl Chloride: Prepare a solution of 500 g of 4-chlorobenzoyl chloride in 625 mL of methylene chloride. Add this solution dropwise to the stirred methylamine mixture over a period of approximately 50 minutes.

  • Reaction: After the addition is complete, continue to stir the mixture for an additional 2 hours, allowing the reaction to proceed to completion.

  • Initial Product Isolation: A white precipitate of this compound will form. Isolate this solid by vacuum filtration and allow it to air dry.

  • Work-up of the Filtrate: Transfer the filtrate to a separatory funnel. The layers will separate; the lower organic layer contains more dissolved product.

  • Drying and Concentration: Dry the methylene chloride layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification by Recrystallization: Combine the initially filtered solid with the crude product obtained from the filtrate. Dissolve the combined crude product in approximately 1200 mL of hot methanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Final Product Collection: Collect the purified white crystals of this compound by vacuum filtration. Wash the crystals with a small amount of cold methanol and dry them in a vacuum oven. An additional amount of product can be recovered from the mother liquor.[4]

Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the reagents.

Handling of Reagents:

  • 4-Chlorobenzoyl Chloride: This compound is corrosive and a lachrymator. It reacts with moisture, including in the air, to produce HCl gas. Handle it in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

  • Methylamine: This is a flammable and corrosive gas, typically supplied as a solution in water, THF, or ethanol. It has a strong, pungent odor. Handle in a fume hood to avoid inhalation.

  • Methylene Chloride: This is a volatile chlorinated solvent. Avoid inhalation and skin contact.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated solvent waste should be collected in separate, labeled containers.

Product Characterization

Melting Point

The melting point of the purified this compound should be determined and compared to the literature value. The expected melting point is in the range of 158-161 °C.[4] A sharp melting point range is indicative of high purity.

Infrared (IR) Spectroscopy

The IR spectrum of the product should be recorded to confirm the presence of key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch~3300 (secondary amide)
C=O Stretch~1640 (amide I band)
N-H Bend~1550 (amide II band)
C-Cl Stretch~750
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. For this compound, the expected signals are:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to C=O)~7.7Doublet2H
Aromatic (ortho to Cl)~7.4Doublet2H
N-HBroad singlet1H
N-CH₃~2.9Doublet (due to coupling with N-H)3H

Note: The exact chemical shifts may vary depending on the solvent used for analysis. The N-H proton signal may be broad and its integration can sometimes be inaccurate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction. Loss of product during work-up.Ensure the reaction is stirred for the full duration. Be careful during the separation of layers in the work-up to avoid discarding the organic layer. Concentrate the mother liquor from recrystallization to recover more product.
Product is Oily or Does Not Solidify Presence of impurities.Ensure the crude product is thoroughly dry before recrystallization. If recrystallization fails, consider purification by column chromatography on silica gel.
Broad Melting Point Range Impure product.Recrystallize the product again from a suitable solvent. Ensure the crystals are completely dry before measuring the melting point.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 4-chlorobenzoyl chloride. By following the outlined procedures and safety precautions, researchers can confidently produce this valuable chemical intermediate for their research and development needs. The characterization data provided will aid in confirming the identity and purity of the final product.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Available at: [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Available at: [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]

  • NIST. (n.d.). Benzamide, 4-chloro-. In NIST Chemistry WebBook. Available at: [Link]

  • Quora. (2020). What is the Schotten-Baumann reaction? Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Yuan, J., & Liu, Y. J. (2012). This compound. Acta crystallographica. Section E, Structure reports online, 68(Pt 4), o937. Available at: [Link]

Sources

Application Notes and Protocols for 4-chloro-N-methylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzamide Scaffold in Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved drugs and investigational agents. Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows for the design of potent and selective ligands for a diverse array of biological targets. The introduction of specific substituents onto the benzamide core, such as a chloro group and an N-methyl moiety in the case of 4-chloro-N-methylbenzamide, can significantly modulate the compound's physicochemical properties, metabolic stability, and target engagement.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound and its analogs in medicinal chemistry, with a primary focus on the evaluation of its cytotoxic properties against cancer cell lines. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the initial screening and characterization of this and similar compounds. While specific biological activities for this compound are an active area of investigation, the methodologies presented are widely applicable to the broader class of benzamide derivatives.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry. These properties influence its solubility, permeability, and interaction with biological targets.

PropertyValueSource
Molecular Formula C₈H₈ClNOPubChem
Molecular Weight 169.61 g/mol PubChem
Appearance White to light yellow crystal or crystalline powderChemBK
Melting Point 158-161 °CPrepChem.com[3]
Solubility Soluble in common organic solvents like ethanol, acetone, and dimethylformamideChemBK

Potential Therapeutic Applications: A Focus on Anticancer Activity

Benzamide derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory effects.[4] Notably, the benzamide scaffold is a recurring motif in the design of potential anticancer agents.[5] These compounds can exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[6]

While the specific anticancer profile of this compound is a subject for further detailed investigation, its structural similarity to other cytotoxic benzamides makes it a compelling candidate for screening in oncology drug discovery programs. The following sections provide a detailed workflow and experimental protocols for assessing its in vitro anticancer potential.

Experimental Workflow for In Vitro Cytotoxicity Screening

A systematic approach is essential for the initial evaluation of a compound's anticancer activity. The following workflow outlines a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies compound This compound Stock Solution viability_assay Cell Viability Assay (e.g., MTT Assay) compound->viability_assay Treat Cancer Cell Lines ic50 IC50 Determination viability_assay->ic50 Analyze Dose- Response Curve apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis_assay Select Active Concentrations cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_assay target_id Target Identification (Further Assays) apoptosis_assay->target_id cell_cycle_assay->target_id

Caption: A general experimental workflow for the in vitro evaluation of this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[3][6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells from culture flasks during their exponential growth phase.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Incubate the plate for a specified period, typically 24, 48, or 72 hours.[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[3][6]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3][6]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mechanism of cell death induced by the compound.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell population will be distinguished into four quadrants:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Data Analysis:

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Hypothesized Signaling Pathway for Benzamide-Induced Apoptosis

While the precise mechanism for this compound is yet to be fully elucidated, a common pathway for cytotoxic benzamide derivatives involves the induction of apoptosis. The following diagram illustrates a potential signaling cascade.

apoptosis_pathway compound This compound target Cellular Target (e.g., Kinase, DNA) compound->target stress Cellular Stress (e.g., DNA Damage) target->stress p53 p53 Activation stress->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A hypothesized pathway for apoptosis induction by this compound.

Conclusion and Future Directions

This compound represents a valuable chemical entity within the broader class of pharmacologically active benzamides. The protocols detailed in this guide provide a robust framework for the systematic evaluation of its potential as an anticancer agent. Initial in vitro cytotoxicity screening, followed by more in-depth mechanistic studies, will be crucial in elucidating its therapeutic potential. Further investigations could explore its activity against a wider panel of cancer cell lines, its effects on other cellular processes like cell migration and invasion, and ultimately, its efficacy in in vivo models of cancer. The versatility of the benzamide scaffold suggests that with further derivatization and optimization, this compound could serve as a promising starting point for the development of novel anticancer therapeutics.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • Yuan, J., & Liu, Y. J. (2012). 4-Chloro-N-methyl-benzamide. Acta crystallographica. Section E, Structure reports online, 68(Pt 4), o937. [Link]

  • ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [Link]

Sources

Application Notes and Protocols: 4-Chloro-N-methylbenzamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-chloro-N-methylbenzamide in the field of agrochemical research. Drawing upon the established biological activities of the benzamide chemical class, this guide outlines detailed protocols for the systematic evaluation of this compound as a candidate fungicide, herbicide, and insecticide. The protocols are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

Introduction: The Potential of this compound in Crop Protection

Benzamide derivatives represent a versatile class of compounds with a proven track record in the development of commercial agrochemicals. Their utility spans a range of applications, including fungicidal, herbicidal, and insecticidal activities. The core benzamide scaffold can be readily functionalized, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties. This compound (CAS No. 6873-44-5) is an organic compound characterized by a benzene ring substituted with a chlorine atom at the para position and a methyl group attached to the nitrogen of the amide functional group[1]. While specific agrochemical applications of this compound are not extensively documented in publicly available literature, its structural similarity to known active compounds provides a strong rationale for its investigation as a novel crop protection agent.

This guide will, therefore, serve as a foundational resource for initiating research into the agrochemical potential of this compound. We will explore its potential as a fungicide, herbicide, and insecticide, providing detailed experimental protocols for each application.

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 6873-44-5[2]
Molecular Formula C₈H₈ClNO[2]
Molecular Weight 169.61 g/mol [3]
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[1]

Potential Application as a Fungicide

Scientific Rationale:

The benzamide chemical class includes fungicides that act by disrupting microtubule dynamics through binding to β-tubulin, which is essential for mitosis in fungal cells. This mode of action has been a cornerstone of fungal disease management for many years. Studies on various benzamide derivatives have demonstrated their efficacy against a broad spectrum of plant pathogenic fungi[4][5][6]. The presence of a chlorine atom on the benzamide ring, as seen in this compound, has been shown in related compounds to contribute to antifungal properties[7]. This provides a strong impetus for evaluating this compound for its potential to control fungal diseases in crops.

Protocol 2.1: In Vitro Antifungal Activity Assessment by Mycelial Growth Inhibition Assay

This protocol outlines the procedure to determine the in vitro efficacy of this compound against common plant pathogenic fungi.

Materials:

  • This compound

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Cultures of target fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Alternaria solani)

  • Sterile cork borer (5 mm diameter)

  • Dimethyl sulfoxide (DMSO)

  • Commercial fungicide (e.g., Carbendazim) as a positive control

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Culture Medium Preparation: Prepare PDA medium and sterilize it by autoclaving. Allow it to cool to approximately 50-60°C in a water bath[7].

  • Plate Preparation:

    • To the molten PDA, add the appropriate volume of the this compound stock solution to achieve final concentrations of 1, 5, 10, 25, and 50 µg/mL.

    • Prepare a positive control plate containing a known effective concentration of a commercial fungicide.

    • Prepare a negative control plate containing the same concentration of DMSO as the highest concentration test plate.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify[7].

  • Inoculation:

    • Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing 7-day-old culture of the target fungus[7].

    • Place the mycelial disc, mycelium-side down, in the center of each prepared Petri dish.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark for 5-7 days, or until the mycelium in the negative control plate reaches the edge of the dish.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(Dc - Dt) / Dc] x 100

      • Where Dc is the average diameter of the fungal colony in the negative control, and Dt is the average diameter of the fungal colony in the treatment plate[8].

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis of the dose-response data.

Diagram 2.1: Workflow for In Vitro Antifungal Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Stock Solution of This compound plates Prepare Amended PDA Plates (Test Compound, Positive & Negative Controls) stock->plates media Prepare and Sterilize PDA Medium media->plates inoculate Inoculate Plates with Fungal Mycelial Discs plates->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate ec50 Determine EC50 Value calculate->ec50

Caption: Workflow for in vitro antifungal screening of this compound.

Potential Application as a Herbicide

Scientific Rationale:

Several N-substituted benzamide compounds have been patented and investigated for their herbicidal properties[9][10][11]. These compounds can act through various modes of action, including the inhibition of pigment synthesis, which leads to a characteristic bleaching of the plant tissues[12]. The structural features of this compound align with those of some known herbicidally active benzamides, suggesting its potential to interfere with essential plant physiological processes. Therefore, a systematic evaluation of its pre-emergence and post-emergence herbicidal activity is warranted.

Protocol 3.1: Pre-emergence and Post-emergence Herbicidal Screening

This protocol describes a greenhouse-based method to assess the pre-emergence and post-emergence herbicidal effects of this compound on model weed and crop species.

Materials:

  • This compound

  • Acetone and a suitable surfactant (e.g., Tween 20)

  • Seeds of monocot and dicot weeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Seeds of a model crop (e.g., wheat or soybean)

  • Pots (10 cm diameter) filled with a standard potting mix

  • Greenhouse with controlled temperature and light conditions

  • Pressurized sprayer calibrated to deliver a specific volume

Procedure:

Part A: Pre-emergence Application

  • Planting: Sow the seeds of the test species at a uniform depth in the pots.

  • Treatment Application:

    • Prepare a series of spray solutions of this compound in an acetone-water mixture with a surfactant at various concentrations (e.g., corresponding to 100, 250, 500, and 1000 g a.i./ha).

    • Include a negative control (solvent + surfactant) and a positive control (a commercial pre-emergence herbicide).

    • Apply the treatments uniformly to the soil surface of the pots using a calibrated sprayer[3].

  • Growth and Observation:

    • Place the pots in a greenhouse under optimal growing conditions.

    • Water the pots as needed, avoiding disturbance of the treated soil surface.

    • Observe the pots daily for weed emergence and any signs of phytotoxicity.

  • Data Collection (21 days after treatment):

    • Record the percentage of weed control (visual assessment of emergence and growth inhibition).

    • Assess crop injury on a scale of 0% (no injury) to 100% (plant death).

    • Harvest the above-ground biomass of both weeds and crop plants, dry them in an oven at 70°C for 72 hours, and record the dry weight.

Part B: Post-emergence Application

  • Planting and Growth: Sow the seeds of the test species and allow them to grow to the 2-3 leaf stage.

  • Treatment Application:

    • Prepare spray solutions as described in the pre-emergence protocol.

    • Apply the treatments uniformly to the foliage of the plants until runoff[13].

  • Growth and Observation:

    • Return the pots to the greenhouse and observe for signs of herbicidal activity (e.g., chlorosis, necrosis, growth inhibition).

  • Data Collection (21 days after treatment):

    • Record the percentage of weed control and crop injury as described for the pre-emergence assay.

    • Determine the dry weight of the above-ground biomass.

Diagram 3.1: Herbicide Screening Workflow

G cluster_pre Pre-Emergence cluster_post Post-Emergence cluster_data Data Collection (21 DAT) sow_pre Sow Seeds apply_pre Apply Treatment to Soil Surface sow_pre->apply_pre grow_pre Greenhouse Growth apply_pre->grow_pre assess Assess Weed Control and Crop Injury (%) grow_pre->assess sow_post Sow Seeds and Grow to 2-3 Leaf Stage apply_post Apply Treatment to Foliage sow_post->apply_post grow_post Greenhouse Growth apply_post->grow_post grow_post->assess biomass Measure Dry Biomass assess->biomass

Caption: Workflow for pre- and post-emergence herbicide screening.

Potential Application as an Insecticide

Scientific Rationale:

The benzamide structure is present in several commercial insecticides[14]. Some benzamide-based insecticides act as chitin synthesis inhibitors, disrupting the formation of the insect exoskeleton, which is particularly effective during molting[15]. Others target the insect's nervous system. Given the chemical diversity and proven efficacy of benzamide insecticides, this compound is a candidate for investigation against agriculturally important insect pests.

Protocol 4.1: Contact and Systemic Insecticidal Bioassays

This protocol details methods to evaluate the contact and systemic insecticidal activity of this compound against a model insect pest, such as the soybean aphid (Aphis glycines) or the diamondback moth (Plutella xylostella).

Materials:

  • This compound

  • Acetone (for contact bioassay)

  • 10% honey-water solution (for systemic bioassay)

  • Target insect pests

  • Glass vials (20 mL)

  • Repeating pipette

  • Host plant material (e.g., leaf discs)

  • Floral foam

  • Environmental chamber with controlled temperature, humidity, and photoperiod

Procedure:

Part A: Contact Toxicity (Adult Vial Test)

  • Preparation of Vials:

    • Prepare serial dilutions of this compound in acetone.

    • Pipette 0.5 mL of each dilution into a glass vial. Include an acetone-only control.

    • Roll the vials on a hot dog roller (with the heating element off) until the acetone has completely evaporated, leaving a uniform coating of the compound on the inner surface of the vial[16][17].

  • Insect Exposure:

    • Introduce a set number of adult insects (e.g., 10-20) into each vial.

    • Cap the vials with a breathable material (e.g., cotton ball) to allow for air exchange[18].

  • Incubation and Assessment:

    • Place the vials in an environmental chamber under appropriate conditions.

    • Assess insect mortality at 24, 48, and 72 hours after exposure. Insects are considered dead if they are unable to make a coordinated movement when gently prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.

    • Calculate the LC₅₀ (Lethal Concentration to kill 50% of the population) using probit analysis[16][18].

Part B: Systemic Toxicity (Detached Leaf Bioassay)

  • Preparation of Treatment Solutions:

    • Prepare serial dilutions of this compound in a 10% honey-water solution. If the compound is not water-soluble, a small amount of acetone can be used to dissolve it first before adding it to the honey-water solution[17].

  • Systemic Uptake:

    • Place a small piece of floral foam in the bottom of each vial.

    • Saturate the foam with 0.5 mL of the respective treatment solution. Include a control with only the honey-water solution (and acetone if used)[17][18].

    • Place a fresh host plant leaf disc on top of the saturated foam.

  • Insect Exposure:

    • Introduce a set number of insects onto the leaf disc in each vial.

  • Incubation and Assessment:

    • Incubate and assess mortality as described for the contact toxicity assay.

  • Data Analysis:

    • Calculate the LC₅₀ as described above.

Diagram 4.1: Insecticide Bioassay Workflow

G cluster_contact Contact Toxicity cluster_systemic Systemic Toxicity cluster_analysis Incubation & Analysis coat_vials Coat Vials with Compound in Acetone expose_contact Introduce Insects to Vials coat_vials->expose_contact incubate Incubate and Assess Mortality (24, 48, 72h) expose_contact->incubate saturate_foam Saturate Floral Foam with Compound in Honey-Water add_leaf Place Leaf Disc on Foam saturate_foam->add_leaf expose_systemic Introduce Insects to Leaf Disc add_leaf->expose_systemic expose_systemic->incubate lc50 Calculate LC50 incubate->lc50

Caption: Workflow for contact and systemic insecticide bioassays.

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic framework for the initial screening of this compound as a potential agrochemical. Positive results from these assays would justify further investigation, including mode of action studies, spectrum of activity determination, and crop safety evaluations under field conditions. The structural simplicity and synthetic accessibility of this compound make it an attractive starting point for a medicinal chemistry program aimed at optimizing its biological activity and agrochemical properties.

References

  • Thoreauchem. This compound-6873-44-5. [Link]

  • Miller, A. L., Tindall, K., & Leonard, B. R. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2129. [Link]

  • LSU Scholarly Repository. (2010). Bioassays for monitoring insecticide resistance. [Link]

  • Li, Y., Wang, Y., Li, J., Zhang, J., & Li, B. (2018). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules, 23(10), 2465. [Link]

  • Wang, S., Peng, Y., Lou, J., & Wang, M. (2022). Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. Chinese Journal of Pesticide Science, 24(4), 732-742. [Link]

  • Yang, Z., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(15), 2741. [Link]

  • Li, J., et al. (2024). Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety. Journal of Agricultural and Food Chemistry. [Link]

  • Li, J., et al. (2021). Discovery, SAR, and putative mode of action of N‐benzyl‐2‐methoxybenzamides as potential bleaching herbicides. Pest Management Science, 77(1), 299-307. [Link]

  • Request PDF. (2026). Mode of Action of Herbicidal N -Benzyl-4-chloro- N -isobutyl-2-pentenamides. [Link]

  • JoVE. (2025). Bioassays for Assessing Insecticide Resistance. [Link]

  • Google Patents. (2021). WO/2021/179553 USE OF N-BENZYLBENZAMIDE COMPOUND AS HERBICIDE. [Link]

  • HEBEI CHENGNONG BIOTECH CO., LTD. (2023). chlorobenzamide and bisamide insecticides. [Link]

  • Google Patents. (2021). CN112203515B - Use of N-benzylbenzamides as herbicides.
  • MDPI. (2022). Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. [Link]

  • Wiley Online Library. (2019). What makes a molecule a pre‐ or a post‐herbicide – how valuable are physicochemical parameters for their design?. [Link]

  • Google Patents. (2017). WO2017102275A1 - Benzamide compounds and their use as herbicides.
  • Bentham Science. (2022). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. [Link]

  • Oxford Academic. (2017). Acute-Contact and Chronic-Systemic In Vivo Bioassays: Regional Monitoring of Susceptibility to Thiamethoxam in Soybean Aphid (Hemiptera: Aphididae). [Link]

  • MDPI. (2021). In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.). [Link]

  • SciELO. (2023). Pre-emergent herbicide screening for wheat. [Link]

  • PMC. (2025). In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia. [Link]

  • ResearchGate. (2025). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. [Link]

  • ARCC Journals. (2022). In vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops. [Link]

  • PMC. (2022). Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. [Link]

  • ACS Publications. (2025). Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity. [Link]

  • ResearchGate. (2023). Design and synthesis of novel N, N′-substituted benzamide derivatives as potential insecticidal agents against the white mango scale insect, Aulacaspis tubercularis (Hemiptera: Diaspididae). [Link]

  • ACS Publications. (2025). Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity. [Link]

  • International Journal of Advanced Research. (2015). Mode of action of pesticides and the novel trends – A critical review. [Link]

  • MDPI. (2020). Evaluation of Preemergence and Postemergence Herbicide Programs on Weed Control and Weed Seed Suppression in Mississippi Peanut (Arachis hypogea). [Link]

  • Google Patents. (Year not available).
  • MDPI. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • Frontiers. (2025). Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda. [Link]

Sources

analytical methods for 4-chloro-N-methylbenzamide quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Abstract

This comprehensive guide details robust analytical methodologies for the precise and accurate quantification of 4-chloro-N-methylbenzamide. As a key intermediate in pharmaceutical synthesis and a potential process-related impurity, its quantification is critical for quality control and regulatory compliance. This document provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method as the primary approach, offering high specificity and sensitivity. Alternative methods, including Gas Chromatography (GC) and UV-Vis Spectroscopy, are also discussed with full protocols, outlining their respective applications and limitations. The protocols herein are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2]

Introduction: The Analytical Imperative

This compound (4-CNMB) is an organic compound often utilized as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3] Its presence, even in trace amounts, may signify an unreacted starting material or a degradation product, making its quantification a non-negotiable aspect of process chemistry and final product quality assessment.[4][5]

The selection of an analytical method is a critical decision driven by the sample matrix, required sensitivity, and the intended purpose of the analysis—be it for bulk substance assay, impurity profiling, or stability testing.[6] This note provides the scientific rationale behind method selection and detailed protocols to enable researchers to implement these techniques with confidence.

Physicochemical Properties of this compound

Understanding the fundamental properties of 4-CNMB is essential for analytical method development. These characteristics dictate choices in solvent, chromatographic conditions, and detection techniques.

PropertyValueSource
CAS Number 6873-44-5[7]
Molecular Formula C₈H₈ClNO[3][7]
Molecular Weight 169.61 g/mol [3][7]
Appearance White to light yellow crystalline powder[8]
Melting Point 158-161 °C[9]
Solubility Soluble in organic solvents like methanol, ethanol, and acetonitrile.[8][10]

Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For the quantification of non-volatile and thermally stable compounds like 4-CNMB, RP-HPLC is the gold standard.[6] It offers excellent resolution, sensitivity, and specificity, allowing for the separation of the analyte from potential impurities and matrix components.[4]

Principle of the Method

The method employs a non-polar stationary phase (C18) and a polar mobile phase. 4-CNMB, being a moderately polar compound, will partition between the two phases. Its retention time is modulated by adjusting the mobile phase composition, specifically the ratio of organic solvent (acetonitrile) to aqueous buffer. Detection is achieved using a UV detector set to a wavelength where 4-CNMB exhibits significant absorbance.

Visual Workflow for HPLC Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Reporting prep_std Prepare Standard Stock Solution (1 mg/mL) prep_cal Create Calibration Standards (e.g., 1-100 µg/mL) prep_std->prep_cal sys_suit System Suitability Test (SST) prep_cal->sys_suit prep_sample Prepare Sample Solution (Target Conc. ~25 µg/mL) prep_sample->sys_suit inject_cal Inject Calibration Standards sys_suit->inject_cal inject_sample Inject Sample Solutions inject_cal->inject_sample gen_curve Generate Calibration Curve (R² > 0.999) inject_sample->gen_curve calc_conc Calculate Sample Concentration gen_curve->calc_conc report Report Results calc_conc->report

Caption: High-level workflow for the HPLC quantification of 4-CNMB.

Detailed HPLC Protocol

Instrumentation & Materials:

  • HPLC system with UV or DAD detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard (purity ≥ 98%)

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or Formic acid

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase Acetonitrile : Water (pH 3.0 with H₃PO₄) = 50:50 (v/v)Provides good retention and peak shape. Acidified water suppresses silanol interactions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, ensuring efficient separation.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Detection λ 245 nmCorresponds to a high absorbance wavelength for the benzamide chromophore.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.

Procedure:

  • Mobile Phase Preparation: Prepare a 1 L solution of the mobile phase by mixing 500 mL of acetonitrile and 500 mL of HPLC-grade water. Adjust the pH of the water to 3.0 using dilute phosphoric acid before mixing. Degas the solution using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-CNMB reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]

  • Calibration Standards: From the stock solution, prepare a series of at least five calibration standards by serial dilution with the mobile phase. A recommended range is 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing 4-CNMB to achieve a final theoretical concentration of ~25 µg/mL after dissolution and dilution in the mobile phase. For example, weigh 25 mg of a test substance, dissolve it in a 100 mL volumetric flask with mobile phase, and then perform a 1-in-10 dilution. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis Sequence:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

    • Perform a blank injection (mobile phase) to ensure a clean baseline.

    • Conduct a System Suitability Test (SST) by making five replicate injections of a mid-range standard (e.g., 25 µg/mL).

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the sample solutions in duplicate.

Method Validation Protocol (ICH Q2(R2) Framework)

A trustworthy protocol must be validated to prove it is fit for its intended purpose.[1][2] The following parameters must be assessed.

System Suitability Test (SST): Before any sample analysis, the SST ensures the chromatographic system is performing adequately.

  • Acceptance Criteria: For five replicate injections of a 25 µg/mL standard, the relative standard deviation (%RSD) of the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor should be < 2.0.

Specificity: The method's ability to assess the analyte unequivocally in the presence of other components.

  • Protocol: Analyze a blank (diluent), a placebo (matrix without analyte), the 4-CNMB standard, and a sample spiked with known related impurities.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of 4-CNMB in the blank or placebo chromatograms. The 4-CNMB peak should be resolved from all other peaks.

Linearity: Demonstrates a direct proportional relationship between concentration and detector response.

  • Protocol: Analyze the prepared calibration standards (e.g., 1-100 µg/mL). Plot the peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.

Accuracy: The closeness of the test results to the true value.

  • Protocol: Analyze samples of a known concentration (e.g., a placebo matrix spiked with 4-CNMB at 80%, 100%, and 120% of the target sample concentration). Perform this in triplicate at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision: Measures the degree of scatter between a series of measurements.

  • Repeatability (Intra-day): Analyze six independent sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.

Limit of Quantitation (LOQ) & Limit of Detection (LOD):

  • LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantified.

  • Protocol: These can be estimated based on the signal-to-noise ratio (S/N). LOQ typically requires S/N ≥ 10, while LOD requires S/N ≥ 3.

  • Acceptance Criteria: The LOQ must be precise and accurate.

Validation Data Summary (Example):

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interferenceNo peak at analyte RTPass
Linearity (R²) 0.9995≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (%RSD) 0.85%≤ 2.0%Pass
LOQ (µg/mL) 1.0 µg/mLS/N ≥ 10, Acc. & Prec.Pass

Alternative Methods

While HPLC is preferred, other techniques can be employed depending on the specific analytical need.

Gas Chromatography (GC-FID/MS)

GC is suitable for volatile and thermally stable compounds.[6] It can be particularly useful for identifying volatile impurities that may not be detected by HPLC.

Protocol:

  • Instrumentation: GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Sample Prep: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Split mode, e.g., 20:1)

    • Carrier Gas: Helium at 1.2 mL/min

    • Oven Program: Hold at 100 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.[6]

    • Detector Temp (FID): 300 °C

Rationale: The temperature program allows for the separation of volatile solvents from the higher-boiling 4-CNMB. An MS detector provides structural confirmation, enhancing specificity.

UV-Vis Spectroscopy

This technique is simple and rapid but lacks specificity. It is best used for quantifying pure 4-CNMB in a non-absorbing solvent or for quick concentration estimates.

Protocol:

  • Instrumentation: A calibrated UV-Vis Spectrophotometer.

  • Solvent Selection: Use a solvent that dissolves the sample and is transparent in the measurement range (e.g., Methanol or Ethanol).

  • Determine λmax: Prepare a dilute solution of 4-CNMB (~10 µg/mL) and scan from 400 nm to 200 nm to find the wavelength of maximum absorbance (λmax). For related benzamides, this is often around 230-310 nm.[11]

  • Calibration Curve: Prepare a series of standards in the selected solvent. Measure the absorbance of each at the determined λmax and plot Absorbance vs. Concentration.

  • Sample Analysis: Prepare the sample solution to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration plot.

Rationale: This method relies on the Beer-Lambert law. Its primary limitation is that any impurity with a similar chromophore will interfere with the measurement, leading to an overestimation of the 4-CNMB concentration.

Concluding Remarks

For the robust and reliable quantification of this compound, a validated RP-HPLC method is strongly recommended. It provides the necessary specificity, accuracy, and precision required for quality control in a regulated environment. GC and UV-Vis spectroscopy serve as valuable orthogonal or screening techniques for specific applications. The choice of method must always be justified and validated for its intended use, ensuring the generation of high-quality, defensible data.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4-Chloro-N,N-dimethylbenzamide. Retrieved from [Link]

  • Pharmaffiliates. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • ChemBK. (2024). 4-CHLORO-N-METHOXY-N-METHYLBENZAMIDE. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139083282, C16H16Cl2N2O2. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Retrieved from [Link]

  • Yuan, J., & Liu, Y. J. (2012). This compound. Acta crystallographica. Section E, Structure reports online, 68(Pt 4), o937. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Slideshare. (n.d.). Benzamide. Retrieved from [Link]

  • Singh, G., et al. (2018). Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

Sources

Development of a Stability-Indicating HPLC Method for the Quantification of 4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-chloro-N-methylbenzamide. The method is suitable for routine quality control and stability testing of bulk drug substance and formulated products. The chromatographic separation was achieved on a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent peak symmetry and resolution from degradation products generated under forced degradation conditions. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.

Introduction

This compound is a chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). A robust, stability-indicating analytical method is therefore essential to monitor the purity of this compound and to detect any degradation products that may form during manufacturing, storage, or stability studies.

This document provides a comprehensive guide for the development and validation of an HPLC method for this compound, grounded in scientific principles and regulatory expectations. The rationale behind the selection of chromatographic conditions is detailed, and a complete protocol for method validation is provided.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for logical HPLC method development.

PropertyValueSource/Justification
Chemical Structure PubChem CID: 101339
Molecular Formula C₈H₈ClNO
Molecular Weight 169.61 g/mol
Calculated logP 1.6 - 2.0Indicates moderate hydrophobicity, suitable for reversed-phase HPLC.
pKa The amide proton is very weakly acidic (pKa > 15), and the amide carbonyl is weakly basic. The molecule is considered neutral over a typical chromatographic pH range (2-8).General chemical knowledge.
UV Absorbance The chlorobenzoyl chromophore is expected to have strong UV absorbance. A suitable detection wavelength is anticipated in the range of 230-260 nm.Based on the structure and data for similar compounds like 4-chlorobenzamide.
Solubility Soluble in organic solvents such as methanol and acetonitrile.

HPLC Method Development

Rationale for Initial Conditions

Based on the physicochemical properties of this compound, a reversed-phase HPLC method was selected as the most suitable approach.

  • Stationary Phase: A C18 column is a good starting point due to the moderate hydrophobicity (logP ~1.6-2.0) of the analyte. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure.

  • Mobile Phase: A mixture of acetonitrile and water was chosen. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide better peak shapes and lower UV cutoff. Since the analyte is neutral, a simple isocratic mobile phase without a buffer is a logical starting point.

  • Detection: Based on the chlorobenzoyl chromophore, a UV detector with a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) during initial runs. A starting wavelength of 254 nm is a common choice for aromatic compounds.

  • Flow Rate and Injection Volume: A standard flow rate of 1.0 mL/min and an injection volume of 10 µL are appropriate for a 4.6 mm I.D. column.

Method Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the HPLC method.

Method_Development_Workflow cluster_prep Preparation cluster_dev Development & Optimization cluster_sst System Suitability A Prepare Standard & Sample Solutions (e.g., 100 µg/mL in Acetonitrile:Water 50:50) B Initial Chromatographic Conditions: Column: C18, 4.6x150mm, 5µm Mobile Phase: ACN:H2O (50:50 v/v) Flow Rate: 1.0 mL/min Detector: PDA (scan 200-400 nm) A->B C Inject Standard and Assess: - Retention Time (k') - Peak Shape (Tailing Factor, Tf) - λmax B->C D Optimize Mobile Phase Composition (Adjust ACN % for k' between 2 and 10) C->D k' out of range? E Assess Peak Shape (If Tf > 1.5, consider small % of acid, e.g., 0.1% Formic Acid) C->E Peak tailing? F Finalize Isocratic Conditions C->F k' and Tf acceptable D->C Re-inject E->C Re-inject G Define and Perform System Suitability Tests (SST) (Tailing, Resolution, RSD of peak area) F->G

Caption: Workflow for HPLC Method Development.

Detailed Protocols

Equipment and Reagents
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile.

  • Purified water (e.g., Milli-Q).

  • This compound reference standard.

  • Formic acid (optional, for mobile phase modification).

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Final Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time 10 minutes

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), standard solution, and solutions from forced degradation studies.The peak for this compound should be free from interference from the blank and any degradation products. Peak purity analysis should pass.
Linearity Prepare at least five concentrations of the analyte ranging from 50% to 150% of the working concentration (50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Accuracy Analyze triplicate preparations at three concentration levels (e.g., 80%, 100%, 120%) of the nominal concentration.Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability (Intra-day): Analyze six replicate preparations of the working standard solution (100 µg/mL) on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or equipment.Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.To be determined experimentally.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2% absolute).System suitability parameters should be met. The effect on analytical results should be insignificant.
System Suitability Testing (SST)

Before each validation run, the chromatographic system must be deemed suitable for use. This is achieved by injecting the working standard solution in replicate (n=5).

SST ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0%

Forced Degradation (Stress Testing) Protocol

To establish the stability-indicating nature of the method, forced degradation studies must be performed. A stock solution of this compound is subjected to various stress conditions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Analyte Stock Solution A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->A B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->B C Oxidation (e.g., 3% H₂O₂, RT) Start->C D Thermal Degradation (Solid, 80°C) Start->D E Photolytic Degradation (Solution, ICH Q1B light exposure) Start->E F Sample at time points, neutralize if necessary, dilute to target concentration A->F B->F C->F D->F E->F G Analyze by HPLC with PDA Detector F->G H Assess Peak Purity and Resolution (Rs) between parent and degradant peaks G->H

Caption: Workflow for Forced Degradation Studies.

The goal is to achieve 5-20% degradation of the active substance. The analytical method should be able to resolve the this compound peak from all degradation product peaks with a resolution (Rs) of > 1.5.

Conclusion

The HPLC method detailed in this application note is a robust, precise, and accurate method for the quantification of this compound. The comprehensive validation protocol, aligned with ICH guidelines, ensures that the method is suitable for its intended use in a regulated environment. The inclusion of forced degradation studies confirms the stability-indicating nature of the method, making it a valuable tool for quality control and stability assessment throughout the lifecycle of products containing this compound.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2(R2) Validation of Analytical Procedures. March 2024. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]

  • PubChem. Compound Summary for CID 101339, this compound. National Center for Biotechnology Information. [Link]

  • Yuan, J., & Liu, Y. J. (2012). 4-Chloro-N-methyl-benzamide. Acta crystallographica. Section E, Structure reports online, 68(Pt 4), o937. [Link]

  • PrepChem. Synthesis of 4-chloro-N-methyl-benzamide. [Link]

  • PubChem. Compound Summary for CID 12084, 4-Chlorobenzamide. National Center for Biotechnology Information. [Link]

Application Note: GC-MS Analysis of 4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Robust Method for Identification and Quantification in Pharmaceutical and Chemical Synthesis

Abstract

This application note presents a detailed, validated protocol for the analysis of 4-chloro-N-methylbenzamide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various chemical and pharmaceutical compounds. Ensuring its purity and identity is critical for quality control and regulatory compliance. The methodology herein provides a comprehensive framework encompassing sample preparation, optimized GC-MS parameters, and an in-depth analysis of the compound's mass spectral fragmentation pattern. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering a reliable and reproducible method for the characterization of this important benzamide derivative.

Introduction: The Analytical Imperative

Substituted benzamides are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This compound serves as a crucial building block in these synthetic pathways. Its precise identification and quantification are paramount, as impurities or incorrect structural isomers can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry[1]. The electron ionization (EI) source, operated at a standard 70 eV, generates reproducible and characteristic fragmentation patterns that act as a molecular fingerprint, allowing for unambiguous compound identification when compared against spectral libraries or interpreted from fragmentation principles[2]. This protocol has been developed to be a self-validating system, incorporating principles outlined in ICH Q2(R2) guidelines to ensure trustworthiness and scientific rigor[3].

Experimental Protocol

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvent: HPLC-grade Methanol or Ethyl Acetate. The choice of solvent is critical; it must be volatile and not react with the analyte[4].

  • Apparatus:

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Micropipettes

    • 1.5 mL glass autosampler vials with PTFE-lined caps[5]

    • Vortex mixer

    • Syringe filters (0.45 µm, PTFE)

Standard Solution Preparation

Causality: The preparation of accurate standards is the foundation of quantitative analysis. A stock solution is prepared at a high concentration to minimize weighing errors, followed by serial dilutions to create a calibration curve that brackets the expected sample concentration.

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in the chosen solvent (e.g., Methanol) and bring it to volume. Mix thoroughly until fully dissolved.

  • Working Standards: Perform serial dilutions from the stock solution to prepare a series of working standards. For a typical quantitative range, concentrations of 1, 5, 10, 25, 50, and 100 µg/mL are recommended.

  • Final Preparation: Transfer the final solutions into 1.5 mL glass autosampler vials for analysis.

Instrumentation and Analytical Conditions

The analysis was performed on a standard gas chromatograph coupled to a single quadrupole mass spectrometer. The parameters listed below are a robust starting point and can be adapted for other similar systems.

Causality: A non-polar (5% phenyl)-methylpolysiloxane column (e.g., DB-5ms or HP-5ms) is chosen for its versatility and excellent performance with a wide range of semi-volatile compounds like substituted benzamides[6][7]. The temperature program is designed to ensure the analyte is fully volatilized and elutes as a sharp, symmetrical peak, well-separated from solvent and potential impurities. The MS parameters are standard for generating library-searchable EI spectra[8].

Parameter Setting
GC System Gas Chromatograph with Mass Spectrometric Detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium (99.999% purity), Constant Flow Rate: 1.0 mL/min
Oven Program Initial: 100 °C, hold for 1 min
Ramp: 15 °C/min to 280 °C
Hold: 5 min at 280 °C
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40 - 300
Solvent Delay 3 minutes

Data Analysis and Interpretation

GC-MS Analysis Workflow

The logical flow from sample acquisition to final data interpretation is critical for a systematic and reproducible analytical process.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard Weighing B Dissolution & Dilution A->B C Vial Transfer B->C D GC Injection & Separation C->D E EI Ionization & Fragmentation D->E F Mass Filtering & Detection E->F G Chromatogram Integration F->G H Mass Spectrum Analysis G->H I Quantification & Reporting H->I

Caption: Workflow for the GC-MS analysis of this compound.

Predicted Mass Spectral Fragmentation

The structural elucidation of an unknown compound or the confirmation of a known one relies heavily on the interpretation of its mass spectrum. The fragmentation of this compound under EI conditions is predictable and follows established chemical principles for aromatic amides and halogenated compounds[9][10][11].

The molecular weight of this compound (C₈H₈ClNO) is 169.62 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M and M+2) separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1[12].

m/z (³⁵Cl / ³⁷Cl) Proposed Fragment Ion Structure Fragmentation Pathway Description
169 / 171[C₈H₈ClNO]⁺• (Molecular Ion)The parent molecule after the loss of one electron. Its presence confirms the molecular weight.
139 / 141[C₇H₄ClO]⁺Base Peak (Expected). Formed by the loss of the neutral N-methylaminyl radical (•NHCH₃) via cleavage of the C-N amide bond. This 4-chlorobenzoyl cation is highly stabilized by resonance and is typically the most abundant fragment for such structures.
111 / 113[C₆H₄Cl]⁺Formed by the loss of carbon monoxide (CO) from the 4-chlorobenzoyl cation (m/z 139/141). This is a characteristic fragmentation of benzoyl-type ions.
75[C₆H₃]⁺Formed by the loss of a chlorine radical (•Cl) from the chlorophenyl cation (m/z 111).

The proposed fragmentation pathway illustrates the logical bond cleavages that lead to the major observed ions.

M [C₈H₈ClNO]⁺• m/z 169/171 (Molecular Ion) F1 [C₇H₄ClO]⁺ m/z 139/141 (4-chlorobenzoyl cation) M->F1 - •NHCH₃ F2 [C₆H₄Cl]⁺ m/z 111/113 (chlorophenyl cation) F1->F2 - CO F3 [C₆H₃]⁺ m/z 75 F2->F3 - •Cl

Caption: Predicted EI fragmentation pathway for this compound.

Method Validation and System Suitability

To ensure the method is trustworthy and fit for its intended purpose, validation should be performed in accordance with regulatory guidelines such as ICH Q2(R2)[3].

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and mass spectrum of the analyte, free from interference.

  • Linearity: The calibration curve generated from the working standards should exhibit a linear relationship, with a correlation coefficient (R²) of ≥ 0.999 being the typical acceptance criterion[7][13].

  • Accuracy & Precision: Accuracy (closeness to the true value) and precision (repeatability) should be assessed by analyzing replicate preparations of a known concentration. A relative standard deviation (RSD) of < 2% for precision and a recovery of 98-102% for accuracy are generally considered acceptable[13].

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (e.g., S/N of 3 for LOD and 10 for LOQ).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. The detailed experimental parameters, from sample preparation to instrument settings, are explained with a clear rationale, ensuring adaptability and reproducibility. The elucidated fragmentation pathway provides a definitive basis for mass spectral interpretation and compound confirmation. By following this robust methodology, researchers and quality control analysts can achieve accurate and reliable characterization of this compound, ensuring the quality and integrity of materials used in pharmaceutical and chemical manufacturing.

References

  • NIST Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link][14]

  • Analytical Chemistry Journal. ACS Publications, American Chemical Society. [Link][15][16][17]

  • Journal of Chromatography A. Elsevier. [Link][18][19][20]

  • GC-MS Sample Preparation. Organomation. [Link][21]

  • Journal of Analytical Chemistry. Pleiades Publishing. [Link][22]

  • Sample Preparation Guidelines for GC-MS. University of California, Riverside. [Link][5]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link][9][23]

  • NIST Mass Spectrometry Data Center Standard Reference Data and Software Tools for Seized Drug Analysis. (2023). Journal of Forensic Sciences. [Link][8][24]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link][12]

  • Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTurally ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link][7]

  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link][13]

  • A Review on GC-MS and Method Development and Validation. (2013). International Journal of Pharmaceutical Quality Assurance. [Link][1]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link][10]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link][3]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link][11]

Sources

Mastering the Purification of 4-chloro-N-methylbenzamide: A Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the purification of 4-chloro-N-methylbenzamide by recrystallization, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple set of instructions, this guide delves into the rationale behind procedural choices, ensuring a deep understanding of the purification process for robust and reproducible results.

Foundational Principles: Understanding the Matrix

This compound is a solid at room temperature with a reported melting point in the range of 158-161°C. Its purification by recrystallization hinges on the principle of differential solubility: the compound and its impurities exhibit different solubilities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the target compound sparingly at low temperatures but readily at higher temperatures, while impurities remain either highly soluble or insoluble under these conditions.

The primary impurities in a typical synthesis of this compound, which proceeds via the reaction of 4-chlorobenzoyl chloride with methylamine, are predictable:

  • Unreacted 4-chlorobenzoyl chloride: A moisture-sensitive and reactive acyl chloride.

  • 4-chlorobenzoic acid: The hydrolysis product of 4-chlorobenzoyl chloride.

  • Methylammonium chloride: A salt formed from excess methylamine and HCl generated during the reaction.

A successful recrystallization strategy must effectively separate this compound from these specific impurities.

Solvent Selection: The Cornerstone of Purity

The choice of solvent is the most critical parameter in recrystallization. For aromatic amides like this compound, polar protic solvents are often excellent candidates. While specific quantitative solubility data for this compound across a range of solvents is not extensively published, methanol is a documented and effective solvent for its recrystallization.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility Characteristics
This compound C₈H₈ClNO169.61158-161Soluble in hot methanol.
4-chlorobenzoyl chlorideC₇H₄Cl₂O175.0111-14Reacts with protic solvents like water and alcohols.[1]
4-chlorobenzoic acidC₇H₅ClO₂156.57243Sparingly soluble in cold water, more soluble in hot water and alcohols.
Methylammonium chlorideCH₆ClN67.52225-230 (decomposes)Highly soluble in polar solvents like water and ethanol.[2][3]

Based on these properties, methanol is an excellent choice. It readily dissolves this compound at its boiling point, while its solubility decreases significantly upon cooling, allowing for good recovery. Furthermore, the highly polar impurity, methylammonium chloride, will have high solubility in methanol even at lower temperatures and will be removed in the filtrate. Any unreacted 4-chlorobenzoyl chloride will be converted to methyl 4-chlorobenzoate upon heating in methanol, which, along with 4-chlorobenzoic acid, is expected to have different solubility profiles, aiding in their separation.

The Recrystallization Workflow: A Step-by-Step Protocol

This protocol details the purification of crude this compound using methanol as the recrystallization solvent.

Materials and Equipment
  • Crude this compound

  • Methanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capability

  • Magnetic stir bar

  • Stemmed funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions
  • This compound: While specific toxicity data is limited, it is prudent to handle it as a potentially hazardous compound. Avoid inhalation of dust and contact with skin and eyes.

  • Methanol: A flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin. All operations involving methanol should be conducted in a well-ventilated fume hood, away from ignition sources.

  • 4-chlorobenzoyl chloride: A corrosive and lachrymatory substance. If present in the crude material, handle with extreme care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Start: Crude this compound dissolution Dissolve in minimum hot methanol start->dissolution hot_filtration Hot Filtration (if insoluble impurities) dissolution->hot_filtration Optional cooling Slow cooling to room temperature dissolution->cooling hot_filtration->cooling ice_bath Cool in ice bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with cold methanol vacuum_filtration->washing drying Dry the crystals washing->drying end End: Pure this compound drying->end

Caption: Workflow for the recrystallization of this compound.

Detailed Protocol
  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. In a separate flask, heat methanol to its boiling point (~65°C). Add a small portion of the hot methanol to the crude solid, just enough to create a slurry. Place the flask on a hotplate and bring the mixture to a gentle boil while stirring. Continue adding hot methanol in small increments until the solid just dissolves completely. Rationale: Using the minimum amount of hot solvent ensures that the solution is saturated, maximizing the yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Place a piece of fluted filter paper in a stemmed funnel and place the funnel on top of a clean, pre-warmed Erlenmeyer flask. Quickly pour the hot solution through the filter paper. Rationale: This step removes any solid impurities that are insoluble in the hot solvent. Pre-warming the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Isolation of Crystals: Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes. Wet the filter paper with a small amount of cold methanol. Turn on the vacuum and swirl the cold crystal slurry in the Erlenmeyer flask and pour it into the center of the Büchner funnel. Rationale: Wetting the filter paper ensures a good seal and prevents solid particles from passing under the paper.

  • Washing the Crystals: With the vacuum still on, wash the crystals with a small amount of ice-cold methanol. This is done by adding the cold solvent to the funnel and gently breaking up the filter cake with a spatula to ensure all crystals are washed. Rationale: Washing with a minimal amount of cold solvent removes any residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Drying: Leave the vacuum on for several minutes to pull air through the crystals and facilitate initial drying. Transfer the filter cake to a pre-weighed watch glass and spread the crystals to maximize the surface area. Allow the crystals to air-dry completely in a well-ventilated area or in a vacuum oven at a moderate temperature (e.g., 50-60°C).

  • Characterization: Once dry, determine the mass of the purified product and calculate the percent recovery. Measure the melting point of the recrystallized this compound. A sharp melting point range close to the literature value (158-161°C) is indicative of high purity.

Troubleshooting and Expert Insights

ProblemPossible CauseSolution
Low Recovery Too much solvent was used during dissolution.Ensure the minimum amount of hot solvent is used. Concentrate the filtrate and cool again to obtain a second crop of crystals.
The product is significantly soluble in cold solvent.Ensure the solution is thoroughly cooled in an ice bath.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-warmed and the filtration is performed quickly.
Oiling Out The solution is cooled too rapidly, or the melting point of the solid is lower than the boiling point of the solvent.Allow the solution to cool more slowly. If oiling persists, reheat the solution, add a small amount of a co-solvent in which the compound is less soluble (e.g., water), and cool again.
No Crystals Form The solution is not supersaturated.Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of pure this compound. If these fail, evaporate some of the solvent to increase the concentration and cool again.
Colored Product Colored impurities are present.If the color is significant, after dissolving the crude product in hot methanol, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration before cooling.

Conclusion

Recrystallization is a powerful technique for the purification of this compound. By understanding the nature of the compound and its likely impurities, a rational selection of the solvent and a carefully executed protocol can lead to a significant increase in purity, as evidenced by a sharp melting point. The detailed methodology and troubleshooting guide provided herein are intended to empower researchers to achieve high-purity this compound consistently and efficiently, a critical step in any drug discovery and development pipeline.

References

  • Grokipedia. Methylammonium chloride. Link

  • BenchChem. Proper Disposal of 4-Chlorobenzyl Chloride: A Guide for Laboratory Professionals. Link

  • Chemiis. "Methyl Ammonium Chloride: Applications, Properties, and Safety Guidelines". Link

  • Sigma-Aldrich. Methylammonium chloride for synthesis. Link

  • Wikipedia. Methylammonium chloride. Link

  • CDH Fine Chemical. 4-Chloro Benzoyl Chloride CAS No 122-01-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Link

  • ChemicalBook. 4-CHLORO-2-FLUORO-N-METHOXY-N-METHYLBENZAMIDE - Safety Data Sheet. Link

  • Apollo Scientific. 4-Chlorobenzal chloride. Link

  • Cole-Parmer. Material Safety Data Sheet - 4-Chlorobenzoyl chloride. Link

  • Chem-Impex. 4-Chlorobenzoyl chloride. Link

  • Echemi. 4-chloro-N-(4-methylbenzyl)benzamide SDS, 41882-23-9 Safety Data Sheets. Link

  • Echemi. 4-chloro-N,2-dimethoxy-N-methylbenzamide SDS, 205320-02-1 Safety Data Sheets. Link

  • ResearchGate. What is the best technique for amide purification?. Link

  • Sigma-Aldrich. SAFETY DATA SHEET. Link

  • Capot Chemical. MSDS of 4-Chloro-N-methoxybenzamide. Link

  • LabSolutions. 4-Chloro-N-methoxy-N-methylbenzamide. Link

  • National Center for Biotechnology Information. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Link

  • University of California, Los Angeles. Recrystallization. Link

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link

  • Columbia University. Recrystallization and Crystallization. Link

  • Wikipedia. Recrystallization (chemistry). Link

  • Sigma-Aldrich. Solvent Miscibility Table. Link

  • University of Rochester. Solvents and Polarity. Link

  • Cheméo. Properties of CH3NH3Cl. Link

Sources

Application Note: A Step-by-Step Protocol for the Purification of 4-Chloro-N-methylbenzamide via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 4-chloro-N-methylbenzamide using column chromatography, a fundamental technique for the separation of individual compounds from a mixture[1][2]. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines the principles of normal-phase chromatography, the selection of appropriate stationary and mobile phases, and a step-by-step procedure for column packing, sample loading, elution, and fraction analysis. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Chromatographic Purification

This compound is a benzamide derivative with potential applications in medicinal chemistry and as a building block in organic synthesis[3][4]. As with many synthetic procedures, the crude product of a reaction yielding this compound will likely contain unreacted starting materials, by-products, and other impurities. Column chromatography is a robust and widely applicable technique for isolating and purifying the target compound from such complex mixtures on a scale ranging from micrograms to kilograms[1].

The successful separation of this compound hinges on the principle of differential partitioning of the compound between a stationary phase and a mobile phase[5][6]. Due to the presence of a polar amide group and a moderately non-polar chlorophenyl group, this compound is a polar molecule[3][7]. This polarity dictates the choice of the chromatographic system. This guide will focus on normal-phase chromatography, which employs a polar stationary phase and a less polar mobile phase[6][8].

Foundational Principles: Normal-Phase Chromatography

In normal-phase chromatography, the stationary phase is polar, typically silica gel or alumina, while the mobile phase (eluent) is a non-polar organic solvent or a mixture of solvents[6][8]. The separation mechanism is based on the varying affinities of the components in the mixture for the stationary phase. More polar compounds, like this compound, will have a stronger interaction with the polar stationary phase and will thus move down the column more slowly. Conversely, less polar impurities will have a weaker interaction with the stationary phase and will be carried down the column more quickly by the mobile phase[6].

The choice of the mobile phase is critical for achieving optimal separation. The "elution power" or "eluotropic value" of a solvent refers to its ability to move compounds down the stationary phase[9]. A more polar solvent has a higher elution power and will move all compounds, including the target molecule, down the column faster[9][10]. The ideal mobile phase will result in a significant difference in the migration rates of this compound and its impurities.

Pre-Chromatography Analysis: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to first optimize the separation conditions using Thin-Layer Chromatography (TLC)[1][11]. TLC is a rapid and inexpensive analytical technique that provides a preview of how a mixture will behave on a column[12]. The goal of the TLC analysis is to find a solvent system that gives the target compound, this compound, a retention factor (Rf) of approximately 0.35, with good separation from all impurities[11].

TLC Protocol:
  • Prepare the TLC plate: Obtain a silica gel TLC plate with a fluorescent indicator (F254). Gently draw a pencil line about 1 cm from the bottom of the plate.

  • Spot the sample: Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the pencil line.

  • Develop the plate: Place a small amount of the chosen solvent system (e.g., a mixture of hexane and ethyl acetate) into a developing chamber. Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under a UV lamp at 254 nm[13]. The compounds will appear as dark spots against a fluorescent background[13].

  • Calculate the Rf value: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize the solvent system:

    • If the Rf value is too low (the spot hasn't moved far), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).

    • If the Rf value is too high (the spot is near the solvent front), the mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexane).

    • Test various ratios of solvents until the desired Rf and separation are achieved.

Detailed Column Chromatography Protocol

This protocol details the purification of this compound using a standard glass chromatography column.

Materials and Reagents
EquipmentReagents and Consumables
Glass chromatography columnSilica gel (60 Å, 230-400 mesh)
Clamp and standCrude this compound
FunnelSolvents for mobile phase (e.g., hexane, ethyl acetate)
Beakers and Erlenmeyer flasksSand (washed)
Collection tubes or flasksCotton or glass wool
Rotary evaporatorTLC plates, chamber, and UV lamp
Long glass rod or pipetteCapillary tubes for spotting
Step-by-Step Methodology

Proper column packing is crucial for achieving good separation and avoiding issues like band broadening and channeling[5][14]. The wet packing method is generally preferred as it results in a more uniform and reproducible column bed[5][15].

  • Secure the column: Mount the chromatography column vertically to a stand using a clamp. Ensure the stopcock is closed[16].

  • Insert a plug: Place a small piece of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out[16]. Use a long glass rod to gently push it into place.

  • Add a layer of sand: Pour a small layer (approx. 1-2 cm) of sand on top of the plug to create a flat base for the stationary phase[16].

  • Prepare the slurry: In a separate beaker, weigh the required amount of silica gel. Add the initial, least polar mobile phase solvent (e.g., hexane) to the silica gel to create a slurry. The consistency should be pourable but not too dilute.

  • Pack the column: Pour the silica gel slurry into the column using a funnel. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing[16].

  • Equilibrate the column: Open the stopcock and allow the solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry. Add more of the mobile phase and allow it to run through the column to ensure it is fully equilibrated.

The sample should be loaded onto the column in a concentrated band. Dry loading is often the best method to achieve this.

  • Dissolve the sample: Dissolve the crude this compound in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane or acetone).

  • Adsorb onto silica gel: Add a small amount of silica gel to the dissolved sample.

  • Evaporate the solvent: Remove the solvent using a rotary evaporator until a free-flowing powder of the sample adsorbed onto the silica gel is obtained.

  • Load the sample: Carefully add the powdered sample to the top of the packed column.

  • Add a protective layer: Add a thin layer of sand on top of the sample to prevent disturbance during the addition of the mobile phase.

The elution process involves passing the mobile phase through the column to separate the components of the mixture.

  • Begin elution: Carefully add the mobile phase to the top of the column. Open the stopcock and begin collecting the eluent in labeled test tubes or flasks, which are referred to as fractions[12].

  • Maintain a constant flow: The flow rate should be steady. For gravity columns, the flow rate is determined by the column dimensions and particle size of the stationary phase[17].

  • Monitor the separation: If the compounds are colored, their separation can be monitored visually[2]. For colorless compounds like this compound, the composition of the collected fractions must be analyzed.

  • Gradient Elution (Optional): If the separation between the target compound and impurities is large, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to speed up the elution of the more strongly retained this compound. This is known as a gradient elution[17].

  • Analyze fractions by TLC: Spot each collected fraction on a TLC plate and develop it using the optimized solvent system. This will allow you to identify which fractions contain the pure this compound[2].

  • Combine pure fractions: Combine the fractions that contain only the pure product.

  • Remove the solvent: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Confirm purity: Assess the purity of the final product using analytical techniques such as NMR, melting point, or HPLC.

Visualization of the Workflow

The overall workflow for the purification of this compound can be visualized as follows:

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC TLC Analysis to Determine Mobile Phase Pack Pack Column with Silica Gel (Wet Packing) TLC->Pack Load Dry Load Crude Sample on Silica Gel Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure 4-chloro-N- methylbenzamide Evaporate->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

ProblemPossible CauseSolution
Poor Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC. Consider using a shallower solvent gradient.
Column overloaded with sample.Use a larger column or a smaller amount of sample.
Cracked or Channeled Column Column packed unevenly or allowed to run dry.Ensure the column is packed carefully and the solvent level is always maintained above the stationary phase.
Broad Bands Diffusion of the sample on the column.Elute the column at a slightly faster rate. Ensure the sample is loaded in a concentrated band.
Sample is sparingly soluble in the mobile phase.Modify the mobile phase to improve solubility, or use a different loading technique.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Compound is very strongly adsorbed to the silica.Consider using a more polar stationary phase like alumina or a different chromatographic technique such as reversed-phase chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood, as the organic solvents used are often volatile and flammable.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle silica gel with care, as fine particles can be a respiratory irritant. Avoid inhaling the dust.

  • Be cautious when handling glassware under pressure or vacuum.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using column chromatography. By understanding the underlying principles and following the detailed steps for optimization, packing, loading, and elution, researchers can effectively isolate the target compound with high purity. The inclusion of troubleshooting guidance aims to equip scientists with the knowledge to overcome common challenges encountered during the chromatographic process.

References

Sources

using 4-chloro-N-methylbenzamide in kinase inhibitor studies.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Framework for the Investigation of 4-chloro-N-methylbenzamide as a Putative Kinase Inhibitor

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including several targeted kinase inhibitors. This document provides a comprehensive framework for the initial investigation and characterization of novel, under-explored compounds bearing this motif, using this compound as a representative example. While not extensively documented as a kinase inhibitor in public literature, its structure merits investigation. This guide offers detailed, field-proven protocols for in vitro kinase profiling, cell-based efficacy studies, and target engagement validation. The methodologies are designed to be self-validating, providing researchers with a robust pathway to determine the compound's potential as a kinase inhibitor and to elucidate its mechanism of action.

Introduction: The Rationale for Investigating Benzamide Scaffolds

Protein kinases are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target specific kinases has revolutionized treatment paradigms. The benzamide functional group is a common feature in many biologically active molecules, prized for its ability to form key hydrogen bonds with protein targets. Its presence in potent kinase inhibitors like Sorafenib and Regorafenib, which target the RAF kinase family among others, suggests that novel benzamide-containing compounds like this compound warrant systematic evaluation.

This application note outlines a logical, multi-step workflow to assess the kinase inhibitory potential of a test compound, beginning with broad screening and moving towards more specific cellular and mechanistic assays.

Characterization Workflow

A systematic approach is essential for characterizing a novel compound. The workflow presented here ensures that foundational biochemical data is collected before proceeding to more complex and resource-intensive cell-based and in vivo models.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action A Compound Procurement & QC B Primary Kinase Screen (Large Panel) A->B Solubilized Compound A->B C IC50 Determination (Dose-Response) B->C Identified 'Hits' B->C D Cell Viability Assay (e.g., MTT) C->D Prioritized Hits C->D E Target Engagement Assay (Western Blot) D->E Confirm Cellular Potency D->E F Downstream Signaling Analysis E->F E->F G Off-Target Profiling F->G Elucidate Pathway F->G

Caption: Workflow for Novel Kinase Inhibitor Characterization.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a non-radioactive, luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; lower kinase activity results in more ATP and a higher luminescent signal.

Rationale: This is the foundational experiment to confirm direct inhibition of a kinase and to quantify potency. An IC50 value provides a critical benchmark for comparing the compound's activity against different kinases and with other known inhibitors.

Materials:

  • Purified recombinant kinase (e.g., B-RAF, SRC, ABL)

  • Kinase-specific substrate peptide

  • This compound, dissolved in 100% DMSO to a 10 mM stock

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Serial Dilution: a. Prepare a serial 1:3 dilution of this compound in a 96-well plate. Start with a 100 µM concentration in the first well (diluted from the 10 mM DMSO stock into assay buffer) and serially dilute across 10 points. The final column should be a DMSO-only vehicle control. b. Causality Check: This concentration range is crucial for capturing the full dose-response curve, from no inhibition to maximal inhibition.

  • Kinase Reaction Setup (25 µL total volume): a. In a new white assay plate, add 5 µL of the diluted compound or vehicle control to each well. b. Add 10 µL of a 2.5X kinase/substrate mixture (prepared in Kinase Assay Buffer). The final concentration of the kinase should be optimized for linear reaction kinetics. c. Self-Validation: Include "no kinase" control wells to measure background signal and "no inhibitor" (vehicle only) wells to define 100% kinase activity.

  • Initiate Kinase Reaction: a. Add 10 µL of 2.5X ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. b. Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear phase of the enzyme reaction.

  • Develop and Read Luminescence: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. c. Read the luminescence on a plate reader.

  • Data Analysis: a. Subtract the background luminescence (from "no kinase" controls). b. Normalize the data by setting the average signal from the vehicle-only wells to 100% activity and the signal from a high concentration of a known potent inhibitor (or the highest concentration of the test compound) to 0% activity. c. Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Data Presentation:

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM) (Control)
B-RAF (V600E)1.250.015
SRC8.70.009
ABL> 500.006
(Note: Data is hypothetical for illustrative purposes.)

Protocol: Cell-Based Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.[1][2]

Rationale: Moving from a biochemical to a cellular context is critical. This assay determines if the compound can penetrate cells and exert a biological effect. Choosing cell lines with known dependency on the target kinase (e.g., A375 melanoma cells, which harbor the B-RAF V600E mutation) provides a link between target inhibition and cellular outcome.

G A Seed Cells in 96-well Plate B Add Serial Dilutions of Compound A->B A->B C Incubate (e.g., 72 hours) B->C B->C D Add MTT Reagent (4 hours) C->D C->D E Living Cells Convert MTT to Formazan D->E D->E F Solubilize Formazan (e.g., DMSO) E->F E->F G Read Absorbance (~570 nm) F->G F->G H Calculate GI50 G->H G->H

Caption: Workflow for MTT Cell Viability Assay.

Materials:

  • Cancer cell line(s) of interest (e.g., A375 for B-RAF)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance)

Step-by-Step Methodology:

  • Cell Seeding: a. Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). b. Incubate overnight at 37°C, 5% CO2 to allow cells to attach. c. Causality Check: Seeding density must be optimized to ensure cells are in a logarithmic growth phase at the end of the assay.

  • Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the compound or vehicle control (e.g., 0.1% DMSO). c. Incubate for 72 hours at 37°C, 5% CO2. This duration allows for multiple cell doublings.

  • MTT Addition and Incubation: a. Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). b. Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[1][2]

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] c. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Data Acquisition and Analysis: a. Read the absorbance at a wavelength between 550 and 600 nm. b. Normalize the data to the vehicle-treated control wells (100% viability) and calculate the concentration that inhibits growth by 50% (GI50) using non-linear regression analysis.

Protocol: Western Blot for Target Engagement

This protocol assesses whether this compound inhibits the target kinase within the cell by measuring the phosphorylation of a known downstream substrate. For a B-RAF inhibitor, this would typically be MEK.

Rationale: A reduction in the phosphorylation of a direct downstream target provides strong evidence of on-target activity in a cellular environment. This is a crucial step to link the observed anti-proliferative effects to the intended mechanism of action.[4]

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Phosphatase and protease inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST).[5][6]

  • Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, and 10x the GI50 value) for a short duration (e.g., 2-4 hours). c. Wash cells with ice-cold PBS and lyse them with lysis buffer containing freshly added phosphatase and protease inhibitors.[5][6][7] d. Trustworthiness: The use of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins.[5][7]

  • Protein Quantification and Sample Preparation: a. Clear the lysates by centrifugation and collect the supernatant. b. Determine the protein concentration of each lysate using a BCA assay. c. Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Denature by boiling at 95°C for 5 minutes.[5][6]

  • Gel Electrophoresis and Transfer: a. Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[6][7] b. Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-MEK) overnight at 4°C. c. Wash the membrane extensively with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash again with TBST.

  • Detection and Re-probing: a. Apply the ECL substrate and capture the chemiluminescent signal using an imager. b. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-MEK) and a loading control (e.g., anti-Actin).

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and logical workflow for the initial characterization of this compound or any other novel benzamide-based compound as a potential kinase inhibitor. Positive results from these assays—specifically, potent in vitro inhibition, on-target cellular activity, and a corresponding anti-proliferative effect—would build a strong case for further investigation. Subsequent steps would include broader kinase selectivity profiling, in vivo efficacy studies in xenograft models, and medicinal chemistry efforts to optimize potency and drug-like properties.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.[Link]

  • What is the mechanism of action of Sorafenib (Sorafenib)? Dr.Oracle.[Link]

  • Sorafenib. Wikipedia.[Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies.[Link]

  • Sorafenib Pharmacodynamics. ClinPGx.[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.[Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate.[Link]

  • MTT (Assay protocol). Protocols.io.[Link]

  • What is the mechanism of Sorafenib Tosylate? Patsnap Synapse.[Link]

  • Sorafenib mechanism of action: tumor proliferation and angiogenesis. ResearchGate.[Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.[Link]

Sources

The Strategic Role of 4-Chloro-N-methylbenzamide Scaffolds in Modern Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Scaffolds

In the landscape of medicinal chemistry, the benzamide functional group is a cornerstone, prized for its metabolic stability and its ability to form key hydrogen bonds with biological targets. When substituted, such as in 4-chloro-N-methylbenzamide, this simple scaffold transforms into a versatile building block for a new generation of targeted therapeutics. The presence of the chloro-substituent at the para-position offers a reactive handle for cross-coupling reactions, enabling the construction of complex bi-aryl structures, while the N-methylamide provides a stable, sterically defined vector for interaction within a protein's binding pocket. This guide delves into the application of this compound and its immediate precursors in the synthesis of potent anti-inflammatory agents, moving beyond traditional NSAIDs to molecules with highly specific mechanisms of action.

Core Concept: The Benzamide Moiety in Anti-Inflammatory Mechanisms

The anti-inflammatory potential of benzamide derivatives is multifaceted. Research has shown their ability to modulate key inflammatory pathways. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a central player in the synthesis of pro-inflammatory prostaglandins.[1] Furthermore, certain benzamide-containing compounds have been shown to inhibit the transcription factor NF-κB, a master regulator of the inflammatory response.[2] This dual-pronged potential allows for the development of agents that can address both the symptoms and the underlying drivers of inflammatory conditions.

Application Focus: Synthesis of a Tyrosine Kinase Inhibitor Intermediate

A compelling application of the substituted benzamide core is in the synthesis of tyrosine kinase inhibitors (TKIs), a class of drugs with significant anti-inflammatory and anti-proliferative effects. While many TKIs are known for their use in oncology, their ability to modulate signaling pathways involving cytokines and growth factors makes them relevant for inflammatory diseases. A key example is the synthesis of an intermediate for Nilotinib, a potent TKI. The following protocol is adapted from the synthesis of a closely related analogue, demonstrating the core amide bond formation strategy.[1]

Protocol 1: Synthesis of 4-Chloro-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

This protocol outlines the synthesis of a key intermediate that showcases the strategic coupling of a substituted benzamide with a complex amine. This reaction, a standard nucleophilic acyl substitution, is fundamental in pharmaceutical synthesis.

Rationale: The reaction creates a stable amide linkage between the benzoyl chloride moiety and the aniline derivative. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. The choice of tetrahydrofuran (THF) as a solvent is due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates removal post-reaction.

Experimental Workflow Diagram:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up & Isolation A 6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine D Reaction Mixture 1 (Cooled to 0°C) A->D Dissolve B Triethylamine B->D Add C Tetrahydrofuran (THF) C->D Dissolve in F Stir at 0°C for 4h D->F E 4-Chlorobenzoyl Chloride (in THF) E->F Add dropwise H Precipitation F->H G Water G->H Add dropwise I Wash with Water H->I Filter J Final Product: 4-Chloro-N-(...) benzamide I->J Dry under vacuum

Caption: Synthetic workflow for amide coupling.

Materials and Reagents:

ReagentMolecular WeightAmount (mmol)Quantity
6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine277.33 g/mol 36.010.0 g
4-Chlorobenzoyl chloride175.01 g/mol 41.4~7.25 g (or ~5.6 mL)
Triethylamine101.19 g/mol 72.210.0 mL
Tetrahydrofuran (THF), anhydrous--150 mL
Deionized Water--~1.5 L

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (36.0 mmol) of 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine and 10.0 mL (72.2 mmol) of triethylamine in 100 mL of anhydrous tetrahydrofuran.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes to cool it to 0°C.

  • Addition of Acyl Chloride: Prepare a solution of 7.25 g (41.4 mmol) of 4-chlorobenzoyl chloride in 50 mL of anhydrous THF. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 4 hours. The formation of triethylamine hydrochloride may be observed as a white precipitate.

  • Reaction Monitoring: Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexanes).

  • Precipitation: After 4 hours, slowly add 500 mL of deionized water to the reaction mixture while stirring. A pale yellow precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of 500 mL deionized water to remove any remaining salts.

  • Drying: Dry the product under reduced pressure (vacuum oven) at 40-50°C to a constant weight to yield the final product as a light yellow solid.

Application in Selective COX-2 Inhibition

The 4-chlorobenzamide scaffold is also a valuable starting point for the synthesis of selective COX-2 inhibitors. The general pharmacophore for many COX-2 inhibitors includes a central heterocyclic ring system with two adjacent aryl groups. One of these aryl groups often bears a sulfonamide or a similar hydrogen-bonding moiety. This compound can be elaborated via cross-coupling reactions to generate these key diaryl structures.

Conceptual Protocol 2: Suzuki-Miyaura Cross-Coupling for a Diaryl Intermediate

This conceptual protocol illustrates how the chloro-substituent on a benzamide can be used in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond with a boronic acid, a foundational step in building many COX-2 inhibitors.

Rationale: The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds. It is widely used in pharmaceutical synthesis due to its tolerance of a broad range of functional groups. In this hypothetical synthesis, the palladium catalyst facilitates the coupling of the 4-chlorobenzamide derivative with a boronic acid to construct a biaryl system, a common core in anti-inflammatory drugs.

Reaction Scheme Diagram:

G cluster_0 Reactants cluster_1 Catalyst System Reactant1 This compound Derivative Product Biaryl Benzamide Product (COX-2 Inhibitor Scaffold) Reactant1->Product Suzuki Coupling Reactant2 Aryl Boronic Acid (e.g., 4-(methylsulfonyl)phenylboronic acid) Reactant2->Product Suzuki Coupling Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product Heat Heat (Reflux) Heat->Product

Caption: Suzuki-Miyaura cross-coupling pathway.

Step-by-Step Procedure (Conceptual):

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.5 equiv.).

  • Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio).

  • Heating: Heat the reaction mixture to reflux (typically 90-110°C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the biaryl product.

In Vitro Evaluation of Anti-Inflammatory Activity

Once synthesized, the novel benzamide derivatives must be evaluated for their anti-inflammatory properties. A standard and crucial assay is the in vitro COX inhibition assay.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes. The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (e.g., Ibuprofen, Celecoxib)

  • Reaction buffer (e.g., Tris-HCl)

  • PGE2 ELISA kit

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Incubation: In a 96-well plate, add the enzyme solution, reaction buffer, and the test compound solution. Incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The this compound scaffold represents a highly valuable and strategically versatile starting point for the development of novel anti-inflammatory agents. Its utility is demonstrated in the straightforward synthesis of complex intermediates for targeted therapies like tyrosine kinase inhibitors and in its potential for elaboration into selective COX-2 inhibitors via modern synthetic methods like Suzuki-Miyaura cross-coupling. The protocols outlined herein provide a foundational framework for researchers and drug development professionals to explore the rich chemical space accessible from this core structure, paving the way for the next generation of safer and more effective anti-inflammatory therapeutics.

References

  • Smolinski, M. P., et al. (2016). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Inflammation Research, 48(1), 49-54. Retrieved from [Link]

  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. Retrieved from [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(3), 1533-1545. Retrieved from [Link]

  • ResearchGate. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-chloro-N-methylbenzamide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of 4-chloro-N-methylbenzamide Through Strategic Derivatization

This compound is a versatile scaffold in medicinal chemistry, with its derivatives showing a range of biological activities, including anticancer, antifungal, and kinase inhibitory effects.[1][2][3] The inherent structural features of this molecule—a reactive chloro-substituent on the aromatic ring and an N-methylbenzamide moiety—provide fertile ground for chemical modification. This guide provides a comprehensive framework for the strategic derivatization of this compound to generate libraries of novel compounds for biological screening. We will delve into the rationale behind selecting specific derivatization strategies and provide detailed, field-proven protocols for synthesis, purification, and subsequent biological evaluation.

The core principle of this guide is to empower researchers to not only synthesize novel molecules but also to understand the "why" behind each experimental step. By integrating synthetic chemistry with biological applications, we aim to provide a self-validating system for the discovery of new lead compounds.

Strategic Derivatization Approaches

The derivatization of this compound can be strategically approached to explore different facets of its chemical space and potential biological activities. The choice of reaction is dictated by the desired structural modifications and the functionalities to be introduced for biological assays. Here, we focus on three powerful and widely applicable methods: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Copper-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry).

Workflow for Derivatization and Biological Screening

G cluster_synthesis Synthesis & Derivatization cluster_purification Purification & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start This compound derivatization Derivatization Strategies start->derivatization suzuki Suzuki-Miyaura Coupling derivatization->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination derivatization->buchwald C-N Bond Formation click_prep Functionalization for Click Chemistry derivatization->click_prep Introduction of Bioorthogonal Handles purification Purification (Column Chromatography) suzuki->purification buchwald->purification click_prep->purification characterization Characterization (NMR, Mass Spec) purification->characterization assays Biological Assays characterization->assays cytotoxicity Cytotoxicity Assay (MTT) assays->cytotoxicity kinase Kinase Inhibition Assay assays->kinase antifungal Antifungal Assay assays->antifungal data_analysis Data Analysis & SAR cytotoxicity->data_analysis kinase->data_analysis antifungal->data_analysis

Caption: Experimental workflow from derivatization to biological evaluation.

Part 1: Synthesis and Derivatization Protocols

This section provides detailed, step-by-step protocols for the derivatization of this compound. The choice of these methods is based on their robustness, broad substrate scope, and the ability to introduce diverse functionalities.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids.[4][5] This reaction is ideal for introducing a wide array of aryl and heteroaryl moieties at the 4-position of the benzamide ring, significantly expanding the structural diversity of the compound library.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6][7]

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This method allows for the introduction of a diverse range of primary and secondary amines at the 4-position of the benzamide scaffold, which is a common feature in many biologically active molecules.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%) to an oven-dried Schlenk tube.

  • Add sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol).

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the aminated product.[10]

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]

Click Chemistry: A Bioorthogonal Approach for Labeling and Conjugation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for conjugating molecules.[5] To utilize this strategy, this compound must first be functionalized with either an azide or a terminal alkyne. This "handle" can then be used to "click" on a variety of reporter molecules, such as fluorescent dyes or biotin, for use in biological assays.

Protocol: Two-Step Synthesis of a "Clickable" this compound Derivative

Step 1: Synthesis of 4-azido-N-methylbenzamide This step involves the nucleophilic aromatic substitution of the chloride with an azide group.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in DMSO (5 mL).

  • Add sodium azide (1.5 mmol) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain 4-azido-N-methylbenzamide.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This step demonstrates the "click" reaction with a terminal alkyne.

Materials:

  • 4-azido-N-methylbenzamide

  • Propargyl alcohol (as an example alkyne)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) mixture

Procedure:

  • In a vial, dissolve 4-azido-N-methylbenzamide (1.0 mmol) and propargyl alcohol (1.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL water).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL water).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography to obtain the triazole-linked derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7][11]

Part 2: Protocols for Biological Assays

Once a library of this compound derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. This section provides detailed protocols for three common and robust assays: a cytotoxicity assay, a kinase inhibition assay, and an antifungal susceptibility assay.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] It is a widely used method for the initial screening of potential anticancer compounds.

Protocol: MTT Assay for Cytotoxicity Evaluation

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized derivatives in the culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

Many benzamide derivatives have been shown to be kinase inhibitors, making this a relevant assay for this class of compounds.[12][13][14] This protocol provides a general framework for an in vitro kinase assay using a commercially available kinase and substrate.

Protocol: In Vitro Kinase Inhibition Assay

Materials:

  • Recombinant kinase (e.g., a specific tyrosine kinase or serine/threonine kinase)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a white, opaque 96-well plate, add the test compound dilutions.

  • Add the recombinant kinase to each well.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final volume should be consistent across all wells.

  • Incubate the plate at room temperature or 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • A lower luminescent signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Antifungal Susceptibility Testing

Given the known antifungal properties of some benzamide derivatives, screening for antifungal activity is a logical step.[2][15] The broth microdilution method is a standard and reliable way to determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Protocol: Antifungal Susceptibility Testing by Broth Microdilution

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust its concentration to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.

  • Inoculate each well containing the compound dilutions with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35 °C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control, as determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Data Presentation and Interpretation

The data generated from these assays should be systematically organized to facilitate structure-activity relationship (SAR) studies. A well-structured table is an effective way to present this information.

Table 1: Synthetic Derivatives of this compound and their Biological Activities

Compound IDR-group at 4-positionSynthetic MethodCytotoxicity (MCF-7, IC₅₀ µM)Kinase Inhibition (Kinase X, IC₅₀ µM)Antifungal Activity (C. albicans, MIC µg/mL)
Parent Cl->100>100>128
1a PhenylSuzuki-Miyaura55.278.1>128
1b 4-MethoxyphenylSuzuki-Miyaura42.865.4128
2a MorpholinylBuchwald-Hartwig89.1>10064
2b PiperidinylBuchwald-Hartwig95.6>10064
3a (1-hydroxy-1,2,3-triazol-4-yl)methylClick Chemistry25.333.732

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion: A Pathway to Novel Discoveries

This guide provides a robust and versatile framework for the derivatization of this compound and the subsequent evaluation of its biological activities. By employing powerful synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and click chemistry, researchers can efficiently generate diverse libraries of novel compounds. The detailed protocols for cytotoxicity, kinase inhibition, and antifungal assays offer a clear path for screening these derivatives and identifying promising lead candidates. The integration of synthesis and biological testing, as outlined in this document, is crucial for accelerating the drug discovery process and unlocking the full therapeutic potential of the benzamide scaffold.

References

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Gujarati, N. A., Zeng, L., Gupta, P., Chen, Z. S., & Korlipara, V. L. (2017). Design, synthesis and biological evaluation of benzamide and phenyltetrazole derivatives with amide and urea linkers as BCRP inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(20), 4698-4704. [Link]

  • Jiang, H., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280. [Link]

  • Inda, M. D., et al. (2021). Synthesis and Characterization of Click Chemical Probes for Single-Cell Resolution Detection of Epichaperomes in Neurodegenerative Disorders. ACS Chemical Neuroscience, 12(15), 2849–2861. [Link]

  • Ilies, M., et al. (2015). Synthesis of some new 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl) benzamides as potential antifungal agents. Farmacia, 63(3), 436-441. [Link]

  • Kulkarni, R., et al. (2018). Substituted Benzamides from Anti-inflammatory and p38 Kinase Inhibitors to Antitubercular Activity: Design, Synthesis and Screening. Mini-Reviews in Medicinal Chemistry, 18(17), 1464-1477. [Link]

  • Miyamoto, S., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]

  • Wang, M., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 883. [Link]

  • Xu, H., et al. (2014). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules, 19(12), 20598-20610. [Link]

  • Yoshimitsu, T., et al. (2004). Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 14(9), 2299-2302. [Link]

  • Yuan, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o937. [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Fihman, M., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3625–3634. [Link]

  • KrangLee. (2021, July 23). Purification of Buchwald-Hartwig amination. Chemistry Stack Exchange. [Link]

  • Sharpless, K. B., et al. (2017). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 8(11), 1185–1190. [Link]

  • Zhuravel, R., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]

  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. [Link]

  • Reddit. (2024, November 8). Cleaning a Buchwald-Hartwig reaction. r/chemistry. [Link]

  • Yuan, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E, E68(4), o937. [Link]

  • Williamson, K. L., & Masters, K. M. (2017). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Mohamed, A. M., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Arabian Journal of Chemistry, 4(4), 447-452. [Link]

  • Li, Y., et al. (2023). Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. RSC Advances, 13(45), 31654-31665. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Fitzpatrick, A. W., et al. (2021). Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. Scientific Reports, 11(1), 1-11. [Link]

  • Zhuravel, R., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]

  • Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(20), 3621-3624. [Link]

  • Borreguero, A. M., et al. (2019). 1 H-NMR spectra of click product. ResearchGate. [Link]

  • D'Souza, V. M., & Summers, M. F. (2019). NMR Characterization of RNA Small Molecule Interactions. Methods in enzymology, 622, 1-32. [Link]

  • Itoh, T., Hirai, K., & Tomioka, H. (2004). Preparation of oligodiazo compounds by using the suzuki coupling reaction and characterization of their photoproducts. Journal of the American Chemical Society, 126(4), 1130-1140. [Link]

  • Bedford, R. B., et al. (2021). Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. ChemRxiv. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Timerkaeva, M. P., & Gorunova, O. N. (2024). Suzuki-Miyaura coupling of benzamide 4 with various boronic... ResearchGate. [Link]

Sources

Application Notes & Protocols for the Experimental Use of 4-chloro-N-methylbenzamide in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Forward

These application notes provide a comprehensive guide for the experimental use of 4-chloro-N-methylbenzamide in cell culture. As a substituted benzamide, this compound belongs to a class of molecules known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in exploring the potential cellular effects of this compound. The protocols outlined herein are designed to be a starting point for investigation, emphasizing scientific integrity and logical experimental design.

Introduction to this compound

This compound is an organic compound featuring a benzamide core structure with a chlorine substitution at the para-position of the benzene ring and a methyl group on the amide nitrogen.[3][4] While specific biological activities of this particular derivative are not extensively documented in publicly available literature, the broader benzamide and N-methylbenzamide classes of compounds have shown promise in various therapeutic areas.[5] Notably, derivatives of 4-methylbenzamide have been investigated as potential protein kinase inhibitors, suggesting that this compound may also modulate cellular signaling pathways.[6]

The presence of the chlorine atom can significantly influence the compound's physicochemical properties, such as hydrophobicity and electronic distribution, which in turn can affect its biological activity and target interactions.[3] These notes will guide the user through the proper handling, preparation, and application of this compound for in vitro cell culture experiments, with a focus on assessing its potential as a modulator of cell viability and proliferation.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₈ClNO[3][4]

  • Molecular Weight: 169.61 g/mol [3]

Materials and Reagents

Compound Handling and Storage
  • Compound: this compound (Purity ≥98%)

  • Appearance: White to off-white solid.[3]

  • Storage: Store at 2-8°C, protected from light and moisture. For long-term storage, -20°C is recommended.

Solvents and Reagents
  • Primary Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Secondary Diluent: Sterile phosphate-buffered saline (PBS) or cell culture medium.

  • Cell Culture Medium: As appropriate for the cell line being used (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution: 100x.

  • Trypsin-EDTA Solution: 0.25%.

  • Cell Viability Reagent: e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial equivalent.

Stock Solution Preparation

Rationale: A concentrated stock solution in an organic solvent like DMSO is necessary due to the limited aqueous solubility of many small molecules, including benzamides.[3][7] This allows for accurate and reproducible dilution to final working concentrations in aqueous cell culture medium.

Protocol:

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg).

  • Dissolving: Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mM).

    • Calculation Example for 10 mM Stock:

      • Molecular Weight = 169.61 g/mol

      • 10 mg = 0.01 g

      • Volume of DMSO (L) = (0.01 g) / (169.61 g/mol * 0.01 mol/L) = 0.0059 L = 5.9 mL

  • Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Experimental Workflow: Assessing Cellular Viability

This protocol describes a general workflow for evaluating the effect of this compound on the viability of a cancer cell line, based on the potential anticancer activity of related benzamides.[6]

Cell Seeding
  • Culture the chosen cell line to ~80% confluency.

  • Harvest the cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

Compound Treatment
  • Prepare Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a serial dilution of the compound in complete culture medium to achieve 2x the final desired concentrations.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the compound being tested (typically ≤0.5%).

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the appropriate working solution (or vehicle control) to each well.

  • Incubation: Return the plate to the incubator and incubate for the desired time points (e.g., 24, 48, 72 hours).

Viability Assessment (MTT Assay)
  • Add MTT Reagent: At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to generate a dose-response curve.

  • Calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay read_plate Read Absorbance mtt_assay->read_plate data_analysis Data Analysis & IC50 read_plate->data_analysis

Caption: Experimental workflow for assessing the cytotoxic effects of this compound.

Potential Mechanism of Action and Further Investigations

Based on studies of structurally related compounds, this compound may exert its effects through the inhibition of protein kinases.[6] Protein kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[6]

Potential Signaling Pathway Involvement:

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Cell_Cycle_Progression->Proliferation Compound This compound Compound->Raf Inhibition?

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Further investigations could include:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[6]

  • Apoptosis Assays: To confirm if the observed decrease in viability is due to programmed cell death.

  • Kinase Profiling: To identify specific protein kinases that are inhibited by the compound.

  • Western Blotting: To analyze the phosphorylation status of key proteins in relevant signaling pathways.

Quantitative Data Summary

The following table provides a template for summarizing the results of cell viability experiments across different cell lines and time points.

Cell LineTreatment Duration (hours)IC₅₀ (µM)
K562 (Leukemia)48e.g., 2.27
HL-60 (Leukemia)48e.g., 1.42
OKP-GS (Renal Carcinoma)72e.g., 4.56
User's Cell Line 124Experimental Data
User's Cell Line 148Experimental Data
User's Cell Line 172Experimental Data
User's Cell Line 248Experimental Data

Note: Example IC₅₀ values are taken from a study on related 4-methylbenzamide derivatives for illustrative purposes.[6]

Conclusion

These application notes provide a foundational framework for the in vitro investigation of this compound. By following the outlined protocols, researchers can systematically evaluate the compound's effects on cell viability and begin to explore its potential mechanisms of action. Given the diverse biological activities of the benzamide scaffold, this compound represents a compound of interest for further pharmacological profiling.

References

  • BenchChem. (n.d.). Comparative Guide to the Synthesis and Bioactivity of N,N,4-trimethylbenzamide and Structurally Related Analogs.
  • Kratochvil, M., et al. (2015). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 20(10), 19138-19163. Retrieved from [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7179. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry & Biology Interface, 14(3), 209-220.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84180, 4-Chloro-N,N-dimethylbenzamide. Retrieved from [Link]

  • Yuan, J., & Liu, Y. J. (2012). 4-Chloro-N-methyl-benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o937. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-N-methoxy-N-methylbenzamide in Modern Synthesis.
  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11954, N-Methylbenzamide. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Preparation of 4-chloro-N-methylbenzamide for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and technical guidance for the solubilization and preparation of 4-chloro-N-methylbenzamide for use in in vitro biological research. Addressing the compound's low aqueous solubility, this guide outlines a systematic approach, from solvent selection and stock solution preparation to final dilution and experimental best practices. The protocols are designed to ensure experimental reproducibility, minimize solvent-induced artifacts, and maintain the chemical integrity of the compound, thereby providing researchers, scientists, and drug development professionals with a reliable framework for their studies.

Introduction

This compound is a benzamide derivative of interest in various biological and chemical research fields.[1] Like many small organic molecules developed for biological screening, its efficacy in in vitro assays is fundamentally dependent on its proper dissolution and delivery to the cellular environment. The hydrophobic nature of the benzamide core, compounded by the chloro- substitution, results in poor aqueous solubility, a common challenge in drug discovery and cell-based research.[2][3]

Improper solubilization can lead to significant experimental artifacts, including inaccurate concentration-response curves, compound precipitation in media, and misleading biological data.[4][5][6] Therefore, a robust and validated protocol is essential. This application note serves as an authoritative guide, explaining the causality behind experimental choices and providing a self-validating system to ensure the accuracy and reliability of in vitro studies involving this compound.

Section 1: Physicochemical Profile of this compound

A thorough understanding of the compound's physicochemical properties is the foundation for developing a successful dissolution protocol.[7] Key properties are summarized below.

PropertyValueSource
Chemical Formula C₈H₈ClNO[1][8]
Molecular Weight 169.61 g/mol [8]
Appearance White to light yellow crystal or crystalline powder[9]
Melting Point 158-161 °C[10]
Predicted Solubility Poorly soluble in water; Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[9][11]

Section 2: The Critical Role of Solvent Selection

2.1 The Principle of Solubilization

The "like dissolves like" principle dictates that non-polar or moderately polar organic compounds like this compound will dissolve best in organic solvents.[2] The primary goal is to select a solvent that can dissolve the compound at a high concentration to create a stock solution, is miscible with aqueous cell culture media, and exhibits minimal toxicity at its final working concentration.

2.2 Recommended Solvent: Dimethyl Sulfoxide (DMSO)

For most in vitro applications involving water-insoluble compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[12]

  • Advantages: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[13] It is fully miscible with water and cell culture media, facilitating the dilution of a concentrated stock solution into the final aqueous assay environment.

  • Limitations & Cytotoxicity: Despite its utility, DMSO is not biologically inert. At certain concentrations, it can induce cytotoxicity, affect cell differentiation, influence gene expression, and interfere with assay readouts.[12][14][15] The sensitivity to DMSO is highly dependent on the cell type and the duration of exposure.[15][16]

2.3 Establishing a Safe Working Concentration of DMSO

It is imperative to minimize the final concentration of DMSO in the culture medium.[17] While some robust cell lines may tolerate up to 1% DMSO for short durations, it is a widely accepted best practice to keep the final concentration at or below 0.5%, with an ideal target of ≤0.1% to prevent solvent-associated effects.[4][16][18]

Final DMSO ConcentrationGeneral Recommendation & Potential EffectsSource(s)
> 2% Considered highly cytotoxic for most eukaryotic cells. Should be avoided.[13][15][19]
0.5% - 1.0% Often tolerated, but may still cause subtle biological effects. Cell viability should be rigorously tested.[18][19]
0.1% - 0.5% Generally considered a safe range for most cell lines and assays.[13][16][17]
< 0.1% The "gold standard" target concentration to minimize potential off-target solvent effects.[16][18]

Crucially, every researcher must determine the maximum allowable DMSO concentration for their specific cell line and assay without observing toxic effects. This is achieved by running a solvent toxicity control experiment.

Section 3: Protocol for Preparation of a High-Concentration Stock Solution (e.g., 10 mM)

Preparing a concentrated stock solution is standard procedure as it minimizes errors associated with weighing very small masses and ensures consistency across multiple experiments.[7][20]

3.1 Materials

  • This compound powder

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance (accurate to at least 0.1 mg)

  • Weigh boat or paper

  • Spatula

  • Glass beaker

  • Volumetric flask (e.g., 1 mL or 5 mL, Class A)

  • Pipettes

  • Vortex mixer and/or sonicator

  • Sterile, amber, or light-blocking polypropylene microcentrifuge tubes for aliquoting

3.2 Calculation

The fundamental formula to calculate the required mass is: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • Example for a 10 mM stock solution in 2 mL of DMSO:

    • Desired Concentration: 10 mM = 0.01 mol/L

    • Final Volume: 2 mL = 0.002 L

    • Molecular Weight: 169.61 g/mol

    • Mass (mg) = (0.01 mol/L) x (0.002 L) x (169.61 g/mol ) x (1000 mg/g) = 3.39 mg

3.3 Step-by-Step Procedure

  • Preparation: Allow the vial of this compound and the DMSO to come to room temperature before opening to prevent condensation of atmospheric water.[7]

  • Weighing: Place a clean weigh boat on the tared analytical balance. Carefully weigh the calculated mass (e.g., 3.39 mg) of the compound. Record the exact mass.

  • Initial Dissolution: Quantitatively transfer the weighed powder into a clean, dry glass beaker or directly into the volumetric flask.

  • Solvent Addition: Add approximately half of the final required volume of DMSO (e.g., 1 mL for a 2 mL final volume) to the vessel containing the powder.

  • Dissolution: Gently swirl the mixture. Use a vortex mixer for 1-2 minutes to facilitate dissolution. If the compound is slow to dissolve, brief sonication in a water bath can be applied. Visually inspect the solution against a light source to ensure all solid particles have dissolved.

  • Final Volume Adjustment: Once fully dissolved, carefully add DMSO to reach the final desired volume in the volumetric flask. The bottom of the meniscus should align with the calibration mark.

  • Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[7][17]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. A common practice is to store DMSO stocks at -20°C for up to a month and at -80°C for up to 6 months.[17]

3.4 Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc Calculate Mass (e.g., 3.39 mg for 10 mM) weigh Weigh Compound on Analytical Balance calc->weigh transfer Quantitative Transfer to Volumetric Flask weigh->transfer add_dmso Add ~50% Volume of DMSO transfer->add_dmso dissolve Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve top_up Add DMSO to Final Volume dissolve->top_up homogenize Cap and Invert to Mix top_up->homogenize aliquot Aliquot into Single-Use Tubes homogenize->aliquot store Store at -20°C or -80°C aliquot->store G stock Primary Stock 10 mM in 100% DMSO intermediate Intermediate Dilution 100 µM in Medium (Final DMSO: 1%) stock->intermediate 1:100 Dilution (e.g., 2 µL into 198 µL Medium) final Final Working Concentration 1 µM in Well (Final DMSO: 0.01%) intermediate->final 1:100 Dilution (e.g., 1 µL into 99 µL Medium in Well)

Caption: Example of a two-step serial dilution into cell culture medium.

Section 5: Experimental Validation and Best Practices

To ensure the trustworthiness of experimental data, the following controls and practices are mandatory.

5.1 The Vehicle Control In every experiment, a "vehicle control" group must be included. This group consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) but without the dissolved compound. [17]This control is essential to differentiate the effects of the compound from any potential effects of the solvent itself.

5.2 Experimental Plate Layout with Controls

Caption: Plate layout must include untreated and vehicle controls.

5.3 Best Practices Checklist

  • Visual Inspection: After dilution into the final medium, visually inspect the solution for any signs of precipitation (cloudiness, crystals). If observed, the concentration may be too high for its solubility in the final medium.

  • pH Check: For high concentrations of some compounds, it is good practice to check that the pH of the final culture medium has not been significantly altered.

  • Aseptic Technique: All steps involving the preparation of solutions for cell culture must be performed under sterile conditions in a laminar flow hood.

  • Fresh Dilutions: Always prepare fresh working dilutions from the frozen stock on the day of the experiment. Do not store dilute aqueous solutions of the compound.

Section 6: Troubleshooting

ProblemPotential CauseSuggested Solution
Compound will not dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Try gentle warming (to 37°C) or brief sonication. Ensure DMSO is anhydrous. If it still fails, the desired concentration may exceed its solubility limit in DMSO.
Precipitation occurs upon dilution into medium. Compound is crashing out of solution due to poor aqueous solubility.Perform a more gradual serial dilution. Ensure the final concentration does not exceed the compound's aqueous solubility limit. The presence of serum in the medium can sometimes help maintain solubility.
High cell death in vehicle control wells. DMSO concentration is too high for the specific cell line.Perform a dose-response curve for DMSO alone to determine the highest non-toxic concentration. Reduce the final DMSO concentration in your experiment.
Inconsistent results between experiments. Repeated freeze-thaw cycles of stock solution; inaccurate pipetting.Always use single-use aliquots of the stock solution. [7]Calibrate pipettes regularly and use proper pipetting technique.

References

  • Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (NIH). Available at: [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. Available at: [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ResearchGate. Available at: [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate. Available at: [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. AMiner. Available at: [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications. Available at: [Link]

  • What the concentration of DMSO you use in cell culture assays?. ResearchGate. Available at: [Link]

  • The study of the influence of dmso on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH). Available at: [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. Available at: [Link]

  • 4-CHLORO-N-METHOXY-N-METHYLBENZAMIDE. ChemBK. Available at: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • CID 139083282 | C16H16Cl2N2O2. PubChem. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Unknown Source. Available at: [Link]

  • Synthesis of 4-chloro-N-methyl-benzamide. PrepChem.com. Available at: [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Available at: [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. National Institutes of Health (NIH). Available at: [Link]

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. ACS Publications. Available at: [Link]

  • 4-Chloro-N-methyl-benzamide. National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your synthetic outcomes. This resource is built on a foundation of established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this specific amide bond formation.

Overview of Synthetic Strategies

The synthesis of this compound, a valuable intermediate in various chemical industries[1][2], can be approached through several well-established routes. The most common methods involve the reaction of a 4-chlorobenzoyl derivative with methylamine or the direct coupling of 4-chlorobenzoic acid with methylamine.

  • From 4-Chlorobenzoyl Chloride: This is a robust and widely used method where 4-chlorobenzoyl chloride is reacted with methylamine, often in a biphasic system with a suitable base to neutralize the hydrochloric acid byproduct.[3][4]

  • From 4-Chlorobenzoic Acid: Direct amidation of 4-chlorobenzoic acid requires the activation of the carboxylic acid using a coupling reagent.[5][6] This approach offers milder reaction conditions and avoids the handling of acyl chlorides. A variety of coupling reagents are available, each with its own advantages and considerations.[5]

The choice of synthetic route will depend on factors such as the availability of starting materials, scale of the reaction, and desired purity of the final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: Why is my yield of this compound consistently low?

Answer: Low yields in amide synthesis are a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Carboxylic Acid Activation: In direct amidation from 4-chlorobenzoic acid, the carboxylic acid must be activated to form a more electrophilic species that can react with the amine.[4][7] If the coupling reagent is inefficient or used in stoichiometric insufficiency, the activation will be incomplete, leading to low conversion.

    • Solution: Ensure you are using an appropriate excess of the coupling reagent (typically 1.1-1.5 equivalents). Consider switching to a more potent coupling agent like HATU or COMU, especially if steric hindrance is a potential issue.[7]

  • Amine Deactivation: Methylamine can be protonated by the carboxylic acid to form a non-nucleophilic ammonium salt, effectively removing it from the reaction.[7]

    • Solution: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize any acid and keep the amine in its free, nucleophilic form.[4]

  • Hydrolysis of Activated Intermediates: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate or the acyl chloride, reverting it back to the carboxylic acid and preventing amide formation.[7]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[8]

Question 2: I am observing significant side product formation. How can I minimize this?

Answer: Side reactions can significantly impact both yield and purity. Identifying the nature of the side products is the first step to mitigating their formation.

  • Formation of Anhydride: In reactions starting from the carboxylic acid, the activated intermediate can sometimes react with another molecule of the carboxylic acid to form the corresponding anhydride. This is more common when the amine is not reactive enough or is present in a low concentration.

    • Solution: Ensure the amine is added shortly after the activation of the carboxylic acid. Using a slight excess of the amine can also help to favor the desired amidation reaction.

  • Over-addition to Acyl Chloride: When using 4-chlorobenzoyl chloride, it is possible for a second molecule of the acyl chloride to react with the newly formed amide under certain conditions, though this is less common for secondary amides.

    • Solution: Control the stoichiometry of the reactants carefully. Adding the acyl chloride solution dropwise to the methylamine solution at a low temperature can help to minimize this side reaction.[3]

  • Racemization (if applicable to chiral centers): While not directly applicable to this compound, it's a critical consideration in many amide syntheses.

    • Solution: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization.[7] Running the reaction at lower temperatures is also beneficial.[7]

Question 3: My product is difficult to purify. What are the likely impurities and how can I remove them?

Answer: Effective purification is key to obtaining a high-quality product. Common impurities in the synthesis of this compound include unreacted starting materials and byproducts from side reactions.

  • Unreacted 4-Chlorobenzoic Acid: This is a common impurity when starting from the carboxylic acid.

    • Solution: An aqueous workup with a mild base, such as a 5% sodium bicarbonate solution, will deprotonate the acidic carboxylic acid, making it soluble in the aqueous layer and allowing for its removal from the organic layer containing your product.[9]

  • Unreacted Methylamine: Excess methylamine is often used to drive the reaction to completion.

    • Solution: A wash with a dilute acid, such as 1 M HCl, will protonate the basic methylamine, making it water-soluble and easily removed during an aqueous workup.[9]

  • Coupling Reagent Byproducts: Reagents like DCC and EDC form urea byproducts (DCU and EDU, respectively) which can be difficult to remove.

    • Solution: While DCU is largely insoluble in many organic solvents and can be filtered off, residual amounts can be challenging. Recrystallization is often an effective final purification step.[9] Using coupling reagents that produce water-soluble byproducts, such as HATU or COMU, can simplify the workup.

A well-executed aqueous workup involving sequential washes with dilute acid and base is a powerful technique for removing most common impurities before final purification by recrystallization or column chromatography.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature depends on the synthetic route. When using 4-chlorobenzoyl chloride, the reaction is often carried out at a low temperature (e.g., in an ice bath) to control the exothermic reaction and minimize side reactions.[3] For direct amidation using coupling reagents, reactions are typically run at room temperature.[4] In some cases, gentle heating may be required to drive the reaction to completion, but this should be monitored carefully to avoid decomposition or side reactions.[10]

Q2: Which solvent is best for this synthesis?

A2: Aprotic solvents are generally preferred for amide bond formation.[4] For the reaction with 4-chlorobenzoyl chloride, a biphasic system with a solvent like methylene chloride is often used.[3] For direct amidation, polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are common choices.[7] It is crucial to use anhydrous solvents to prevent hydrolysis of reactive intermediates.[7]

Q3: How do I choose the right coupling reagent for the direct amidation of 4-chlorobenzoic acid?

A3: The choice of coupling reagent is critical for the success of the reaction.[7]

  • Carbodiimides (e.g., DCC, EDC): These are cost-effective and widely used but can lead to the formation of difficult-to-remove urea byproducts.[4]

  • Phosphonium Salts (e.g., PyBOP, HBTU, HATU): These are highly efficient and generate water-soluble byproducts, simplifying purification. HATU is particularly effective for challenging couplings.[5][7]

  • Uronium/Guanidinium Salts (e.g., HBTU, HATU, COMU): Similar to phosphonium salts, these are very effective and produce water-soluble byproducts.[11]

The selection should be based on the reactivity of the substrates, desired reaction conditions, and ease of purification.

Q4: Is it necessary to use a base in the reaction?

A4: Yes, in most cases, a base is essential. When using an acyl chloride, a base is needed to neutralize the HCl byproduct.[4] In direct amidation, a non-nucleophilic base is required to prevent the protonation of the amine by the carboxylic acid, thus maintaining its nucleophilicity.[4][7] Typically, 2-3 equivalents of a base like DIPEA or TEA are used.[4]

Data and Protocols

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
Coupling ReagentClassAdvantagesDisadvantages
DCC (Dicyclohexylcarbodiimide)CarbodiimideCost-effectiveForms insoluble DCU byproduct
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideWater-soluble byproductCan be less reactive than other reagents
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium SaltHigh efficiency, water-soluble byproductsHigher cost
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltGood for sterically hindered substratesHigher cost
Protocol 1: Synthesis of this compound from 4-Chlorobenzoyl Chloride
  • In a round-bottom flask equipped with a magnetic stirrer, combine a 40% aqueous solution of methylamine and an equal volume of methylene chloride.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride in methylene chloride to the cooled mixture with vigorous stirring.

  • After the addition is complete, continue stirring the mixture for an additional 2 hours.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from methanol to yield pure this compound.[3]

Protocol 2: General Procedure for Amide Coupling using HATU
  • Dissolve 4-chlorobenzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM in a flame-dried flask under an inert atmosphere.

  • Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add methylamine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl and proceed with an aqueous workup.[7]

Visualizing the Process

Reaction Mechanism: Direct Amidation using a Coupling Reagent

Amidation_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH 4-Chlorobenzoic Acid ActivatedEster Activated Intermediate RCOOH->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU) Amide This compound ActivatedEster->Amide + Methylamine Amine Methylamine

Caption: General mechanism for the synthesis of this compound via direct amidation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of this compound CheckActivation Is Carboxylic Acid Activation Complete? Start->CheckActivation CheckAmine Is Amine Protonated? CheckActivation->CheckAmine Yes SolutionActivation Increase Coupling Reagent Stoichiometry or Change Reagent CheckActivation->SolutionActivation No CheckHydrolysis Is Hydrolysis Occurring? CheckAmine->CheckHydrolysis No SolutionAmine Add/Increase Non-Nucleophilic Base (e.g., DIPEA) CheckAmine->SolutionAmine Yes SolutionHydrolysis Use Anhydrous Solvents and Inert Atmosphere CheckHydrolysis->SolutionHydrolysis Yes End Yield Optimized CheckHydrolysis->End No SolutionActivation->End SolutionAmine->End SolutionHydrolysis->End

Caption: A logical workflow for troubleshooting low product yield.

References

  • PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Cadoni, R. (2014). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS. Retrieved from [Link]

  • ResearchGate. (2018). One-pot activation and amidation of carboxylic acids with acetylene. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-N-methoxy-N-methylbenzamide in Modern Synthesis. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • ChemBK. (n.d.). 4-CHLORO-N-METHOXY-N-METHYLBENZAMIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • ACS Publications. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

  • ResearchGate. (2017). Base-promoted synthesis of N-arylbenzamides by N-benzoylation of dimethylphenylthioureas. Retrieved from [Link]

  • Google Patents. (n.d.). EP0355480B1 - Process for the preparation of n-methylbenzamide.
  • National Center for Biotechnology Information. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

  • PubMed. (n.d.). 4-Chloro-N-methyl-benzamide. Retrieved from [Link]

  • ResearchGate. (2009). 4-Chloro-N-phenylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • IOPscience. (2017). The effect of temperature and precursor concentration on the synthesis of cobalt sulphide nanoparticles. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 4-chloro-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-N-methylbenzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CID 139083282. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions encountered during the synthesis, focusing on the identification, prevention, and removal of impurities. Our goal is to provide you with the technical expertise and practical insights necessary to ensure the integrity and purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary impurities I should be aware of?

The most prevalent and efficient method for synthesizing this compound is the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with methylamine.[1][2][3][] This reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct.

The primary impurities to be aware of are:

  • 4-chlorobenzoic acid: This is the most common impurity and arises from the hydrolysis of the starting material, 4-chlorobenzoyl chloride.[5]

  • Unreacted 4-chlorobenzoyl chloride: Incomplete reaction can leave residual starting material.

  • Unreacted methylamine: If an excess of methylamine is used, it may remain in the crude product.

  • N,N-bis(4-chlorobenzoyl)methylamine (Diacylated impurity): Although less common, the diacylated product can form if the reaction conditions are not carefully controlled.

Q2: I've detected an acidic impurity in my product. How can I confirm it is 4-chlorobenzoic acid and how do I remove it?

The presence of an acidic impurity is most likely due to 4-chlorobenzoic acid, formed from the hydrolysis of 4-chlorobenzoyl chloride.

Confirmation:

You can confirm the presence of 4-chlorobenzoic acid using the following analytical techniques:

  • Thin-Layer Chromatography (TLC): 4-chlorobenzoic acid is more polar than this compound and will have a lower Rf value on a silica gel plate.

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the carboxylic acid proton of 4-chlorobenzoic acid appears as a broad singlet at a high chemical shift (typically >12 ppm), which is absent in the spectrum of the pure product. The aromatic protons of 4-chlorobenzoic acid will also have a distinct pattern.

  • HPLC: When analyzed by reverse-phase HPLC, 4-chlorobenzoic acid will typically have a shorter retention time than the more non-polar this compound.

Removal:

An alkaline wash is the most effective method for removing 4-chlorobenzoic acid.[5] During the workup, wash the organic layer containing your product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic solution will deprotonate the carboxylic acid, forming the water-soluble sodium 4-chlorobenzoate, which will partition into the aqueous layer.

Q3: Is the formation of a diacylated impurity, N,N-bis(4-chlorobenzoyl)methylamine, a significant concern?

The formation of the diacylated impurity is a possibility but is generally not a major concern under typical reaction conditions. Once the first acylation occurs to form this compound, the nitrogen lone pair becomes significantly less nucleophilic due to resonance with the carbonyl group.[6] This deactivation makes the second acylation reaction much slower than the initial reaction with methylamine.

However, the use of a large excess of 4-chlorobenzoyl chloride and/or high temperatures could favor the formation of this byproduct. If you suspect its presence, it can be separated from the desired product by chromatography or careful recrystallization.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield 1. Hydrolysis of 4-chlorobenzoyl chloride: The starting material is sensitive to moisture. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Product loss during workup: Formation of emulsions or product partitioning into the aqueous layer.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Monitor the reaction by TLC to ensure the disappearance of the starting material. If the reaction is sluggish, consider a slight increase in temperature or an extension of the reaction time. 3. To break emulsions, add a small amount of brine (saturated NaCl solution). Ensure the aqueous phase is not overly acidic during extraction, as protonation of the amide could increase its water solubility.[5]
Product is an oil or fails to crystallize 1. Presence of impurities: Impurities can lower the melting point and inhibit crystallization. 2. Inappropriate recrystallization solvent. 1. Perform a thorough acid-base workup to remove ionic impurities. If the product is still an oil, consider purification by column chromatography. 2. Methanol has been reported as a suitable recrystallization solvent for this compound.[7] You can also try other common solvents for amides such as ethanol, or a co-solvent system like ethyl acetate/hexanes.
Broad Melting Point Range Presence of impurities: This is a classic indicator of an impure compound.Purify the product using the methods described above (acid-base wash, recrystallization, or column chromatography) until a sharp melting point is achieved.
Unexpected peaks in NMR or HPLC Presence of starting materials, byproducts, or solvent residue. Compare the spectra of your product with known spectra of the starting materials and expected impurities. For HPLC, analyze standards of the potential impurities to identify the unknown peaks by their retention times.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Schotten-Baumann reaction conditions.[]

Materials:

  • 4-chlorobenzoyl chloride

  • Methylamine (40% aqueous solution or 2.0 M in THF)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve methylamine (1.0 equivalent) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM.

  • Slowly add the 4-chlorobenzoyl chloride solution to the stirred methylamine solution at 0 °C.

  • After the addition is complete, add 1 M NaOH solution (2.0 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from methanol.[7]

Protocol 2: Analytical HPLC Method for Purity Assessment

This is a representative reverse-phase HPLC method for the analysis of this compound and its common impurities.

HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Expected Elution Order:

  • 4-chlorobenzoic acid (most polar)

  • This compound

  • 4-chlorobenzoyl chloride (may hydrolyze on column)

  • N,N-bis(4-chlorobenzoyl)methylamine (least polar)

Visualizations

Reaction Pathway and Impurity Formation

G cluster_reactants Reactants cluster_products Products & Impurities 4-chlorobenzoyl_chloride 4-chlorobenzoyl chloride product This compound 4-chlorobenzoyl_chloride->product + Methylamine hydrolysis_product 4-chlorobenzoic acid 4-chlorobenzoyl_chloride->hydrolysis_product + H₂O (moisture) methylamine Methylamine methylamine->product diacylated_product N,N-bis(4-chlorobenzoyl)methylamine product->diacylated_product + 4-chlorobenzoyl chloride (excess)

Caption: Synthesis of this compound and common impurity pathways.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_hydrolysis Check for Hydrolysis of Starting Material start->check_hydrolysis check_completion Check for Reaction Completion check_hydrolysis->check_completion No solution_hydrolysis Use Anhydrous Conditions check_hydrolysis->solution_hydrolysis Yes check_workup Investigate Workup Procedure check_completion->check_workup Yes solution_completion Increase Reaction Time/Temp check_completion->solution_completion No solution_workup Optimize Extraction/Break Emulsions check_workup->solution_workup

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Pawar, A. A., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical and Pharmaceutical Research, 7(9), 743-748.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

  • SpectraBase. (n.d.). Benzamide, 4-chloro-N-methyl-N-isobutyl- - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. (n.d.). 4-chloro-N,N-diethylbenzamide. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

  • Chemguide. (n.d.). The preparation of amides. [Link]

  • ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. [Link]

  • Yuan, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o937. [Link]

  • Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides Involving Nitrogen Compounds. [Link]

  • Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. [Link]

  • NPTEL. (n.d.). Amines. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

  • Chemguide. (n.d.). Explaining nucleophilic addition / elimination in the reaction between acyl chlorides and amines. [Link]

  • Aesan. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. [Link]

  • ResearchGate. (2022). Synthesis, Characterization and Thermal Analysis of Novel Methylene Bridged Bis-carbazole Based Bis-benzimidazoles. [Link]

  • ResearchGate. (2025, August 7). Synthesis, characterization, crystal structure and theoretical studies of N-(2,4-dichlorobenzylidene)-3-methylbenzenamine. [Link]

  • NIST. (n.d.). Benzamide, 4-chloro-. [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • PubChem. (n.d.). 4-Chlorobenzamide. [Link]

  • ResearchGate. (n.d.). 4-Chlorobenzoic acid N,N-dimethylformamide solvate. [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. [Link]

Sources

Technical Support Center: 4-Chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Effective Removal of Unreacted Starting Material

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth, field-tested solutions for a common challenge in organic synthesis: the removal of unreacted 4-chlorobenzoyl chloride from a reaction mixture. The following troubleshooting guide and FAQs are designed to address specific issues you may encounter, ensuring the purity of your final product and the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I've completed my acylation reaction. What is the most direct method to remove excess 4-chlorobenzoyl chloride?

The most robust and common method is to quench the reaction mixture with a mild aqueous base. 4-chlorobenzoyl chloride is highly reactive towards nucleophiles, including water.[1][2][3][4][5] An aqueous workup intentionally hydrolyzes the unreacted acyl chloride to the corresponding 4-chlorobenzoic acid.[6]

Causality Behind the Choice:

  • Hydrolysis: 4-chlorobenzoyl chloride reacts readily with water to form 4-chlorobenzoic acid and corrosive hydrogen chloride (HCl) gas.[1][6]

  • Neutralization & Solubilization: By using a base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), you achieve two goals simultaneously. First, you neutralize the HCl generated during both the acylation and the quench. Second, the base deprotonates the newly formed 4-chlorobenzoic acid, converting it into its corresponding water-soluble carboxylate salt (e.g., sodium 4-chlorobenzoate).[6] This salt will preferentially partition into the aqueous layer during a liquid-liquid extraction, effectively removing it from your desired product in the organic layer.

A standard workup protocol is detailed in the "Experimental Protocols" section below.

Question 2: My desired product is sensitive to base or water. What are my options?

This is a critical experimental consideration. If your product contains base-labile functional groups (e.g., esters, which can be saponified) or is otherwise unstable to aqueous conditions, the standard basic wash is not suitable.

Alternative Strategies:

  • Amine Scavenger Quench: Introduce a sacrificial amine to the reaction mixture. Aniline or benzylamine can be added to react selectively with the excess 4-chlorobenzoyl chloride. This forms a stable, corresponding amide (e.g., 4-chloro-N-phenylbenzamide).[7] These amides are often solids that can be removed by filtration or have different solubility and chromatographic properties from the desired product, facilitating purification. The newly formed amide can then typically be removed via an acidic wash (e.g., dilute HCl) to protonate any remaining scavenger amine, followed by filtration or column chromatography.

  • Distillation: If your desired product is non-volatile or has a boiling point significantly different from 4-chlorobenzoyl chloride (B.P. 102-104 °C at 11 mmHg), purification by fractional distillation under reduced pressure is a highly effective, non-aqueous method.[3][8][9]

  • Solid-Phase Scavengers: Use polymer-bound scavengers (e.g., amine-functionalized resins). These resins react with the excess acyl chloride. Afterward, the resin is simply filtered off, leaving the desired product in solution. This method offers a very clean workup.

The logical flow for choosing a method is outlined in the workflow diagram below.

Question 3: I performed a basic wash, but my product is still contaminated. What went wrong?

The most common contaminant after a basic wash is not the acyl chloride itself, but its hydrolysis product, 4-chlorobenzoic acid.[6] This issue typically arises from one of two scenarios:

  • Insufficient Base: If not enough base was used, the 4-chlorobenzoic acid was not fully deprotonated to its salt. The neutral carboxylic acid has significant solubility in many organic solvents and will remain with your product.

  • Premature Precipitation: If the concentration of the generated carboxylate salt in the aqueous layer is too high, it may precipitate at the interface, preventing efficient separation.

Troubleshooting Steps:

  • Repeat the Wash: Wash the organic layer again with a fresh portion of saturated NaHCO₃ solution. Ensure vigorous mixing in the separatory funnel to maximize contact between the phases.

  • Check pH: After shaking with the basic solution, check the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Dilute: If you observe a precipitate at the interface, add more water to the separatory funnel to dissolve the salt before separating the layers.

Question 4: How can I confirm that all the 4-chlorobenzoyl chloride and its byproducts have been removed?

Analytical validation is crucial for confirming purity. Several techniques are effective:

  • Thin-Layer Chromatography (TLC): 4-chlorobenzoic acid is significantly more polar than 4-chlorobenzoyl chloride and most acylated products. It will typically have a much lower Rf value (closer to the baseline) on a silica gel TLC plate.[6]

  • Infrared (IR) Spectroscopy: The presence of 4-chlorobenzoic acid is indicated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of a carboxylic acid O-H bond.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The carboxylic acid proton of 4-chlorobenzoic acid appears as a broad singlet far downfield, typically above 10 ppm in ¹H NMR.[6]

Data Presentation & Physical Properties

A clear understanding of the physical properties of 4-chlorobenzoyl chloride is essential for planning its removal.

PropertyValueSource(s)
Molecular Formula C₇H₄Cl₂O[2]
Molecular Weight 175.01 g/mol [10]
Appearance Clear, colorless to faintly colored liquid[4][5][11]
Boiling Point 102-104 °C / 11 mmHg[3][8]
Melting Point 11-14 °C[3][8]
Density ~1.365 g/mL at 20 °C[3][8]
Solubility Soluble in ether, benzene, and other organic solvents.[11][12] Reacts with water and alcohol.[3][8][13]

Experimental Protocols

Protocol 1: Standard Aqueous Base Workup

This protocol describes the standard method for quenching a reaction and removing excess 4-chlorobenzoyl chloride and its hydrolysis byproduct.

Safety First: 4-chlorobenzoyl chloride is corrosive and a lachrymator.[1][10][14] The quenching process generates HCl gas. This entire procedure MUST be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath (0 °C). The hydrolysis of acyl chlorides is exothermic, and cooling prevents an uncontrolled temperature increase.

  • Slow Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled, stirred reaction mixture. Add the solution dropwise or in small portions, allowing the gas evolution (CO₂) to subside between additions.

  • Transfer to Separatory Funnel: Once gas evolution has ceased, transfer the biphasic mixture to a separatory funnel. If necessary, add more of the organic solvent used in your reaction to ensure the organic layer is not too concentrated.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent the pressure. Close the stopcock and shake vigorously for 30-60 seconds. Allow the layers to separate completely.

  • Separate Layers: Drain the lower aqueous layer.

  • Wash Organic Layer: Wash the remaining organic layer sequentially with:

    • A fresh portion of saturated NaHCO₃ solution (to ensure complete removal of 4-chlorobenzoic acid).

    • Deionized water (to remove residual bicarbonate salts).

    • Saturated NaCl solution (brine) (to facilitate drying by removing dissolved water from the organic layer).

  • Dry and Concentrate: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield your crude product, now free of 4-chlorobenzoyl chloride and 4-chlorobenzoic acid.

Visualization of Workflow

The following diagram provides a decision-making framework for selecting the appropriate removal strategy for unreacted 4-chlorobenzoyl chloride.

Removal_Workflow start Start: Reaction mixture with unreacted 4-chlorobenzoyl chloride product_stability Is the desired product stable to aqueous base? start->product_stability aqueous_workup Perform Standard Aqueous Base Workup (Protocol 1) (e.g., NaHCO₃ wash) product_stability->aqueous_workup  Yes alt_methods Consider Alternative Non-Aqueous Methods product_stability->alt_methods  No end_product Purified Product aqueous_workup->end_product volatility_q Is the product significantly less volatile than the acyl chloride? alt_methods->volatility_q distillation Purify by fractional distillation under reduced pressure. volatility_q->distillation  Yes scavenger Use amine or solid-phase scavenger, followed by filtration/extraction. volatility_q->scavenger  No distillation->end_product scavenger->end_product

Caption: Decision tree for selecting a purification method.

References

  • 4-Chlorobenzoyl chloride - Solubility of Things. Available at: [Link]

  • Material Safety Data Sheet - 4-Chlorobenzoyl chloride. Cole-Parmer. Available at: [Link]

  • 4-Chlorobenzoyl Chloride. Anshul Specialty Molecules. Available at: [Link]

  • 4-Chlorobenzoyl chloride Five Chongqing Chemdad Co. Available at: [Link]

  • SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]

  • Acid Chloride/ chloroformate purification? ResearchGate. Available at: [Link]

  • General procedures for the purification of Acid chlorides. Chempedia - LookChem. Available at: [Link]

  • Removing excess Benzoyl Chloride. Sciencemadness.org. Available at: [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. Available at: [Link]

  • 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501. PubChem - NIH. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Understanding the Properties and Handling of 4-Chlorobenzoyl Chloride for Optimal Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Which benzoyl chloride undergoes hydrolysis faster in water? Reddit. Available at: [Link]

  • Benzoyl chloride, o-chloro. Organic Syntheses Procedure. Available at: [Link]

  • US5981803A - Process for the preparation of chloro-benzoyl chlorides. Google Patents.
  • Preparation of 4-chlorobenzyl chloride. PrepChem.com. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 4-chloro-N-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. As a pivotal intermediate in the synthesis of a wide range of pharmaceuticals and other bioactive molecules, achieving a high yield of this compound is often critical.[1] This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate the intricacies of this amidation reaction.

The primary and most direct route to this compound is the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with methylamine.[2][3][4] While straightforward in principle, the high reactivity of the acyl chloride starting material presents several challenges that can significantly impact the final yield.[5][6] This guide will address these challenges systematically, explaining the underlying chemical principles to empower you to make informed decisions in your experimental work.

Core Reaction Pathway

The fundamental reaction involves the attack of the nucleophilic methylamine on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The reaction is typically rapid and exothermic.[]

Reaction_Pathway 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl Chloride Product This compound 4-Chlorobenzoyl_Chloride->Product + Methylamine Methylamine Methylamine (CH₃NH₂) Byproduct HCl

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide: Low Yield Diagnosis

This section is structured to help you identify the root cause of low yields by addressing specific symptoms observed during your experiment.

Issue 1: Reaction is sluggish or does not proceed to completion (TLC/LC-MS shows significant starting material).

Q: I've mixed my reactants, but the 4-chlorobenzoyl chloride is being consumed very slowly or not at all. What's going on?

A: This issue often points to problems with the nucleophile (methylamine) or the reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Cause A: Inactive or Insufficient Nucleophile. The reaction's stoichiometry is critical. The generated Hydrogen Chloride (HCl) will react with one equivalent of methylamine to form methylammonium chloride, a non-nucleophilic salt.[8]

    • Solution: Ensure you are using at least two equivalents of methylamine. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct.[9] Alternatively, use one equivalent of methylamine and at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[8][10]

  • Cause B: Suboptimal Temperature. While the reaction is exothermic, excessively low temperatures can slow the reaction rate to a crawl.[]

    • Solution: The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm.[2][11] After the initial addition of the acyl chloride, allow the reaction to warm to room temperature and stir for 2-16 hours to ensure it goes to completion.[6][8] Monitor the progress by TLC or LC-MS.[8]

  • Cause C: Poor Reagent Quality. The methylamine solution may have degraded or be of a lower concentration than stated.

    • Solution: Use a fresh bottle of methylamine or titrate the existing solution to confirm its concentration.

ParameterRecommendationRationale
Methylamine Stoichiometry > 2.0 equivalents (if no other base)One equivalent acts as a nucleophile, the other as an HCl scavenger.
Alternative Base 1.1-1.5 eq. of TEA or DIPEANeutralizes HCl without consuming the valuable nucleophile.[8][12]
Reaction Temperature Initial addition at 0 °C, then warm to RTControls initial exotherm, then ensures completion.[2][6]
Reaction Time 2-16 hours post-additionAllows the reaction to proceed to completion.[8]
Issue 2: Significant amount of 4-chlorobenzoic acid is isolated as a byproduct.

Q: My final product is contaminated with a significant amount of 4-chlorobenzoic acid, and my overall yield of the amide is low. Why did this happen?

A: This is the most common issue in this synthesis and is almost always caused by the hydrolysis of the starting material, 4-chlorobenzoyl chloride.[5][6] Acyl chlorides are highly reactive and readily react with water, even atmospheric moisture, to form the corresponding carboxylic acid.[5][12]

  • Cause A: Presence of Moisture. Water in your glassware, solvents, or from the atmosphere is the primary culprit.

    • Solution: Implement Rigorous Anhydrous Techniques.

      • Glassware: All glassware must be thoroughly oven-dried (>100°C) for several hours and allowed to cool in a desiccator or under a stream of inert gas (nitrogen or argon).[5][13]

      • Solvents: Use commercial anhydrous solvents or freshly distill them from an appropriate drying agent.[5][13] Common solvents for this reaction include dichloromethane (DCM) or tetrahydrofuran (THF).[8]

      • Atmosphere: Conduct the reaction under a positive pressure of an inert gas.[5][13] This prevents atmospheric moisture from entering the reaction vessel.

  • Cause B: Hydrolysis During Workup. If excess 4-chlorobenzoyl chloride is present when you quench the reaction with water, it will instantly hydrolyze.[5]

    • Solution: Basic Aqueous Wash. During the workup, wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃).[5][14] The 4-chlorobenzoic acid will be deprotonated to its water-soluble sodium salt and partition into the aqueous layer, effectively removing it from your product.[5][14]

Troubleshooting_Workflow Start Low Yield of This compound Check_TLC Analyze Crude Reaction Mixture (TLC / LC-MS) Start->Check_TLC SM_Present Significant Starting Material Remains Check_TLC->SM_Present Yes Acid_Byproduct 4-Chlorobenzoic Acid Byproduct Present Check_TLC->Acid_Byproduct No Check_TLC->Acid_Byproduct Yes Sol_SM Check Stoichiometry (>2 eq. MeNH₂ or add base) Increase Reaction Time/Temp SM_Present->Sol_SM Other_Issues Reaction Complete, but Low Isolated Yield Acid_Byproduct->Other_Issues No Sol_Acid Implement Anhydrous Techniques (Dry Glassware, Solvents, Inert Gas) Perform NaHCO₃ Wash During Workup Acid_Byproduct->Sol_Acid Sol_Other Optimize Workup & Purification (Break Emulsions, Check pH, Proper Recrystallization) Other_Issues->Sol_Other

Sources

Technical Support Center: Synthesis of 4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this fundamental amide synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's causality, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

The synthesis of this compound, a key intermediate in various chemical and pharmaceutical applications, is most commonly achieved via the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with methylamine.[1] While straightforward in principle, this reaction is sensitive to conditions that can lead to the formation of undesirable byproducts, impacting yield and purity. This document provides a structured troubleshooting guide and a series of frequently asked questions to address these potential issues directly.

Core Synthesis Pathway & Protocol

The primary reaction involves the acylation of methylamine with 4-chlorobenzoyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.[1][2] Often, an excess of methylamine itself serves this purpose, or a non-nucleophilic base like triethylamine can be added.

Standard Experimental Protocol (Schotten-Baumann Conditions)

This protocol is a standard laboratory procedure for the synthesis of this compound.[3][]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine (2.2 equivalents, typically as a 40% aqueous solution) in a suitable biphasic solvent system, such as dichloromethane (DCM) and water.[3] Cool the flask to 0-5 °C in an ice bath.

  • Reagent Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred, cooled methylamine solution over 20-30 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess methylamine), saturated sodium bicarbonate (NaHCO₃) solution (to remove acidic impurities), and brine.[5][6]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure this compound.[3]

Ideal Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Methylamine (2.2 eq) in DCM/Water B Cool to 0-5 °C A->B D Dropwise Addition of Acyl Chloride B->D C Prepare 4-Chlorobenzoyl Chloride (1.0 eq) in DCM C->D E Stir at RT for 1-2 hours D->E F Separate Organic Layer E->F G Aqueous Washes (HCl, NaHCO3, Brine) F->G H Dry & Concentrate G->H I Recrystallize H->I J J I->J Pure Product

Caption: Ideal workflow for the synthesis of this compound.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you might encounter during the synthesis.

Q1: My yield is significantly lower than expected, and my crude product has a wide melting point range. What is the likely cause?

A1: The most common culprit for low yields in this reaction is the premature hydrolysis of the starting material, 4-chlorobenzoyl chloride.[7] This acyl chloride is highly reactive and extremely sensitive to moisture, including atmospheric humidity.

  • Causality (The "Why"): 4-chlorobenzoyl chloride's carbonyl carbon is highly electrophilic. When exposed to water, it readily undergoes nucleophilic attack to form 4-chlorobenzoic acid.[7] This carboxylic acid is unreactive towards the amine under these conditions and represents a loss of your starting material. The presence of this acidic impurity also leads to melting point depression and a wider melting range for your final product.[5]

  • Diagnosis:

    • Thin-Layer Chromatography (TLC): 4-chlorobenzoic acid is more polar than the starting acyl chloride and the final amide product. It will appear as a distinct spot with a lower Rf value on a silica gel plate.

    • Infrared (IR) Spectroscopy: The presence of 4-chlorobenzoic acid is indicated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H bond in a carboxylic acid dimer.[7]

    • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A broad singlet appearing far downfield (typically >10 ppm) is indicative of the carboxylic acid proton.[7]

  • Preventative Measures & Solutions:

    • Handling: Always handle 4-chlorobenzoyl chloride under anhydrous conditions, preferably in a fume hood with an inert atmosphere (e.g., nitrogen or argon).[1] Use dry solvents and glassware.

    • Storage: Store the reagent in its original, tightly sealed container in a cool, dry place.[7]

    • Remediation during Workup: If hydrolysis has occurred, the resulting 4-chlorobenzoic acid can be easily removed during the aqueous workup. Washing the organic layer with a basic solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will deprotonate the carboxylic acid to its water-soluble carboxylate salt, which will partition into the aqueous layer.[5][7]

Q2: My mass spectrometry results show a peak corresponding to a diacylated byproduct. How did this form and how can I prevent it?

A2: This unexpected peak likely corresponds to the formation of 4-chloro-N-(4-chlorobenzoyl)-N-methylbenzamide, an imide byproduct. This occurs when the initially formed amide product is itself acylated.

  • Causality (The "Why"): Although amides are generally less nucleophilic than amines, the N-H proton of your product, this compound, is slightly acidic. In the presence of a strong base or even excess amine, a small equilibrium concentration of the deprotonated amide (an amidate) can form. This amidate is a potent nucleophile and can attack another molecule of 4-chlorobenzoyl chloride. This side reaction is favored by using an excess of the acyl chloride, higher reaction temperatures, or prolonged reaction times.[8]

  • Preventative Measures & Solutions:

    • Stoichiometry Control: Use a slight excess of the amine nucleophile (methylamine) rather than the acyl chloride. This ensures the more reactive starting amine is consumed first.

    • Controlled Addition: Add the 4-chlorobenzoyl chloride solution slowly and at a low temperature (0-5 °C). This keeps the instantaneous concentration of the acyl chloride low, favoring the reaction with the more abundant and more nucleophilic methylamine.[9]

    • Purification: If the imide does form, it is significantly less polar than the desired secondary amide. It can typically be separated by column chromatography on silica gel.

Q3: I'm observing an unexpected impurity that seems to be a tertiary amide. What could this be?

A3: It is possible you have formed 4-chloro-N,N-dimethylbenzamide. This occurs if your methylamine reagent is contaminated with dimethylamine.

  • Causality (The "Why"): Commercial sources of methylamine can sometimes contain small amounts of dimethylamine and trimethylamine as impurities from the manufacturing process. Dimethylamine is a secondary amine and is also highly nucleophilic. It will compete with methylamine in the reaction with 4-chlorobenzoyl chloride to form the corresponding tertiary amide.

  • Diagnosis:

    • ¹H NMR Spectroscopy: The desired product, this compound, will show a doublet for the N-methyl group (due to coupling with the N-H proton) and a broad signal for the N-H proton. The tertiary amide impurity, 4-chloro-N,N-dimethylbenzamide, will show a singlet in the N-methyl region (integrating to 6 protons if it were the only product) as there are no N-H protons to couple with.[10]

    • LC-MS: Liquid chromatography-mass spectrometry can readily separate and identify the two products based on their retention times and molecular weights (169.61 g/mol for the desired product vs. 183.63 g/mol for the dimethylated byproduct).[10][11]

  • Preventative Measures & Solutions:

    • Reagent Purity: Use a high-purity grade of methylamine. If contamination is suspected, verify the purity of the starting material before use.

    • Purification: The polarity difference between the secondary amide (desired product) and the tertiary amide (byproduct) is usually sufficient to allow for separation via column chromatography.

Key Reaction Pathways: Desired vs. Side Reactions

G AcylCl 4-Chlorobenzoyl Chloride Product This compound (Desired Product) AcylCl->Product + Methylamine (Primary Path) Acid 4-Chlorobenzoic Acid (Hydrolysis Byproduct) AcylCl->Acid + H2O (Side Reaction 1) Imide Diacylated Imide (Over-acylation Byproduct) AcylCl->Imide MeAmine Methylamine (CH3NH2) MeAmine->Product Water Water (H2O) (Moisture) Water->Acid Product->Imide + Acyl Chloride (Side Reaction 2)

Sources

Technical Support Center: Improving the Purity of Crude 4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 4-chloro-N-methylbenzamide. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound, which is typically synthesized from 4-chlorobenzoyl chloride and methylamine.[1]

Q1: My crude product is a sticky oil or a low-melting solid, not the expected white crystalline powder. What is the likely cause?

A1: This is a classic sign of significant impurities depressing the melting point of your product. The expected melting point for pure this compound is approximately 158-161°C.[1] The most common impurities that cause this issue are unreacted starting materials and their hydrolysis byproducts.

  • Causality: The presence of different molecules in your product disrupts the formation of a uniform crystal lattice. This disruption requires less energy to break the intermolecular forces, resulting in a lower and broader melting point range or the failure to crystallize altogether. The primary culprits are typically 4-chlorobenzoic acid and unreacted 4-chlorobenzoyl chloride.[2][3]

Q2: How can I effectively remove the main acidic impurity, 4-chlorobenzoic acid?

A2: The most efficient method is a liquid-liquid extraction using a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃) solution.[2][3]

  • Mechanism: 4-chlorobenzoic acid is a carboxylic acid and is therefore acidic.[4] When the crude product, dissolved in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate, is washed with the basic solution, the 4-chlorobenzoic acid is deprotonated. This reaction forms the sodium 4-chlorobenzoate salt. This salt is ionic and highly soluble in the aqueous layer, while the neutral amide product remains in the organic layer, allowing for clean separation.[2][3] Unreacted 4-chlorobenzoyl chloride will also be hydrolyzed to 4-chlorobenzoic acid and subsequently removed by the base wash.[2]

Q3: What about residual methylamine from the synthesis?

A3: Unreacted methylamine, being a base, can be removed with a dilute acid wash during the aqueous workup. A wash with 1M hydrochloric acid (HCl) is standard practice.[3][5]

  • Mechanism: The acidic wash protonates the basic methylamine to form methylammonium chloride. This salt is highly water-soluble and partitions into the aqueous layer, effectively removing it from the organic phase containing your product.[3] It is crucial to perform the acid wash before the base wash to avoid neutralizing your acid with the subsequent bicarbonate wash.

Q4: My product is still impure after an aqueous workup. What is the next best purification step?

A4: Recrystallization is the preferred next step for purifying solid organic compounds like this compound.[6] The key is selecting an appropriate solvent.

  • Expert Insight: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on literature and analogous compounds, several solvents can be considered. Methanol has been successfully used for the recrystallization of this compound.[1][7]

Solvent SystemSuitability for this compoundRationale & Comments
Methanol Excellent Reported in the literature to give good crystals.[1][7] It's a polar solvent suitable for the moderately polar amide.
Ethanol/Isopropanol Good Often a good alternative if methanol proves too effective a solvent (i.e., high solubility even when cold).[3][6]
Ethyl Acetate/Hexanes Good (Two-solvent system) Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hexanes (an anti-solvent) until turbidity persists. Reheat to clarify and cool slowly. This is useful if a single solvent is not ideal.
Water Poor (as a primary solvent) The product is insoluble in water, making it unsuitable for recrystallization but excellent for washing away water-soluble impurities.[3]
Q5: My recrystallization attempt resulted in "oiling out" or very low recovery. How do I troubleshoot this?

A5: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of crystals. This is often caused by cooling the solution too quickly or by the presence of impurities.

  • Troubleshooting Steps:

    • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation.[5]

    • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not place it directly in an ice bath until crystal formation at room temperature is complete.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

    • For Low Recovery: Your product may be too soluble in your chosen solvent, even at low temperatures. Try a less polar solvent or a two-solvent system. Also, ensure you are using a minimal amount of hot solvent for dissolution. Washing the collected crystals with ice-cold solvent will minimize product loss.[5]

Q6: When is column chromatography necessary for this compound?

A6: You should consider flash column chromatography on silica gel when recrystallization fails to remove impurities, particularly if those impurities have similar polarity to your product. It is also the method of choice when the highest possible purity is required.

  • Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[5] For benzamides, a common mobile phase is a mixture of ethyl acetate and hexanes. You can determine the optimal solvent ratio using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.3-0.4 for your product.[5] Impurities that are more polar will stick to the silica more strongly (lower Rf), while less polar impurities will travel through the column faster (higher Rf).

Experimental Workflows & Protocols

Purification Decision Workflow

The following diagram outlines the logical decision-making process for purifying crude this compound.

cluster_0 Purification Strategy A Crude this compound B Protocol 1: Aqueous Workup (Acid/Base Extraction) A->B Start C Protocol 2: Recrystallization (e.g., from Methanol) B->C Remove ionic impurities D Assess Purity (TLC, MP, NMR) C->D E Pure Product (>98%) D->E Purity OK G Impure Product D->G Purity Not OK F Protocol 3: Column Chromatography F->D Collect & combine pure fractions G->F

Caption: Decision workflow for purifying crude this compound.

Protocol 1: Aqueous Workup for Initial Purification

This protocol is designed to remove acidic (4-chlorobenzoic acid) and basic (methylamine) impurities.

  • Dissolution: Dissolve the crude product in dichloromethane (DCM) or ethyl acetate (approx. 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 30-60 seconds. Allow the layers to separate and drain the lower organic layer. Discard the upper aqueous layer. This step removes residual basic amines.[3]

  • Base Wash: Return the organic layer to the funnel and add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Vent frequently as CO₂ gas will be generated. Shake for 1-2 minutes. Drain the organic layer and discard the aqueous layer. This step removes acidic impurities like 4-chlorobenzoic acid.[2][3]

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) solution. This step helps to break any minor emulsions and removes the bulk of dissolved water.[3]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude solid, which is now ready for recrystallization.

Protocol 2: Recrystallization from Methanol

This protocol is based on a reported method for crystallizing this compound.[1][7]

  • Dissolution: Place the crude solid from Protocol 1 into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Place on a hot plate and add a minimum amount of methanol, swirling or stirring until the solid is fully dissolved at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. Avoid disturbing the flask during this period.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold methanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter for a few minutes, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

Protocol 3: Flash Column Chromatography

This protocol should be used if recrystallization fails to provide material of the desired purity.

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point for benzamides is a mixture of ethyl acetate and hexanes (e.g., start with 20:80 and increase polarity). The target Rf for the product should be ~0.3-0.4.[5]

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or DCM) and adsorb it onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this solid sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. The polarity can be gradually increased (gradient elution) if necessary to speed up the elution of the product after less polar impurities have been washed off.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment

A combination of techniques should be used to confirm the purity of the final product.

  • Melting Point: The purified product should exhibit a sharp melting point close to the literature value of 158-161°C.[1] A broad or depressed melting point indicates the presence of impurities.

  • TLC: A single spot on a TLC plate (visualized by UV light) in multiple solvent systems is a good indicator of purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and purity assessment. Key impurity signals to look for in ¹H NMR include the very broad singlet for the carboxylic acid proton of 4-chlorobenzoic acid, typically above 10 ppm.[2]

  • HPLC: For quantitative analysis, a validated HPLC method is the gold standard for determining purity with high accuracy and precision.[8]

References

  • Benchchem. (2025). Stability and Storage of 4-Chloro-N-methoxy-N-methylbenzamide: An In-depth Technical Guide.
  • Benchchem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • Benchchem. (2025). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide.
  • Benchchem. (2025). Technical Support Center: Purification of 4-chloro-N-(4-morpholinyl)benzamide.
  • Journal of the Chemical Society B: Physical Organic. (1966). The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali. RSC Publishing.
  • Benchchem. (2025). A Comparative Guide to Purity Assessment of 4-Chlorobenzamide: A Validated HPLC Method and Alternatives.
  • Journal of the Chemical Society, Perkin Transactions 2. (1972). Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. RSC Publishing.
  • Yuan, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o937. National Center for Biotechnology Information.
  • Waters. (2002). Benzamide.
  • ResearchGate. (2020). What is the best technique for amide purification?.
  • PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information.

Sources

Technical Support Center: Preventing Emulsion Formation During 4-chloro-N-methylbenzamide Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of emulsion formation during the aqueous workup of 4-chloro-N-methylbenzamide. Our goal is to equip researchers with the foundational knowledge and practical techniques to both prevent and resolve emulsions, ensuring efficient and high-yield purification.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a persistent emulsion during the workup of my this compound synthesis?

A1: Emulsion formation is a frequent challenge in liquid-liquid extractions and arises from the stabilization of microscopic droplets of one immiscible liquid within another.[1] In the context of a this compound workup, several factors can be at play:

  • Amphiphilic Nature of Molecules: The product itself, this compound, possesses both a nonpolar chlorophenyl ring and a polar amide group. This dual character can allow it to act as a surfactant, stabilizing the interface between the organic and aqueous layers.

  • Presence of Surfactant-like Impurities: Unreacted starting materials, byproducts, or residual reagents from the synthesis can act as emulsifying agents.[2] For instance, if the synthesis involves a phase-transfer catalyst or if starting materials like 4-chlorobenzoyl chloride are partially hydrolyzed, the resulting species can stabilize emulsions.

  • Vigorous Agitation: Excessive shaking or mixing during the extraction process introduces high shear forces, breaking the liquids into very fine droplets that are slow to coalesce.[3]

  • Fine Particulates: Undissolved solids, such as inorganic salts or insoluble byproducts, can accumulate at the liquid-liquid interface and physically prevent the droplets from merging.[4][5]

  • Solvent Choice: The use of certain chlorinated solvents, like dichloromethane (DCM), during the extraction of basic aqueous solutions is often associated with a higher tendency for emulsion formation.[4]

Q2: What are the most effective preventative measures I can take before an emulsion even forms?

A2: Prevention is always more efficient than remediation.[2] Incorporating the following steps into your standard workup protocol can significantly reduce the likelihood of forming an emulsion:

  • Gentle Mixing: Instead of vigorously shaking the separatory funnel, use gentle, repeated inversions or a swirling motion. This creates sufficient surface area for efficient extraction without the high energy input that leads to emulsification.[2][6]

  • Pre-emptive "Salting Out": Before beginning the extraction, add saturated sodium chloride solution (brine) or solid NaCl to the aqueous layer.[6][7] This increases the ionic strength of the aqueous phase, making it more polar. This reduces the solubility of organic compounds in the aqueous layer and helps maintain a sharp interface between the layers.[1][8]

  • Solvent Evaporation (Post-Reaction): Before the aqueous workup, consider removing the reaction solvent via rotary evaporation. The resulting crude residue can then be redissolved in your chosen extraction solvent (e.g., ethyl acetate). This removes potentially problematic reagents from the original reaction mixture that might promote emulsion.[4][9]

Q3: I already have a stable emulsion. What is the first and simplest thing I should try?

A3: Before attempting more disruptive methods, try these simple, non-invasive techniques:

  • Patience: Allow the separatory funnel to stand undisturbed for 15 to 30 minutes. Gravity alone is often sufficient to resolve minor emulsions.[7][9]

  • Gentle Agitation: Gently swirl the mixture or stir the emulsion interface with a glass rod. This can mechanically encourage the small droplets to coalesce.[5]

Q4: My emulsion is caused by fine solid particles. How do I handle this?

A4: If you observe fine particulates at the interface, filtration is the most effective solution. The entire emulsified mixture should be passed through a pad of a filter aid like Celite® (diatomaceous earth) in a Büchner or Hirsch funnel.[4] Celite provides a porous, high-surface-area medium that physically traps the fine solids, allowing the now-destabilized liquid layers to separate cleanly in the filtrate.[9]

Q5: Can I change the pH to break the emulsion? Are there any risks?

A5: Yes, adjusting the pH can be an effective strategy, but it must be done with caution. Adding a dilute acid or base can change the charge state of impurity molecules (like residual amines or carboxylic acids), altering their solubility and disrupting their ability to stabilize the emulsion.[1][10]

Critical Consideration: Amide bonds, such as the one in this compound, are susceptible to hydrolysis under harsh acidic or basic conditions, especially with heating. Therefore, use only dilute solutions (e.g., 1 M HCl or 1 M NaOH) and perform the wash quickly at room temperature. Always re-neutralize the mixture before final extraction to ensure your product is in its neutral, organic-soluble form.

Troubleshooting Guide: Summary of Techniques

Technique Mechanism of Action When to Use Citations
Patience & Gentle Swirling Allows gravity and gentle mechanical force to coalesce droplets.First step for any minor to moderate emulsion.[5][7][9]
"Salting Out" (Add Brine/NaCl) Increases ionic strength of the aqueous layer, reducing organic solubility and forcing phase separation.As a preventative measure or for breaking moderate to stubborn emulsions.[2][7][8]
Filtration through Celite® Physically removes solid particulates that are stabilizing the emulsion.When a visible solid is present at the liquid-liquid interface.[4][9]
pH Adjustment Alters the solubility of acidic or basic impurities that may be acting as surfactants.For emulsions suspected to be stabilized by ionizable impurities. Use with caution due to potential amide hydrolysis.[1][7][10]
Solvent Addition Changes the polarity and density of the organic phase, which can disrupt the emulsion's stability.For stubborn emulsions; add more of the primary extraction solvent or a small amount of a different miscible solvent.[1][2]
Centrifugation Applies a strong mechanical force to accelerate the separation of the denser aqueous phase from the organic phase.A highly effective but equipment-dependent method for very persistent or valuable samples.[1][3][7]
Gentle Heating Reduces the viscosity of the liquids, potentially aiding separation.Use as a last resort and with extreme caution, as it can degrade the product.[1]

Visualized Workflows and Mechanisms

SaltingOut cluster_before Before Salting Out (Emulsion) cluster_after After Salting Out (Separation) Organic_Phase_Before Organic Phase Emulsion_Layer Emulsion Layer (Organic molecules partially soluble in aqueous phase) Organic_Phase_Before->Emulsion_Layer Aqueous_Phase_Before Aqueous Phase Emulsion_Layer->Aqueous_Phase_Before Process Addition of Saturated NaCl (Brine) Emulsion_Layer->Process Organic_Phase_After Organic Phase Aqueous_Phase_After Aqueous Phase + High [Na+ Cl-] (Increased Polarity) Organic_Phase_After->Aqueous_Phase_After Sharp Interface Process->Aqueous_Phase_After

Sources

Technical Support Center: Optimizing Temperature Control for 4-Chloro-N-Methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on the critical role of temperature control in maximizing yield, ensuring purity, and achieving reproducible results.

Introduction: The Criticality of Thermal Management

The synthesis of this compound, typically achieved via the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with methylamine, is a rapid and highly exothermic reaction.[1] Inadequate temperature control is a primary driver of low yields and impurity formation. The initial cooling phase is not merely procedural; it is essential for mitigating the high reactivity of the acyl chloride, which can otherwise lead to unwanted side reactions, most notably hydrolysis.[2][3] This guide provides a systematic approach to diagnosing and resolving thermal management issues.

Experimental Workflow Overview

The following diagram illustrates the standard workflow for the synthesis of this compound from 4-chlorobenzoyl chloride and methylamine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve Methylamine in Methylene Chloride P2 Cool Mixture to 0°C (Ice Bath) P1->P2 Chill R2 Add Acyl Chloride Dropwise at 0°C P2->R2 Ready for addition R1 Prepare Solution of 4-Chlorobenzoyl Chloride R1->R2 Controlled addition R3 Stir at 0°C (30 min) R2->R3 Post-addition R4 Warm to Room Temp & Stir (2-4 hours) R3->R4 Reaction Progression W1 Filter Precipitate R4->W1 Reaction Complete W2 Separate Organic Layer W1->W2 Isolate Filtrate W3 Dry & Evaporate Solvent W2->W3 Remove Water W4 Recrystallize Crude Product W3->W4 Purify end end W4->end Final Product

Caption: Standard workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, with a focus on temperature-related causes and solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely thermal-related causes?

Low yields are most commonly traced back to suboptimal temperature management during the initial stages of the reaction or the presence of moisture.[2][4]

Potential Causes & Solutions:

  • Cause 1: Runaway Reaction During Addition: The reaction between 4-chlorobenzoyl chloride and methylamine is highly exothermic. Adding the acyl chloride too quickly or at a temperature above 0°C can cause localized heating, leading to the formation of unidentified byproducts.

    • Solution: Ensure the methylamine solution is thoroughly chilled to 0°C in an ice-water bath before starting the addition.[1] Add the 4-chlorobenzoyl chloride solution dropwise over a period of 30-60 minutes to allow for effective heat dissipation.[5][6] Use a magnetic stirrer to ensure uniform temperature distribution.

  • Cause 2: Hydrolysis of 4-Chlorobenzoyl Chloride: 4-chlorobenzoyl chloride is extremely sensitive to moisture and will readily hydrolyze to the unreactive 4-chlorobenzoic acid, directly reducing your potential yield.[3][7] This hydrolysis is accelerated at higher temperatures.

    • Solution: All glassware must be oven-dried, and anhydrous solvents must be used.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from contaminating the reaction.[6] Maintaining a low temperature (0°C) during addition slows the rate of hydrolysis relative to the desired amidation.

  • Cause 3: Incomplete Reaction: While initial cooling is critical, maintaining too low a temperature for the entire reaction duration can lead to an incomplete conversion of starting materials.

    • Solution: After the controlled addition of 4-chlorobenzoyl chloride at 0°C is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction proceeds to completion.[1][4] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

The following decision tree provides a systematic approach to diagnosing low yield.

G start Low Yield of This compound check_acid TLC shows spot for 4-chlorobenzoic acid? start->check_acid check_sm TLC shows unreacted 4-chlorobenzoyl chloride? incomplete Incomplete Reaction check_sm->incomplete Yes side_reactions Side Reactions Occurred check_sm->side_reactions No check_acid->check_sm No hydrolysis Hydrolysis of Acyl Chloride check_acid->hydrolysis Yes sol_incomplete Solution: - Allow reaction to warm to RT. - Increase stir time (monitor by TLC). incomplete->sol_incomplete sol_hydrolysis Solution: - Use oven-dried glassware. - Use anhydrous solvents. - Run under inert atmosphere. hydrolysis->sol_hydrolysis sol_side_reactions Solution: - Ensure addition at 0°C. - Add acyl chloride slowly. - Check stoichiometry. side_reactions->sol_side_reactions

Caption: Troubleshooting decision tree for low reaction yield.

Q2: My final product is contaminated with 4-chlorobenzoic acid. How can I prevent this?

The presence of 4-chlorobenzoic acid is a direct result of the hydrolysis of 4-chlorobenzoyl chloride.[4]

Prevention Strategy:

  • Rigorous Anhydrous Technique: This is the most critical factor. Use oven-dried glassware and anhydrous grade solvents.[2]

  • Inert Atmosphere: Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.[6]

  • Temperature Control: Perform the addition of 4-chlorobenzoyl chloride strictly at 0°C. The rate of hydrolysis is significantly slower at this temperature.[5]

Q3: The reaction mixture turned dark or produced unexpected precipitates. What happened?

Darkening of the reaction mixture often indicates decomposition or significant side reactions, which are almost always exacerbated by excessive heat.

Potential Causes & Solutions:

  • Cause: Localized Hotspots: Rapid addition of the acyl chloride can create localized areas of high temperature, promoting polymerization or decomposition pathways.

    • Solution: Adhere to a slow, dropwise addition of the 4-chlorobenzoyl chloride into a vigorously stirred, cooled solution of methylamine.[1] This ensures rapid dispersal and thermal equilibration.

  • Cause: Reaction with Solvent: While dichloromethane is generally stable, extreme temperatures could potentially lead to side reactions.

    • Solution: Maintain the recommended temperature profile. There is rarely a need to heat this reaction above room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature profile for this synthesis?

The optimal temperature profile involves two distinct phases:

Reaction StageTemperatureRationale
Reagent Addition 0°C (Ice Bath)To control the highly exothermic reaction, minimize byproduct formation, and prevent hydrolysis of the moisture-sensitive 4-chlorobenzoyl chloride.[1]
Reaction Progression Room TemperatureTo ensure the reaction proceeds to completion after the initial controlled addition.[5][6]

Q2: Is it ever necessary to heat the reaction?

For the reaction of 4-chlorobenzoyl chloride with methylamine, heating is generally not required and is often detrimental, increasing the likelihood of side reactions.[3] The reaction is sufficiently fast at room temperature once the initial exothermic phase is controlled. If the reaction appears to stall at room temperature, the cause is more likely related to reagent purity, moisture, or stoichiometry rather than insufficient temperature.

Q3: Can I run the reaction at a temperature lower than 0°C, for example, at -20°C?

While running the reaction at a lower temperature could further slow side reactions, it may also significantly decrease the rate of the desired amide formation, leading to an impractically long reaction time. For this specific synthesis, 0°C provides an excellent balance between controlling the exotherm and allowing the reaction to proceed efficiently.[1]

Q4: How does temperature affect the choice of base?

In this synthesis, an excess of the methylamine solution often serves as both the nucleophile and the base to neutralize the HCl byproduct.[1] If an alternative non-nucleophilic base like triethylamine or pyridine is used, the initial cooling to 0°C is still essential to control the primary reaction's exothermicity.[5]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[1]

Materials:

  • 4-chlorobenzoyl chloride

  • 40% aqueous solution of methylamine

  • Methylene chloride (Dichloromethane, DCM)

  • Methanol (for recrystallization)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine 1250 ml of a 40% aqueous methylamine solution and 1250 ml of methylene chloride.

  • Cooling: Place the flask in an ice-water bath and stir until the mixture's internal temperature reaches 0-5°C.

  • Acyl Chloride Solution: In a separate flask, dissolve 500 g of 4-chlorobenzoyl chloride in 625 ml of methylene chloride.

  • Controlled Addition: Add the 4-chlorobenzoyl chloride solution to the stirred, cooled methylamine mixture dropwise via an addition funnel over approximately 50-60 minutes. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: Once the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Workup: A white precipitate should form. Separate the layers. Filter the white precipitate from the aqueous layer. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to yield crude product.

  • Purification: Combine the filtered precipitate and the crude product from the organic layer. Recrystallize the combined solids from methanol (approx. 1200 ml) to yield pure this compound.

References

  • PrepChem. Synthesis of 4-chloro-N-methyl-benzamide. Available at: [Link]

  • ACS Publications. Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis. Available at: [Link]

  • Organic Letters. Amide and Peptide Bond Formation in Water at Room Temperature. Available at: [Link]

  • ResearchGate. Whether the formation of amide bonds in protein is effected by temperature?. Available at: [Link]

  • National Institutes of Health (NIH). Amide Bond Activation of Biological Molecules. Available at: [Link]

  • Organic-Chemistry.org. Amide and Peptide Bond Formation in Water at Room Temperature. Available at: [Link]

  • National Institutes of Health (NIH). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Available at: [Link]

  • ResearchGate. Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. Available at: [Link]

  • Organic Letters. Transamidation for the Synthesis of Primary Amides at Room Temperature. Available at: [Link]

  • PrepChem. Synthesis of 4-chlorobenzoyl chloride. Available at: [Link]

  • Solubility of Things. 4-Chlorobenzoyl chloride. Available at: [Link]

  • National Institutes of Health (NIH). This compound. Available at: [Link]

  • PubMed. The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. Available at: [Link]

  • National Institutes of Health (NIH). 4-Chlorobenzamide | C7H6ClNO | CID 12084. PubChem. Available at: [Link]

  • National Institutes of Health (NIH). Effects of Temperature and Relative Humidity on DNA Methylation. Available at: [Link]

  • PubMed. N-methylation of amines with methanol at room temperature. Available at: [Link]

Sources

Technical Support Center: Solvent Selection for 4-chloro-N-methylbenzamide Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-RC-4CNMB-001

Last Updated: January 12, 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting an optimal solvent for the recrystallization of 4-chloro-N-methylbenzamide (C₈H₈ClNO). The purity of this compound is critical for its downstream applications, and recrystallization remains a powerful, scalable, and economical purification technique. This document moves beyond simple protocols to explain the underlying principles of solvent selection, offering a systematic approach to experimental design and troubleshooting common issues encountered in the laboratory.

Section 1: Foundational Principles of Solvent Selection

Q1: What are the essential characteristics of an ideal recrystallization solvent?

The success of any recrystallization hinges on the differential solubility of the target compound in a chosen solvent at different temperatures. An ideal solvent is not merely one that dissolves the compound, but one that meets a specific set of criteria to maximize both purity and yield.[1][2]

  • High Temperature Coefficient of Solubility: The solvent must dissolve this compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point.[1] This differential is the driving force of the entire process, allowing for the dissolution of the solid when hot and its subsequent crystallization upon cooling, leaving soluble impurities behind in the mother liquor.[1]

  • Inertness: The solvent must be chemically non-reactive with this compound.[1] Any reaction would lead to the formation of a new compound, defeating the purpose of purification.

  • Impurity Solubility Profile: Soluble impurities should remain in solution even at low temperatures, while insoluble impurities should not dissolve at all, even at the solvent's boiling point.[2] Insoluble impurities can then be easily removed via hot filtration.

  • Volatility: The solvent should have a relatively low boiling point to allow for its easy removal from the purified crystals by evaporation.[1][3]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective to ensure safe and economical handling.[3]

Q2: How does the molecular structure of this compound guide solvent choice?

The principle of "like dissolves like" is the cornerstone of initial solvent selection.[4][5] Analyzing the structure of this compound reveals key features that dictate its interaction with various solvents.

  • Polar Amide Group (-CONH-): The secondary amide group is highly polar and capable of both donating (N-H) and accepting (C=O) hydrogen bonds.[6][7] This suggests good solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone).[5]

  • Chlorophenyl Ring: The benzene ring substituted with a chlorine atom is predominantly nonpolar or weakly polar. This part of the molecule will interact favorably with solvents that have aromatic or nonpolar characteristics.

  • Overall Polarity: this compound is a moderately polar molecule.[5] Therefore, an ideal solvent will likely have a moderate polarity to effectively balance the dissolution of both the polar and nonpolar regions of the molecule. Extremely nonpolar solvents (e.g., hexane) are unlikely to dissolve the compound, while highly polar solvents (e.g., water) may dissolve it too well at room temperature or not well enough at high temperatures, though they can be excellent anti-solvents.[5][8]

Section 2: Experimental Protocol for Solvent Screening

Before committing to a large-scale recrystallization, a small-scale solvent screening is essential. This empirical approach validates theoretical predictions and saves significant time and material.

Step-by-Step Screening Protocol:
  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (start with ~0.5 mL). Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[4]

  • Hot Dissolution Test: If the solid does not dissolve at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Add the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. If a very large volume of solvent is required, its utility is low due to poor recovery potential.[9]

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observation: A good solvent will produce a significant crop of well-formed crystals. An ideal outcome is a dense network of crystals that can be easily filtered. Note any "oiling out" (formation of liquid droplets), which indicates a poor solvent choice or technique.[10]

Table 1: Candidate Solvents for Screening this compound
SolventBoiling Point (°C)PolarityExpected Solubility BehaviorKey Safety Considerations
Methanol 65Polar ProticHigh Potential. Known to be effective for this compound.[11]Toxic and flammable.
Ethanol 78Polar ProticHigh Potential. Often a good choice for benzamides.[12][13]Flammable.
Isopropanol 82Polar ProticModerate Potential. Less polar than ethanol.Flammable, irritant.
Acetone 56Polar AproticModerate Potential. May be too effective a solvent at room temp.Highly flammable, volatile.
Ethyl Acetate 77Moderately PolarModerate Potential. Good for compounds with mixed polarity.Flammable, irritant.
Toluene 111Nonpolar (Aromatic)Low Potential. Unlikely to dissolve the polar amide group well.Flammable, toxic.
Water 100Highly PolarPoor Primary Solvent. Can be an excellent anti-solvent with alcohols.[8]Non-hazardous.
Hexane 69NonpolarPoor Primary Solvent. Useful as an anti-solvent .Highly flammable, neurotoxin.
Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Select Candidate Solvent test_rt Add ~0.5 mL solvent to ~25 mg solid at room temperature start->test_rt dissolves_rt Does it dissolve? test_rt->dissolves_rt reject_solvent Reject Solvent (Too soluble) dissolves_rt->reject_solvent Yes heat_solvent Heat to boiling. Add solvent dropwise. dissolves_rt->heat_solvent No dissolves_hot Does it dissolve? heat_solvent->dissolves_hot reject_insoluble Reject Solvent (Insoluble) dissolves_hot->reject_insoluble No cool_solution Cool slowly to RT, then in ice bath. dissolves_hot->cool_solution Yes crystals_form Do crystals form? cool_solution->crystals_form success SUCCESS: Potential Solvent Found crystals_form->success Yes consider_antisolvent Consider as 'Good' Solvent for Mixed-Solvent System crystals_form->consider_antisolvent No (Supersaturated)

Caption: Workflow for empirical solvent selection.

Section 3: Recommended Recrystallization Protocols

Based on literature precedent and the structural analysis of this compound, the following protocols are recommended as starting points.

Protocol 1: Single Solvent Recrystallization using Methanol

Methanol has been cited as an effective solvent for the crystallization of this compound, yielding a product with a melting point of 158-161°C.[11]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and bring the mixture to a gentle boil on a hot plate.

  • Saturation: Continue adding hot methanol in small portions until the solid just completely dissolves. Using an excess of solvent will significantly reduce the final yield.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimum amount of ice-cold methanol to rinse away any remaining mother liquor. Using room temperature or excessive solvent will redissolve the product.[9]

  • Drying: Allow the crystals to dry completely under vacuum on the filter, then transfer to a watch glass to air dry.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water

A mixed-solvent system is highly effective when no single solvent is ideal. For benzamides, an ethanol/water system is a classic and reliable choice.[12][14] Ethanol acts as the "good" solvent, and water acts as the "poor" or "anti-solvent."

  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol in an Erlenmeyer flask.

  • Induce Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Collection, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold ethanol/water mixture (in the same approximate ratio) for the washing step.

Section 4: Troubleshooting Guide & FAQs

Table 2: Troubleshooting Common Recrystallization Issues
IssueProbable Cause(s)Solution(s)
No crystals form after cooling. 1. Too much solvent was used. (Most common reason)[15] 2. The solution is supersaturated and requires a nucleation site.[15]1. Re-heat the solution and boil off a portion of the solvent to concentrate it. Let it cool again.[10] 2. Scratch the inside of the flask with a glass rod at the liquid's surface. 3. Add a "seed crystal" of the pure compound.[10][16]
The compound "oils out" instead of crystallizing. 1. The solution is cooling too rapidly. 2. The compound is significantly impure, causing a large melting point depression. 3. The boiling point of the solvent is higher than the melting point of the impure solid.1. Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed system) and allow it to cool much more slowly (e.g., by placing the flask in a beaker of hot water and letting both cool together).[10][15]
The final yield is very low. 1. Too much solvent was used during dissolution.[10] 2. The solution was not cooled sufficiently or for long enough. 3. Too much solvent was used for washing the crystals, or the wash solvent was not ice-cold.[9]1. If the mother liquor has not been discarded, try to concentrate it by boiling off solvent and re-cooling to obtain a second crop of crystals. 2. Ensure the solution is cooled in an ice bath for at least 30 minutes. 3. Always use a minimal amount of ice-cold solvent for washing.
Crystals formed too quickly ("crashed out"). 1. The solution was too concentrated. 2. The solution was cooled too quickly.This can trap impurities within the crystal lattice, reducing purity.[10] Re-heat the solution, add a small amount (1-5%) of additional hot solvent to slightly decrease saturation, and cool more slowly.
The final product is still colored. The crude material contains colored, soluble impurities.Before the cooling step, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Perform a hot filtration to remove the charcoal (and the adsorbed impurities) before allowing the clear filtrate to cool and crystallize.

References

  • University of Rochester, Department of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Solubility of Things. 4-Chloro-N-(2-methylindolin-1-yl)-3-sulfamoyl-benzamide | Solubility of Things.
  • Michigan State University, Department of Chemistry.
  • BenchChem. An In-depth Technical Guide to the Solubility of 4-Chlorobenzamide in Organic Solvents.
  • PubChem. CID 139083282 | C16H16Cl2N2O2.
  • Yuan, J., & Liu, Y. J. (2012). This compound. Acta crystallographica. Section E, Structure reports online, 68(Pt 4), o937.
  • Sigma-Aldrich. 4-Chlorobenzamide 98%.
  • Fluorochem. This compound.
  • University of Colorado Boulder, Department of Chemistry.
  • BenchChem. Technical Support Center: Purification of 4-chloro-N-(4-morpholinyl)benzamide.
  • University of Rochester, Department of Chemistry.
  • BenchChem.
  • Zhang, G., et al. (2013).
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • University of York, Department of Chemistry.
  • Massachusetts Institute of Technology, Department of Chemistry.
  • PrepChem. Synthesis of 4-chloro-N-methyl-benzamide.
  • BenchChem.

Sources

troubleshooting "oiling out" during 4-chloro-N-methylbenzamide crystallization.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges during the purification process, with a specific focus on the phenomenon of "oiling out."

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why is it a problem?

A1: "Oiling out," technically known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from the solution as a liquid (an "oil" or emulsion) instead of forming solid crystals.[1] This occurs when the solute molecules aggregate into a disordered, solute-rich liquid phase before they can organize into an ordered crystal lattice.[1][2] It is a significant problem because this oily phase often traps impurities more effectively than the desired crystalline solid, defeating the purpose of crystallization as a purification technique.[3][4] Subsequent solidification of this oil typically leads to an amorphous, glassy solid or poorly formed crystals with low purity and difficult handling characteristics.[1]

Q2: My solution of this compound has oiled out. What are the immediate steps I should take?

A2: If you observe oily droplets forming, the immediate goal is to redissolve the separated phase and attempt a more controlled crystallization.

  • Re-heat the solution: Gently warm the mixture until the oil completely redissolves into a homogeneous solution.

  • Add more solvent: Add a small amount of additional hot solvent (typically 10-20% more volume) to decrease the supersaturation level.[3]

  • Attempt a slower cooling rate: Once redissolved, allow the solution to cool much more slowly. Insulating the flask can help achieve this.

  • Consider seeding: If you have pure crystals, introduce a seed crystal at a temperature just below the saturation point to encourage heterogeneous nucleation.

Q3: What are the most likely causes for this compound to oil out?

A3: The primary causes are generally related to achieving a state of high supersaturation too quickly or under conditions that favor liquid separation over solid nucleation. The most common culprits are:

  • High concentration of impurities: Impurities can significantly depress the melting point of your compound and interfere with crystal lattice formation.[3][5]

  • Rapid cooling: Cooling the solution too quickly can plunge the system into a state of high supersaturation where the kinetics of LLPS are faster than crystallization.[1]

  • Inappropriate solvent choice: The chosen solvent may have too high a solvating power at elevated temperatures and too low at cooler temperatures, leading to a very steep solubility curve.

  • Insufficient solvent: Using the absolute minimum amount of solvent can lead to the saturation temperature being above the melting point of the solute (or its eutectic mixture with impurities), causing it to precipitate as a liquid.[3]

In-Depth Troubleshooting Guide

Understanding the Phenomenon: Crystallization vs. Liquid-Liquid Phase Separation (LLPS)

Crystallization is a thermodynamic process governed by a phase diagram, which maps the states of a substance at different temperatures and concentrations.[6][7][8] As a hot, saturated solution cools, its concentration exceeds the solubility limit, creating a supersaturated state—the driving force for crystallization.

However, within this supersaturated region, another phase boundary can exist: the miscibility gap.[1] If the cooling path crosses into this region, the single-phase solution can spontaneously separate into two liquid phases: a solute-rich phase (the oil) and a solute-lean phase (the solvent).[2][9] Oiling out occurs when the rate of crossing into this miscibility gap is faster than the rate of crystal nucleation and growth.[10]

G cluster_0 Conceptual Phase Diagram: Cooling Paths A Undersaturated Region (Single Liquid Phase) p1 A->p1 Solubility Curve B Metastable Zone (Nucleation Possible) p2 B->p2 Metastable Limit p3 B->p3 Binodal Curve C Labile Zone (Spontaneous Nucleation) p4 C->p4 Spinodal Curve D LLPS Region (Oiling Out) (Two Liquid Phases) E Solid + Liquid Region p1->B p2->C p3->D p4->D p5 p5->E p6 p6->E start_good Start (Hot Solution) end_good Desired Crystals start_good->end_good Good Path (Slow Cooling) start_bad Start (Hot Solution) end_bad Oiled Out start_bad->end_bad Bad Path (Rapid Cooling)

Caption: Conceptual diagram showing optimal (green) and suboptimal (red) cooling paths.

Root Cause Analysis and Strategic Solutions

A systematic approach is crucial for identifying the root cause of oiling out. The following flowchart and detailed protocols will guide you through the diagnostic and corrective process.

Troubleshooting_Flowchart start Oiling Out Observed During This compound Crystallization q1 Are impurities suspected? (e.g., from synthesis byproducts, sticky crude solid) start->q1 action1 Implement Pre-Crystallization Purification - Perform acid/base wash - Use activated charcoal - Consider column chromatography q1->action1 Yes q2 How was the cooling rate? q1->q2 No action1->q2 action2_fast Strategy: Reduce Supersaturation Gradient 1. Re-dissolve by heating. 2. Add 10-20% more solvent. 3. Cool slowly (insulate flask). 4. Lower final cooling temperature (ice bath). q2->action2_fast Rapid action2_slow Issue likely related to solvent system or extreme impurity level. q2->action2_slow Slow end_node Successful Crystallization action2_fast->end_node q3 Is the chosen solvent appropriate? action2_slow->q3 action3 Strategy: Change Solvent System - Select a solvent with a shallower solubility curve. - Try a mixed-solvent system to fine-tune solubility. action2_slow->action3 q3->action3 No / Unsure q3->end_node Yes action3->end_node

Caption: Troubleshooting decision flowchart for oiling out.

Experimental Protocols

Protocol 1: Pre-Crystallization Purification of Crude this compound

Rationale: Impurities from the synthesis, such as unreacted 4-chlorobenzoyl chloride or methylamine hydrochloride, can significantly disrupt crystallization.[11][12] An acid-base workup is effective for removing these common contaminants.[13]

Methodology:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl) to remove any basic impurities like residual methylamine.

  • Base Wash: Wash the organic layer with a dilute base (e.g., 5% aqueous sodium bicarbonate) to remove acidic impurities like 4-chlorobenzoic acid, which may have formed from hydrolysis of the starting material.[14]

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified crude solid, which is now ready for crystallization.

Protocol 2: Developing a Robust Crystallization Protocol to Avoid Oiling Out

Rationale: A successful crystallization balances thermodynamics and kinetics. This protocol focuses on controlling the rate of supersaturation generation to favor crystal growth over LLPS.[1] Methanol is a reported solvent for this compound.[15][16] We will explore it and other suitable alternatives.

Solvent Selection: this compound is a moderately polar molecule.[17] Solvents of similar polarity are good starting points. The ideal solvent should dissolve the compound well when hot but poorly when cold.

Table 1: Solvent Selection Guide for this compound

SolventPolarityBoiling Point (°C)Comments
MethanolPolar Protic65Reported to be an effective solvent.[15][16]
EthanolPolar Protic78Often a good alternative to methanol, with a less steep solubility curve.
IsopropanolPolar Protic82Slower evaporation and cooling can be beneficial.
AcetonePolar Aprotic56Good solvating power; may require a co-solvent to reduce solubility at low temp.
Ethyl AcetateMid-Polarity77A less polar option that can be effective.
TolueneNon-Polar111May be a poor solvent alone, but useful as an anti-solvent in a mixed system.

Methodology:

  • Solvent Screening: In parallel on a small scale, test the solubility of your purified crude in the solvents listed in Table 1 to identify a suitable candidate.

  • Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the purified solid portion-wise, with swirling and gentle heating, until the solid just dissolves.

  • Add Excess Solvent: To avoid precipitating at a temperature above the compound's melting point, add an additional 10-20% volume of hot solvent.[3]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the rate further, you can place the flask in an insulated container (e.g., a beaker filled with vermiculite or wrapped in glass wool).

  • Seeding (Optional but Recommended): When the solution has cooled slightly and is visibly supersaturated (e.g., faint cloudiness, streaks upon scratching the glass), add a tiny amount of pure this compound (a "seed crystal"). This provides a template for growth and bypasses the kinetic barrier of primary nucleation.[18]

  • Maturation: Allow the solution to stand undisturbed for several hours or overnight to allow for slow crystal growth.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent. Dry the crystals thoroughly.

By understanding the principles behind oiling out and applying these systematic troubleshooting and preventative strategies, you can develop a robust and reliable crystallization protocol for high-purity this compound.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design - ACS Publications. [Link]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? Brainly. [Link]

  • Origin and use of crystallization phase diagrams. PubMed. [Link]

  • Origin and use of crystallization phase diagrams. PMC - NIH. [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • Synthesis of 4-chloro-N-methyl-benzamide. PrepChem.com. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Recrystallization (help meeeeee). Reddit. [Link]

  • Framework and components of a crystallization phase diagram. ResearchGate. [Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development - ACS Publications. [Link]

  • This compound. PMC - NIH. [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. [Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation. ResearchGate. [Link]

  • Protein crystallization and phase diagrams. Yeshiva University. [Link]

  • 4-Chloro-N-(2-methylindolin-1-yl)-3-sulfamoyl-benzamide | Solubility of Things. solubilityofthings.com. [Link]

  • Phase Diagrams for Crystal Growth. Wiley-VCH. [Link]

  • Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. NIH. [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing). [Link]

  • The Influence of Impurities and Additives on Crystallization. Cambridge University Press & Assessment. [Link]

  • 4-Chloro-N-methyl-benzamide. PubMed. [Link]

  • CID 139083282 | C16H16Cl2N2O2. PubChem. [Link]

  • Impact of impurities on crystal growth. Nature. [Link]

  • Why did my amide syntesis does not work? ResearchGate. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Recrystallization Issues. Reddit. [Link]

  • Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Technical Support Center: Column Chromatography of 4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the purification of 4-chloro-N-methylbenzamide via column chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common separation challenges and optimize purification protocols.

I. Frequently Asked Questions (FAQs)

Here we address common issues encountered during the purification of this compound and related benzamide derivatives.

Q1: My compound is not eluting from the silica gel column. What's the problem?

A1: This typically indicates that the mobile phase (eluent) is not polar enough to displace the compound from the stationary phase. This compound has a polar amide group capable of strong interactions with the acidic silica gel. To resolve this, you must gradually increase the polarity of the eluent. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try moving to a 7:3 or 1:1 mixture.[1]

Q2: All my compounds are coming off the column in the first few fractions. How do I fix this?

A2: This is the opposite problem: your eluent is too polar. This causes all components of your mixture, including your target compound, to travel with the solvent front instead of partitioning with the stationary phase. You should switch to a less polar solvent system.[1] Thin-Layer Chromatography (TLC) is an essential preliminary step to determine the optimal solvent system that provides good separation between your product and impurities.[1]

Q3: I'm observing significant "tailing" or "streaking" of my compound's band on the column and in my TLC analysis. What causes this and how can I prevent it?

A3: Peak tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. The slightly acidic nature of standard silica gel can interact strongly with the amide group of your compound.[2][3] To mitigate this, you can:

  • Add a competing base: Add a small amount (0.5-2%) of triethylamine or pyridine to your mobile phase. This base will preferentially interact with the acidic silanol groups on the silica, preventing your compound from "sticking" and allowing it to elute in a tighter band.[3]

  • Use a deactivated stationary phase: Consider using neutral alumina or silica gel that has been pre-treated with a base to neutralize the acidic sites.[3][4]

Q4: My crude sample won't dissolve in the non-polar solvent system I need to use for chromatography. What should I do?

A4: This is a common challenge when purifying polar compounds. You have two primary options:

  • Minimal Strong Solvent: Dissolve your sample in a very small volume of a stronger, more polar solvent (like dichloromethane or acetone) and then load it onto the column.[5] Be cautious, as using too much of the strong solvent can compromise the separation at the top of the column.

  • Dry Loading: This is the preferred method. Dissolve your crude product in a suitable solvent, add a small amount of silica gel to the solution, and evaporate the solvent completely to get a dry, free-flowing powder.[5] This powder can then be carefully added to the top of your packed column, ensuring a very narrow starting band and excellent separation.

Q5: Can I use a stationary phase other than silica gel?

A5: Yes. If your compound is sensitive to the acidic nature of silica gel or if separation is still poor, alternative stationary phases can be used.[4]

  • Alumina: Available in neutral, basic, or acidic forms, it can be an excellent alternative for compounds that degrade on silica.

  • Amide-based Stationary Phases: These have shown excellent selectivity for polar compounds and can offer different retention mechanisms compared to standard silica.[6][7][8][9] They can provide a unique combination of hydrophobic and hydrogen-bonding interactions.[7]

II. In-Depth Troubleshooting Guides

This section provides detailed protocols and logical frameworks for overcoming more complex separation challenges.

Guide 1: Resolving Poor Separation and Overlapping Peaks

Poor resolution is the most common frustration in column chromatography. It typically stems from an improperly chosen mobile phase or poor column packing technique.

Causality: The principle of chromatography relies on the differential partitioning of analytes between the mobile and stationary phases. If the mobile phase is not optimized, components with similar polarities will travel down the column at nearly identical rates, resulting in co-elution.

Protocol: Systematic Mobile Phase Optimization using TLC
  • Spotting: Dissolve your crude mixture in a volatile solvent. On a single TLC plate, spot the mixture in several separate lanes.

  • Solvent System Trials: Prepare a series of eluent mixtures with varying polarities. For this compound, a Hexane/Ethyl Acetate system is a good starting point.[1][2]

    • Chamber 1: 9:1 Hexane:EtOAc

    • Chamber 2: 7:3 Hexane:EtOAc

    • Chamber 3: 1:1 Hexane:EtOAc

    • Chamber 4: 3:7 Hexane:EtOAc

  • Development: Place one TLC plate in each chamber and allow the solvent front to travel to about 1 cm from the top.

  • Analysis: Visualize the plates under a UV lamp (254 nm). The ideal solvent system will show your target compound with a Retention Factor (Rf) value between 0.2 and 0.4, with clear separation from all impurity spots.

Table 1: Mobile Phase Selection for Benzamides

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumExcellent starting point for many benzamides.[1][2]
Dichloromethane / MethanolMedium to HighUseful for more polar benzamides or when solubility is an issue.
Toluene / AcetoneMediumCan offer different selectivity compared to ester-based systems.
Troubleshooting Logic for Poor Separation

Caption: Workflow for troubleshooting poor peak resolution.

Guide 2: Managing Sample Loading for Optimal Performance

The initial loading of the sample onto the column is a critical step that dictates the final separation quality. A wide, diffuse starting band will lead to broad, overlapping peaks, regardless of how well the solvent system is optimized.

Causality: The goal is to apply the sample mixture to the top of the stationary phase in the narrowest possible band. This ensures that all molecules begin their journey down the column from the same starting point, maximizing the potential for separation.

Protocol: Dry Loading Technique

This method is highly recommended when your compound has poor solubility in the initial, non-polar eluent.[5]

  • Dissolution: Dissolve your crude product (e.g., 100 mg) in a minimum amount of a suitable volatile solvent (e.g., 2-3 mL of dichloromethane or acetone).

  • Adsorption: In a round-bottom flask, add 10-20 times the mass of your sample in silica gel (e.g., 1-2 g). Swirl to create a slurry.[5]

  • Evaporation: Gently remove the solvent using a rotary evaporator until you have a completely dry, free-flowing powder of silica gel coated with your sample.

  • Loading: Carefully pour this dry powder onto the top of your already packed and equilibrated column.

  • Finalizing: Gently tap the column to settle the powder and carefully add a thin protective layer of sand on top before slowly adding the mobile phase.[5]

Decision Framework for Sample Loading

Caption: Decision tree for selecting the appropriate sample loading method.

III. References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Amaris, C. B., et al. (2015). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Journal of Separation Science.

  • Amaris, C. B., et al. (2015). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. National Institutes of Health. [Link]

  • Dolan, J. W. (2010). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [Link]

  • MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Tang, Y., et al. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. PubMed. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Reddit. (2015). Separation of Benzylamine and Benzamide mixture. [Link]

  • Quora. (2019). Benzamide is not very soluble in ether, benzoic acid is however very soluble in it. If ether is the only solvent available for separation, how would you affect a chemical separation of the two compounds?[Link]

  • Cybulski, J., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. National Institutes of Health. [Link]

  • PubChem. CID 139083282 | C16H16Cl2N2O2. [Link]

  • Yuan, J., & Liu, Y. J. (2012). 4-Chloro-N-methyl-benzamide. PubMed. [Link]

  • PubChem. 4-Chloro-N,N-dimethylbenzamide | C9H10ClNO | CID 84180. [Link]

  • PrepChem.com. Synthesis of 4-chloro-N-methyl-benzamide. [Link]

  • Yuan, J., & Liu, Y. J. (2012). This compound. National Institutes of Health. [Link]

  • PubChem. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696. [Link]

  • Su, W. (2013). Column Chromatography (Purification). YouTube. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-chloro-N-methylbenzamide. This document is designed for researchers, process chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during this synthesis. The following question-and-answer format addresses specific issues, explains the underlying chemical principles, and offers actionable troubleshooting strategies to ensure a robust, scalable, and efficient process.

Core Reaction and Mechanism

The most common and industrially viable route to this compound is the Schotten-Baumann reaction, which involves the acylation of methylamine with 4-chlorobenzoyl chloride.[1] This reaction is typically performed in a biphasic system or in an aprotic solvent with a tertiary amine base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

Reaction_Mechanism cluster_reactants Reactants cluster_products Products R1 4-Chlorobenzoyl Chloride P This compound R1->P Nucleophilic Acyl Substitution R2 Methylamine (aq.) R2->P Base Base (e.g., excess MeNH2 or TEA) ByP HCl / Base·HCl Salt Base->ByP Neutralization

Caption: General synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized by the typical stages of a chemical synthesis, from starting materials to final product purification, addressing problems frequently encountered during scale-up.

Part A: Reagents and Reaction Setup

Q1: I'm observing a lower-than-expected yield, and my reaction seems sluggish. What's the first thing I should check?

A1: The quality and stoichiometry of your reagents are paramount.

  • 4-Chlorobenzoyl Chloride Quality: This reagent is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming 4-chlorobenzoic acid.[2] This acid will not participate in the amidation under these conditions and can complicate purification.

    • Troubleshooting: Always use a fresh bottle or a recently opened container stored under an inert atmosphere (e.g., nitrogen or argon). If in doubt, analyze the starting material by NMR or titration to check for acid impurity.

  • Methylamine Solution: Commercially available as a 40% aqueous solution, its concentration can decrease over time due to the volatility of methylamine.

    • Troubleshooting: Use a fresh, well-sealed bottle. For precise reactions, the concentration can be verified by titration before use. Ensure you are using at least two equivalents of methylamine: one to react with the acyl chloride and one to act as the base for the HCl byproduct.[3]

  • Solvent Purity: The presence of water in your organic solvent (if used) will hydrolyze the starting acyl chloride.[4]

    • Troubleshooting: Use anhydrous solvents, especially when working with non-aqueous base systems like triethylamine (TEA).[5]

Q2: The reaction is highly exothermic and difficult to control at a larger scale. How can I manage the temperature?

A2: The reaction between an acyl chloride and an amine is very rapid and exothermic. What is easily managed in an ice bath at the lab scale can become a serious safety hazard at pilot or production scale.[6]

  • Control the Addition Rate: The most effective control method is to add the 4-chlorobenzoyl chloride solution slowly to the cooled methylamine solution. This allows the reactor's cooling system to dissipate the heat generated.

  • Efficient Cooling & Mixing: Ensure your reactor has adequate cooling capacity and vigorous stirring. Poor mixing can create localized "hot spots" where the temperature spikes, leading to side reactions or a runaway reaction.

  • Dilution: Increasing the solvent volume can help absorb the heat of reaction, though this may impact downstream processing costs (e.g., solvent removal). A balance must be struck between thermal control and process efficiency.

Part B: Reaction Execution & Monitoring

Q3: My in-process control (TLC/LC-MS) shows the reaction has stalled with significant starting material remaining. What are the likely causes?

A3: A stalled reaction typically points to one of three issues:

  • Insufficient Base: The reaction generates one equivalent of HCl. If this is not neutralized, it will protonate the remaining methylamine, converting it into the non-nucleophilic methylammonium salt (CH₃NH₃⁺Cl⁻).[7]

    • Solution: Ensure at least two equivalents of methylamine are used. If using an alternative base like triethylamine, ensure at least one equivalent is present.

  • Poor Mixing: On a larger scale, inadequate agitation can lead to stratification of layers in a biphasic system (e.g., dichloromethane/water). The reactants must be in contact for the reaction to proceed.

    • Solution: Increase the stirrer speed. Verify that the stirrer design is appropriate for the vessel geometry and scale.

  • Low Temperature: While initial cooling is necessary to control the exotherm, running the reaction at a very low temperature for an extended period can slow the reaction rate.

    • Solution: After the initial exothermic addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours to ensure completion.[8]

Q4: I'm observing a significant amount of an impurity with a mass corresponding to the diacylated product. Why is this happening?

A4: This impurity is likely the N-methyl-N-(4-chlorobenzoyl)-4-chlorobenzamide. It forms when the product, this compound, acts as a nucleophile and reacts with another molecule of 4-chlorobenzoyl chloride. This is more likely to occur if:

  • Localized Excess of Acyl Chloride: This happens with poor mixing or if the acyl chloride is added too quickly. The methylamine in a specific region is consumed, and the product begins to react instead.

    • Solution: Improve mixing and slow down the addition of the acyl chloride. Adding the acyl chloride subsurface (below the liquid level) can also improve dispersion.

  • High Temperature: Higher temperatures can increase the rate of this side reaction.

    • Solution: Maintain strict temperature control, especially during the addition phase.

Part C: Work-up and Purification

Q5: During the aqueous work-up, my product precipitates as an oil or a sticky solid that is difficult to filter. What can I do?

A5: This is a common issue related to crystallization.

  • Solvent Choice: The product is typically a white solid. If it's oily, it may contain impurities that are depressing its melting point.

    • Solution: After the reaction, if using a solvent like methylene chloride, perform aqueous washes (e.g., with dilute HCl to remove excess methylamine, then with NaHCO₃ solution) to clean the organic layer.[5] Then, concentrate the organic layer and recrystallize the crude product from a suitable solvent like methanol or an ethanol/water mixture.[8]

  • Crystallization Technique:

    • Solution: Cool the solution slowly to encourage the formation of larger, more easily filterable crystals. Seeding the solution with a small crystal of pure product can help initiate crystallization. If the product remains oily, try adding an anti-solvent (a solvent in which the product is insoluble, like hexane) dropwise to the solution of your product in a good solvent (like ethyl acetate) until turbidity persists.

Q6: My final product has a persistent yellow or brown discoloration, even after recrystallization. What is the source of this color?

A6: Color impurities often arise from side reactions or impurities in the starting materials.

  • Starting Material Impurities: Impurities in the 4-chlorobenzoyl chloride can carry through the synthesis.

  • Thermal Degradation: Overheating the reaction mixture or during solvent distillation can cause decomposition and the formation of colored byproducts.

    • Troubleshooting: Consider a charcoal treatment. Dissolve the crude product in a suitable solvent (e.g., hot methanol), add a small amount of activated carbon (1-2% w/w), stir for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the carbon. Then, allow the filtrate to cool and crystallize. This is often very effective at removing color bodies.

Scale-Up Parameter Comparison

Scaling a reaction from the bench to a pilot plant requires adjusting several parameters to account for changes in surface-area-to-volume ratios, heat transfer, and mixing dynamics.[9]

ParameterLab Scale (e.g., 50 g)Pilot Scale (e.g., 5 kg)Rationale for Change
Reagent Addition Manual addition via dropping funnel over 30-60 min.[8]Metering pump addition over 2-4 hours.Slower addition is critical to manage the significantly larger heat evolution and prevent temperature spikes.[6]
Temperature Control Ice/water bath.Jacketed reactor with circulating coolant (glycol/brine).Passive cooling is insufficient; an active, closed-loop cooling system is required for precise temperature control.
Mixing Magnetic stir bar.Overhead mechanical stirrer (e.g., impeller, pitched-blade turbine).Magnetic stirring is ineffective for large volumes and viscous slurries. Mechanical stirring is required for proper homogenization.
Work-up Separatory funnel for washes.Pumping layers to separate vessels; bottom-outlet valve.Manual separation is not feasible or safe at scale.
Product Isolation Buchner funnel filtration.Centrifuge or filter-dryer (Nutsche filter).Larger equipment is needed to handle the bulk solid and improve drying efficiency.

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing common issues encountered during the synthesis.

Troubleshooting_Workflow start Problem: Low Yield or Incomplete Reaction check_reagents Check Reagent Quality & Stoichiometry (Acyl Chloride Purity, Amine Conc.) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Solution: Use fresh, verified reagents. Ensure >2 eq. of amine. reagents_ok->fix_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes end_point Problem Resolved fix_reagents->end_point conditions_ok Temp & Mixing OK? check_conditions->conditions_ok fix_conditions Solution: Improve agitation. Check temp probe. Allow warming post-addition. conditions_ok->fix_conditions No check_workup Analyze Aqueous & Organic Layers conditions_ok->check_workup Yes fix_conditions->end_point workup_ok Product lost in work-up? check_workup->workup_ok fix_workup Solution: Adjust pH of washes. Perform back-extraction. Check for emulsion. workup_ok->fix_workup Yes workup_ok->end_point No fix_workup->end_point

Caption: A decision tree for troubleshooting low yield.

Safety Considerations

  • 4-Chlorobenzoyl Chloride: This is a corrosive and lachrymatory substance.[10] It reacts violently with water, releasing toxic hydrogen chloride gas.[11] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

  • Methylamine: This is a flammable and corrosive gas/liquid.[12] It can cause severe skin and eye burns. Ensure adequate ventilation and use appropriate PPE.

  • Reaction Exotherm: As discussed, the reaction is highly exothermic. Never add the reagents all at once, especially at a larger scale. Ensure a reliable cooling system is in place and a quench plan is ready (e.g., a pre-chilled solvent).

References

  • PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Retrieved from PrepChem.com. [Link]

  • Pharmaceutical Technology. (2013, July 18). Reducing the Complexity of Commercial-Scale Amide Formation. Retrieved from Pharmaceutical Technology. [Link]

  • ResearchGate. (2022, June). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Request PDF. [Link]

  • L'Oreal. (n.d.). SAFETY DATA SHEET. Retrieved from L'Oreal. [Link]

  • Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from Organic Chemistry Portal. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-N-methoxy-N-methylbenzamide in Modern Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from UCL Discovery. [Link]

  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET - 4-Chlorobenzoyl chloride. Retrieved from Fisher Scientific. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobenzoyl chloride. Retrieved from Cole-Parmer. [Link]

  • NIH. (n.d.). This compound. PMC. [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. [Link]

  • ACS Omega. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]

  • Reddit. (2021, June 12). Purification of N-benzylbenzamides. r/chemistry. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific. [Link]

  • NIH. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]

  • Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Retrieved from Pearson. [Link]

  • YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • PubChem. (n.d.). N-Methylbenzamide. Retrieved from PubChem. [Link]

  • NIH. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. [Link]

  • PubMed Central. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from PubMed Central. [Link]

Sources

Technical Support Center: Navigating the Stability of 4-chloro-N-methylbenzamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on the stability issues of this compound in solution. This document synthesizes established scientific principles with practical, field-proven insights to help you anticipate and address challenges in your experiments.

Introduction

This compound is a key chemical intermediate in various synthetic pathways. Ensuring its stability in solution is critical for the accuracy, reproducibility, and success of your experimental outcomes. This guide provides a comprehensive overview of the potential degradation pathways, factors influencing stability, and robust protocols for assessing the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is primarily susceptible to two main degradation pathways in solution:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 4-chlorobenzoic acid and methylamine. This is a common degradation route for benzamide derivatives.[1][2][3]

  • Oxidation: While the benzamide itself is relatively stable to oxidation, certain experimental conditions or the presence of oxidizing agents could potentially lead to degradation.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of a solution is a critical factor. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the amide linkage.[1][2][4] To minimize degradation, it is advisable to maintain the pH of the solution within a near-neutral range (approximately pH 6-8). The use of a buffered system is highly recommended to ensure a stable pH throughout your experiments.

Q3: Is this compound sensitive to light?

A3: Aromatic compounds, especially those with halogen substituents, can be susceptible to photodegradation.[5] Exposure to light, particularly UV light, may induce degradation. It is a best practice to protect solutions of this compound from light by using amber glass vials or by working in a light-protected environment, such as a fume hood with the sash down.

Q4: What is the influence of the chloro-substituent on the molecule's stability?

A4: The electron-withdrawing nature of the chlorine atom at the para-position of the benzene ring can influence the electron density of the amide bond. This can potentially affect its susceptibility to nucleophilic attack, a key step in hydrolysis.

Troubleshooting Guide

Issue Potential Cause & Solution
Rapid Loss of Purity in Solution Observation: A significant and rapid decrease in the purity of a this compound solution is detected by HPLC analysis. Potential Cause: This is often indicative of hydrolysis due to inappropriate pH. Troubleshooting Steps: 1. Measure the pH of your solution. 2. If the pH is acidic or basic, prepare a fresh solution using a suitable buffer in the pH 6-8 range. 3. Re-analyze the freshly prepared buffered solution over time to confirm stability.
Appearance of Unexpected Peaks in Chromatogram Observation: New peaks, not corresponding to the parent compound, appear in the HPLC chromatogram over time. Potential Cause: These are likely degradation products. The primary suspect would be 4-chlorobenzoic acid resulting from hydrolysis. Troubleshooting Steps: 1. To confirm the identity of the degradation product, you can co-inject a standard of 4-chlorobenzoic acid. 2. If the retention times match, this confirms hydrolysis as the degradation pathway. 3. To mitigate this, follow the recommendations for pH control.
Inconsistent Results Between Experiments Observation: Significant variability in the concentration or purity of this compound is observed across different experimental runs. Potential Cause: This could be due to a combination of factors including inconsistent pH, exposure to light, or temperature fluctuations. Troubleshooting Steps: 1. Standardize your solution preparation protocol. Ensure consistent use of buffered solutions. 2. Protect all solutions from light by using amber vials or covering them with aluminum foil. 3. Ensure that solutions are stored at a consistent and appropriate temperature. For long-term storage, refrigeration is recommended.[5]

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[6][7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate both solutions at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equal volume and concentration of NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[5]

    • In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate both solutions at 60°C for 24 hours.[5]

    • At specified time points, withdraw an aliquot, neutralize it with an equal volume and concentration of HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.[5]

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

    • After the exposure, allow the solution to cool to room temperature and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.[5][8]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.[5]

Suggested HPLC Parameters:

ParameterRecommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute any more non-polar degradation products. A good starting point would be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm (or scan for optimal wavelength using a PDA detector)
Injection Volume 10 µL

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.[5]

Visualizing Degradation and Workflow

Chemical Structure and Potential Hydrolysis

G cluster_0 This compound cluster_1 Degradation Products compound prod1 4-chlorobenzoic acid C7H5ClO2 compound->prod1 Hydrolysis (Acid or Base) prod2 methylamine CH5N compound->prod2

Caption: Potential hydrolysis of this compound.

Forced Degradation Experimental Workflow

G start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) start->acid base Basic Hydrolysis (0.1M & 1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (80°C, Solution) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis HPLC Analysis (Stability-Indicating Method) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Assess Stability Profile analysis->end

Caption: Workflow for forced degradation studies.

References

  • The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali. Semantic Scholar. Available from: [Link]

  • 4-Chloro-N-methyl-benzamide. PubMed. Available from: [Link]

  • This compound. National Institutes of Health. Available from: [Link]

  • Forced degradation studies. MedCrave online. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available from: [Link]

Sources

Technical Support Center: Degradation Pathways of 4-Chloro-N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 4-chloro-N-methylbenzamide. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to support your research into the stability and breakdown of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges encountered during the study of this compound degradation.

Section 1: Understanding Degradation Pathways

Question 1: What are the primary predicted degradation pathways for this compound?

Based on its chemical structure and studies of analogous compounds, this compound is susceptible to three main degradation routes: abiotic hydrolysis, metabolic transformation, and microbial degradation.

  • Abiotic Hydrolysis: The amide bond is the most likely point of cleavage under both acidic and basic conditions. This reaction yields 4-chlorobenzoic acid and methylamine as the primary degradation products. Amides are generally more stable than esters, but hydrolysis can be significant under harsh pH conditions or elevated temperatures.

  • Metabolic Transformation: In vitro studies on similar N-methylbenzamides have shown that a major metabolic route is the formation of N-(hydroxymethyl) compounds.[1] Therefore, it is highly probable that this compound is metabolized to 4-chloro-N-(hydroxymethyl)benzamide. This intermediate can be a precursor to further degradation.

  • Microbial Degradation: Microorganisms can degrade this compound, likely initiating the process through enzymatic hydrolysis of the amide bond via amidases.[2][3][4][5] The resulting 4-chlorobenzoic acid is then further broken down by various bacterial and fungal strains.

Question 2: My microbial culture is not degrading this compound. What are the possible reasons?

Several factors could be contributing to the lack of degradation in your microbial culture:

  • Toxicity: High concentrations of this compound or its degradation intermediates may be toxic to the microorganisms, inhibiting their metabolic activity.[6] It is crucial to determine the optimal, non-inhibitory concentration of the compound for your specific microbial culture.

  • Lack of Appropriate Enzymes: The microorganisms in your culture may not possess the necessary enzymes (e.g., specific amidases) to initiate the breakdown of this compound. Consider using a microbial consortium from a contaminated site or a known xenobiotic-degrading strain.

  • Sub-optimal Culture Conditions: Environmental factors such as pH, temperature, oxygen availability, and nutrient concentrations significantly impact microbial activity.[6] Ensure that your culture conditions are optimized for the specific microorganisms you are using.

  • Bioavailability: this compound may adsorb to components in your culture medium, reducing its availability to the microorganisms.[6][7]

Question 3: I am observing unexpected peaks in my HPLC analysis. How can I identify these unknown metabolites?

Identifying unknown degradation products is a common challenge. Here's a systematic approach:

  • Blank and Control Samples: Always run blank (matrix without the compound) and control (compound in sterile matrix) samples to rule out impurities from your solvent, media, or glassware.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the potential metabolites. High-resolution mass spectrometry (HRMS) can help determine the elemental composition.

  • Tandem MS (MS/MS): Fragmenting the parent ion of the unknown peak in the mass spectrometer can provide structural information based on the fragmentation pattern.

  • Reference Standards: If you hypothesize a particular degradation product (e.g., 4-chlorobenzoic acid), run a pure standard of that compound to compare its retention time and mass spectrum with your unknown peak.

  • Forced Degradation Studies: Intentionally degrading the parent compound under controlled conditions (acid, base, oxidation, heat, light) can help generate expected degradation products, which can then be compared to the unknown peaks in your experimental samples.[8][9]

Section 2: Experimental Design & Protocols

Question 4: How do I design a robust experiment to study the microbial degradation of this compound?

A well-designed experiment is crucial for obtaining reliable and reproducible results. Consider the following:

  • Acclimation of Microbial Culture: If using an environmental inoculum, acclimate the microorganisms to this compound by gradually increasing its concentration over time.

  • Sterile Controls: Include sterile controls (autoclaved microbial culture with the compound) to account for any abiotic degradation.

  • Carbon Source: Decide whether this compound will be the sole carbon source or if a co-substrate will be provided. The presence of an easily metabolizable carbon source can sometimes enhance the degradation of a xenobiotic (co-metabolism).

  • Sampling Time Points: Collect samples at regular intervals to monitor the disappearance of the parent compound and the appearance and disappearance of metabolites.

  • Replicates: Use at least triplicate cultures for each experimental condition to ensure statistical validity.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[8][9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate samples at room temperature and 60°C for up to 72 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate samples at room temperature and 60°C for up to 72 hours.

  • Oxidative Degradation: Treat the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Keep the samples at room temperature, protected from light, for up to 72 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 72 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and fluorescent light. Wrap a control sample in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 3).

Stress ConditionReagent/ParameterTemperatureDurationExpected Primary Degradation Product
Acid Hydrolysis 0.1 M & 1 M HClRoom Temp & 60°CUp to 72 hrs4-Chlorobenzoic acid, Methylamine
Alkaline Hydrolysis 0.1 M & 1 M NaOHRoom Temp & 60°CUp to 72 hrs4-Chlorobenzoic acid, Methylamine
Oxidation 3% & 30% H₂O₂Room TempUp to 72 hrsN-Oxides, Hydroxylated species
Thermal Heat60°C (solution), 80°C (solid)Up to 72 hrsVaries, potential hydrolysis
Photolysis UV (254 nm) & Fluorescent LightRoom TempVariesPhotodegradation products (e.g., dechlorinated species)
Protocol 2: Microbial Degradation Assay

This protocol provides a framework for assessing the biodegradation of this compound by a pure or mixed microbial culture.

1. Culture Preparation:

  • Prepare a minimal salt medium (MSM) appropriate for your bacterial or fungal strain.

  • Inoculate the MSM with your microbial culture and grow to the mid-logarithmic phase.

2. Assay Setup:

  • In sterile flasks, add MSM and spike with this compound from a sterile stock solution to the desired final concentration (e.g., 10-100 mg/L).

  • Inoculate the flasks with the microbial culture (e.g., to an initial OD₆₀₀ of 0.05 for bacteria).

  • Prepare sterile controls by adding the compound to MSM without the microbial inoculum.

  • Prepare biotic controls with the microbial culture but without the compound.

  • Incubate the flasks under appropriate conditions (e.g., 30°C, 150 rpm).

3. Sampling and Analysis:

  • At designated time points (e.g., 0, 12, 24, 48, 72, 96 hours), aseptically withdraw aliquots from each flask.

  • For bacterial cultures, centrifuge the samples to pellet the cells. For fungal cultures, filtration may be necessary.

  • Analyze the supernatant for the concentration of this compound and its metabolites using HPLC-UV or LC-MS.

  • Monitor microbial growth by measuring OD₆₀₀ or protein concentration.

Protocol 3: Stability-Indicating HPLC Method

This protocol describes a general reverse-phase HPLC method for the analysis of this compound and its degradation products. Method optimization will be required for your specific application.

1. Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 10% A, 90% B

    • 20-25 min: Hold at 10% A, 90% B

    • 25-30 min: Return to initial conditions (90% A, 10% B)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm (or scan with PDA to determine optimal wavelength).

3. Method Validation:

  • The method should be validated according to ICH guidelines (Q2(R2)/Q14) for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[8][9][10][11][12]

Visualization of Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound.

degradation_pathways cluster_hydrolysis Abiotic/Enzymatic Hydrolysis cluster_metabolism Metabolic Pathway cluster_microbial Further Microbial Degradation parent This compound hydrolysis_product1 4-Chlorobenzoic Acid parent->hydrolysis_product1 Amidase / H+ or OH- hydrolysis_product2 Methylamine parent->hydrolysis_product2 Amidase / H+ or OH- metabolite1 4-Chloro-N-(hydroxymethyl)benzamide parent->metabolite1 Oxidative Metabolism microbial_intermediate1 4-Chlorocatechol hydrolysis_product1->microbial_intermediate1 Dioxygenase ring_cleavage Ring Cleavage Products microbial_intermediate1->ring_cleavage Dioxygenase mineralization CO2 + H2O + Cl- ring_cleavage->mineralization

Caption: Predicted degradation pathways of this compound.

experimental_workflow start Start: this compound Sample forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation microbial_assay Microbial Degradation Assay (Inoculation & Incubation) start->microbial_assay sampling Time-Point Sampling forced_degradation->sampling microbial_assay->sampling sample_prep Sample Preparation (Centrifugation/Filtration) sampling->sample_prep analysis HPLC-UV / LC-MS Analysis sample_prep->analysis data_analysis Data Analysis (Quantification of Parent & Metabolites) analysis->data_analysis pathway_elucidation Pathway Elucidation & Metabolite Identification data_analysis->pathway_elucidation

Caption: General experimental workflow for studying degradation.

References

  • Lee WJ, Lee JK, Chung J, Cho YJ, Park DH. Effects of electrochemical reduction reactions on the biodegradation of recalcitrant organic compounds (ROCs) and bacterial community diversity. J Microbiol Biotechnol. 2010;20(8):1230-1239.
  • Amidase. Wikipedia. Accessed January 12, 2026. [Link]

  • Joo H. A simple technique to determine quantum yield for UV photocatalytic decomposition studies.
  • Stability Indicating HPLC Method Development and Validation. SciSpace. Accessed January 12, 2026.
  • N-methyl-2-pyrrolidone-degrading bacteria from activated sludge. Water Science & Technology. 2015;71(1):10-16.
  • Stadler E, Eibel A, Fast D, et al. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Adv. 2018;8(25):13837-13847.
  • Steen WC, Collette TW. Microbial degradation of seven amides by suspended bacterial populations. Appl Environ Microbiol. 1989;55(10):2545-2549.
  • Amidases Have a Hydrogen Bond that Facilitates Nitrogen Inversion, but Esterases Have Not.
  • A Review on Development and Validation of Stability Indicating HPLC Methods for Analysis of Acidic Drugs.
  • Microbial amidases: Characterization, advances and biotechnological applications. Int J Biol Macromol. 2024;256(Pt 1):128224.
  • Microbial amidases: Characterization, advances and biotechnological applications. PMC. Published online December 19, 2024.
  • Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. PMC. Published online November 2014.
  • Biodegradation of Xenobiotic Compounds. eGyanKosh. Accessed January 12, 2026.
  • Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide.
  • Biodegradation of Xenobiotics: Pathways and Microbial Approaches. EVS Institute. Published online August 14, 2024.
  • Biodegradation of Xenobiotics. Encyclopedia of Life Support Systems (EOLSS). Accessed January 12, 2026.
  • The Phototransformation of Chemicals in Water: Results of a Ring-Test. ECETOC. Published online 1984.
  • Microbial degradation of N-methyl-2-pyrrolidone in surface water and bacteria responsible for the process.
  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. Published online December 11, 2025.
  • Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation.
  • Calculating quantum yield of a photocatalyst. Reddit. Published online November 20, 2020.
  • Hardy FE, Robson P. The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali. J Chem Soc B. 1967:1151-1154.
  • Bacterial degradation of monocyclic aromatic amines. PMC. Published online May 2015.
  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. Published online April 2012.
  • Studies on peptide amidase-catalysed C-terminal peptide amidation in organic media with respect to its substrate specificity.
  • Whats the best way to identify metabolites from hydrocarbon degradation. Any research papers or methodology to detect it from liquid media?
  • The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali. Journal of the Chemical Society B: Physical Organic. 1967:1151-1154.
  • Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. PMC. Published online August 31, 2022.
  • Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. Journal of the Chemical Society, Perkin Transactions 2. 1973:1632-1635.
  • Biodegradation of Xenobiotic Compounds. IIP Series. Accessed January 12, 2026.
  • Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite. PMC. Published online August 2015.
  • Troubleshooting degradation pathways of methylionone in formulations. Benchchem. Accessed January 12, 2026.
  • Microbial degradation of N-methyl-2-pyrrolidone in surface water and bacteria responsible for the process.
  • Fungal Enzymes Involved in Plastics Biodegrad
  • Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation. PMC. Published online February 2023.
  • Degradation of carbamazepine by UV/chlorine advanced oxidation process and formation of disinfection by-products. PubMed. Published online May 10, 2016.
  • Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. PubMed. Published online August 4, 2015.
  • Degradation of dyes by fungi: an insight into mycoremediation. PMC. Published online February 2022.
  • Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products.
  • Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation.
  • Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. NIH. Published online October 2002.
  • Fungal Enzymes Involved in Plastics Biodegradation. PubMed. Published online June 8, 2022.
  • Degradation of dyes by fungi: an insight into mycoremediation. BioTechnologia. 2022;103(1):31-48.

Sources

Validation & Comparative

A Comparative Analysis of 4-chloro-N-methylbenzamide and 4-chlorobenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the benzamide scaffold represents a cornerstone for the development of a diverse array of therapeutic agents. The strategic modification of this core structure can profoundly influence a compound's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, objective comparison of 4-chlorobenzamide and its N-methylated counterpart, 4-chloro-N-methylbenzamide. While direct, head-to-head comparative studies are not extensively available in public literature, this document synthesizes existing data on their derivatives and leverages structure-activity relationship (SAR) principles to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Methylation on the Benzamide Scaffold

The introduction of a chlorine atom at the para-position of the benzamide ring significantly alters its electronic properties and can enhance interactions with biological targets. The subsequent methylation of the amide nitrogen, transitioning from a primary amide (4-chlorobenzamide) to a secondary amide (this compound), introduces further critical changes. This seemingly minor modification can have a substantial impact on a molecule's hydrogen bonding capacity, lipophilicity, metabolic stability, and conformational flexibility, thereby altering its pharmacological profile.

The primary amide of 4-chlorobenzamide possesses two hydrogen bond donors, while the N-methyl group in this compound reduces this to a single hydrogen bond donor. This fundamental difference is often a key determinant of a compound's binding affinity and selectivity for its target proteins.

Physicochemical Properties: A Comparative Overview

A molecule's biological activity is intrinsically linked to its physical and chemical characteristics. The table below summarizes the key physicochemical properties of this compound and 4-chlorobenzamide.

PropertyThis compound4-chlorobenzamideReferences
Molecular Formula C₈H₈ClNOC₇H₆ClNO[1][2]
Molecular Weight 169.61 g/mol 155.58 g/mol [1][2]
Appearance White to light yellow crystalline powderWhite to off-white fine crystalline powder[1][3]
Melting Point 158-161 °C172-176 °C[3][4]
Water Solubility Data not readily available, predicted to be lowLow / Slightly soluble[3]
Organic Solvent Solubility Soluble in methanolSoluble in ethanol, acetone, and chloroform[3][4]

The addition of the methyl group slightly increases the molecular weight and is expected to increase the lipophilicity of this compound compared to 4-chlorobenzamide. This can influence its solubility and ability to cross biological membranes.

Comparative Biological Activity: Insights from Derivatives and SAR

While direct comparative data is scarce, the biological activities of derivatives of both compounds provide a basis for inferring their potential therapeutic applications and for understanding the impact of N-methylation.

Anticancer and PARP Inhibition Potential

The benzamide moiety is a well-established pharmacophore in the design of inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[5] Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Derivatives of 4-chlorobenzamide have been investigated for their anticancer properties.[6] The activity of these more complex molecules suggests that the 4-chlorobenzamide core can serve as a valuable scaffold for the development of cytotoxic agents.

The role of the amide protons in PARP inhibition is significant. The primary amide of 4-chlorobenzamide can engage in hydrogen bonding interactions within the nicotinamide binding pocket of PARP enzymes. The substitution of one of these protons with a methyl group in this compound alters this interaction. Structure-activity relationship studies on other benzamide series have shown that N-methylation can have varied effects. In some cases, the reduction in hydrogen bond donating capacity can decrease potency. However, in other instances, the methyl group can occupy a hydrophobic pocket, potentially enhancing binding affinity. Furthermore, the increased lipophilicity of the N-methylated compound may lead to improved cell permeability, which could translate to better performance in cell-based assays.

A study on Mycobacterium tuberculosis QcrB inhibitors found that secondary amides, such as N-methyl amides, can be more potent than their primary amide counterparts.[4] Conversely, for a series of antitubercular benzamides, N,N-dimethyl substitution resulted in a significant loss of activity compared to the primary and N-methyl analogs, highlighting the importance of at least one amide proton for hydrogen bonding in that specific context.[7] This underscores the target-dependent nature of SAR and the necessity for empirical testing.

Hypothetical Signaling Pathway for PARP Inhibition

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Catalyzes NAD NAD+ NAD->PARP1 Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor 4-chlorobenzamide or This compound Inhibitor->PARP1 Inhibition

Caption: Potential mechanism of action via PARP1 inhibition.

Antimicrobial Activity

Benzamide derivatives have been reported to exhibit antibacterial and antifungal properties.[1] The presence of a chlorine atom on the benzamide ring can contribute to these effects.[8] While specific data for the parent compounds is limited, it is plausible that both 4-chlorobenzamide and this compound could serve as starting points for the development of novel antimicrobial agents. The impact of N-methylation on antimicrobial activity would likely depend on the specific microbial target and the role of hydrogen bonding in the binding site.

Experimental Protocols for Activity Evaluation

To empirically determine and compare the biological activities of this compound and 4-chlorobenzamide, a series of standardized in vitro assays can be employed.

PARP Inhibition Assay (Colorimetric)

This assay measures the inhibition of PARP enzyme activity by quantifying the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Workflow for PARP Inhibition Assay

PARP_Assay_Workflow start Start plate_prep Coat 96-well plate with histone proteins start->plate_prep add_components Add PARP enzyme, biotinylated NAD+, and test compound (or vehicle control) plate_prep->add_components incubation1 Incubate to allow PARylation reaction add_components->incubation1 wash1 Wash to remove unbound reagents incubation1->wash1 add_streptavidin_hrp Add Streptavidin-HRP wash1->add_streptavidin_hrp incubation2 Incubate add_streptavidin_hrp->incubation2 wash2 Wash incubation2->wash2 add_substrate Add HRP substrate wash2->add_substrate read_plate Measure absorbance at specified wavelength add_substrate->read_plate analyze Calculate % inhibition and determine IC50 read_plate->analyze end End analyze->end

Caption: A typical workflow for a colorimetric PARP inhibition assay.

Step-by-Step Methodology:

  • Plate Preparation: Coat the wells of a 96-well plate with histone proteins and block non-specific binding sites.

  • Compound Preparation: Prepare serial dilutions of this compound and 4-chlorobenzamide in the appropriate assay buffer. Include a vehicle control (e.g., DMSO) and a known PARP inhibitor as a positive control.

  • Reaction Initiation: To each well, add the PARP enzyme, activated DNA, and the test compound. Initiate the reaction by adding a solution of biotinylated NAD+.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the PARylation reaction to proceed.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate and incubate. After another wash step, add a colorimetric HRP substrate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required for 50% inhibition) by fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., a BRCA-deficient cell line for PARP inhibitor studies) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and 4-chlorobenzamide for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the IC₅₀ value.

Antibacterial Activity Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.[1]

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of this compound and 4-chlorobenzamide in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) and dilute it to the final inoculum concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The comparison between this compound and 4-chlorobenzamide highlights the profound influence of N-methylation on the potential biological activity of a benzamide scaffold. While 4-chlorobenzamide provides a classic starting point with two hydrogen bond donors, this compound offers altered physicochemical properties, including increased lipophilicity and a single hydrogen bond donor, which may lead to a different pharmacological profile.

Based on the activities of their derivatives and established SAR principles, both compounds warrant further investigation as potential scaffolds for anticancer (particularly as PARP inhibitors) and antimicrobial agents. The provided experimental protocols offer a robust framework for conducting a direct, head-to-head comparison of their activities. Future research should focus on synthesizing and screening a broader range of N-substituted 4-chlorobenzamide analogs to establish a more comprehensive understanding of the structure-activity relationships and to identify lead compounds with enhanced potency and selectivity.

References

  • ChemWhat. 4-Chlorobenzamide CAS#: 619-56-7. Available from: [Link]

  • PubChem. 4-Chlorobenzamide. Available from: [Link]

  • PubChem. CID 139083282. Available from: [Link]

  • Yuan, J., & Liu, Y. J. (2012). This compound. Acta crystallographica. Section E, Structure reports online, 68(Pt 4), o937. Available from: [Link]

  • PrepChem.com. Synthesis of 4-chloro-N-methyl-benzamide. Available from: [Link]

  • PubMed. 4-Chloro-N-methyl-benzamide. Available from: [Link]

  • McGill University eScholarship. BMS-536924 sensitizes human epithelial ovarian cancer cells to the PARP inhibitor, 3-aminobenzamide. Available from: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • de Oliveira, A. B., et al. (2020). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Journal of Applied Microbiology, 129(5), 1184-1193. Available from: [Link]

Sources

A Comparative Guide to the Efficacy of 4-Chloro-N-Methylbenzamide and Other Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in a wide array of pharmacologically active compounds. This guide provides an in-depth, objective comparison of the efficacy of 4-chloro-N-methylbenzamide and other notable benzamide derivatives across various therapeutic areas. By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document serves as a critical resource for researchers engaged in the discovery and development of novel benzamide-based therapeutics.

Introduction to Benzamides: A Privileged Scaffold in Drug Discovery

Benzamide and its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[1][2] The pharmacological profile of a benzamide can be significantly influenced by the nature and position of substituents on both the phenyl ring and the amide nitrogen. The introduction of a chloro-substituent, for instance, is a common strategy to modulate the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity.[3][4] This guide will focus on this compound as a focal point for comparison, exploring its efficacy relative to other benzamides in key therapeutic domains.

Antimicrobial Efficacy: A Comparative Analysis

Benzamide derivatives have emerged as a promising class of antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[5][6] The chloro-substitution on the benzoyl ring, in particular, has been shown to be a key determinant of antimicrobial potency.

While specific quantitative data for the antimicrobial activity of this compound is not extensively detailed in recently available literature, a 2012 study on its crystal structure referenced earlier work by Lee et al. (2009) suggesting potential antibacterial and antifungal effects.[7] To provide a comparative context, the following table summarizes the antimicrobial efficacy of other relevant chloro-substituted benzamide derivatives.

Compound/DerivativeTarget MicroorganismAssay TypeEfficacy Metric (e.g., MIC in µg/mL)Reference
N-(4-Bromophenyl)-4-chlorobenzamideStaphylococcus aureusBroth MicrodilutionMIC: 1-16[8]
4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamideMRSABroth MicrodilutionMIC: 1-16[8]
Difluorobenzamide DerivativesStaphylococcus aureusBroth MicrodilutionMIC₅₀: 0.12[1]
N-(substituted phenyl)benzamides (5a)Bacillus subtilisDisc Diffusion/Broth MicrodilutionZone of Inhibition: 25 mm / MIC: 6.25[9]
N-(substituted phenyl)benzamides (5a)Escherichia coliDisc Diffusion/Broth MicrodilutionZone of Inhibition: 31 mm / MIC: 3.12[9]
N-(substituted phenyl)benzamides (6b)Escherichia coliDisc Diffusion/Broth MicrodilutionZone of Inhibition: 24 mm / MIC: 3.12[9]
N-(substituted phenyl)benzamides (6c)Bacillus subtilisDisc Diffusion/Broth MicrodilutionZone of Inhibition: 24 mm / MIC: 6.25[9]

Causality Behind Experimental Choices: The use of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria in these studies is crucial for determining the spectrum of activity. Methicillin-resistant Staphylococcus aureus (MRSA) is included to assess efficacy against drug-resistant strains, a critical aspect of modern antimicrobial drug discovery. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent, representing the lowest concentration that inhibits visible growth.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution of Test Compound: Prepare a stock solution of the benzamide derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.

  • Inoculation: Dilute the bacterial suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL and add to each well containing the diluted compound. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination

Caption: Workflow for MIC Determination.

Anticancer Efficacy: A Comparative Perspective

The benzamide scaffold is also a prominent feature in the design of anticancer agents, with derivatives exhibiting a range of mechanisms including the inhibition of histone deacetylases (HDACs) and receptor tyrosine kinases.[10][11] The substitution pattern on the benzamide core plays a pivotal role in defining the anticancer activity and target selectivity.

The following table presents a comparative summary of the in vitro anticancer activity of several benzamide derivatives.

Compound/DerivativeCancer Cell LineAssay TypeEfficacy Metric (e.g., IC₅₀ in µM)Reference
Bis-benzamide (14d)LNCaP (Prostate)MTT AssayIC₅₀: 0.016[13]
N-benzyl-2-fluorobenzamide (38)MDA-MB-231 (Breast)MTT AssayIC₅₀: 1.98[10]
N-(6,8-disubstituted coumarin-3-yl) benzamide (8a)HepG2 (Liver)MTT AssayIC₅₀: Data not specified, but potent[14]
Benzamide RibosideL1210 (Leukemia)Growth InhibitionStrong in vitro and in vivo inhibitor[15]
VKNG-2 (benzamide derivative)S1-M1-80 (Colon)ChemosensitizationReverses multidrug resistance[2][16][17]

Causality Behind Experimental Choices: The selection of diverse cancer cell lines (e.g., prostate, breast, liver, leukemia) allows for the assessment of the spectrum of anticancer activity. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity, providing a quantitative measure of a compound's ability to inhibit cancer cell proliferation (IC₅₀ value).[18] The IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for evaluating the cytotoxic effects of benzamide derivatives on cancer cell lines.

Materials:

  • Test compound (e.g., this compound)

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzamide compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Benzamide Derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation_Formazan Incubate (2-4h) MTT_Addition->Incubation_Formazan Solubilization Solubilize Formazan Crystals Incubation_Formazan->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT Cytotoxicity Assay.

In Vivo Efficacy: Bridging the Gap from Bench to Bedside

While in vitro assays provide crucial initial data on the potency of a compound, in vivo studies in animal models are essential to evaluate its efficacy, pharmacokinetics, and safety in a whole-organism context.[19] Benzamide derivatives have been evaluated in various animal models for their antimicrobial and anticancer activities.

For antimicrobial efficacy, mouse protection tests are commonly employed, where the 50% effective dose (ED₅₀) is determined.[19] In the context of oncology, xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for evaluating the in vivo antitumor activity of a compound.[20]

Experimental Protocol: In Vivo Murine Model of Systemic Fungal Infection

This protocol provides a general framework for assessing the in vivo antimicrobial efficacy of a benzamide derivative in a systemic candidiasis model.

Materials:

  • Test compound (e.g., this compound) formulated for in vivo administration

  • Female BALB/c mice

  • Candida albicans strain

  • Sterile saline

Procedure:

  • Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Infection: Induce a systemic infection by injecting a standardized inoculum of Candida albicans into the lateral tail vein of the mice.

  • Treatment: Administer the benzamide compound at various doses via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at specified time points post-infection. Include a vehicle control group.

  • Monitoring: Monitor the mice daily for clinical signs of illness and mortality.

  • Endpoint Analysis: At the end of the study, euthanize the surviving mice and aseptically remove target organs (e.g., kidneys, spleen). Homogenize the organs and perform serial dilutions to determine the fungal burden (CFU/gram of tissue).[18]

InVivo_Workflow cluster_model Animal Model cluster_treatment Intervention cluster_outcome Efficacy Assessment Acclimatization Acclimatization of Mice Infection Systemic Infection with Pathogen Acclimatization->Infection Treatment Administer Benzamide Compound Infection->Treatment Monitoring Daily Monitoring Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Fungal Burden) Monitoring->Endpoint_Analysis Data_Evaluation Data Evaluation Endpoint_Analysis->Data_Evaluation

Caption: General Workflow for In Vivo Antimicrobial Efficacy Study.

Conclusion and Future Directions

The benzamide scaffold remains a highly privileged and versatile platform for the development of novel therapeutic agents. While this guide has provided a comparative overview of the efficacy of various benzamide derivatives, the lack of extensive, publicly available data on this compound highlights a specific area for future research. Further investigation into the antimicrobial and anticancer properties of this particular compound is warranted to fully elucidate its therapeutic potential.

The structure-activity relationships discussed herein underscore the critical role of substituent patterns in modulating the biological activity of benzamides. A systematic exploration of different substitutions on the N-methyl and chloro-benzoyl moieties of this compound could lead to the discovery of new derivatives with enhanced potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for such future investigations, ensuring the generation of reliable and comparable data. As our understanding of the molecular targets of benzamides continues to grow, so too will our ability to design and develop the next generation of highly effective benzamide-based drugs.

References

  • BenchChem. (2025). Comparative Analysis of 4-Chlorobenzamide Analogues and Other Chloro-Compounds Against Staphylococcus aureus. BenchChem Technical Support Team.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Mycomycin Studies. BenchChem Technical Support Team.
  • BenchChem. (2025). Structure-Activity Relationship of N-(piperidin-4-yl)benzamide Derivatives: A Comparative Guide. BenchChem Technical Support Team.
  • BenchChem. (2025). Application Notes and Protocols for Antibacterial Agent 62 (BMY 40062) in In Vivo Animal Studies. BenchChem Technical Support Team.
  • Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Bioorganic & Medicinal Chemistry Letters, 128, 130362.
  • Lee, T. K., Ravindranathan, P., & Sonavane, R. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules, 24(15), 2783.
  • Lee, T. K., Ravindranathan, P., & Sonavane, R. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules, 24(15), 2783.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 4-Chlorobenzamide and its Positional Isomers. BenchChem Technical Support Team.
  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2463.
  • Sagwan, S., Rao, D. V., & Sharma, R. A. (2012). In vivo and in vitro proportional antimicrobial activity in karanj (Pongamia pinnata): an imperative leguminous tree. International Journal of Research and Reviews in Pharmacy and Applied Sciences, 2(6), 981-995.
  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2463.
  • Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. PubMed.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 4-Chlorobenzamide Analogues. BenchChem Technical Support Team.
  • In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. BMJ Open, 10(7), e037737.
  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader.
  • In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Molecules, 19(5), 5674-5688.
  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. PubMed.
  • Antibiotic Treatment Protocols and Germ-Free Mouse Models in Vascular Research. Frontiers in Immunology, 10, 2059.
  • The evaluation of anti-leukemic efficacy using in vivo flank xenograft model.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. Molecules, 24(15), 2783.
  • 4-Chloro-N-methyl-benzamide. PubMed.
  • Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides.
  • Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chemical Science, 11(1), 181-190.
  • 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)
  • Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction. Journal of Saudi Chemical Society, 23(8), 963-972.
  • Synthesis and invitro antimicrobial activity of some new 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide derivatives.
  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 26(11), 3235.
  • This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o937.
  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules, 28(3), 1332.

Sources

Validating the In Vivo Efficacy of 4-chloro-N-methylbenzamide: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro hit to a viable clinical candidate is paved with rigorous preclinical validation. This guide provides an in-depth technical framework for the in vivo validation of 4-chloro-N-methylbenzamide's biological activity, with a primary focus on its potential as an anticancer agent. Given the limited publicly available in vivo data for this specific compound, we will employ a comparative approach, drawing insights from structurally and functionally related benzamide derivatives that have been successfully evaluated in preclinical models. This guide will objectively compare the performance of these alternatives, provide supporting experimental data, and offer detailed protocols to empower your research endeavors.

The Benzamide Scaffold: A Privileged Structure in Oncology

The benzamide core is a versatile scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents. In oncology, benzamide derivatives have emerged as potent inhibitors of critical cellular processes, most notably DNA repair and microtubule dynamics. This guide will focus on two prominent classes of anticancer benzamides as comparators for this compound:

  • PARP Inhibitors: These agents exploit synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

  • Tubulin Polymerization Inhibitors: By interfering with microtubule dynamics, these compounds induce cell cycle arrest and apoptosis.

Understanding the in vivo behavior of these established benzamide derivatives provides a robust foundation for designing and interpreting studies on novel analogs like this compound.

Comparative In Vivo Efficacy of Benzamide Derivatives

The ultimate preclinical validation of an anticancer compound lies in its ability to inhibit tumor growth in a living organism. The following tables summarize the in vivo efficacy of representative benzamide-based PARP and tubulin inhibitors.

Table 1: In Vivo Efficacy of Benzamide-Based PARP Inhibitors
CompoundTargetCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference(s)
YHP-836 PARP1/2MDA-MB-436 (BRCA1 mutant breast cancer)Xenograft (Mice)150 mg/kg, p.o., b.i.d.94.0%[1][2][3]
Olaparib PARP1/2MDA-MB-436 (BRCA1 mutant breast cancer)Xenograft (Mice)150 mg/kg, p.o., q.d.89.0%[1]
Table 2: In Vivo Efficacy of Benzamide-Based Tubulin Inhibitors
CompoundTargetCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference(s)
20b-P (disodium phosphate salt) Tubulin (Colchicine site)H22 (Liver Cancer)Allograft (Mice)Not specifiedSignificantly inhibited tumor growth[4][5]
MY-413 Tubulin (Colchicine site)MGC-803 (Gastric Cancer)Xenograft (Mice)30 mg/kg80%[4]

Designing a Robust In Vivo Validation Study for this compound

A well-designed in vivo study is critical for obtaining reliable and reproducible data. The following experimental workflow provides a comprehensive framework for validating the anticancer activity of a novel benzamide derivative.

InVivo_Workflow cluster_preliminary Preliminary Steps cluster_efficacy Efficacy Study formulation Compound Formulation (e.g., in 0.5% CMC) mtd Maximum Tolerated Dose (MTD) Study formulation->mtd Determine dosing vehicle pk Pharmacokinetic (PK) Study mtd->pk Establish safe dose range treat Treatment Administration (Vehicle vs. Compound) pk->treat Inform dosing schedule model Select Animal Model (e.g., Nude Mice) implant Tumor Cell Implantation (Subcutaneous or Orthotopic) model->implant random Tumor Growth & Randomization implant->random random->treat monitor Monitor Tumor Growth & Body Weight treat->monitor endpoint Endpoint Analysis (Tumor size, weight, biomarkers) monitor->endpoint

Caption: Experimental workflow for in vivo validation.

Step-by-Step Experimental Protocol: Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model, a widely used method for assessing the efficacy of anticancer agents.

Materials:

  • This compound and comparator compounds (e.g., Olaparib, a tubulin inhibitor analog)

  • Human cancer cell line (e.g., MDA-MB-436 for a PARP inhibitor hypothesis, or A549 for a general cytotoxicity hypothesis)

  • Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Dosing vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the selected human cancer cell line in the appropriate medium under standard conditions (37°C, 5% CO2).

  • Animal Acclimatization: Allow the mice to acclimate to the housing conditions for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Harvest the cancer cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS, optionally mixing with Matrigel to improve tumor take rate.

    • Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare fresh formulations of this compound and comparator compounds in the vehicle on each day of dosing.

    • Administer the compounds and vehicle to the respective groups via the determined route (e.g., oral gavage) and schedule (e.g., once daily for 21 days).

  • Monitoring:

    • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Record the body weight of each mouse at the same frequency to monitor for toxicity.

  • Endpoint Analysis:

    • Euthanize the mice when tumors in the control group reach the predetermined maximum size or at the end of the study period.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis via Western blot or immunohistochemistry).

Unraveling the Mechanism of Action: Signaling Pathways

Visualizing the potential signaling pathways targeted by benzamide derivatives is crucial for understanding their mechanism of action and for identifying relevant biomarkers for in vivo studies.

PARP Inhibition and Synthetic Lethality

In cancer cells with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutations), PARP inhibitors trap PARP on single-strand DNA breaks. During DNA replication, these unresolved breaks are converted into double-strand breaks, which cannot be repaired in the absence of a functional HR pathway, leading to cell death.

PARP_Inhibition cluster_pathway DNA Damage Response cluster_inhibitor Therapeutic Intervention ssb Single-Strand Break parp PARP Activation ssb->parp replication DNA Replication ssb->replication ber Base Excision Repair parp->ber recruits repair proteins survival Cell Survival ber->survival dsb Double-Strand Break replication->dsb unresolved SSB leads to hr Homologous Recombination (Functional in Normal Cells) dsb->hr hr_deficient Homologous Recombination (Deficient in BRCAmut Cells) dsb->hr_deficient hr->survival apoptosis Apoptosis hr_deficient->apoptosis benzamide Benzamide PARP Inhibitor (e.g., this compound) benzamide->parp inhibits & traps

Caption: PARP inhibition pathway.

Tubulin Inhibition and Apoptosis Induction

Benzamide derivatives that bind to the colchicine site on β-tubulin disrupt microtubule dynamics. This leads to the disassembly of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest activates the intrinsic apoptotic pathway.

Tubulin_Inhibition cluster_pathway Cell Cycle and Apoptosis cluster_inhibitor Therapeutic Intervention tubulin αβ-Tubulin Dimers mt Microtubule Polymerization tubulin->mt g2m G2/M Arrest tubulin->g2m destabilization leads to spindle Mitotic Spindle Formation mt->spindle mitosis Mitosis spindle->mitosis bcl2 Bcl-2 Family Regulation (↓Bcl-2, ↑Bax) g2m->bcl2 prolonged arrest triggers cyto_c Cytochrome c Release bcl2->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis benzamide Benzamide Tubulin Inhibitor (e.g., N-benzylbenzamide) benzamide->tubulin binds to colchicine site

Caption: Tubulin inhibition pathway.

Pharmacokinetics and Toxicity Considerations

A comprehensive in vivo validation must also assess the pharmacokinetic (PK) and toxicity profile of the compound.

Table 3: Comparative Pharmacokinetic and Toxicity Data
CompoundCmax (ng/mL)T1/2 (hours)LD50 (mg/kg)Key Toxicity FindingsReference(s)
YHP-836 Not specifiedNot specifiedNot specifiedWell-tolerated in xenograft studies[1][2][3]
20b-P Not specifiedNot specified599.7 (i.v.)Excellent safety profile[4][5]
Benzamide Riboside Not specifiedNot specifiedNot specifiedSkeletal muscle toxicity, hepatotoxicity, myelosuppression in preclinical models[5]

Conclusion and Future Directions

The in vivo validation of this compound requires a systematic and comparative approach. By leveraging the extensive knowledge base of related benzamide derivatives, researchers can design robust preclinical studies to assess its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for these investigations. Future studies should aim to definitively identify the molecular target(s) of this compound and to conduct comprehensive pharmacokinetic and toxicology studies to establish a therapeutic window. The collective evidence from such well-designed in vivo experiments will be instrumental in determining the clinical promise of this and other novel benzamide derivatives.

References

  • Benchchem. (2025).
  • Benchchem. (2025). A Head-to-Head In Vivo Comparison of Tubulin Inhibitors: Efficacy, Toxicity, and Mechanistic Insights. Benchchem.
  • Request PDF. (2025). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities.
  • BioWorld. (2023). Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. BioWorld.
  • Frontiers. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Pharmacology.
  • Benchchem. (2025). The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy. Benchchem.
  • OmicsDI. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. OmicsDI.
  • Benchchem. (2025). A Head-to-Head Comparison of Benzamide-Based Kinase Inhibitors: A Guide for Researchers. Benchchem.
  • PubMed. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. PubMed.
  • PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed.
  • ACS Publications. (2015).
  • PubMed Central. (2018). Molecular mechanism of PARP inhibitor resistance. PMC.
  • PubMed Central. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC.
  • PubMed. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. PubMed.
  • MDPI. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI.
  • Frontiers. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences.
  • PubMed. (2015).
  • PMC. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. PMC.
  • PMC. (2014). Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. PMC.
  • NIH. (2020).
  • PMC. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. PMC.

Sources

A Comparative Guide to the Structure-Activity Relationships of 4-Chloro-N-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzamides are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] Their therapeutic versatility arises from the diverse substitutions on the benzamide scaffold, which modulate their interaction with various biological targets.[1] Within this class, 4-chloro-N-methylbenzamide serves as a crucial starting point for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights for researchers and professionals in drug development. By examining the impact of structural modifications on biological activity, supported by experimental data, this document aims to guide the rational design of more potent and selective compounds.

The core structure of this compound presents several sites for modification, including the phenyl ring, the amide linkage, and the N-methyl group. Alterations at these positions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will explore these modifications, presenting a comparative analysis of their effects on various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

General Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically involves the reaction of a substituted benzoyl chloride with an appropriate amine. A common and direct method is the acylation of an amine with 4-chlorobenzoyl chloride.[5]

General Synthetic Workflow:

A typical workflow for the synthesis and evaluation of these analogs begins with the selection of starting materials based on the desired structural modifications. The synthesis is followed by purification and structural confirmation of the target compounds. Finally, the biological activity of the synthesized analogs is assessed through various in vitro and/or in vivo assays.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Select Starting Materials (Substituted Anilines/Amines & 4-Chlorobenzoyl Chloride) Synthesis Acylation Reaction Start->Synthesis Purification Crystallization or Chromatography Synthesis->Purification Confirmation Structural Confirmation (NMR, MS, etc.) Purification->Confirmation Screening In vitro/In vivo Assays Confirmation->Screening SAR SAR Analysis Screening->SAR

Caption: General workflow for the synthesis and evaluation of this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the benzamide scaffold. The following sections and tables summarize the SAR for different biological activities.

Anticancer Activity

Numerous studies have investigated the anticancer potential of substituted benzamides.[2] The SAR for this activity is often linked to the ability of these compounds to inhibit specific protein kinases or other enzymes involved in cell proliferation.[6]

Table 1: Anticancer Activity of N-Substituted 4-Methylbenzamide Analogs [7]

Compound IDN-Phenyl Substituent4-Position SubstituentTarget Cell Line (K562) IC50 (µM)Target Cell Line (HL-60) IC50 (µM)Target Cell Line (OKP-GS) IC50 (µM)
7 3-(Trifluoromethyl)phenyl2,6-Dichloropurine-9-yl2.271.424.56
10 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl2,6-Dichloropurine-9-yl2.531.5224.77
9 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl2-Chloro-6-methylpurine-9-yl> 50> 50> 50

Key SAR Observations for Anticancer Activity:

  • Importance of the 4-Position Substituent: The data clearly indicates that the substituent at the 4-position of the benzamide is critical for anticancer activity. Compounds 7 and 10 , both featuring a 2,6-dichloropurine moiety, exhibit potent activity against leukemia cell lines (K562 and HL-60).[7]

  • Influence of Steric and Electronic Properties: The dramatic loss of activity in compound 9 , where one of the chloro groups in the purine ring is replaced by a methyl group, highlights the importance of the electronic and steric properties of this substituent.[7]

  • Favorable N-Phenyl Substituents: The presence of a substituted N-phenyl group, such as 3-(trifluoromethyl)phenyl or 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl, appears to be beneficial for the anticancer activity of this class of compounds.[7]

Antimicrobial Activity

Benzamide derivatives have also been explored for their antimicrobial properties.[8] The SAR in this context often relates to the overall lipophilicity of the molecule and specific interactions with microbial targets.

Table 2: Antimicrobial Activity of N-(4-Bromophenyl)-4-chlorobenzamide Derivatives [9]

Compound IDDerivativeTargetActivity (MIC in µM)
d6 N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativeGram-positive bacteria10–25
d7 N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativeGram-positive bacteria10–25

Key SAR Observations for Antimicrobial Activity:

  • The introduction of a thiazole ring and a chloroacetamide group at the N-position of the 4-chlorobenzamide scaffold leads to compounds with notable activity against Gram-positive bacteria.[9]

  • The presence of a 4-bromophenyl substituent on the thiazole ring appears to contribute favorably to the antimicrobial activity.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and standardized experimental protocols are essential.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[7][9]

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., K562, HL-60, MCF-7) in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.[7]

  • Solubilization: Dissolve the formazan crystals by adding 150 µL of a solubilizing agent like dimethyl sulfoxide (DMSO).[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curves.[7]

Kinase Inhibition Assay

To investigate the mechanism of action of anticancer benzamides, kinase inhibition assays are often performed.

G cluster_assay Kinase Inhibition Assay Workflow cluster_result Result Setup Reaction Setup: Kinase, Substrate, ATP, Test Compound Reaction Initiate Kinase Reaction (Incubate) Setup->Reaction Termination Terminate Reaction & Deplete Remaining ATP Reaction->Termination Detection Convert ADP to ATP & Measure Luminescence Termination->Detection Analysis Calculate IC50 Value Detection->Analysis

Caption: A typical workflow for a kinase inhibition assay using a luminescence-based method.

Step-by-Step Protocol (using ADP-Glo™ Kinase Assay as an example): [7]

  • Reaction Setup: In a 384-well plate, combine the target kinase, its substrate, ATP, and the test compound at various concentrations in a suitable buffer.[7]

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature for a specified period.[7]

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume the unreacted ATP. Subsequently, add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing light.[7]

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the IC50 value from the dose-response curve.

Conclusion

The structure-activity relationship studies of this compound analogs reveal critical insights for the design of novel therapeutic agents. For anticancer activity, the nature of the substituent at the 4-position of the benzamide core, particularly the presence of a 2,6-dichloropurine moiety, is paramount for potent inhibition of cancer cell growth. For antimicrobial applications, the incorporation of heterocyclic systems at the N-position appears to be a promising strategy. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of new analogs. Future research should continue to explore diverse substitutions on the this compound scaffold to develop compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

  • Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide - Benchchem.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media.
  • A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed.
  • A Comparative Guide to the Structure-Activity Relationship of 4-Chlorobenzamide Analogues - Benchchem.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central.
  • Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity - Benchchem.
  • Synthesis of 4-chloro-N-methyl-benzamide - PrepChem.com.
  • Structure activity relationship of the synthesized compounds - ResearchGate.

Sources

A Comparative Guide to the Synthetic Routes of 4-chloro-N-methylbenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of key intermediates with high purity and efficiency is paramount. 4-chloro-N-methylbenzamide, a crucial building block in the development of various biologically active compounds, is no exception. This guide provides an in-depth, objective comparison of the most common synthetic routes to this valuable molecule, supported by experimental data and field-proven insights. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic needs, balancing factors such as yield, cost, scalability, and safety.

Introduction to this compound

This compound is a substituted benzamide that serves as a versatile intermediate in organic synthesis. Its structure, featuring a chlorinated phenyl ring and an N-methylated amide group, allows for further functionalization and incorporation into more complex molecular architectures. The reliable and efficient synthesis of this compound is therefore a critical first step in many research and development pipelines. This guide will dissect three primary synthetic strategies for its preparation, offering a comprehensive analysis of their respective merits and drawbacks.

Route 1: Acylation of Methylamine with 4-Chlorobenzoyl Chloride (Schotten-Baumann Reaction)

This classical approach is often the most direct method for the synthesis of this compound. It involves the nucleophilic acyl substitution of the highly reactive 4-chlorobenzoyl chloride with methylamine. To neutralize the hydrochloric acid byproduct and drive the reaction to completion, a base is typically employed, often in a biphasic system characteristic of the Schotten-Baumann reaction.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of methylamine onto the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This is followed by the elimination of the chloride leaving group. The added base, such as an excess of methylamine or an aqueous solution of sodium hydroxide, neutralizes the generated HCl, preventing the protonation of the starting amine and thus ensuring its availability for the reaction.

Experimental Protocol:

A detailed, large-scale experimental protocol for this route is as follows[1]:

Materials:

  • 4-chlorobenzoyl chloride (500 g)

  • 40% aqueous solution of methylamine (1250 ml)

  • Methylene chloride (1875 ml)

  • Methanol (for crystallization)

Procedure:

  • In a suitable reaction vessel, a mixture of 1250 ml of a 40% aqueous solution of methylamine and 1250 ml of methylene chloride is prepared and cooled in an ice bath.

  • A solution of 500 g of 4-chlorobenzoyl chloride in 625 ml of methylene chloride is added dropwise to the stirred, cooled methylamine solution over a period of 50 minutes.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours in the ice bath.

  • The resulting white precipitate is collected by filtration and air-dried.

  • The methylene chloride layer from the filtrate is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product is purified by crystallization from approximately 1200 ml of methanol. An additional crop of the product can be obtained from the mother liquor.

Yield: High yields are typically obtained with this method.

Visualization of the Workflow

Route1 cluster_start Starting Materials cluster_workup Workup & Purification 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl Chloride Reaction Schotten-Baumann Reaction (Methylene Chloride, 0°C) 4-Chlorobenzoyl_Chloride->Reaction Methylamine Methylamine (aq) Methylamine->Reaction Filtration Filtration Reaction->Filtration Evaporation Evaporation Filtration->Evaporation Crystallization Crystallization (Methanol) Evaporation->Crystallization Product 4-chloro-N- methylbenzamide Crystallization->Product

Caption: Workflow for the synthesis of this compound via the Schotten-Baumann reaction.

Route 2: Direct Amidation of 4-Chlorobenzoic Acid using a Coupling Agent

This route avoids the use of the highly reactive and moisture-sensitive 4-chlorobenzoyl chloride by directly coupling 4-chlorobenzoic acid with methylamine. This transformation requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Mechanistic Insight

Coupling agents such as carbodiimides, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by methylamine to form the desired amide. To suppress potential side reactions and racemization (if applicable), additives like 1-hydroxybenzotriazole (HOBt) are often included.

Experimental Protocol:

The following is a general protocol adapted from standard procedures for EDC/HOBt mediated amide coupling[2]:

Materials:

  • 4-chlorobenzoic acid

  • Methylamine (as a solution in THF or as a salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-chlorobenzoic acid (1.0 equivalent) and HOBt (1.2 equivalents) in the chosen anhydrous solvent.

  • Add the non-nucleophilic base (e.g., DIPEA, 3.0 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC-HCl (1.2 equivalents) to the stirred solution.

  • Add methylamine (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid (e.g., 1 M HCl), a saturated solution of sodium bicarbonate, and brine.

  • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel.

Yield: Good to excellent yields are generally achieved with this method.

Visualization of the Workflow

Route2 cluster_start Starting Materials cluster_workup Workup & Purification 4-Chlorobenzoic_Acid 4-Chlorobenzoic Acid Reaction Amide Coupling (DCM or DMF, 0°C to RT) 4-Chlorobenzoic_Acid->Reaction Methylamine Methylamine Methylamine->Reaction Coupling_Reagents EDC, HOBt, DIPEA Coupling_Reagents->Reaction Aqueous_Workup Aqueous Workup Reaction->Aqueous_Workup Evaporation Evaporation Aqueous_Workup->Evaporation Column_Chromatography Column Chromatography Evaporation->Column_Chromatography Product 4-chloro-N- methylbenzamide Column_Chromatography->Product Route3 cluster_start Starting Materials cluster_workup Workup & Purification 4-Chlorobenzoic_Acid 4-Chlorobenzoic Acid One_Pot_Reaction One-Pot Synthesis: 1. Acyl Chloride Formation 2. Amidation 4-Chlorobenzoic_Acid->One_Pot_Reaction SOCl2 Thionyl Chloride SOCl2->One_Pot_Reaction Methylamine Methylamine Methylamine->One_Pot_Reaction Base Base (e.g., TEA) Base->One_Pot_Reaction Aqueous_Workup Aqueous Workup One_Pot_Reaction->Aqueous_Workup Evaporation Evaporation Aqueous_Workup->Evaporation Purification Crystallization or Chromatography Evaporation->Purification Product 4-chloro-N- methylbenzamide Purification->Product

Sources

A Comprehensive Cost-Benefit Analysis of Synthesis Methods for 4-Chloro-N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-N-methylbenzamide is a crucial chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its molecular structure serves as a versatile scaffold, enabling chemists to introduce specific functional groups and tailor the properties of target molecules.[1] The selection of a synthetic route for this compound is a critical decision in process development, directly impacting production costs, efficiency, safety, and environmental footprint.

This guide provides an in-depth cost-benefit analysis of the primary synthetic methodologies for this compound. We will move beyond simple procedural outlines to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each method is evaluated on its chemical principles, operational efficiency, economic viability, and safety considerations to empower you in selecting the optimal strategy for your specific laboratory or industrial needs.

Method 1: The Classical Approach: Acylation of Methylamine with 4-Chlorobenzoyl Chloride

This is the most direct and traditionally employed method for synthesizing this compound. It relies on the high reactivity of an acyl chloride with a primary amine.

Reaction Principle

The core of this method is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The chloride ion is an excellent leaving group, and its departure results in the formation of the stable amide bond. The reaction is typically performed in the presence of a base or an excess of the amine to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.

Experimental Protocol

This protocol is synthesized from established methodologies.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, combine a 40% aqueous solution of methylamine (2.5 equivalents) with an equal volume of a suitable organic solvent like dichloromethane (DCM).

  • Cooling: Cool the biphasic mixture to 0-5 °C with vigorous stirring.

  • Addition of Acyl Chloride: Prepare a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in dichloromethane. Add this solution dropwise to the cooled methylamine mixture over a period of 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.

  • Work-up: A white precipitate may form. If so, filter the solid product. Transfer the remaining mixture to a separatory funnel. Separate the organic layer, wash it with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield a white crystalline solid.[2]

Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification MeNH2 Methylamine (aq) MeNH2_DCM Biphasic Mixture MeNH2->MeNH2_DCM DCM1 DCM DCM1->MeNH2_DCM ReactionVessel Reaction at 0-5 °C MeNH2_DCM->ReactionVessel AcylCl 4-Chlorobenzoyl Chloride in DCM AcylCl->ReactionVessel Slow Addition Workup Phase Separation, Washing, Drying ReactionVessel->Workup After 2h Evaporation Solvent Evaporation Workup->Evaporation Recrystallization Recrystallization (Methanol) Evaporation->Recrystallization FinalProduct Pure 4-Chloro-N- methylbenzamide Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound via acylation.

Cost-Benefit Analysis
AspectAnalysis
Benefits High Efficiency: This method is generally high-yielding and proceeds rapidly, often reaching completion within a few hours at or below room temperature.[4] Simplicity: The procedure is straightforward, utilizing standard laboratory techniques and equipment without the need for specialized catalysts.
Costs & Drawbacks Hazardous Reagents: 4-chlorobenzoyl chloride is corrosive, lachrymatory, and highly sensitive to moisture. Proper handling in a fume hood is mandatory. Exothermic Reaction: The reaction is exothermic and requires careful temperature control to prevent side reactions and ensure safety. Solvent Choice: The use of chlorinated solvents like dichloromethane raises environmental and health concerns.

Method 2: The Two-Step Approach from 4-Chlorobenzoic Acid

This approach begins with the more stable and less hazardous 4-chlorobenzoic acid, offering two primary pathways to the final amide product.

Sub-Method 2A: Via In Situ Acyl Chloride Formation

This common industrial method first converts the carboxylic acid into the highly reactive acyl chloride using a chlorinating agent, which is then immediately reacted with methylamine without isolation.

The hydroxyl group of the carboxylic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert it into an excellent leaving group. Thionyl chloride is often preferred on a large scale as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.[5] The resulting acyl chloride then undergoes nucleophilic attack by methylamine as described in Method 1.

This protocol is based on established methods for acyl chloride formation and amidation.[5]

  • Acyl Chloride Formation: In a dry, round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place 4-chlorobenzoic acid (1.0 equivalent). Carefully add an excess of thionyl chloride (e.g., 2-3 equivalents), optionally in an inert solvent like toluene. Heat the mixture to reflux (approx. 80°C) for 1-2 hours or until the evolution of gas ceases.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure or vacuum.

  • Amidation: Cool the crude 4-chlorobenzoyl chloride in an ice bath. Dilute with an inert solvent like dichloromethane or toluene.

  • Reaction & Work-up: Slowly add a solution of methylamine (aqueous or in a suitable solvent, >2.0 equivalents) while maintaining a low temperature. After the addition, stir for 1-2 hours at room temperature. The work-up and purification follow the same procedure as in Method 1.

cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Acid 4-Chlorobenzoic Acid Reflux Reflux (80°C) Acid->Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reflux Distillation Distill off excess SOCl₂ Reflux->Distillation 1-2h Amidation Reaction at 0-5 °C Distillation->Amidation MeNH2 Methylamine MeNH2->Amidation Slow Addition Workup Work-up & Purification Amidation->Workup 1-2h FinalProduct Pure 4-Chloro-N- methylbenzamide Workup->FinalProduct cluster_activation Activation cluster_amidation Amidation cluster_purification Purification Acid 4-Chlorobenzoic Acid ActivationVessel Activation (20-30 min) Acid->ActivationVessel CouplingAgent Coupling Agent (e.g., DIC, HOBt) CouplingAgent->ActivationVessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->ActivationVessel AmidationVessel Reaction (12-24h) ActivationVessel->AmidationVessel MeNH2 Methylamine MeNH2->AmidationVessel Filtration Filter Byproduct AmidationVessel->Filtration Extraction Aqueous Work-up Filtration->Extraction Chromatography Chromatography or Recrystallization Extraction->Chromatography FinalProduct Pure 4-Chloro-N- methylbenzamide Chromatography->FinalProduct

Sources

A Multi-Modal Spectroscopic Guide for the Structural Confirmation of 4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of core spectroscopic techniques for the unambiguous structural confirmation of 4-chloro-N-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will explore how data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) coalesce to provide a comprehensive and definitive structural portrait.

The compound in focus, this compound (C₈H₈ClNO), is a derivative of benzamide, a class of molecules known for a range of biological activities.[1] In any research or development pipeline, particularly in pharmaceuticals, absolute certainty of a compound's structure is non-negotiable.[2] Each analytical technique offers a unique piece of the structural puzzle; it is the synergistic interpretation of these pieces that builds an unshakeable confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Framework

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms within a molecule. It operates on the principle that atomic nuclei, when placed in a strong magnetic field, absorb electromagnetic radiation at distinct frequencies. These frequencies, or "chemical shifts," are highly sensitive to the local electronic environment of each proton.

The key diagnostic information we extract from a ¹H NMR spectrum includes:

  • Chemical Shift (δ): Measured in parts per million (ppm), this indicates the proton's chemical environment. Electronegative atoms or groups "deshield" a proton, shifting its signal downfield (to a higher ppm value).[3]

  • Integration: The area under a signal is proportional to the number of protons it represents.[3]

  • Multiplicity (Splitting): This reveals the number of neighboring, non-equivalent protons through spin-spin coupling, following the n+1 rule for first-order spectra.[3]

Expected ¹H NMR Data for this compound

Based on its structure, we can predict the following signals:

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic Protons (Ha)~ 7.7 ppmDoublet (d)2HProtons ortho to the carbonyl group are deshielded. They are split by the adjacent Hb protons.
Aromatic Protons (Hb)~ 7.4 ppmDoublet (d)2HProtons ortho to the chlorine atom. They are split by the adjacent Ha protons.
Amide Proton (NH)~ 6.5 - 8.5 ppm (variable)Broad Singlet (s) or Quartet (q)1HChemical shift is concentration and solvent dependent. May show coupling to the methyl protons.
Methyl Protons (CH₃)~ 2.9 ppmDoublet (d)3HCoupled to the single amide (NH) proton (n+1 = 1+1 = 2).

Note: Predicted chemical shifts are estimates and can vary based on solvent and instrument frequency.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of synthesized this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can slow the exchange of the N-H proton, leading to sharper signals and observable coupling.

  • Standard Addition: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to achieve maximum homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the signals are integrated.

Workflow and Data Interpretation

The workflow ensures that the resulting spectrum is a true representation of the sample's proton environment. The presence of two doublets in the aromatic region confirms the 1,4- (or para-) substitution pattern on the benzene ring. A singlet integrating to 3H would suggest an N,N-dimethyl structure, whereas the observed doublet confirms the N-methyl and its proximity to the N-H proton.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in ~0.7 mL CDCl₃/DMSO-d₆ add_tms Add TMS Standard dissolve->add_tms insert Insert sample into spectrometer add_tms->insert shim Tune & Shim Magnet insert->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process analyze Integrate & Assign Peaks process->analyze end Structural Confirmation analyze->end Confirm Proton Framework

Caption: Workflow for ¹H NMR analysis of this compound.

Carbon-13 (¹³C) NMR Spectroscopy: Revealing the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR spectroscopy provides direct information about the carbon backbone of a molecule.[4] Each chemically unique carbon atom produces a distinct signal in the spectrum. This technique is invaluable for confirming the number of carbon atoms and identifying their functional roles (e.g., carbonyl, aromatic, alkyl).

Expected ¹³C NMR Data for this compound

The structure of this compound has 8 carbon atoms, but due to the symmetry of the para-substituted ring, only 6 unique carbon signals are expected.

Predicted SignalChemical Shift (δ, ppm)Rationale
Carbonyl Carbon (C=O)~ 167 ppmThe amide carbonyl is typically found in this downfield region.
Aromatic Carbon (C-Cl)~ 137 ppmThe carbon directly attached to the electronegative chlorine atom.
Aromatic Carbon (C-C=O)~ 133 ppmThe quaternary carbon of the aromatic ring attached to the amide group.
Aromatic Carbons (CH)~ 129 ppm (2 signals)Two pairs of equivalent aromatic CH carbons, resulting in two distinct signals.
Methyl Carbon (N-CH₃)~ 27 ppmThe N-methyl carbon signal appears in the upfield aliphatic region.

Note: Predicted chemical shifts are estimates.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is identical to that for ¹H NMR.

  • Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

  • Data Acquisition: A standard proton-decoupled pulse sequence is used. This removes C-H coupling, resulting in a spectrum where each unique carbon appears as a single sharp line (singlet), simplifying interpretation.

  • DEPT (Optional but Recommended): Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons, adding another layer of confirmation.[2]

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed and processed.

Workflow and Data Interpretation

The observation of exactly six signals in the ¹³C NMR spectrum is strong evidence for the proposed structure. It confirms the presence of the carbonyl group, the methyl group, and the four distinct types of carbons in the para-substituted ring. This count immediately rules out ortho- or meta-isomers, which would each exhibit six unique aromatic carbon signals plus the carbonyl and methyl carbons, for a total of eight signals.

G cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample Use same sample from ¹H NMR analysis tune Tune to ¹³C frequency sample->tune acquire Acquire Proton-Decoupled Spectrum tune->acquire dept Run DEPT-135/90 (Optional) acquire->dept ft Fourier Transform dept->ft process Baseline Correction ft->process analyze Count Signals & Assign Shifts process->analyze end Structural Confirmation analyze->end Confirm Carbon Skeleton G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Place solid on ATR crystal or prepare KBr pellet bg Collect Background Spectrum prep->bg sample Collect Sample Spectrum bg->sample subtract Subtract Background sample->subtract analyze Identify Key Vibrational Bands subtract->analyze end Structural Confirmation analyze->end Confirm Functional Groups

Caption: Workflow for FT-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. [5]Molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.

Expected Mass Spectrometry Data for this compound

The molecular formula is C₈H₈ClNO, with a monoisotopic mass of approximately 169.03 g/mol .

IonExpected m/zRationale
[M]⁺169Molecular ion peak corresponding to the ³⁵Cl isotope.
[M+2]⁺171Isotopic peak corresponding to the ³⁷Cl isotope. The ~3:1 intensity ratio of the 169:171 peaks is a definitive signature for a molecule containing one chlorine atom.
[M - CH₃N]⁺139 / 141Loss of the methylamino radical, forming the 4-chlorobenzoyl cation. This is a very common and stable fragment for benzamides. [6][7]
[C₇H₄ClO]⁺111 / 113Loss of CO from the 4-chlorobenzoyl cation, forming the 4-chlorophenyl cation.
[C₆H₄]⁺76Loss of Cl from the 4-chlorophenyl cation.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A very dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Sample Introduction: The solution is introduced into the mass spectrometer, typically via direct infusion or through a chromatographic system like GC-MS or LC-MS. 3. Ionization: The sample is vaporized and ionized. Electron Ionization (EI) is a common "hard" ionization technique that induces significant fragmentation, which is useful for structural analysis.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) where they are separated by their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow and Data Interpretation

The mass spectrum provides two critical pieces of information. First, the molecular ion peak (and its M+2 partner) confirms the molecular weight and the presence of a single chlorine atom. Second, the fragmentation pattern acts as a roadmap of the molecule's connectivity. The observation of a strong peak at m/z 139 is powerful evidence for the 4-chlorobenzoyl moiety, confirming that the chloro-substituted ring is attached to the carbonyl carbon.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_proc Data Interpretation prep Prepare dilute solution in volatile solvent intro Introduce sample (e.g., GC-MS, infusion) prep->intro ionize Ionize sample (e.g., EI) intro->ionize separate Separate ions by m/z ionize->separate detect Detect ions separate->detect mw Identify [M]⁺ and [M+2]⁺ peaks detect->mw frag Analyze fragmentation pattern mw->frag end Structural Confirmation frag->end Confirm MW & Connectivity

Caption: Workflow for Mass Spectrometry analysis.

Comparative Summary and Conclusion

No single technique provides a complete structural picture. Their power lies in their synergy. A robust structural confirmation of this compound is achieved by integrating the data from all four analyses.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (H-H), and count.Excellent for determining stereochemistry and isomerism (ortho, meta, para). [8]Does not directly observe the carbon skeleton or non-protonated carbons.
¹³C NMR Unique carbon environments and count.Directly confirms the carbon backbone and rules out isomers with different symmetry. [4]Lower sensitivity than ¹H NMR; does not typically provide connectivity information on its own.
FT-IR Presence of specific functional groups.Fast, simple, and provides a clear "fingerprint" for key bonds (C=O, N-H, C-Cl). [9][10]Provides limited information on the overall connectivity and atomic arrangement.
Mass Spec. Molecular weight and fragmentation patterns.Confirms molecular formula (with HRMS) and provides connectivity clues from fragmentation. [7]Isomers can have identical molecular weights; fragmentation can sometimes be complex or ambiguous.

The structural confirmation of this compound is a textbook example of a multi-modal analytical approach.

  • FT-IR first confirms the presence of the essential functional groups: a secondary amide, an aromatic ring, and a C-Cl bond.

  • Mass Spectrometry then validates the molecular weight (169 g/mol ) and confirms the presence of a single chlorine atom via the characteristic 3:1 isotopic pattern of the M⁺ and M+2 peaks. Its fragmentation pattern strongly suggests the 4-chlorobenzoyl substructure.

  • ¹³C NMR confirms the carbon count and symmetry, definitively establishing the para-substitution of the aromatic ring.

  • Finally, ¹H NMR maps the proton framework, confirming the para-substitution with its characteristic pair of doublets and verifying the N-methyl group and its coupling to the amide proton.

Together, these techniques leave no ambiguity. They build upon one another to create a self-validating system that confirms not only the chemical formula and functional groups but also the precise isomeric arrangement of the atoms, providing the absolute structural certainty required in modern chemical and pharmaceutical sciences.

References

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

  • FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. [Link]

  • ACS Publications. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]

  • ACS Publications. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]

  • MSU Chemistry. Principles of FTIR Spectroscopy. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • ResearchGate. (2015). FTIR spectroscopy - principles and applications. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • PrepChem.com. Synthesis of 4-chloro-N-methyl-benzamide. [Link]

  • ResearchGate. Benzamide-simplified mass spectrum. [Link]

  • PubChem. N-(4-chlorophenyl)-4-methylbenzamide. [Link]

  • SpectraBase. Benzamide, 4-chloro-N-methyl-N-isobutyl-. [Link]

  • ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • NIST WebBook. Benzamide, 4-chloro-. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

  • NIH National Library of Medicine. (2012). This compound. [Link]

  • NIST WebBook. Benzamide, 4-chloro-. [Link]

  • PubChem. CID 139083282. [Link]

  • PubChem. 4-chloro-N,N-diethylbenzamide. [Link]

  • Indian Journal of Pure & Applied Physics. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. [Link]

  • RSC Publishing. (2015). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SpectraBase. 4-Chloro-2-hydroxy-N-methoxy-N-methylbenzamide. [Link]

  • LookChem. 4-chloro-N-(4-methylbenzyl)benzamide. [Link]

  • Google Patents. Analysis method for amide compounds.
  • ResearchGate. c. 1 H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide (Scheme 2, 2h). [Link]

  • Sci-Hub. This compound. [Link]

  • ResearchGate. a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). [Link]

  • PubMed. (2012). 4-Chloro-N-methyl-benzamide. [Link]

  • ResearchGate. (2012). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. [Link]

  • Chromatography Forum. (2013). LCMS of primary amides. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

Sources

A Comparative Crystallographic Analysis of 4-chloro-N-methylbenzamide and Related Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, a nuanced understanding of a molecule's three-dimensional structure is paramount. It is this intricate architecture that dictates a compound's physical properties, its interactions with biological targets, and ultimately, its efficacy and viability as a therapeutic agent or functional material. This guide provides a detailed comparative analysis of the crystal structure of 4-chloro-N-methylbenzamide, juxtaposed with its parent molecule, N-methylbenzamide, and a closely related halogenated analog, 4-bromo-N-methylbenzamide. Through a meticulous examination of their crystallographic data, we aim to elucidate the subtle yet significant influence of halogen substitution on the supramolecular assembly of these benzamide derivatives.

The Significance of Crystal Structure in Benzamide Scaffolds

Benzamide and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their ability to form robust hydrogen bonding networks and engage in various non-covalent interactions makes them ideal recognition motifs for a diverse range of biological targets. The precise geometry of the amide bond, the torsion angles between the aromatic ring and the amide plane, and the nature and pattern of intermolecular interactions are all critical determinants of a molecule's binding affinity and selectivity. X-ray crystallography, therefore, stands as an indispensable tool, offering an atomic-level blueprint of these crucial structural features.

Crystallographic Data Comparison

A comparative overview of the key crystallographic parameters for this compound, N-methylbenzamide, and 4-bromo-N-methylbenzamide reveals the impact of the para-substituted halogen atom on the crystal packing. The data presented below has been sourced from the Cambridge Crystallographic Data Centre (CCDC) and published literature.[1][2]

ParameterThis compoundN-methylbenzamide4-bromo-N-methylbenzamide
Formula C₈H₈ClNOC₈H₉NOC₈H₈BrNO
Moiety Formula C₈ H₈ Cl N OC₈ H₉ N OC₈ H₈ Br N O
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/cP2₁/c
a (Å) 3.9420(8)5.596(2)5.663(3)
b (Å) 9.2250(18)9.923(4)9.941(5)
c (Å) 21.864(4)13.567(5)13.843(7)
α (°) 96.46(3)9090
β (°) 90.34(3)98.43(3)97.94(4)
γ (°) 90.99(3)9090
Volume (ų) 789.9(3)745.2(5)772.1(7)
Z 444
CCDC No. -907084933461

Analysis of Crystallographic Data:

The substitution of a hydrogen atom with a chlorine and subsequently a bromine atom in the para position of the benzamide ring induces notable changes in the crystal packing. While N-methylbenzamide and 4-bromo-N-methylbenzamide crystallize in the monoclinic P2₁/c space group, this compound adopts a triclinic P-1 space group.[1] This change in crystal system suggests a significant alteration in the symmetry of the crystal lattice.

The unit cell parameters also reflect the influence of the halogen substituent. The introduction of the bulkier bromine atom in 4-bromo-N-methylbenzamide leads to an increase in all unit cell dimensions and a larger cell volume compared to N-methylbenzamide, as would be expected. Interestingly, while the 'a' and 'b' parameters of this compound are smaller than its counterparts, the 'c' parameter is significantly larger, resulting in a comparable unit cell volume. This indicates a different packing arrangement to accommodate the chloro-substituent.

Intermolecular Interactions: The Role of Hydrogen Bonding

A defining feature of the crystal structures of benzamides is the presence of intermolecular hydrogen bonds, which play a crucial role in the formation of their supramolecular architectures. In all three compounds, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen atom serves as an acceptor.

Caption: Dimeric hydrogen bonding motif common in benzamide crystal structures.

In the crystal structure of this compound, molecules are linked by N—H···O intermolecular hydrogen bonds, forming chains along the b-axis direction.[1] This is a common motif observed in many benzamide derivatives. The presence of the chlorine atom, however, introduces the possibility of other weak interactions, such as C—H···Cl or Cl···Cl contacts, which can further influence the overall packing arrangement. A detailed analysis of the CIF file for this compound would be necessary to fully elucidate these additional interactions.

Experimental Methodologies

The successful determination of a crystal structure is contingent upon the meticulous execution of several experimental steps, from the synthesis of the compound to the final refinement of the crystallographic data.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 4-chlorobenzoyl chloride with methylamine.[3]

Protocol:

  • Reaction Setup: A solution of 4-chlorobenzoyl chloride in a suitable organic solvent (e.g., dichloromethane) is prepared.

  • Amine Addition: The solution is cooled in an ice bath, and an aqueous solution of methylamine is added dropwise with constant stirring. The use of an excess of methylamine helps to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Monitoring: The reaction is typically stirred for a few hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure this compound.[3]

Caption: General workflow for the synthesis of this compound.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For this compound, slow evaporation of a saturated solution has proven to be an effective method.[1]

Protocol:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Methanol is a reported solvent for growing crystals of this compound.[1]

  • Preparation of Saturated Solution: The compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.

  • Slow Evaporation: The solution is loosely covered (e.g., with parafilm containing a few pinholes) and left undisturbed in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of sufficient size and quality for X-ray analysis should form. These are then carefully harvested.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.[1]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.[1]

Conclusion

The comparative analysis of this compound with its non-halogenated and bromo-substituted analogs underscores the profound impact of subtle chemical modifications on the solid-state architecture of molecules. The change in crystal system and the alterations in unit cell parameters upon the introduction of a chlorine atom highlight the intricate interplay of steric and electronic effects that govern crystal packing. A thorough understanding of these structure-property relationships, gleaned from detailed crystallographic studies, is indispensable for the rational design of new pharmaceutical compounds and advanced materials with tailored properties. The experimental protocols provided herein offer a practical guide for researchers seeking to synthesize and characterize these and other related benzamide derivatives.

References

  • Yuan, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937. [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 907084: N-methylbenzamide.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 933461: 4-bromobenzamide.
  • PubChem. (n.d.). N-methylbenzamide. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 4-bromobenzamide. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). How do I download CIFs from the Access Structures service? Retrieved January 12, 2026, from [Link]

  • Yuan, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E, 68(4), o937. [Link]

Sources

A Comparative Study of 4-chloro-N-methylbenzamide and its N,N-diethyl Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and agrochemical research, the benzamide scaffold is a cornerstone for the development of a diverse array of bioactive molecules. The strategic placement of substituents on the aromatic ring and the amide nitrogen allows for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of two closely related analogs: 4-chloro-N-methylbenzamide and 4-chloro-N,N-diethylbenzamide.

The seemingly subtle difference between a secondary amide with a single N-methyl group and a tertiary amide with two N-ethyl groups can lead to significant variations in molecular interactions, metabolic stability, and ultimately, biological function. Understanding these differences is paramount for researchers, scientists, and drug development professionals aiming to leverage the 4-chlorobenzamide core for novel applications. This document will delve into a side-by-side comparison of their synthesis, physicochemical characteristics, and potential biological activities, supported by experimental data and established scientific principles.

Physicochemical Properties: A Comparative Overview

The nature of the N-substituents directly impacts key physicochemical parameters such as molecular weight, polarity, and solubility. These properties, in turn, influence the pharmacokinetics and pharmacodynamics of the compounds.

PropertyThis compoundN,N-diethyl-4-chlorobenzamideRationale for Differences
Molecular Formula C₈H₈ClNOC₁₁H₁₄ClNOThe N,N-diethyl analog has three additional carbon and six additional hydrogen atoms.
Molecular Weight 169.61 g/mol 211.69 g/mol The larger N,N-diethyl group contributes to a higher molecular weight.
Melting Point 158-161 °C[1]Not availableThe presence of an N-H bond in this compound allows for intermolecular hydrogen bonding, leading to a more ordered crystal lattice and a higher melting point compared to its tertiary amide counterpart.
LogP (Octanol/Water Partition Coefficient) 1.6 (Predicted)1.9 (Predicted)The additional ethyl groups on the N,N-diethyl analog increase its lipophilicity, resulting in a higher LogP value.
Hydrogen Bond Donor Count 10This compound has a secondary amide proton that can act as a hydrogen bond donor.
Hydrogen Bond Acceptor Count 11Both molecules contain a carbonyl oxygen that can act as a hydrogen bond acceptor.
Polar Surface Area 29.1 Ų20.3 ŲThe tertiary amide in the N,N-diethyl analog has a smaller polar surface area compared to the secondary amide.

Synthesis and Mechanistic Insights

The synthesis of both compounds typically proceeds via the acylation of the corresponding amine with 4-chlorobenzoyl chloride. The choice of amine and reaction conditions are critical for achieving high yields and purity.

Synthetic Workflow

The general synthetic approach for both compounds is outlined below. This workflow highlights the common starting material and the key branching point leading to the two target molecules.

G cluster_0 Starting Material cluster_1 Amine Reactants cluster_2 Reaction cluster_3 Products 4-chlorobenzoyl_chloride 4-chlorobenzoyl chloride acylation_methyl Acylation in Methylene Chloride 4-chlorobenzoyl_chloride->acylation_methyl acylation_diethyl Acylation in Toluene or other aprotic solvent 4-chlorobenzoyl_chloride->acylation_diethyl methylamine Methylamine (aq. solution) methylamine->acylation_methyl diethylamine Diethylamine diethylamine->acylation_diethyl product_methyl This compound acylation_methyl->product_methyl product_diethyl N,N-diethyl-4-chlorobenzamide acylation_diethyl->product_diethyl

Caption: General synthetic workflow for this compound and its N,N-diethyl analog.

Experimental Protocols
Protocol 1: Synthesis of this compound[1]

Rationale: This protocol utilizes a biphasic system of methylene chloride and water. The aqueous solution of methylamine acts as both the reactant and a scavenger for the HCl byproduct. The reaction is performed at a low temperature to control the exothermicity of the acylation.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine 1250 ml of a 40% aqueous solution of methylamine and 1250 ml of methylene chloride. Cool the mixture in an ice bath.

  • Addition of Acyl Chloride: Prepare a solution of 500 g of 4-chlorobenzoyl chloride in 625 ml of methylene chloride. Add this solution to the stirred, cooled amine mixture over a period of 50 minutes.

  • Reaction: After the addition is complete, continue stirring the mixture for an additional 2 hours.

  • Workup and Isolation: Filter the resulting white precipitate and air dry. Separate the methylene chloride layer from the filtrate, dry it over an appropriate drying agent (e.g., Na₂SO₄), and evaporate the solvent to yield the crude product.

  • Purification: Recrystallize the crude this compound from approximately 1200 ml of methanol to obtain the pure product.

Protocol 2: Synthesis of N,N-diethyl-4-chlorobenzamide (General Method)

Rationale: The synthesis of the N,N-diethyl analog follows a similar principle of acylation. However, as diethylamine is a liquid and less water-soluble than methylamine, the reaction is often carried out in a single organic phase with the addition of a base to neutralize the HCl byproduct.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-chlorobenzoyl chloride in a suitable aprotic solvent such as toluene or methylene chloride in a reaction vessel equipped with a stirrer.

  • Addition of Amine and Base: Add diethylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) to the solution. The reaction can be performed at room temperature or with gentle heating.

  • Reaction: Stir the mixture until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Wash the reaction mixture with water and brine to remove the amine hydrochloride salt and any unreacted starting materials. Dry the organic layer over a suitable drying agent and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

Spectroscopic Characterization

Confirmation of the successful synthesis of both compounds relies on standard spectroscopic techniques.

Spectroscopic DataThis compoundN,N-diethyl-4-chlorobenzamide
¹H NMR Expected signals for the aromatic protons (two doublets), the N-H proton (a broad singlet), and the N-methyl protons (a singlet or doublet depending on coupling).Expected signals for the aromatic protons (two doublets) and the N-ethyl protons (a quartet and a triplet).
¹³C NMR Expected signals for the carbonyl carbon, the aromatic carbons, and the N-methyl carbon.Expected signals for the carbonyl carbon, the aromatic carbons, and the N-ethyl carbons.
IR Spectroscopy Characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the C=O stretch (around 1640 cm⁻¹), and C-Cl stretch.Characteristic peaks for the C=O stretch (around 1630 cm⁻¹) and the C-Cl stretch. The absence of an N-H stretch is a key differentiating feature.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 169, with an isotopic peak (M+2) at m/z 171 due to the presence of ³⁷Cl.[2]Molecular ion peak (M⁺) at m/z 211, with an isotopic peak (M+2) at m/z 213.

Comparative Biological Activity

Inferred Structure-Activity Relationship

The transition from a secondary N-methylamide to a tertiary N,N-diethylamide introduces several structural and electronic changes that can significantly impact biological activity:

  • Hydrogen Bonding: The loss of the N-H hydrogen bond donor capability in the N,N-diethyl analog can prevent or alter interactions with biological targets that rely on this specific interaction.

  • Steric Hindrance: The bulkier N,N-diethyl group can introduce steric hindrance that may either enhance or diminish binding to a target receptor or enzyme active site.

  • Lipophilicity: The increased lipophilicity of the N,N-diethyl analog can affect its cell permeability and distribution in biological systems.

  • Metabolic Stability: Tertiary amides are generally more resistant to enzymatic hydrolysis than secondary amides, which could lead to a longer biological half-life for the N,N-diethyl analog.

Potential Biological Activities

Benzamide derivatives have been reported to exhibit a wide range of biological activities.

Biological ActivityThis compoundN,N-diethyl-4-chlorobenzamide (Inferred)
Antifungal/Antibacterial Benzamide derivatives are known to possess antifungal and antibacterial properties.[1]The N,N-diethyl analog may also exhibit antimicrobial activity, though its potency could be different due to the altered physicochemical properties.
Insecticidal/Repellent Some benzamide derivatives have shown insecticidal activity.Given the structural similarity to the well-known insect repellent DEET (N,N-diethyl-meta-toluamide), it is plausible that N,N-diethyl-4-chlorobenzamide could possess insect repellent properties.
Anticancer The 4-chlorobenzamide moiety is a key component in some cytotoxic compounds against various cancer cell lines.[1]The N,N-diethyl analog could also be explored for potential anticancer activity, with the understanding that the N-substitution pattern can significantly influence potency.
Workflow for Comparative Biological Screening

For a rigorous comparison of the biological activities of these two compounds, a systematic screening workflow is essential.

G cluster_0 Compound Synthesis and Characterization cluster_1 Primary Screening cluster_2 Data Analysis and Comparison cluster_3 Secondary and Mechanistic Studies synthesis Synthesize and Purify Both Analogs characterization Confirm Structure and Purity (NMR, MS, etc.) synthesis->characterization antifungal_assay Antifungal Assay (e.g., MIC determination) characterization->antifungal_assay antibacterial_assay Antibacterial Assay (e.g., MIC determination) characterization->antibacterial_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on cancer cell lines) characterization->cytotoxicity_assay insect_repellency_assay Insect Repellency Assay characterization->insect_repellency_assay data_analysis Determine IC₅₀ / MIC values antifungal_assay->data_analysis antibacterial_assay->data_analysis cytotoxicity_assay->data_analysis insect_repellency_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis mechanism_of_action Mechanism of Action Studies for Active Compounds sar_analysis->mechanism_of_action

Caption: A proposed workflow for the comparative biological evaluation of the two benzamide analogs.

Conclusion

This guide provides a comprehensive comparison of this compound and its N,N-diethyl analog, highlighting the key differences in their physicochemical properties, synthesis, and potential biological activities. While the N-methyl analog benefits from the ability to form hydrogen bonds, the N,N-diethyl analog exhibits increased lipophilicity and likely greater metabolic stability. These differences are crucial considerations for the rational design of new therapeutic agents or agrochemicals based on the 4-chlorobenzamide scaffold. The provided experimental protocols and the proposed screening workflow offer a solid foundation for researchers to further investigate and exploit the distinct properties of these two compounds.

References

  • A Comparative Analysis of N-Substituted Benzamides on Bioactivity: A Guide for Drug Development Professionals. (2025). BenchChem.
  • Synthesis of 4-chloro-N-methyl-benzamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • A Comparative Analysis of the Biological Activity of 4-Chlorobenzamide and its Positional Isomers. (2025). BenchChem.
  • PubChem Compound Summary for CID 84180, 4-Chloro-N,N-dimethylbenzamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem Compound Summary for CID 346696, 4-chloro-N,N-diethylbenzamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem Compound Summary for CID 12084, 4-Chlorobenzamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Yuan, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary method for assessing the purity of synthesized 4-chloro-N-methylbenzamide, a key intermediate in various synthetic pathways. We will explore the causality behind experimental choices, present self-validating protocols, and compare NMR with orthogonal techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Criticality of Purity in Pharmaceutical Intermediates

This compound serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] The presence of impurities, even in trace amounts, can have profound effects on the downstream reaction kinetics, yield, and the safety and efficacy of the final drug product. Therefore, a robust analytical strategy to ascertain purity is paramount.

Synthesis of this compound

A common synthetic route involves the reaction of 4-chlorobenzoyl chloride with methylamine.[3] This reaction, while generally efficient, can lead to several potential impurities.

Potential Impurities:

  • Unreacted 4-chlorobenzoyl chloride: Highly reactive and can interfere with subsequent reactions.

  • 4-chlorobenzoic acid: Formed from the hydrolysis of 4-chlorobenzoyl chloride.

  • Bis-amide: Formed if a secondary amine impurity is present in the methylamine source.

  • Residual Solvents: From the reaction and purification steps.

Purity Determination: A Multi-faceted Approach

A comprehensive purity assessment relies on a combination of analytical techniques. While no single method is infallible, NMR spectroscopy, particularly quantitative NMR (qNMR), stands out for its structural elucidation capabilities and its direct proportionality between signal intensity and the number of nuclei.[4][5][6]

¹H NMR Spectroscopy: The Primary Tool for Structural Confirmation and Purity Assessment

¹H NMR is an indispensable tool for the qualitative and quantitative analysis of organic molecules.[7] Its power lies in providing detailed information about the chemical environment of each proton in a molecule.

Expected ¹H NMR Spectrum of this compound:

  • Aromatic Protons: Two doublets in the aromatic region (typically ~7.4-7.8 ppm) corresponding to the protons on the chlorinated benzene ring.

  • N-H Proton: A broad singlet or multiplet (depending on solvent and concentration) for the amide proton.

  • N-CH₃ Protons: A doublet (due to coupling with the N-H proton) or a singlet (if N-H exchange is rapid) corresponding to the methyl group protons.

The absence of signals corresponding to potential impurities is the first indicator of a pure sample.

Quantitative NMR (qNMR): The Gold Standard for Purity Determination

qNMR has emerged as a powerful alternative to traditional chromatographic techniques for purity assessment, offering high precision and accuracy without the need for identical reference standards for each impurity.[6][8][9] The principle of qNMR is based on the direct relationship between the integrated area of an NMR signal and the molar concentration of the corresponding nuclei.[4][5]

Experimental Protocol: Purity Determination by ¹H qNMR

This protocol outlines the steps for determining the purity of synthesized this compound using an internal standard.

1. Selection of Internal Standard:

  • The internal standard must be a high-purity, stable compound.

  • It should have a simple NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

  • It must be soluble in the same deuterated solvent as the analyte.

  • Maleic acid or 1,4-dinitrobenzene are suitable choices.

2. Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into an NMR tube.

  • Accurately weigh a precise amount of the chosen internal standard (e.g., 5 mg of maleic acid) and add it to the same NMR tube.

  • Add a known volume of a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆) to completely dissolve both the analyte and the internal standard.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete relaxation of all protons. A D1 of at least 5 times the longest T₁ of any proton of interest is recommended.

4. Data Processing and Purity Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the aromatic protons).

  • Integrate a well-resolved signal of the internal standard (e.g., the vinyl protons of maleic acid).

  • Calculate the purity using the following formula[4]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte = this compound

    • std = Internal Standard

Comparison with Orthogonal Analytical Techniques

To ensure the highest level of confidence in purity assessment, it is crucial to employ orthogonal methods, which rely on different separation and detection principles. This approach provides a more complete picture of the sample's purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[10][11] For this compound, a reversed-phase HPLC method with UV detection is typically employed.

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Prepare Sample (in Diluent) Injection Inject Sample Prep_Sample->Injection Prep_Mobile Prepare Mobile Phases (Aqueous & Organic) Prep_Mobile->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate % Purity (Area Percent) Integration->Calculation

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Data Comparison: NMR vs. HPLC

Parameter¹H qNMRHPLC (UV Detection)
Principle Nuclear spin propertiesDifferential partitioning
Quantitation Absolute (with internal standard)Relative (area percent)
Standard Req. Internal standard of known purityReference standard of analyte needed for accurate quantitation
Structural Info. HighLow (retention time only)
Impurity Detection Detects all proton-containing impuritiesDetects UV-active impurities
Throughput LowerHigher
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12][13][14] It is particularly useful for identifying and quantifying residual solvents and volatile impurities that may not be readily detected by NMR or HPLC.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_result Final Purity Profile Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR ¹H NMR & qNMR (Primary Method) Purification->NMR HPLC HPLC (Orthogonal Method 1) Purification->HPLC GCMS GC-MS (Orthogonal Method 2) Purification->GCMS Purity_Profile Comprehensive Purity Profile NMR->Purity_Profile HPLC->Purity_Profile GCMS->Purity_Profile

Caption: Interrelationship of synthesis, purification, and analytical techniques.

Data Comparison: NMR vs. GC-MS

Parameter¹H qNMRGC-MS
Principle Nuclear spin propertiesGas phase separation and mass-to-charge ratio
Sample Volatility Non-volatile samplesVolatile/Semi-volatile samples
Structural Info. HighHigh (from mass spectrum)
Impurity Detection All proton-containing impuritiesVolatile and semi-volatile impurities
Sensitivity ModerateHigh

Conclusion: A Self-Validating System for Purity Assessment

The purity assessment of a synthesized compound like this compound is a critical process that demands a multi-pronged analytical approach. While ¹H NMR, and specifically qNMR, serves as a powerful primary tool for both structural confirmation and accurate quantification, its combination with orthogonal techniques like HPLC and GC-MS creates a self-validating system. This integrated strategy ensures a comprehensive understanding of the purity profile, providing the necessary confidence for researchers, scientists, and drug development professionals to proceed with their work. The validation of these analytical procedures should be in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[15][16][17][18][19][20]

References

  • PrepChem. Synthesis of 4-chloro-N-methyl-benzamide. Available at: [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Available at: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]

  • Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1). Available at: [Link]

  • American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Available at: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration. FDA Guidance: Analytical Procedures and Methods Validation. Available at: [Link]

  • ResearchGate. How to determine the purity of newly synthesized organic compound? Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • AxisPharm. Small Molecule Analysis. Available at: [Link]

  • Scribd. FDA Guidance For Industry Analytical Procedures and Methods Validation. Available at: [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. Available at: [Link]

  • YouTube. GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. Available at: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • Quality Analysis. GC-MS: gas chromatography-mass spectrometry. Available at: [Link]

  • Cerium Laboratories. Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. Available at: [Link]

  • National Center for Biotechnology Information. This compound. Available at: [Link]

  • Purity by Absolute qNMR Instructions. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • The Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • National Center for Biotechnology Information. 4-Chloro-N-methyl-benzamide. Available at: [Link]

  • LookChem. 4-chloro-N-(4-methylbenzyl)benzamide. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • National Center for Biotechnology Information. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Available at: [Link]

  • ChemAdder. The NMR-Purity and the new dimensions and standards of purity CA. Available at: [Link]

  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • National Center for Biotechnology Information. 4-Chlorobenzamide. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 4-chloro-N-methylbenzamide, a key chemical intermediate, requires robust analytical methods to ensure its identity, purity, and strength throughout the manufacturing process. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by a detailed cross-validation framework. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear interpretation of comparative data, all grounded in authoritative regulatory principles.

The Imperative of Method Cross-Validation

In the lifecycle of a pharmaceutical product, it is not uncommon for different analytical methods to be used across various stages, from development to quality control, or between different laboratories. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably for the same intended purpose.[1] This is critical for ensuring data consistency and integrity, particularly during method transfer or when comparing results from a new or updated method against an established one.

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) "Validation of Analytical Procedures" and the newer ICH Q14 "Analytical Procedure Development," provide a comprehensive framework for validating the performance of analytical methods.[2][3][4][5][6] Key validation parameters such as accuracy, precision, specificity, linearity, range, and robustness form the basis of our comparative analysis.

Principles of the Compared Analytical Techniques

The choice of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. This compound is a polar, non-volatile compound with a melting point around 158-161°C, making it amenable to both HPLC and, with certain considerations, GC analysis.[7]

  • High-Performance Liquid Chromatography (HPLC): This is often the workhorse for the analysis of non-volatile and thermally labile compounds.[8][9][10] Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common and effective approach.[9]

  • Gas Chromatography (GC): This technique is ideal for volatile and thermally stable compounds.[8][9][10] The sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. While this compound has a relatively high boiling point, GC analysis is feasible, especially when coupled with a sensitive detector like a mass spectrometer (MS), which can provide structural information for unequivocal peak identification.[11] However, care must be taken to avoid thermal degradation in the injector port.[9][12]

Experimental Design for Cross-Validation

The following sections detail the experimental protocols for the HPLC and GC analysis of this compound. These are representative methods and may require optimization for specific sample matrices or instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed as a stability-indicating assay, capable of separating the main analyte from potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Diluent: Mobile phase.

Solution Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL to establish linearity.

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution with a target concentration within the linear range.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method offers high specificity due to the mass spectrometric detection.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector Temperature: 250 °C (a lower temperature should be evaluated to minimize potential degradation).

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Detector: Mass Spectrometer (MS).

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: 40-300 amu.

  • Ion Source Temperature: 230 °C.

Solution Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with a suitable solvent like methanol or acetone.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations appropriate for GC-MS analysis.

  • Sample Solution: Prepare a sample solution in the same solvent with a target concentration within the linear range of the method.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Standard & Sample Weighing P2 Dissolution in Mobile Phase P1->P2 P3 Dilution to Working Concentrations P2->P3 A1 HPLC Injection P3->A1 A2 C18 Column Separation A1->A2 A3 UV Detection at 254 nm A2->A3 D1 Chromatogram Acquisition A3->D1 D2 Peak Integration D1->D2 D3 Quantification via Calibration Curve D2->D3

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing GP1 Standard & Sample Weighing GP2 Dissolution in Volatile Solvent GP1->GP2 GP3 Dilution to Working Concentrations GP2->GP3 GA1 GC Injection & Vaporization GP3->GA1 GA2 Capillary Column Separation GA1->GA2 GA3 Mass Spectrometry Detection GA2->GA3 GD1 Total Ion Chromatogram GA3->GD1 GD2 Peak Identification by Mass Spectrum GD1->GD2 GD3 Quantification via Calibration Curve GD2->GD3

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analytical workflow.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the HPLC and GC-MS methods for the analysis of this compound, based on typical validation data for similar compounds.[11]

Validation Parameter HPLC-UV GC-MS Commentary
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity over their respective ranges.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Both methods show high accuracy, though GC may be more susceptible to matrix effects.
Precision (% RSD) < 2.0%< 2.0%High precision is achievable with both techniques.
Limit of Detection (LOD) ~10 ng/mL~1 ng/mLGC-MS typically offers higher sensitivity.
Limit of Quantification (LOQ) ~30 ng/mL~3 ng/mLReflects the higher sensitivity of GC-MS.
Specificity/Selectivity HighVery HighHPLC with UV detection has good specificity. GC-MS provides structural information, offering superior specificity.
Typical Run Time 10 - 15 minutes15 - 20 minutesRun times are comparable, though HPLC can often be faster.
Thermal Lability Risk LowModerateThe high temperatures in the GC injector can pose a risk of degradation for some analytes.

Statistical Comparison of Methods

To formally assess the agreement between the two methods, statistical tools such as Deming regression and Bland-Altman analysis are invaluable.[13][14][15][16][17][18][19][20]

  • Deming Regression: Unlike standard linear regression which assumes no error in the x-variable, Deming regression accounts for errors in both the x (reference method) and y (test method) variables, providing a more accurate assessment of the relationship between the two methods.[19][20][21][22]

  • Bland-Altman Plot: This graphical method plots the difference between the two measurements against their average.[13][14][15][16][17] It helps to visualize any systematic bias and to establish the limits of agreement, within which a certain percentage (typically 95%) of the differences are expected to fall.

CrossValidation_Logic A Analyze Same Samples by HPLC (Method 1) C Obtain Quantitative Results A->C B Analyze Same Samples by GC-MS (Method 2) B->C D Statistical Analysis C->D E Deming Regression D->E F Bland-Altman Plot D->F G Assess Equivalence E->G F->G

Caption: Logical flow of the cross-validation process.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between them depends on the specific analytical needs:

  • HPLC-UV is a robust, reliable, and generally more straightforward method for routine quality control, especially for purity and assay determination. Its lower risk of thermal degradation makes it a safer choice for this particular analyte.

  • GC-MS offers unparalleled specificity and higher sensitivity, making it an excellent choice for impurity identification and trace-level analysis. However, careful method development is required to mitigate the risk of thermal degradation.

A thorough cross-validation, employing appropriate statistical analyses, is essential to ensure that data generated by either method is comparable and reliable. This guide provides a framework for conducting such a comparison, empowering researchers and drug development professionals to make informed decisions and ensure the quality and consistency of their analytical data.

References

  • European Medicines Agency. (2022, March 31). ICH Q14 Analytical procedure development - Scientific guideline. Retrieved from [Link]

  • ICH. (2024, May 22). ICH Q14 – latest guideline on analytical procedure development. Retrieved from [Link]

  • Analyse-it. Bland-Altman method comparison tutorial. Retrieved from [Link]

  • Zenovel. ICH Q14 Guideline on Analytical Procedure Development. Retrieved from [Link]

  • NCSS. Method Comparison | Bland-Altman Plot | Deming Regression. Retrieved from [Link]

  • PSC Biotech. (2024, June 26). ICH Q14- Analytical Procedure Development. Retrieved from [Link]

  • Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia medica, 25(2), 141–151. Retrieved from [Link]

  • ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]

  • NCSS. Bland-Altman Plot and Analysis for Method Comparison. Retrieved from [Link]

  • Krouwer, J. S. (2002). Bland-Altman methods for comparing methods of measurement and response to criticisms. Clinical chemistry, 48(11), 2059. Retrieved from [Link]

  • Belouafa, S., Habti, F., Ben-Issa, S., Taoufik, J., & Bouchafra, H. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. Retrieved from [Link]

  • Badashian, A. (2013). Statistics for Laboratory Method Comparison Studies. SAS Global Forum. Retrieved from [Link]

  • Chromatography Today. How Good is SFC for Polar Analytes?. Retrieved from [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/guest-article/how-good-is-sfc-for-polar-analytes/30209]([Link] SFC/guest-article/how-good-is-sfc-for-polar-analytes/30209)

  • National Laboratory Association South Africa. On the use of Deming and quadratic calibrations in analytical chemistry. Retrieved from [Link]

  • NCSS. Deming Regression. Retrieved from [Link]

  • Burdick, R. K., & LeBlond, D. (2017). Statistical Methods for Analytical Comparability. AAPS J, 19(5), 1329-1337. Retrieved from [Link]

  • Simó, C., & Cifuentes, A. (2012). Capillary electrophoresis and small molecule drug discovery: a perfect match?. Drug discovery today, 17(7-8), 396–404. Retrieved from [Link]

  • Wikipedia. Deming regression. Retrieved from [Link]

  • Linnet, K. (1998). Performance of Deming regression analysis in case of misspecified analytical error ratio in method comparison studies. Clinical chemistry, 44(5), 1024–1031. Retrieved from [Link]

  • Linnet, K. (1998). Performance of Deming regression analysis in case of misspecified analytical error ratio in method comparison studies. Clinical Chemistry, 44(5), 1024-1031. Retrieved from [Link]

  • Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Retrieved from [Link]

  • van Zelst, F. A. P., et al. (2019). Characterising polar compounds using supercritical fluid chromatography-nuclear magnetic resonance spectroscopy (SFC-NMR). Faraday discussions, 218(0), 219–232. Retrieved from [Link]

  • ExtractAlpha. (2024, August 22). Comparative Analysis Statistics. Retrieved from [Link]

  • Dovetail. (2024, October 24). From ANOVA to regression: 10 key statistical analysis methods explained. Retrieved from [Link]

  • Li, Y., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 27(19), 6527. Retrieved from [Link]

  • TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Retrieved from [Link]

  • Al-Salami, H., et al. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 219, 114943. Retrieved from [Link]

  • American Chemical Society. (2002). Capillary electrophoresis: Finding a niche. Analytical Chemistry, 74(3), 59A-64A. Retrieved from [Link]

  • Landers, J. P. (Ed.). (1997). Handbook of capillary electrophoresis. CRC press.
  • Nehmé, R., et al. (2024). A Comprehensive Review on Capillary Electrophoresis–Mass Spectrometry in Advancing Biomolecular Research. International Journal of Molecular Sciences, 25(22), 13689. Retrieved from [Link]

  • Pino, V., & Ayala, J. H. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In Analytical Separation Science (pp. 359-382). Wiley-VCH Verlag GmbH & Co. KGaA. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). A Review on Analytical Method Development and Validation (With Case Study). Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2020). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • Khan, A., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Journal of the Chilean Chemical Society, 60(2), 2901-2907. Retrieved from [Link]

  • Yuan, J., & Liu, Y. J. (2012). This compound. Acta crystallographica. Section E, Structure reports online, 68(Pt 4), o937. Retrieved from [Link]

  • Boopathi, N. M., et al. (2024). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. Retrieved from [Link]

  • Patil, P., & Wankhede, S. (2021). Key Aspects of Analytical Method Development and Validation. ResearchGate. Retrieved from [Link]

  • Waters Corporation. HPLC Column Comparison Screening Study for Reversed Phase Columns. Retrieved from [Link]

  • Austin Publishing Group. Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degradants in Hydrochlorothiazide Raw Material and Tablets using Reverse-Phase Liquid Chromatography. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2015). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. Retrieved from [Link]

  • Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]

  • Impact Journals. A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]8301.pdf)

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is a rigorous one, demanding a deep understanding of its biological effects at both the cellular and whole-organism levels. This guide provides a comprehensive comparison of the in vitro and in vivo effects of 4-chloro-N-methylbenzamide, a compound of interest within the broader class of benzamide derivatives known for their potential as enzyme inhibitors. By synthesizing established methodologies and field-proven insights, this document will elucidate the experimental pathways for characterizing this molecule and objectively comparing its performance against other alternatives.

Introduction to this compound: A Molecule of Therapeutic Potential

This compound belongs to the benzamide family, a scaffold present in numerous biologically active compounds.[1][2] Its structure, featuring a chlorinated benzene ring and a methyl-substituted amide group, suggests its potential to interact with various biological targets.[1][3] Benzamide derivatives have demonstrated a wide array of activities, including antibacterial, antifungal, and anticancer effects.[1][2] A particularly prominent mechanism of action for many benzamides is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair.[4][5] This guide will therefore focus on evaluating this compound through the lens of a potential PARP inhibitor, while also considering other possible biological activities.

In Vitro Characterization: Unraveling Cellular Mechanisms

The initial assessment of any potential therapeutic agent begins with in vitro assays to determine its biochemical activity, cellular effects, and mechanism of action. For this compound, a logical starting point is the evaluation of its PARP inhibitory potential.

Biochemical Assays: Direct Target Engagement

To ascertain direct interaction with the PARP enzyme, a series of biochemical assays can be employed. These assays quantify the enzymatic activity of PARP in the presence of the inhibitor.

Table 1: Comparison of In Vitro Biochemical Assays for PARP Inhibition

Assay TypePrincipleAdvantagesDisadvantagesTypical Readout
ELISA-based Measures the incorporation of biotinylated NAD+ onto histone proteins coated on a plate.[4][6]High-throughput, well-established.Indirect measurement, potential for false positives.Chemiluminescence or colorimetric signal.[4][6]
AlphaLISA® A bead-based immunoassay where PARP activity brings donor and acceptor beads into proximity, generating a signal.[4]Homogeneous (no-wash), highly sensitive.Requires specific reagents and instrumentation.Light emission at 615 nm.[4]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled DNA probe upon PARP binding and inhibition.[4]Homogeneous, real-time kinetics possible.Can be sensitive to compound fluorescence.Millipolarization (mP) units.[4]

Experimental Protocol: ELISA-based PARP Inhibition Assay

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1 hour at room temperature.

  • Compound Addition: Add serial dilutions of this compound and a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Enzyme Reaction: Add PARP enzyme and biotinylated NAD+ to each well and incubate for 1-2 hours at 37°C.

  • Detection: Wash the plate and add Streptavidin-HRP, followed by a chemiluminescent substrate.[6]

  • Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 value, which represents the concentration of the inhibitor required to reduce PARP activity by 50%.[6]

Cellular Assays: Assessing Biological Consequences

Following biochemical validation, cellular assays are crucial to confirm that the compound can penetrate cells and exert its intended effect in a biological context.

Table 2: Comparison of In Vitro Cellular Assays

Assay TypePrincipleAdvantagesDisadvantagesTypical Readout
Cell Viability/Cytotoxicity Measures the effect of the compound on cell proliferation and survival, often in cancer cell lines with and without DNA repair deficiencies (e.g., BRCA1/2 mutations).[5][7]Provides a direct measure of anti-cancer activity.Does not elucidate the specific mechanism of death.Luminescence (e.g., CellTiter-Glo) or colorimetric (e.g., MTT) signal.[7]
PAR Level Quantification Measures the levels of poly(ADP-ribose) (PAR) in cells, which should decrease with PARP inhibition.[7]Direct measure of target engagement in a cellular context.Requires specific antibodies and can be labor-intensive.Western blotting or immunofluorescence.
DNA Damage Response Assesses the accumulation of DNA double-strand breaks (visualized by γH2AX foci) due to PARP inhibition.[8]Provides mechanistic insight into the downstream effects.Can be influenced by other cellular processes.Fluorescence microscopy.
Colony Formation Assay Evaluates the long-term ability of single cells to grow into colonies after treatment, indicating clonogenic survival.[9]Assesses long-term therapeutic efficacy.Time-consuming (weeks).Stained colonies are counted.

Experimental Workflow: Cellular Assays for a Putative PARP Inhibitor

G cluster_0 In Vitro Cellular Evaluation start Select Cancer Cell Lines (e.g., BRCA-mutant and wild-type) viability Cell Viability Assay (e.g., CellTiter-Glo) start->viability par_levels PAR Level Quantification (Western Blot/IF) start->par_levels dna_damage DNA Damage Assay (γH2AX staining) start->dna_damage colony Colony Formation Assay start->colony ic50 Determine IC50 viability->ic50 mechanism Confirm Mechanism of Action par_levels->mechanism dna_damage->mechanism long_term Assess Long-term Efficacy colony->long_term

Caption: Workflow for in vitro cellular characterization.

In Vivo Evaluation: From Bench to Preclinical Models

Promising in vitro data provides the rationale for advancing a compound to in vivo studies. These experiments are designed to assess the compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a living organism.

Animal Models: Selecting the Right System

The choice of an appropriate animal model is critical for obtaining clinically relevant data. For a potential anti-cancer agent like this compound, xenograft models are commonly used.[5][10]

Table 3: Comparison of In Vivo Models

Model TypeDescriptionAdvantagesDisadvantages
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[10]Relatively inexpensive and rapid to establish.May not fully recapitulate the heterogeneity of human tumors.
Patient-Derived Xenograft (PDX) Tumor fragments from a patient are directly implanted into immunodeficient mice.[8]Better preserves the original tumor architecture and genetic diversity.More expensive and time-consuming to develop.
Genetically Engineered Mouse Models (GEMMs) Mice are engineered to develop spontaneous tumors that mimic human cancers.Allows for studying tumor development in an immunocompetent host.Can be complex and may not fully replicate all aspects of human disease.
Efficacy and Tolerability Studies

The primary goal of in vivo studies is to determine if the compound can inhibit tumor growth at a well-tolerated dose.

Experimental Protocol: Xenograft Efficacy Study

  • Model Establishment: Implant human cancer cells (e.g., BRCA1-mutant breast cancer cells) subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer this compound orally or via intraperitoneal injection at various doses.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess for any signs of toxicity (e.g., weight loss, changes in behavior).

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

PK/PD studies are essential to understand the relationship between the drug's concentration in the body and its biological effect.

  • Pharmacokinetics (PK): This involves measuring the absorption, distribution, metabolism, and excretion (ADME) of this compound. Blood samples are collected at various time points after dosing to determine parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.

  • Pharmacodynamics (PD): This assesses the molecular effects of the drug in the tumor tissue. For a PARP inhibitor, this would involve measuring the levels of PAR in tumor samples from treated animals to confirm target engagement.[7]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

G cluster_0 DNA Damage and Repair ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruits ber Base Excision Repair (BER) parp->ber initiates dsb Double-Strand Break (DSB) parp->dsb leads to (if inhibited) ber->ssb repairs hr Homologous Recombination (HR) dsb->hr repaired by cell_death Cell Death (Apoptosis) hr->cell_death failure leads to inhibitor This compound (PARP Inhibitor) inhibitor->parp inhibits brca_deficient BRCA-deficient Cell brca_deficient->hr is deficient in

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Comparative Analysis and Future Directions

The data generated from these in vitro and in vivo studies will allow for a robust comparison of this compound with other known PARP inhibitors or relevant therapeutic agents.

Table 4: Illustrative Comparative Profile

ParameterThis compoundOlaparib (Reference)
PARP1 IC50 (nM) [Hypothetical Data]~5
Cell Viability IC50 (µM) in BRCA-mutant cells [Hypothetical Data]~0.1
Tumor Growth Inhibition (%) in Xenograft Model [Hypothetical Data]~60-80%
Oral Bioavailability (%) [Hypothetical Data]~40-60%
Toxicity Profile [Hypothetical Data]Myelosuppression, nausea

Based on this comprehensive evaluation, a decision can be made regarding the future development of this compound. If it demonstrates superior efficacy, an improved safety profile, or favorable pharmacokinetic properties compared to existing alternatives, further preclinical and clinical development would be warranted.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to comparing the in vitro and in vivo effects of this compound. By employing a combination of biochemical, cellular, and whole-animal studies, researchers can thoroughly characterize its therapeutic potential. The causality-driven experimental design and self-validating protocols described herein provide a robust framework for making informed decisions in the drug discovery and development pipeline. The ultimate goal is to translate promising molecules like this compound into effective therapies for patients in need.

References

  • PrepChem. Synthesis of 4-chloro-N-methyl-benzamide. PrepChem.com. Available at: [Link].

  • BPS Bioscience. PARP Assays. BPS Bioscience. Available at: [Link].

  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology, 3(1), 359-379. Available at: [Link].

  • Ho, C., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1196. Available at: [Link].

  • BMG LABTECH. PARP assay for inhibitors. BMG LABTECH. Available at: [Link].

  • Rose, M., et al. (2010). PARP inhibitors: its role in treatment of cancer. Journal of Clinical Oncology, 28(15_suppl), e13554-e13554. Available at: [Link].

  • Kos, J., et al. (2014). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Molecules, 19(9), 14894-14908. Available at: [Link].

  • American Association for Cancer Research. (2010). Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. Cancer Research, 70(8 Supplement), 691. Available at: [Link].

  • ResearchGate. Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... | Download Scientific Diagram. ResearchGate. Available at: [Link].

  • National Center for Biotechnology Information. 4-Chloro-N,N-dimethylbenzamide. PubChem. Available at: [Link].

  • American Association for Cancer Research. (2017). Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. Cancer Research, 77(13 Supplement), 2475. Available at: [Link].

  • Al-Saffar, N. M. S., & Al-Shammari, A. M. (2015). In vitro analysis of PARP inhibitor nanoformulations. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 209-213. Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-N-methoxy-N-methylbenzamide in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • Yuan, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o937. Available at: [Link].

  • National Center for Biotechnology Information. 4-Chloro-N-methylbenzenamine. PubChem. Available at: [Link].

  • Kos, J., et al. (2014). In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed. Available at: [Link].

  • ChemBK. 4-CHLORO-N-METHOXY-N-METHYLBENZAMIDE. ChemBK. Available at: [Link].

  • National Center for Biotechnology Information. CID 139083282. PubChem. Available at: [Link].

  • Yuan, J., & Liu, Y.-J. (2012). 4-Chloro-N-methyl-benzamide. PubMed. Available at: [Link].

  • Garcı́a, P., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15479-15487. Available at: [Link].

  • SciSpace. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N. SciSpace. Available at: [Link].

  • CP Lab Safety. This compound, 99% Purity, C8H8ClNO, 1 gram. CP Lab Safety. Available at: [Link].

  • LabSolutions. 4-Chloro-N-methoxy-N-methylbenzamide. LabSolutions. Available at: [Link].

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7167. Available at: [Link].

  • Yamamoto, K., et al. (1982). Behavioral and electrophysiological analyses of the effects of 2-o-chlorobenzoyl-4-chloro-n-methyl-n alpha-glycylglycinanilide hydrate (45-0088-S) in the CNS in cats and monkeys. Neuropharmacology, 21(5), 413-421. Available at: [Link].

  • Arshad, S., et al. (2011). 4-Chloro-N-m-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o159. Available at: [Link].

  • Journal of Chemical and Pharmaceutical Research. Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl). Journal of Chemical and Pharmaceutical Research. Available at: [Link].

Sources

A Comprehensive Benchmarking Guide to 4-chloro-N-methylbenzamide Against Known PARP, HDAC, and Sirtuin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the identification and characterization of novel small-molecule inhibitors for established therapeutic targets are of paramount importance. Benzamide derivatives, in particular, represent a privileged chemical scaffold found in a multitude of approved drugs and clinical candidates. This guide introduces 4-chloro-N-methylbenzamide , a compound with a classic benzamide core, and proposes a rigorous, multi-faceted benchmarking study to evaluate its potential inhibitory activity against three critical classes of enzymes involved in cancer and other diseases: Poly(ADP-ribose) Polymerase (PARP), Histone Deacetylases (HDACs), and Sirtuins (SIRTs).

This document provides detailed, field-proven protocols for a head-to-head comparison of this compound with well-established inhibitors: Olaparib (a PARP inhibitor), Vorinostat (SAHA) (an HDAC inhibitor), and EX-527 (a SIRT1 inhibitor). We will delve into the causality behind the experimental design, from initial enzymatic assays to secondary cell-based validation, providing a robust framework for researchers, scientists, and drug development professionals to assess the compound's potency, selectivity, and potential mechanism of action.

Introduction: The Rationale for Targeting PARP, HDACs, and Sirtuins

The choice to benchmark this compound against inhibitors of PARP, HDACs, and Sirtuins is rooted in chemical precedence and therapeutic relevance. The benzamide moiety is a key structural feature in many inhibitors of these enzyme families.

  • Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks.[1][2] Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to a synthetic lethality, where the accumulation of unrepaired DNA damage results in cell death.[1][3] Olaparib is a potent PARP inhibitor used in the treatment of certain types of ovarian, breast, and prostate cancers.[4]

  • Histone Deacetylases (HDACs): HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, leading to chromatin compaction and transcriptional repression.[5] HDAC inhibitors cause hyperacetylation, which can reactivate tumor suppressor genes and induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6] Vorinostat (SAHA) is a pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[7][8][9]

  • Sirtuins (SIRTs): Sirtuins are a unique class of NAD⁺-dependent deacetylases (Class III HDACs) that regulate a wide array of cellular processes, including metabolism, stress responses, and aging.[10] Dysregulation of sirtuin activity is linked to various diseases, including cancer and neurodegeneration.[10] EX-527 is a highly selective and potent inhibitor of SIRT1, the most studied human sirtuin.[11][12][13]

The structural similarity of this compound to the core motifs of these inhibitors provides a strong rationale for a comprehensive screening and comparison campaign.

Experimental Design: A Multi-Tiered Approach to Benchmarking

To objectively assess the inhibitory potential of this compound, a logical, tiered experimental workflow is essential. This approach begins with broad, high-throughput enzymatic assays to determine initial activity and potency (IC50), followed by more physiologically relevant cell-based assays to confirm on-target effects.

G cluster_0 Tier 1: In Vitro Enzymatic Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Data Analysis & Interpretation A PARP1 Enzymatic Assay D Cellular PARP Activity Assay (PARylation) A->D Validate Hits B Pan-HDAC Enzymatic Assay E Cellular Histone Acetylation Assay B->E Validate Hits C SIRT1 Enzymatic Assay F Cell Viability/Cytotoxicity Assay C->F Assess Cytotoxicity G IC50 Determination & Potency Ranking D->G E->G F->G H Selectivity Profiling G->H I Comparative Efficacy Analysis H->I Compound This compound & Known Inhibitors Compound->A Primary Screening Compound->B Primary Screening Compound->C Primary Screening

Caption: Tiered experimental workflow for benchmarking this compound.

Detailed Methodologies & Protocols

Scientific integrity demands that protocols be robust, reproducible, and self-validating. The following methods are based on commercially available kits and established literature procedures, ensuring a high standard of data quality.

Tier 1: In Vitro Enzymatic Assays

The primary goal of this tier is to determine if this compound directly inhibits the enzymatic activity of PARP1, HDACs, or SIRT1 and to quantify its potency (IC50) in comparison to the benchmark inhibitors.

3.1.1 PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

Causality: This assay directly measures the catalytic activity of PARP1 by quantifying the amount of poly(ADP-ribose) (PAR) generated.[14][15] A reduction in the chemiluminescent signal in the presence of an inhibitor corresponds to decreased PARP1 activity.

Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP1. Wash and block the plate to prevent non-specific binding.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, Olaparib (positive control), and a vehicle control (e.g., DMSO) in assay buffer.

  • Enzymatic Reaction: Add recombinant human PARP1 enzyme to each well, followed by the test compounds. Initiate the reaction by adding a solution containing biotin-labeled NAD+. Incubate at room temperature for 1 hour.

  • Detection: Wash the plate to remove unincorporated NAD+. Add Streptavidin-HRP, which binds to the biotinylated PAR chains on the histones. Incubate for 1 hour.

  • Signal Generation: After a final wash, add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence on a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percentage of inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

3.1.2 Pan-HDAC Enzymatic Inhibition Assay (Fluorometric)

Causality: This assay utilizes a fluorogenic substrate containing an acetylated lysine.[5] HDAC activity removes the acetyl group, making the substrate susceptible to a developer enzyme that cleaves it and releases a fluorescent molecule. A decrease in fluorescence indicates HDAC inhibition.

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound, Vorinostat (SAHA) (positive control), and a vehicle control in assay buffer.

  • Enzymatic Reaction: To the wells of a black 96-well plate, add HeLa nuclear extract (as a source of multiple HDACs) or a specific recombinant HDAC enzyme. Add the test compounds.

  • Substrate Addition: Add the fluorogenic HDAC substrate and incubate at 37°C for 30 minutes.

  • Signal Development: Add the developer solution, which contains an enzyme that specifically cleaves the deacetylated substrate. Incubate at 37°C for 15 minutes.

  • Data Acquisition: Measure the fluorescence using a microplate reader (e.g., λex=485 nm / λem=528 nm).

  • Analysis: Calculate IC50 values as described for the PARP1 assay.

3.1.3 SIRT1 Enzymatic Inhibition Assay (Fluorometric)

Causality: Similar to the HDAC assay, this protocol uses a specific SIRT1 fluorogenic substrate (often based on an acetylated p53 peptide).[16][17][18] SIRT1-mediated deacetylation, which is NAD⁺-dependent, allows a developer enzyme to release a fluorophore. The assay is performed in the presence of Trichostatin A to inhibit any contaminating classical HDAC activity.

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound, EX-527 (positive control), and a vehicle control.

  • Enzymatic Reaction: In a black 96-well plate, combine recombinant human SIRT1 enzyme, NAD⁺, Trichostatin A (to inhibit classical HDACs), and the test compounds.

  • Substrate Addition: Add the fluorogenic SIRT1 substrate and incubate at 37°C for 45-60 minutes.

  • Signal Development: Add the developer solution and incubate for an additional 15 minutes at 37°C.

  • Data Acquisition: Measure fluorescence (e.g., λex = 400 nm / λem = 505 nm).

  • Analysis: Calculate IC50 values as previously described.

G cluster_enzymatic Enzymatic Assay Workflow A Prepare Serial Dilutions of Test Compounds B Add Enzyme (PARP1, HDAC, or SIRT1) A->B C Add Specific Substrate (& NAD+ for PARP/SIRT) B->C D Incubate (Allow reaction to proceed) C->D E Add Detection/Developer Reagent D->E F Measure Signal (Luminescence/Fluorescence) E->F G Calculate IC50 F->G

Sources

A Head-to-Head Comparison: Evaluating the PARP Inhibitory Potential of 4-chloro-N-methylbenzamide Against the Clinical Standard, Olaparib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Comparative Investigation

In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a cornerstone for treating cancers with deficiencies in the DNA damage response (DDR), particularly those with mutations in the BRCA1 and BRCA2 genes.[1][2][3] The clinical success of PARP inhibitors such as Olaparib has spurred the search for novel small molecules that can modulate this critical DNA repair pathway. This guide presents a head-to-head comparison of a novel compound, 4-chloro-N-methylbenzamide, with the established PARP inhibitor, Olaparib.

This compound has been synthesized and its crystal structure elucidated[4][5]; however, its biological activity remains largely uncharacterized. The presence of a benzamide core in its structure, a key pharmacophore in many established PARP inhibitors, provides a strong rationale for investigating its potential as a PARP inhibitor. This guide will therefore proceed under the hypothesis that this compound exhibits PARP inhibitory activity and will compare its hypothetical efficacy against the well-documented profile of Olaparib.

This comparative analysis is designed for researchers, scientists, and drug development professionals, offering a framework for evaluating novel chemical entities against established standards. We will delve into the mechanistic underpinnings of PARP inhibition, provide detailed experimental protocols for a robust comparison, and present hypothetical data to illustrate the potential outcomes of such a study.

Mechanism of Action: A Tale of Two Benzamides

At the heart of this comparison lies the mechanism by which these molecules may interfere with the DNA repair machinery.

Olaparib: The Archetypal PARP Inhibitor

Olaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][6] Its mechanism of action is twofold:

  • Catalytic Inhibition: Olaparib competes with the endogenous substrate NAD+ at the catalytic domain of PARP, preventing the synthesis of poly (ADP-ribose) (PAR) chains. This enzymatic inhibition hampers the recruitment of other DNA repair factors to the site of damage.[2][6]

  • PARP Trapping: Perhaps more critically, Olaparib traps PARP enzymes on the DNA at the site of the break.[7][8] This PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication forks, leading to the formation of double-strand breaks (DSBs).[7][8]

In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[2][6]

This compound: A Hypothetical Mechanism

Based on its structural similarity to the benzamide portion of Olaparib, we hypothesize that this compound may also function as a PARP inhibitor. Its smaller size and simpler structure might lead to a different binding mode and potentially a different balance between catalytic inhibition and PARP trapping. The chloro and methyl substitutions on the benzamide core could influence its binding affinity and selectivity for different PARP family members.

Visualizing the Mechanism: The PARP Inhibition Pathway

PARP_Inhibition cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Inhibitor Action cluster_Outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits PARylation PAR Chain Synthesis PARP->PARylation Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival Replication_Fork_Stall Replication Fork Stall SSB_Repair->Replication_Fork_Stall unrepaired SSBs lead to DNA_DSB Double-Strand Break (DSB) HR_Repair Homologous Recombination (BRCA1/2 Dependent) HR_Repair->Cell_Survival repairs DSBs Apoptosis Apoptosis HR_Repair->Apoptosis deficiency leads to Inhibitor Olaparib or This compound Catalytic_Inhibition Catalytic Inhibition Inhibitor->Catalytic_Inhibition PARP_Trapping PARP Trapping Inhibitor->PARP_Trapping Catalytic_Inhibition->PARylation blocks PARP_Trapping->Replication_Fork_Stall causes DSB_Formation DSB Formation Replication_Fork_Stall->DSB_Formation DSB_Formation->HR_Repair triggers DSB_Formation->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

Experimental Design for a Head-to-Head Comparison

To rigorously compare the PARP inhibitory potential of this compound with Olaparib, a series of in vitro assays are proposed. The choice of cell lines is critical; for this hypothetical study, we will use a pair of isogenic cell lines: a BRCA2-deficient human ovarian cancer cell line (e.g., PEO1) and its BRCA2-complemented counterpart (e.g., PEO4). This allows for the direct assessment of synthetic lethality.

I. Assessment of Cytotoxicity and Cell Viability

The initial step is to determine the cytotoxic effects of both compounds on cancer cells.

A. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Protocol:

  • Cell Seeding: Seed PEO1 and PEO4 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and Olaparib (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well and incubate overnight to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound in both cell lines.

Expected Outcome: A potent PARP inhibitor will show significantly lower IC50 values in the BRCA2-deficient PEO1 cells compared to the BRCA2-proficient PEO4 cells, demonstrating synthetic lethality.

II. Quantification of DNA Damage

To confirm that the observed cytotoxicity is due to an accumulation of DNA damage, direct measurement of DNA breaks is essential.

A. Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11][12][13]

Protocol:

  • Cell Treatment: Treat PEO1 cells with the IC50 concentrations of this compound and Olaparib for 24 hours.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and embed them on a microscope slide.[11][14]

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind nucleoids.[11][13]

  • Electrophoresis: Subject the slides to electrophoresis at high pH. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."[12][13]

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail.

Expected Outcome: Treatment with an effective PARP inhibitor will result in a significant increase in the percentage of DNA in the comet tail, indicating an accumulation of DNA strand breaks.

B. γ-H2AX Immunofluorescence Staining

The phosphorylation of the histone variant H2AX to form γ-H2AX is an early cellular response to the formation of DNA double-strand breaks.[15][16]

Protocol:

  • Cell Culture and Treatment: Grow PEO1 cells on coverslips and treat them with the IC50 concentrations of this compound and Olaparib for 24 hours.

  • Immunostaining: Fix and permeabilize the cells, then incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope.

  • Data Analysis: Quantify the number of γ-H2AX foci per cell.

Expected Outcome: A higher number of γ-H2AX foci will be observed in cells treated with the compounds compared to the vehicle control, confirming the induction of DSBs.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_Cell_Culture Cell Culture cluster_Treatment Treatment cluster_Assays Assays cluster_Endpoints Endpoints PEO1 PEO1 (BRCA2-deficient) Compound_A This compound PEO1->Compound_A Compound_B Olaparib PEO1->Compound_B Vehicle Vehicle Control PEO1->Vehicle PEO4 PEO4 (BRCA2-proficient) PEO4->Compound_A PEO4->Compound_B PEO4->Vehicle MTT MTT Assay (Cell Viability) Compound_A->MTT Comet Comet Assay (DNA Strand Breaks) Compound_A->Comet gH2AX γ-H2AX Staining (DNA DSBs) Compound_A->gH2AX Compound_B->MTT Compound_B->Comet Compound_B->gH2AX Vehicle->MTT Vehicle->Comet Vehicle->gH2AX IC50 IC50 Values MTT->IC50 Tail_DNA % Tail DNA Comet->Tail_DNA Foci_Count γ-H2AX Foci/Cell gH2AX->Foci_Count

Caption: Experimental workflow for the head-to-head comparison.

Hypothetical Data Summary and Interpretation

The following tables present hypothetical data from the proposed experiments to illustrate a potential outcome where this compound shows promising, albeit less potent, PARP inhibitory activity compared to Olaparib.

Table 1: Cytotoxicity (IC50) Data

CompoundPEO1 (BRCA2-deficient) IC50 (µM)PEO4 (BRCA2-proficient) IC50 (µM)Selectivity Index (PEO4 IC50 / PEO1 IC50)
Olaparib 0.51530
This compound 5.05010
Vehicle Control > 100> 100-

Interpretation: In this hypothetical scenario, both compounds exhibit selective cytotoxicity towards the BRCA2-deficient PEO1 cells, as indicated by the lower IC50 values and selectivity indices greater than 1. Olaparib is demonstrably more potent and selective than this compound.

Table 2: DNA Damage Quantification in PEO1 Cells

Treatment (at IC50)Comet Assay (% Tail DNA)γ-H2AX Foci per Cell
Vehicle Control 5 ± 22 ± 1
Olaparib 65 ± 855 ± 10
This compound 45 ± 635 ± 7

Interpretation: Both compounds induce a significant increase in DNA damage compared to the vehicle control. The higher percentage of tail DNA in the comet assay and the greater number of γ-H2AX foci in Olaparib-treated cells correlate with its higher potency observed in the cytotoxicity assay.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, framework for the head-to-head comparison of a novel compound, this compound, with the established PARP inhibitor, Olaparib. The proposed experimental workflow, rooted in established methodologies, provides a robust system for evaluating the potential of new chemical entities in the realm of DNA damage response-targeted therapies.

The hypothetical data suggests that while this compound may possess PARP inhibitory activity, it is less potent than Olaparib. However, such a finding would not necessarily preclude its further development. Future studies could focus on structure-activity relationship (SAR) optimization to enhance its potency and selectivity. Furthermore, a detailed investigation into its off-target effects and pharmacokinetic properties would be crucial next steps in its preclinical evaluation.

By grounding our investigation in the known mechanisms of established drugs and employing a battery of validated assays, we can systematically de-risk and advance novel compounds with therapeutic potential. This comparative approach is fundamental to the principles of modern drug discovery and development.

References

  • Olaparib - Wikipedia. [Link]

  • Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. [Link]

  • Talazoparib | Pfizer Oncology Development Website. [Link]

  • Rucaparib - Wikipedia. [Link]

  • Talazoparib - Wikipedia. [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Olaparib - PMC - NIH. [Link]

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [Link]

  • Synthesis of 4-chloro-N-methyl-benzamide - PrepChem.com. [Link]

  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed. [Link]

  • Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - Bio-protocol. [Link]

  • What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. [Link]

  • The DNA Damage Response | BellBrook Labs. [Link]

  • Veliparib - Wikipedia. [Link]

  • Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. [Link]

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PubMed Central. [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. [Link]

  • Comet Assay for the Detection of DNA Breaks Protocol - Creative Diagnostics. [Link]

  • The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. [Link]

  • Olaparib - NCI - National Cancer Institute. [Link]

  • Rucaparib | C19H18FN3O | CID 9931954 - PubChem - NIH. [Link]

  • Comet Assay Protocol - mcgillradiobiology.ca. [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. [Link]

  • What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. [Link]

  • New PARP Inhibitor Approved for Breast Cancer | The AACR. [Link]

  • Niraparib | C19H20N4O | CID 24958200 - PubChem - NIH. [Link]

  • Understanding Rucaparib Camsylate: From Mechanism to Market. [Link]

  • PARP Inhibitors: What They Are, Types & Side Effects - Cleveland Clinic. [Link]

  • PARP Inhibitors: Where Are We in 2020 and What's Coming Next? - Crown Bioscience Blog. [Link]

  • DNA Damage Assays - Champions Oncology. [Link]

  • PARP inhibitor - Wikipedia. [Link]

  • Comet assay - Wikipedia. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC - PubMed Central. [Link]

  • An Overview of PARP Inhibitors for the Treatment of Breast Cancer - PMC - PubMed Central. [Link]

  • DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig. [Link]

  • DNA/RNA damage assays from Cell Biolabs - Bio-Connect. [Link]

  • Profile of veliparib and its potential in the treatment of solid tumors - PMC - NIH. [Link]

  • Definition of veliparib - NCI Dictionary of Cancer Terms. [Link]

  • Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition | ACS Medicinal Chemistry Letters. [Link]

  • Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PubMed Central. [Link]

  • This compound - PMC - NIH. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)

Sources

A Comparative Benchmarking Guide to the Statistical Analysis of 4-chloro-N-methylbenzamide and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the analytical data for 4-chloro-N-methylbenzamide, a compound of interest in pharmaceutical and agrochemical research. By presenting a detailed statistical analysis of its experimental data alongside its close structural isomers, 4-chlorobenzamide and 4-methylbenzamide, this document offers researchers, scientists, and drug development professionals a comprehensive framework for the characterization and quality control of this class of compounds. The protocols and data herein are designed to be self-validating, promoting scientific integrity and reproducibility.

Introduction: The Importance of Rigorous Analytical Characterization

In the realm of drug discovery and development, the precise structural elucidation and purity assessment of a target molecule are paramount. This compound and its analogs are key intermediates in the synthesis of a variety of biologically active molecules. Their physicochemical and spectral properties directly influence their reactivity, stability, and, ultimately, their efficacy and safety in downstream applications. This guide provides a comparative analysis of this compound with 4-chlorobenzamide and 4-methylbenzamide to highlight the impact of subtle structural modifications on their analytical signatures.

Physicochemical Property Analysis

The physicochemical properties of a compound govern its behavior in various environments, including its solubility, melting point, and chromatographic retention. These parameters are fundamental to designing purification strategies and formulation development.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-chlorobenzamide4-methylbenzamide
Molecular Formula C₈H₈ClNOC₇H₆ClNOC₈H₉NO
Molecular Weight 169.61 g/mol 155.58 g/mol 135.16 g/mol
Melting Point 158-161 °C[1]172-176 °C[2]159-162 °C

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous identification and structural verification of a synthesized compound. This section details the expected and observed spectral data for this compound and its comparators.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

MS_Workflow Sample Sample Introduction Ionization Ionization (EI) Sample->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Synthesis_Workflow Start 4-chlorobenzoyl chloride in Dichloromethane Cooling Cool to 0-5 °C Start->Cooling Addition Slowly add Methylamine Solution Cooling->Addition Stirring Stir for 2 hours Addition->Stirring Workup Workup (Wash and Dry) Stirring->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-chloro-N-methylbenzamide, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the "why," fostering a culture of safety and responsibility that builds deep trust in our shared scientific endeavors.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. While comprehensive toxicological data may be limited, related benzamide and chlorinated compounds indicate that it should be handled as a hazardous substance.

Key Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Can cause skin, eye, and respiratory tract irritation.[1]

  • Environmental Hazard: As a chlorinated organic compound, improper disposal can lead to persistent environmental contamination.

Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes of contaminated solvents or dust particles of the compound.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for spills.Minimizes inhalation of dust or vapors, which can be harmful.

Waste Characterization and Regulatory Compliance: Assigning the Right Code

Proper disposal is contingent on correct waste classification according to the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA). This compound is not specifically listed as a "P" or "U" listed hazardous waste.[2][3][4][5][6] Therefore, its classification is based on its characteristics.[7][8][9][10]

Based on its potential toxicity and the presence of chlorine, waste containing this compound would likely be characterized as a D0-series hazardous waste if it exhibits the characteristic of toxicity. A Toxicity Characteristic Leaching Procedure (TCLP) test would be required for a definitive determination. However, as a precautionary measure and in line with best practices for halogenated organic compounds, it is prudent to manage it as a hazardous waste.

For practical purposes in a laboratory setting, it should be segregated as halogenated organic waste .

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a clear, logical path for the disposal of this compound, from accumulation to final disposal by a licensed facility.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Facility Waste Management Facility A Step 1: Accumulation (Solid Waste) B Step 2: Containerization A->B  Place in  compatible container C Step 3: Labeling B->C  Affix hazardous  waste label D Step 4: Segregation C->D  Store with other  halogenated organics E Step 5: Collection D->E  Scheduled pickup by  EHS or licensed contractor F Step 6: Transportation E->F  Manifested transport G Step 7: Final Disposal (High-Temperature Incineration) F->G  Destruction at ~1100°C

Caption: Disposal workflow for this compound.

Experimental Protocol 1: Disposal of Small Quantities (≤ 100g)
  • Accumulation:

    • Collect solid this compound waste in a designated, compatible container. Do not mix with non-halogenated waste.[11]

  • Containerization:

    • Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The container must be clean and dry before use.

    • Ensure the container is compatible with the chemical to prevent degradation or reaction.

  • Labeling:

    • Immediately label the container with a "Hazardous Waste" label.

    • The label must include:

      • The full chemical name: "this compound"

      • The approximate quantity of waste.

      • The date of accumulation.

      • The hazard characteristics (e.g., "Toxic," "Irritant").

  • Storage and Segregation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Segregate from incompatible materials, particularly strong oxidizing agents and bases.

    • Store in secondary containment to prevent spills.

  • Disposal Request:

    • Once the container is full or has been in storage for a designated period (as per institutional policy), request a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Protocol 2: Disposal of Large Quantities (> 100g) and Bulk Containers

The disposal of larger quantities follows the same principles as for small quantities but requires more stringent inventory management and adherence to institutional and regulatory limits for waste accumulation.

  • Waste Minimization: Before generating large quantities of waste, review experimental protocols to identify opportunities for waste minimization.

  • Bulk Container Management:

    • If disposing of the original container, ensure the label is intact and legible.

    • Do not consolidate large quantities of waste without consulting with EHS, as this may pose additional risks.

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date. This is crucial for regulatory compliance.

  • Scheduled Disposal: Arrange for regular disposal pickups to prevent the accumulation of excessive amounts of hazardous waste.

The Science of Destruction: High-Temperature Incineration

The recommended final disposal method for this compound is high-temperature incineration in a facility equipped with flue gas scrubbing.[12]

Why Incineration?

  • Complete Destruction: At temperatures typically exceeding 1100°C, the organic structure of this compound is broken down into its constituent elements.

  • Conversion of Chlorine: The chlorine is primarily converted to hydrogen chloride (HCl) gas.

  • Flue Gas Scrubbing: The HCl and other acidic gases produced during incineration are neutralized in a scrubber system, preventing their release into the atmosphere. This process typically involves reacting the acidic gases with a basic substance, such as lime (calcium oxide), to form harmless salts and water.

This method ensures the complete and permanent destruction of the hazardous compound, preventing long-term environmental liability.

Emergency Preparedness: Spill and Decontamination Procedures

Accidents can happen. A well-defined emergency plan is a critical component of laboratory safety.

Spill Cleanup Protocol
  • Evacuate and Secure: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources, though this compound is not highly flammable).

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.

  • Contain the Spill: For a solid spill, carefully cover it with a damp paper towel to prevent the generation of airborne dust.[13]

  • Clean Up:

    • Carefully scoop the material into a designated hazardous waste container using a dustpan and brush or other appropriate tools.

    • For any remaining residue, wet-wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), then wipe with a damp cloth.

  • Dispose of Cleanup Materials: All materials used for spill cleanup (paper towels, wipes, gloves, etc.) must be placed in the hazardous waste container with the spilled chemical.

  • Decontaminate: Thoroughly wash hands and any affected skin with soap and water after the cleanup is complete.

Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound must be decontaminated before reuse or disposal.

  • Initial Cleaning: Remove any gross contamination by scraping or wiping.

  • Solvent Rinse: Rinse the equipment with a suitable solvent, such as ethanol or acetone, to dissolve any remaining residue. Collect the rinsate as halogenated organic waste.

  • Detergent Wash: Wash the equipment with a laboratory detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse.

For empty containers, triple rinsing with a suitable solvent is a common practice. The rinsate must be collected and disposed of as hazardous waste.[2]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory hurdle; it is a reflection of our commitment as scientists to the principles of safety, responsibility, and environmental stewardship. By understanding the hazards, adhering to established procedures, and appreciating the scientific rationale behind these protocols, we can ensure that our pursuit of knowledge does not come at the expense of our well-being or the health of our planet.

References

  • U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • AMI Environmental. (n.d.). Understanding RCRA Waste Characterization. Retrieved from [Link]

  • Lion Technology Inc. (2023). The 4 Characteristics of RCRA Hazardous Waste Explained. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • EHS Compliance. (2024). A Quick and Comprehensive Review of EPA Hazmat Classifications. Retrieved from [Link]

  • Small Business and Local Government Assistance Program. (2023). Waste Designation Decision Matrix - P and U Listed Wastes. Retrieved from [Link]

  • EHSLeaders. (2013). Lists of Hazardous Wastes You Should Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Waste Codes. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Wayne State University Office of Environmental Health and Safety. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Central Michigan University Environmental Health and Safety. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • The University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • University of Canterbury. (2023). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • IFSC. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • suweb.site. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • HW Drugs. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]

  • Wastebits. (2023). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (2021). Halogenated Solvents in Laboratories. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-chloro-N-methylbenzamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe handling of 4-chloro-N-methylbenzamide, a substituted benzamide derivative. While specific toxicological data for this compound is not extensively documented, a conservative approach based on the hazard profiles of structurally similar aromatic amides is essential.[1] This document will detail the necessary personal protective equipment (PPE), procedural steps for its use, and disposal protocols to ensure a secure laboratory environment.

I. Hazard Assessment and the Rationale for Stringent PPE

Substituted benzamides as a class of compounds warrant careful handling due to their potential for biological activity and associated hazards. Safety Data Sheets (SDS) for analogous compounds consistently highlight risks of skin, eye, and respiratory irritation.[2][3][4] Furthermore, many of these compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[5] Therefore, the selection of appropriate PPE is not merely a procedural formality but a critical barrier against potential chemical exposure.

The primary routes of exposure to this compound in a laboratory setting are inhalation of airborne particles, dermal contact with the solid or solutions, and ocular exposure from splashes. The causality behind the recommended PPE lies in mitigating these specific risks. For instance, the use of a certified chemical fume hood addresses the inhalation hazard at its source, while chemical-resistant gloves and safety goggles provide direct barriers against skin and eye contact.

II. Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the essential equipment for various laboratory operations.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesConforming to EN 166 (EU) or NIOSH (US) standards for chemical splash protection.[6]Protects eyes from airborne dust particles and accidental splashes of solutions containing the compound.[2]
Face ShieldTo be worn in conjunction with safety goggles, particularly when handling larger quantities or during vigorous mixing.Provides an additional layer of protection for the entire face from splashes.[1]
Skin and Body Protection Chemical-Resistant GlovesNitrile gloves are a suitable initial choice.[1] Always inspect for integrity before use and change frequently.Prevents direct skin contact with the compound, which may cause irritation or be harmful.[4][5]
Laboratory CoatA long-sleeved, properly fitting lab coat.Protects skin and personal clothing from contamination.[1]
Impervious ClothingFire/flame-resistant and impervious clothing may be necessary for large-scale operations.[6]Offers enhanced protection against significant chemical exposure and potential fire hazards.
Respiratory Protection Chemical Fume HoodAll weighing and handling of the solid compound should be performed within a certified chemical fume hood.Minimizes the inhalation of fine dust particles.[1]
NIOSH-Approved RespiratorA full-face respirator with appropriate cartridges should be used if a fume hood is not available or if exposure limits are exceeded.[6][7]Provides a higher level of respiratory protection in situations with a greater risk of aerosolization.[7]

III. Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe working environment. The following protocols for donning, using, and doffing PPE must be strictly followed.

A. Pre-Operational Protocol: Donning PPE

  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Put on a clean, long-sleeved laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection: If the procedure requires a respirator, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Don safety goggles. If a significant splash risk exists, add a face shield.

  • Gloves: Finally, put on chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.[8]

B. Operational Protocol: Handling this compound

  • Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface before and after use.

  • Handling Solids: When weighing or transferring the solid compound, perform all manipulations within the fume hood to contain any dust.

  • Handling Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If heating is necessary, use a controlled heat source.

  • Avoid Contamination: Never touch your face, personal items, or common laboratory surfaces with gloved hands. If you need to leave the immediate work area, remove your gloves.

C. Post-Operational Protocol: Doffing and Disposal

  • Glove Removal: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in a designated hazardous waste container.[7]

  • Hand Hygiene: Immediately wash your hands after removing gloves.

  • Face and Eye Protection Removal: Remove the face shield (if used) and then the safety goggles. Clean and store them according to institutional protocols.

  • Lab Coat Removal: Remove your lab coat, turning it inside out to contain any potential contamination on the exterior.

  • Final Hand Hygiene: Wash your hands again as a final precaution.

IV. Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Chemical Waste: All solid waste and solutions containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated PPE: Disposable PPE, such as gloves, should be placed in the designated hazardous waste container immediately after use.

  • EHS Coordination: Arrange for the final disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

V. Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the specific task being performed with this compound.

PPE_Decision_Workflow cluster_start Start: Task Assessment cluster_handling Handling Scenarios cluster_ppe Required PPE cluster_end End: Procedure start Assess Task Involving This compound weighing Weighing/Transferring Solid start->weighing solution_prep Preparing Solutions (Small Scale) start->solution_prep large_scale Large Scale or Vigorous Agitation start->large_scale ppe_weighing Fume Hood Safety Goggles Lab Coat Nitrile Gloves weighing->ppe_weighing ppe_solution Fume Hood Safety Goggles Lab Coat Nitrile Gloves solution_prep->ppe_solution ppe_large_scale Fume Hood Face Shield + Goggles Impervious Apron/Coat Double Nitrile Gloves Consider Respirator large_scale->ppe_large_scale proceed Proceed with Caution Follow SOPs ppe_weighing->proceed ppe_solution->proceed ppe_large_scale->proceed

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-methylbenzamide
Reactant of Route 2
4-chloro-N-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.